molecular formula C48H85NO7 B15573682 Ionizable Lipid 4

Ionizable Lipid 4

Cat. No.: B15573682
M. Wt: 788.2 g/mol
InChI Key: CKINQEPXJRAYIN-MLLZQYMOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ionizable Lipid 4 is a useful research compound. Its molecular formula is C48H85NO7 and its molecular weight is 788.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H85NO7

Molecular Weight

788.2 g/mol

IUPAC Name

[2-[3-(diethylamino)propoxycarbonyloxymethyl]-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C48H85NO7/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-46(50)54-42-45(44-56-48(52)53-41-37-40-49(7-3)8-4)43-55-47(51)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h15-18,21-24,45H,5-14,19-20,25-44H2,1-4H3/b17-15-,18-16-,23-21-,24-22-

InChI Key

CKINQEPXJRAYIN-MLLZQYMOSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionizable lipids are a cornerstone of modern nucleic acid delivery systems, particularly in the context of lipid nanoparticles (LNPs). Their pH-sensitive charge is paramount to the successful encapsulation of genetic material and its subsequent escape from the endosome into the cytoplasm. This technical guide provides a comprehensive overview of the mechanism of action of a specific ionizable lipid, designated as Ionizable Lipid 4 (CAS 1799316-81-6). This lipid is a rearrangement product of the charge-altering cationic lipid, CA-lipid 5, and its function is intricately linked to this relationship. This document details its physicochemical properties, its role in LNP-mediated delivery, and the experimental protocols for its synthesis, formulation, and evaluation.

Introduction to this compound

This compound is an ionizable cationic lipid with a reported pKa of 6.1.[1][2][3] A key characteristic of this lipid is that it is generated from its precursor, CA-lipid 5, through a rearrangement induced by hydrogen peroxide.[1][2][3] This unique property forms the basis of a sophisticated drug delivery strategy where the surface charge of the LNP can be altered within the cellular environment.

Chemical Identity:

Parameter Value
IUPAC Name 2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)
CAS Number 1799316-81-6
Molecular Formula C48H85NO7
Molecular Weight 788.21 g/mol

Core Mechanism of Action: The Charge-Altering Principle

The primary mechanism of action of this compound is intrinsically linked to its formation from CA-lipid 5. CA-lipid 5 is a permanently cationic lipid due to the presence of a phenylboronic acid (PBA) group. This permanent positive charge facilitates strong electrostatic interactions with negatively charged nucleic acids, such as siRNA, leading to efficient encapsulation.

The innovative aspect of this system lies in the intracellular conversion of CA-lipid 5 to this compound. Elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within the tumor microenvironment or within specific cellular compartments, trigger the removal of the PBA group from CA-lipid 5. This conversion results in the formation of this compound, which has a lower pKa and is thus less positively charged at physiological pH. This reduction in positive charge is hypothesized to facilitate the release of the siRNA cargo within the cytoplasm.[1]

Signaling Pathway and Intracellular Conversion

The conversion of CA-lipid 5 to this compound is a key step in the mechanism of action. The following diagram illustrates this process.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Environment LNP_CA5 LNP containing CA-lipid 5 (Permanently Cationic) Endocytosis Cellular Uptake (Endocytosis) LNP_CA5->Endocytosis 1. Uptake Endosome Endosome (Acidifying) Endocytosis->Endosome 2. Encapsulation Conversion H₂O₂-mediated Conversion Endosome->Conversion 3. ROS Trigger LNP_IL4 LNP containing This compound (Reduced Charge) Conversion->LNP_IL4 4. Charge Alteration Endosomal_Escape Endosomal Escape LNP_IL4->Endosomal_Escape 5. Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm siRNA_Release siRNA Release Cytoplasm->siRNA_Release 6. Cargo Release Gene_Silencing Target Gene Silencing siRNA_Release->Gene_Silencing 7. Therapeutic Effect

Figure 1: Mechanism of charge-altering LNP for siRNA delivery.
Endosomal Escape

The endosomal escape of the nucleic acid payload is a critical and often rate-limiting step in delivery. For LNPs containing ionizable lipids, this process is pH-dependent. As the endosome matures, its internal pH drops. The tertiary amine of this compound, with a pKa of 6.1, becomes protonated in this acidic environment. This protonation leads to a net positive charge on the LNP surface. The positively charged LNP can then interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the cargo into the cytoplasm.

LNP Formulation and Characterization

The formulation of LNPs is a critical determinant of their in vivo performance. A common method for LNP preparation is microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an aqueous solution containing the nucleic acid cargo at an acidic pH.

Quantitative Data

While specific quantitative data for LNPs formulated exclusively with this compound is limited in the public domain, the following table summarizes typical parameters for LNPs containing its precursor, CA-lipid 5, which provides a relevant benchmark.

Parameter Value Reference
Molar Ratio (CA-lipid 5:DSPC:Cholesterol:DMG-PEG 2000) 50:37.5:7.5:5[4]
Hydrodynamic Diameter ~76 nm[4]
Zeta Potential +36 mV[4]
Encapsulation Efficiency High (not explicitly quantified)[4]
pKa of this compound 6.1[1][2][3]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the rearrangement of CA-lipid 5. A detailed protocol for the synthesis of CA-lipid 5 and its subsequent conversion is provided below, based on available literature.

4.1.1. Synthesis of CA-lipid 5

A solution of the precursor ionizable lipid (the structure that becomes this compound after rearrangement) is prepared in an organic solvent such as acetone. To this solution, 4-hydroxyphenylboronic acid is added. The mixture is stirred at room temperature for 24 hours. The crude product is then purified using silica (B1680970) gel flash column chromatography to yield CA-lipid 5.[4]

4.1.2. Conversion to this compound

The conversion of CA-lipid 5 to this compound is triggered by hydrogen peroxide. In a cellular context, this occurs in environments with high ROS levels. For in vitro characterization, this can be mimicked by treating the CA-lipid 5-containing LNPs with a solution of hydrogen peroxide.

G Start Start: Precursor Ionizable Lipid + 4-Hydroxyphenylboronic Acid Stir Stir in Acetone (Room Temperature, 24h) Start->Stir Purification Silica Gel Flash Column Chromatography Stir->Purification CA_Lipid_5 Product: CA-lipid 5 Purification->CA_Lipid_5 ROS_Trigger Add H₂O₂ (ROS Trigger) CA_Lipid_5->ROS_Trigger Ionizable_Lipid_4 Product: this compound ROS_Trigger->Ionizable_Lipid_4

Figure 2: Workflow for the synthesis of this compound from its precursor.
LNP Formulation Protocol

  • Lipid Stock Preparation: Dissolve the ionizable lipid (or CA-lipid 5), DSPC, cholesterol, and DMG-PEG 2000 in ethanol (B145695) at the desired molar ratio (e.g., 50:37.5:7.5:5).

  • Nucleic Acid Preparation: Dissolve the siRNA or mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly combine the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 1:3 ethanol:aqueous).

  • Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by filtration through a 0.22 µm filter.

LNP Characterization Protocols
  • Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute the LNP suspension in a low ionic strength buffer or deionized water.

    • Measure the surface charge using Laser Doppler Velocimetry.

  • Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • Calculate the encapsulation efficiency based on the difference in fluorescence.

In Vitro Gene Silencing Assay
  • Cell Culture: Plate target cells (e.g., MCF-7) in a suitable culture medium and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with LNPs encapsulating siRNA against a target gene (e.g., PLK1) at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis of Gene Expression: Measure the expression of the target gene using methods such as quantitative real-time PCR (qRT-PCR) or a luciferase reporter assay.

In Vivo Efficacy Study
  • Animal Model: Utilize an appropriate animal model (e.g., MCF-7 mouse xenograft model).

  • LNP Administration: Administer the siRNA-loaded LNPs to the animals via a suitable route (e.g., intravenous injection).

  • Monitoring: Monitor tumor growth over time.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and analyze the tumors for target gene expression and other relevant biomarkers.

Comparative Efficacy and Concluding Remarks

Available data suggests that while LNPs containing this compound can mediate gene silencing, they may be less effective than their precursor, CA-lipid 5-containing LNPs, in certain in vivo models.[1] This observation highlights the complex interplay between LNP surface charge, cellular uptake, and intracellular cargo release. The charge-altering strategy, transitioning from a permanently cationic to an ionizable lipid, represents a sophisticated approach to tune the properties of LNPs for enhanced therapeutic outcomes. Further research is warranted to fully elucidate the structure-activity relationships and optimize the design of such charge-altering lipid-based delivery systems for various therapeutic applications.

References

An In-Depth Technical Guide to Ionizable Lipid 4 for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are a cornerstone of modern nucleic acid delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for mRNA and siRNA therapeutics. Their pH-dependent charge is crucial for the encapsulation of nucleic acid cargo and its subsequent release into the cytoplasm of target cells.[1][2] At an acidic pH, typically below their pKa, the amine headgroup of an ionizable lipid becomes protonated, facilitating complexation with the negatively charged backbone of nucleic acids during LNP formulation.[1][2] Upon entering the acidic environment of the endosome after cellular uptake, this positive charge is regained, which is thought to promote interaction with the endosomal membrane and facilitate the release of the cargo into the cytoplasm.[3][4] At physiological pH, these lipids are nearly neutral, which helps to reduce the toxicity associated with permanently cationic lipids.[1][5]

This guide focuses on a specific entity referred to as "Ionizable Lipid 4," a novel charge-altering cationic lipid that has demonstrated significant potential in the context of siRNA delivery. This lipid is a key component of a sophisticated delivery platform known as Charge-Altering Lipid Nanoparticles (CALNPs).

Synthesis of this compound

This compound is not typically synthesized directly but is rather the product of a chemical rearrangement from a precursor molecule, CA-lipid 5, within a charge-altering lipid nanoparticle system. The synthesis of the precursor, an ionizable lipid that can be modified to carry a permanent positive charge, involves a multi-step process.

Experimental Protocol: Synthesis of the Precursor Ionizable Lipid

The synthesis of the base ionizable lipid, which is subsequently modified to form the charge-altering lipid, has been described in the literature.[6][7][8] A general procedure involves the reaction of a carboxylic acid with a fatty alcohol, followed by the introduction of an amino alcohol.

Materials:

Procedure:

A detailed, multi-step synthesis is employed to generate the final ionizable lipid structure.[9] This process can be summarized as follows:

  • Synthesis of the hydrophobic tails: This often involves Grignard reactions and esterification steps to create the desired lipidic chains. For example, 1-bromooctane can be reacted with magnesium and heptanal, followed by esterification with 7-bromoheptanoic acid in the presence of EDC, DIEA, and DMAP.[9]

  • Introduction of the amino head group: The resulting intermediate is then reacted with an amino alcohol, such as 4-aminobutan-1-ol.[9]

  • Conjugation of additional moieties: In some designs, a cholesterol moiety is incorporated into the tail of the ionizable lipid through a series of reactions involving 6-bromohexanoic acid and cholesterol.[9]

  • Final assembly: The different components are then combined and reacted to form the final ionizable lipid.[9]

Charge-Altering Lipid Nanoparticles (CALNPs) and the Generation of this compound

The defining feature of this system is the in situ generation of this compound from a precursor within the nanoparticle. This is achieved by modifying the tertiary amine head group of the initial ionizable lipid with a phenylboronic acid (PBA) group, creating a permanently positively charged lipid (CA-lipid 5).[10][11] This permanent positive charge enhances the stability of the LNP and improves siRNA encapsulation and cellular uptake.[10]

Once the CALNP is internalized by the target cell, it is exposed to elevated levels of hydrogen peroxide (H₂O₂), a reactive oxygen species often found in the tumor microenvironment. This triggers the removal of the PBA group, converting CA-lipid 5 into this compound.[10] This conversion reduces the positive charge of the lipid at physiological pH, which is hypothesized to facilitate the release of the siRNA cargo into the cytoplasm.[10]

Signaling Pathway of Charge Alteration

G cluster_0 Inside Target Cell CALNP Charge-Altering LNP (with CA-lipid 5) H2O2 Hydrogen Peroxide (H₂O₂) CALNP->H2O2 Exposure to Ionizable_LNP Ionizable LNP (with this compound) H2O2->Ionizable_LNP Triggers removal of PBA group siRNA_release siRNA Release Ionizable_LNP->siRNA_release Facilitates

Caption: H₂O₂-triggered conversion of CALNP to an ionizable LNP, leading to siRNA release.

Lipid Nanoparticle Formulation

The formulation of LNPs is a critical step that determines their physicochemical properties and biological activity. A common method for preparing LNPs is through microfluidic mixing.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

This protocol outlines the general steps for formulating LNPs using a microfluidic device.[12][13][14]

Materials:

  • Ionizable lipid (e.g., CA-lipid 5)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)[5]

  • Cholesterol[5]

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG)

  • Nucleic acid (siRNA or mRNA)

  • Ethanol

  • Acidic buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.

  • Prepare Nucleic Acid Solution: Dissolve the siRNA or mRNA in the acidic aqueous buffer.

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are rapidly mixed in a microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[13] This rapid mixing leads to the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for neutralizing the surface charge of the ionizable lipids.[12][15]

Experimental Workflow for LNP Formulation

G cluster_0 Preparation cluster_1 Formulation cluster_2 Purification Lipid_solution Lipids in Ethanol Microfluidic_mixing Microfluidic Mixing Lipid_solution->Microfluidic_mixing NA_solution Nucleic Acid in Aqueous Buffer (pH 4) NA_solution->Microfluidic_mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_mixing->Dialysis Final_LNP Final LNP Suspension Dialysis->Final_LNP

Caption: Workflow for lipid nanoparticle formulation using microfluidic mixing.

Characterization of this compound-Containing LNPs

Thorough characterization of the formulated LNPs is essential to ensure their quality, stability, and efficacy.

Experimental Protocols for LNP Characterization

Several techniques are employed to characterize the physicochemical properties of LNPs.[16][17]

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution of the LNPs.[16]

  • Zeta Potential: Laser Doppler Velocimetry is used to determine the surface charge of the nanoparticles. This is typically measured at both acidic and neutral pH to confirm the pH-responsive nature of the ionizable lipid.[16]

  • Encapsulation Efficiency: The amount of nucleic acid encapsulated within the LNPs is quantified. This is often done using a fluorescent dye-based assay (e.g., RiboGreen assay) that selectively binds to unencapsulated nucleic acid. The encapsulation efficiency is calculated as the percentage of the initial nucleic acid that is protected within the nanoparticles.[16]

  • Morphology: Cryogenic Transmission Electron Microscopy (Cryo-TEM) can be used to visualize the structure and morphology of the LNPs.[18]

Quantitative Data Summary
ParameterTypical ValueMethodReference
LNP Composition (molar ratio)
Ionizable Lipid40-50%Formulation[19][20][21]
Helper Lipid (e.g., DSPC)10-20%Formulation[5][19][21]
Cholesterol35-45%Formulation[5][19][21]
PEG-Lipid1-3%Formulation[19]
Physicochemical Properties
Hydrodynamic Diameter80 - 150 nmDLS[16]
Polydispersity Index (PDI)< 0.2DLS[16]
Zeta Potential (at neutral pH)Near-neutralLaser Doppler Velocimetry[16]
Encapsulation Efficiency> 85%RiboGreen Assay[16][22]
In Vitro Transfection
siRNA Concentration for >80% Efficiency> 400 nMIn vitro assay[20]

Mechanism of Action and In Vivo Efficacy

The primary mechanism of action for LNPs containing ionizable lipids involves endosomal escape. After cellular uptake via endocytosis, the acidic environment of the endosome protonates the ionizable lipid.[3] This leads to a change in the LNP structure, promoting fusion with the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.[3][4]

In the specific case of CALNPs that generate this compound, the initial enhanced cellular uptake is attributed to the permanent positive charge of the precursor lipid.[10] The subsequent charge alteration in the presence of intracellular H₂O₂ is designed to improve the efficiency of siRNA release, leading to more effective gene silencing.[10][11]

While specific in vivo efficacy data for "this compound" is emerging from preclinical studies, the broader class of ionizable lipid-based LNPs has shown significant success. For instance, LNPs formulated with optimized ionizable lipids have demonstrated potent gene silencing in hepatocytes at very low doses in animal models.[2] The development of novel ionizable lipids, such as those with cholesterol-tailed structures, has shown to markedly increase mRNA delivery both in vitro and in vivo.[9]

References

Technical Guide: Structure Elucidation of a Novel Ionizable Lipid (Designated: 4A3-L7)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of potent mRNA-based therapeutics is intrinsically linked to the design and synthesis of effective delivery vehicles. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), facilitating the encapsulation and intracellular delivery of mRNA. The precise chemical structure of these lipids dictates their efficacy and safety profile. This technical guide provides an in-depth overview of the methodologies employed in the structure elucidation of a novel, hypothetical ionizable lipid, herein designated as 4A3-L7. We will detail the experimental protocols for key analytical techniques, present simulated data in structured tables, and provide visual workflows to illustrate the elucidation process.

Introduction to Ionizable Lipids and the Need for Rigorous Structure Elucidation

Ionizable lipids are amphiphilic molecules that possess a protonatable headgroup, a linker, and hydrophobic tails.[1][2][3][4] Their charge is pH-dependent; they are cationic at a low pH, which facilitates the encapsulation of negatively charged mRNA, and are nearly neutral at physiological pH, which reduces toxicity.[1][4] Upon endocytosis into the cell, the acidic environment of the endosome protonates the lipid, promoting endosomal escape and the release of the mRNA payload into the cytoplasm.[4][5][6]

The precise chemical structure of an ionizable lipid, including the nature of the headgroup, the length and saturation of the lipid tails, and the type of linker, profoundly influences its pKa, fusogenicity, and overall delivery efficiency.[3][4] Therefore, unambiguous structure elucidation is a cornerstone of developing novel ionizable lipids for clinical applications. This guide will walk through a hypothetical case study of a newly synthesized ionizable lipid, 4A3-L7, to demonstrate the modern analytical workflow for its structural characterization.

Hypothetical Structure of Ionizable Lipid 4A3-L7

For the purpose of this guide, we will consider a novel ionizable lipid, (2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)methyl)bis(2-hydroxyethyl)amine , designated as 4A3-L7 .

  • Headgroup: A tertiary amine with two hydroxyethyl (B10761427) modifications.

  • Linker: A glycerol-derived dioxolane linker.

  • Tails: Two linoleyl (C18:2) tails.

The elucidation of this structure will be demonstrated through the subsequent sections.

Experimental Workflow for Structure Elucidation

The comprehensive characterization of a novel ionizable lipid like 4A3-L7 requires a multi-faceted analytical approach. The general workflow involves initial purity assessment followed by detailed structural analysis using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structure Elucidation cluster_confirmation Structure Confirmation synthesis Synthesis of 4A3-L7 purification Chromatographic Purification synthesis->purification hrms High-Resolution Mass Spectrometry (HRMS) purification->hrms nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr msms Tandem MS (MS/MS) hrms->msms data_integration Data Integration & Structure Proposal msms->data_integration nmr->data_integration final_structure Final Structure Confirmation data_integration->final_structure

Fig. 1: Experimental workflow for the structure elucidation of a novel ionizable lipid.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a molecule.[7] For novel lipids, electrospray ionization (ESI) is a commonly used soft ionization technique that leaves the molecule intact.[8]

Experimental Protocol: HRMS and MS/MS
  • Sample Preparation: A stock solution of 4A3-L7 is prepared in methanol (B129727) at a concentration of 1 mg/mL. This is further diluted to 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, is used.[9]

  • HRMS Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Resolution: 100,000 FWHM.

    • The sample is directly infused or introduced via liquid chromatography.

  • MS/MS Analysis:

    • The protonated molecular ion [M+H]⁺ is selected as the precursor ion.

    • Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) is applied to induce fragmentation.

    • The resulting fragment ions are analyzed to deduce the structure of different parts of the molecule.

Data Presentation: HRMS and MS/MS of 4A3-L7

Table 1: Simulated High-Resolution Mass Spectrometry Data for 4A3-L7

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺678.5778678.5772-0.88C₄₂H₇₆NO₄⁺
[M+Na]⁺700.5598700.5591-1.00C₄₂H₇₅NNaO₄⁺

Table 2: Simulated Tandem MS (MS/MS) Fragmentation Data for 4A3-L7 ([M+H]⁺ at m/z 678.58)

Fragment m/zProposed Fragment Structure/Loss
660.5671Loss of H₂O from a hydroxyl group
573.5145Loss of the di(hydroxyethyl)amine headgroup
415.3621Cleavage of one linoleyl tail
263.2370Linoleyl tail fragment
104.0730Di(hydroxyethyl)amine headgroup fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, which is crucial for confirming the connectivity and stereochemistry.[10][11][12][13][14] For lipids, 1H NMR, 13C NMR, and various 2D NMR techniques (like COSY and HSQC) are employed.[10][12]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified 4A3-L7 is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

  • 1H NMR: A standard proton NMR spectrum is acquired to identify the different types of protons and their relative numbers.

  • 13C NMR: A proton-decoupled carbon NMR spectrum is acquired to identify the different types of carbon atoms.

  • 2D NMR (COSY, HSQC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

Data Presentation: NMR Spectroscopy of 4A3-L7

Table 3: Simulated ¹H NMR Chemical Shift Data for 4A3-L7 (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed Assignment
5.25 - 5.45m8HOlefinic protons (-CH=CH-)
4.05 - 4.20m3HGlycerol backbone protons
3.60 - 3.75t4H-CH₂-OH protons
2.77t4HBis-allylic protons (=CH-CH₂-CH=)
2.50 - 2.65m6H-N-CH₂- protons
2.00 - 2.10q8HAllylic protons (-CH₂-CH=)
1.55 - 1.65p4H-O-CH₂-CH₂- protons
1.20 - 1.40m24HMethylene protons (-CH₂-)n
0.88t6HTerminal methyl protons (-CH₃)

Table 4: Simulated ¹³C NMR Chemical Shift Data for 4A3-L7 (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Proposed Assignment
127.5 - 130.5Olefinic carbons (-CH=CH-)
109.5Dioxolane acetal (B89532) carbon
77.2Glycerol backbone carbon
68.5-O-CH₂- carbons
60.5-CH₂-OH carbons
57.0-N-CH₂- carbons
20.5 - 34.0Methylene carbons
14.1Terminal methyl carbons

Signaling Pathways and Logical Relationships

While a specific signaling pathway for a novel lipid is not known until further biological studies, the general mechanism of action for ionizable lipids in mRNA delivery can be visualized.

signaling_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular lnp LNP with 4A3-L7 (Neutral) endocytosis Endocytosis lnp->endocytosis endosome Endosome (pH ~6.5) endocytosis->endosome protonation 4A3-L7 Protonation (Cationic) endosome->protonation escape Endosomal Escape protonation->escape release mRNA Release escape->release translation mRNA Translation release->translation protein Protein Synthesis translation->protein

Fig. 2: Generalized mechanism of intracellular delivery of mRNA by an ionizable lipid-containing LNP.

Conclusion

The structure elucidation of a novel ionizable lipid is a critical step in the development of new drug delivery platforms. As demonstrated with the hypothetical lipid 4A3-L7, a combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy allows for the unambiguous determination of its chemical structure. The detailed protocols and tabulated data presented in this guide serve as a template for researchers in the field, emphasizing the importance of a rigorous and systematic analytical approach. The confirmed structure of an ionizable lipid enables a deeper understanding of its structure-activity relationship, ultimately leading to the design of safer and more effective mRNA therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ionizable Lipid 4, a cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for therapeutic delivery, particularly of small interfering RNA (siRNA). This document collates available data on its chemical characteristics, synthesis, and formulation into LNPs, offering detailed experimental protocols and visual representations of key processes.

Core Physicochemical Properties

This compound is a synthetic cationic lipid designed for efficient encapsulation and intracellular delivery of nucleic acid-based therapeutics. Its ionizable nature is a key feature, allowing for a net neutral charge at physiological pH and a positive charge in the acidic environment of the endosome, which facilitates endosomal escape.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate)[1]
CAS Registry Number 1799316-81-6[2]
Molecular Formula C48H85NO7[2]
Molecular Weight 788.21 g/mol [1]
pKa 6.1[1][3]
Purity ≥95%[2]
Appearance A colorless oil[3]
Solubility Sparingly soluble (1-10 mg/ml) in ethanol (B145695). Slightly soluble (0.1-1 mg/ml) in PBS (pH 7.2).[2]
Storage Store at -20°C. Stable for ≥4 years. Supplied as a 50 mg/ml solution in methyl acetate.[2]

Lipid Nanoparticle (LNP) Formulation and Characterization

This compound is a key component in the formulation of LNPs for siRNA delivery. These nanoparticles are typically composed of the ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) to provide stability and shield the nanoparticles from the immune system.

Table 2: Representative LNP Formulation with this compound

ComponentMolar Ratio (%)
This compound50
DSPC37.5
Cholesterol7.5
DMG-PEG 20005

Note on LNP Characterization Data: While specific quantitative data for LNPs formulated exclusively with this compound and siRNA is limited in publicly available literature, typical LNPs for siRNA delivery exhibit the following characteristics:

  • Particle Size (Diameter): 80 - 150 nm

  • Polydispersity Index (PDI): < 0.2 (indicating a narrow size distribution)

  • Zeta Potential: Near-neutral at physiological pH

  • Encapsulation Efficiency: > 90%

These parameters are critical for the in vivo performance of LNPs, influencing their circulation time, biodistribution, and cellular uptake.

Experimental Protocols

Synthesis of this compound

This protocol describes a method for the chemical synthesis of this compound.[3]

Materials:

  • Linoleic acid

  • 4-dimethylaminopyridine (DMAP)

  • Diethanolisopropanolamine (DIEPA)

  • 2-(Hydroxymethyl)-1,3-propanediol

  • 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • 4-nitrophenylchloroformate

  • 3-diethylamino-1-propanol (B1329568)

  • Dichloromethane (CH2Cl2)

  • Silica (B1680970) gel for flash column chromatography

  • Nitrogen gas

Procedure:

  • Step 1: Synthesis of Intermediate 3.

    • Dissolve linoleic acid (4.0 g, 14.3 mmol) in 20 mL of CH2Cl2.

    • To this solution, add DMAP (0.4 g, 3.3 mmol), DIEPA (3.4 mL, 20.5 mmol), 2-(Hydroxymethyl)-1,3-propanediol (0.75 g, 7.1 mmol), and EDCI (3.9 g, 20.3 mmol).

    • Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.

    • Evaporate the solvent and purify the crude residue by silica gel flash column chromatography to yield intermediate 3 .

  • Step 2: Synthesis of this compound.

    • Dissolve intermediate 3 (0.76 g, 1.2 mmol) and DMAP (0.45 g, 3.7 mmol) in 5 mL of CH2Cl2.

    • Add 4-nitrophenylchloroformate (0.65 g, 3.5 mmol) to the solution and stir under a nitrogen atmosphere at room temperature for 1 hour.

    • Add 3-diethylamino-1-propanol (1.4 mL, 9.6 mmol) to the mixture and stir at room temperature for another hour.

    • Evaporate the solvent and purify the crude residue by silica gel flash column chromatography to yield this compound.

Determination of Apparent pKa using TNS Assay

This protocol outlines a common method for determining the apparent pKa of ionizable lipids within an LNP formulation using the fluorescent probe 2-(p-toluidinyl)naphthalene-6-sulfonate (TNS).

Materials:

  • LNP formulation containing this compound

  • TNS stock solution in DMSO

  • A series of buffers with pH values ranging from 3 to 10 (e.g., citrate (B86180), phosphate, and borate (B1201080) buffers)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a series of LNP dilutions in the different pH buffers in the wells of a 96-well black plate.

  • Add a small volume of the TNS stock solution to each well to reach a final concentration that gives a good signal-to-noise ratio.

  • Incubate the plate at room temperature in the dark for a sufficient time to allow TNS to partition into the LNPs.

  • Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

  • Plot the fluorescence intensity as a function of pH.

  • Fit the data to a sigmoidal curve. The pH at which the fluorescence is 50% of the maximum fluorescence is the apparent pKa of the LNP.

LNP Formulation via Ethanol Injection

This protocol describes the preparation of LNPs containing this compound and siRNA using the ethanol injection method.[3]

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA

  • Ethanol

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Prepare the lipid-ethanol solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:37.5:7.5:5).

  • Prepare the siRNA-aqueous solution: Dissolve the siRNA in 10 mM citrate buffer (pH 4.0).

  • Mixing: Rapidly inject the lipid-ethanol solution into the siRNA-aqueous solution with vigorous stirring. A typical volume ratio is 1:3 (ethanol:aqueous).

  • Incubation: Stir the resulting mixture at room temperature for 30 minutes to allow for LNP self-assembly.

  • Dialysis: Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated siRNA.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Measurement of siRNA Encapsulation Efficiency

This protocol details the quantification of siRNA encapsulated within the LNPs using a fluorescent dye-binding assay (e.g., RiboGreen assay).

Materials:

  • LNP-siRNA formulation

  • RiboGreen reagent (or similar RNA quantification kit)

  • TE buffer (or other suitable buffer)

  • Triton X-100 (or other suitable detergent)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a standard curve: Create a series of known siRNA concentrations in TE buffer.

  • Measure total siRNA:

    • Dilute an aliquot of the LNP-siRNA formulation in TE buffer containing a final concentration of 0.1-0.5% Triton X-100 to disrupt the LNPs and release the encapsulated siRNA.

    • Add the RiboGreen reagent to the disrupted LNP sample and the standard curve samples.

    • Incubate in the dark according to the manufacturer's instructions.

    • Measure the fluorescence.

    • Determine the total siRNA concentration using the standard curve.

  • Measure free siRNA:

    • Dilute an aliquot of the intact LNP-siRNA formulation in TE buffer (without detergent).

    • Add the RiboGreen reagent.

    • Measure the fluorescence. This will quantify the unencapsulated siRNA.

  • Calculate Encapsulation Efficiency (EE):

    • EE (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Visualizations

LNP-mediated siRNA Delivery Pathway

The following diagram illustrates the proposed mechanism of LNP-mediated siRNA delivery into a target cell, leading to gene silencing.

LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP LNP (Neutral Charge) LNP_protonated LNP (Positive Charge) LNP->LNP_protonated Endocytosis Endosomal_Membrane Endosomal Membrane LNP_protonated->Endosomal_Membrane Membrane Interaction Cytosol Cytosol Endosomal_Membrane->Cytosol Endosomal Escape RISC RISC Complex Cytosol->RISC siRNA Release & Loading mRNA Target mRNA RISC->mRNA Target Recognition Cleavage mRNA Cleavage (Gene Silencing) mRNA->Cleavage

Caption: LNP-mediated siRNA delivery and gene silencing pathway.

Experimental Workflow for LNP Formulation and Characterization

This diagram outlines the key steps in the formulation and characterization of this compound-based LNPs.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization Lipid_Prep Prepare Lipid-Ethanol Solution Mixing Rapid Mixing (Ethanol Injection) Lipid_Prep->Mixing siRNA_Prep Prepare siRNA-Aqueous Solution (pH 4.0) siRNA_Prep->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis DLS Particle Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Dialysis->EE pKa Apparent pKa (TNS Assay) Dialysis->pKa

Caption: Workflow for LNP formulation and characterization.

References

In Vitro Characterization of Ionizable Lipid 4 (DLin-MC3-DMA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro characterization of Ionizable Lipid 4, exemplified by the well-documented and clinically relevant DLin-MC3-DMA. This document is intended for researchers, scientists, and drug development professionals working on the formulation and evaluation of lipid nanoparticles (LNPs) for nucleic acid delivery.

Introduction to this compound (DLin-MC3-DMA)

DLin-MC3-DMA is an ionizable cationic lipid that has been a cornerstone in the development of RNA therapeutics, most notably as a key component in the first FDA-approved siRNA therapy, Onpattro®.[1][2] Its efficacy is largely attributed to its precisely tuned apparent pKa of approximately 6.44.[3][4] This property allows LNPs formulated with DLin-MC3-DMA to remain relatively neutral at physiological pH, minimizing toxicity, and to become positively charged within the acidic environment of the endosome. This pH-dependent charge switch is critical for the endosomal escape of the nucleic acid payload into the cytoplasm.[1][3]

Physicochemical and Biological Properties

The in vitro characterization of DLin-MC3-DMA-based LNPs involves assessing a range of physicochemical and biological parameters to ensure optimal formulation and function. A typical LNP formulation consists of the ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3][5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for LNPs formulated with DLin-MC3-DMA.

Parameter Typical Value Significance References
Molar Ratio (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000)50:10:38.5:1.5Defines the structural and functional properties of the LNP.[3][5][6][7][8]
Apparent pKa~6.44Optimal for the "pKa switch" mechanism, enabling endosomal escape.[1][2][3][4]
Particle Size (Hydrodynamic Diameter)~80 - 120 nmInfluences cellular uptake and biodistribution.[9]
Polydispersity Index (PDI)< 0.2Indicates a monodisperse and homogenous particle population.[9]
Zeta Potential (at neutral pH)Near-neutral to slightly negativeReduces non-specific interactions in a biological environment.[9]
mRNA Encapsulation Efficiency> 90%High encapsulation protects the nucleic acid cargo and ensures efficient delivery.[8][10]
In Vitro Performance Parameter Cell Line(s) Typical Outcome Significance References
Transfection Efficiency (e.g., Luciferase Expression)HeLa, HepG2, various primary cellsPotent, but cell-type dependent. May be outperformed by newer lipids like SM-102 in some cell lines.Demonstrates functional delivery and release of the mRNA payload.[9][10][11][12][13]
Cytotoxicity (IC50)VariousLow cytotoxicity at effective concentrations.Indicates the safety profile of the LNP formulation for in vitro studies.[9]

Experimental Protocols

Detailed methodologies for the key in vitro characterization experiments are provided below.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of DLin-MC3-DMA LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA

  • Absolute Ethanol (B145695) (200 proof)

  • Citrate (B86180) Buffer (e.g., 10 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Dialysis cassette (MWCO 3.5 kDa)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to achieve the desired molar ratio (50:10:38.5:1.5).[5][6][7]

  • Prepare mRNA Solution: Dilute the mRNA stock in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing within the microchannels facilitates the self-assembly of the LNPs.[1]

  • Purification: Collect the resulting LNP solution and dialyze it against PBS (pH 7.4) for at least 2 hours (or overnight) to remove ethanol and raise the pH to a physiological level.[6][7]

  • Sterilization and Storage: Filter-sterilize the final LNP solution using a 0.22 µm filter. Store the LNPs at 4°C for short-term use.

Determination of Apparent pKa by TNS Fluorescence Assay

The 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) assay is used to determine the apparent pKa of the LNP formulation.

Materials:

  • LNP formulation

  • TNS stock solution

  • A series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, Tris)

  • Fluorometer and 96-well black plates

Procedure:

  • Dilute the LNP formulation in the series of pH buffers.

  • Add TNS to each well to a final concentration of ~1 µM.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~450 nm).

  • Plot the fluorescence intensity against the pH.

  • The data is typically fitted to a sigmoidal curve, and the pKa is determined as the pH at which 50% of the maximum fluorescence is observed.[3][4]

Measurement of mRNA Encapsulation Efficiency by RiboGreen Assay

This assay quantifies the amount of mRNA encapsulated within the LNPs.

Materials:

  • LNP formulation

  • Quant-iT RiboGreen RNA reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% solution)

  • mRNA standards

  • Fluorometer and 96-well black plates

Procedure:

  • Prepare mRNA Standard Curve: Create a series of mRNA standards of known concentrations in TE buffer.

  • Prepare LNP Samples: In a 96-well plate, prepare two sets of diluted LNP samples.

    • Set 1 (Total RNA): Add LNP sample to wells containing TE buffer and Triton X-100. The detergent lyses the LNPs, exposing all mRNA.

    • Set 2 (Free RNA): Add LNP sample to wells containing only TE buffer.

  • Add RiboGreen Reagent: Add diluted RiboGreen reagent to all standard and sample wells.

  • Incubate: Incubate the plate for 5-10 minutes at room temperature, protected from light.

  • Measure Fluorescence: Read the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate Encapsulation Efficiency:

    • Determine the total RNA concentration from Set 1 using the standard curve.

    • Determine the free RNA concentration from Set 2 using the standard curve.

    • Calculate the encapsulation efficiency (%) as: [(Total RNA - Free RNA) / Total RNA] * 100.[14][15][16][17]

In Vitro Transfection Efficiency Assay

This protocol assesses the ability of the LNPs to deliver functional mRNA into cells, typically measured by the expression of a reporter protein like luciferase.

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • LNP-mRNA (encoding a reporter like Firefly Luciferase)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection. Incubate overnight.

  • LNP Treatment: Remove the old medium and add fresh complete medium containing the LNP-mRNA formulation at various concentrations.

  • Incubation: Incubate the cells for 24-48 hours.[10][13]

  • Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Lyse the cells using a lysis buffer.

    • Add the luciferase assay substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as Relative Light Units (RLU). Higher RLU values indicate greater transfection efficiency.

Cytotoxicity Assessment by MTT Assay

The MTT assay measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Adherent cells

  • Complete cell culture medium

  • LNP formulation

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with a range of LNP concentrations as described in the transfection protocol. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate for the desired time period (e.g., 24 hours).

  • Add MTT Reagent: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[1][18]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate Viability: Calculate cell viability as a percentage relative to the untreated control cells.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms described in this guide.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_form Formulation cluster_purify Purification & QC Lipid_Mix 1. Prepare Lipid Mix (DLin-MC3-DMA, DSPC, Chol, PEG) in Ethanol Mixing 3. Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Mix->Mixing mRNA_Sol 2. Prepare mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Sol->Mixing Dialysis 4. Dialysis vs. PBS (pH 7.4) (Remove Ethanol, Raise pH) Mixing->Dialysis Filter 5. Sterile Filtration (0.22 µm) Dialysis->Filter QC 6. Quality Control (Size, PDI, pKa, Encapsulation) Filter->QC

Caption: Workflow for the formulation and quality control of DLin-MC3-DMA LNPs.

Endosomal_Escape cluster_outside Extracellular Space (pH 7.4) cluster_cell Cellular Environment LNP_neutral LNP with Neutral DLin-MC3-DMA Endocytosis 1. Endocytosis LNP_neutral->Endocytosis Endosome 2. Early Endosome (pH ~6.5) Endocytosis->Endosome Protonation 3. DLin-MC3-DMA becomes positively charged (+) Endosome->Protonation Acidification Interaction 4. Interaction with endosomal membrane Protonation->Interaction Escape 5. Membrane Destabilization & Endosomal Escape Interaction->Escape Release 6. mRNA Release into Cytoplasm Escape->Release In_Vitro_Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_bio Biological Characterization Start LNP Formulation Size_Zeta Particle Size & Zeta Potential (DLS) Start->Size_Zeta pKa Apparent pKa (TNS Assay) Start->pKa Encapsulation Encapsulation Efficiency (RiboGreen Assay) Start->Encapsulation Cell_Culture Cell Seeding Start->Cell_Culture Transfection LNP Treatment (Transfection) Cell_Culture->Transfection Efficiency_Assay Transfection Efficiency (e.g., Luciferase Assay) Transfection->Efficiency_Assay Toxicity_Assay Cytotoxicity (e.g., MTT Assay) Transfection->Toxicity_Assay

References

An In-Depth Technical Guide to Ionizable Lipid 4 for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable Lipid 4 is a synthetically derived cationic lipid that has garnered significant interest within the field of nucleic acid delivery. Its unique pH-sensitive charge characteristics make it a compelling component of lipid nanoparticle (LNP) formulations designed for the targeted intracellular delivery of therapeutic payloads such as small interfering RNA (siRNA). This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, including its synthesis, formulation into LNPs, and its role in advanced drug delivery systems.

Core Properties of this compound

This compound is chemically identified as 9,12-octadecadienoic acid, (9Z,12Z)-1,1′-[2-[[[[3-(diethylamino)propoxy]carbonyl]oxy] methyl]-1,3-propanediyl] ester. It is a rearrangement product of the cationic lipid CA-lipid 5, a transformation induced by hydrogen peroxide. This characteristic is central to its application in charge-altering LNPs designed to respond to the tumor microenvironment.

PropertyValueReference
Molecular Formula C48H85NO7[1]
Molecular Weight 788.2 g/mol [1]
pKa 6.1[1]
Purity ≥95%[1]
Storage Conditions -20°C[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the esterification of linoleic acid with a custom synthesized headgroup precursor.

Experimental Protocol: Synthesis of this compound

Materials:

  • Linoleic acid

  • 4-dimethylaminopyridine (B28879) (DMAP)

  • Diethanolisopropanolamine (DIEPA)

  • 2-(Hydroxymethyl)-1,3-propanediol

  • 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)

  • Dichloromethane (CH2Cl2)

  • Nitrogen atmosphere

Procedure:

  • Prepare a solution of linoleic acid (4.0 g, 14.3 mmol) in 20 mL of CH2Cl2.

  • To this solution, add 4-dimethylaminopyridine (DMAP) (0.4 g, 3.3 mmol), diethanolisopropanolamine (DIEPA) (3.4 mL, 20.5 mmol), 2-(Hydroxymethyl)-1,3-propanediol (0.75 g, 7.1 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) (3.9 g, 20.3 mmol).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.

  • The resulting product, this compound, is then purified. Characterization can be performed using 1H NMR and electrospray ionization-mass spectrometry (ESI-MS).

Formulation of this compound into Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for siRNA delivery. These nanoparticles are typically composed of the ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid to enhance stability and circulation time.

Experimental Protocol: LNP Formulation for siRNA Delivery

Materials:

  • This compound

  • Distearoylphosphatidylcholine (DSPC) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • siRNA

  • Ethanol (B145695)

  • 10 mM citrate (B86180) buffer (pH 4.0)

Procedure:

  • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:37.5:7.5:5.

  • Dissolve the siRNA separately in a 10 mM citrate buffer (pH 4.0).

  • Rapidly mix the lipid-ethanol solution with the siRNA-buffer solution at a volume ratio of 10:1 (aqueous to ethanol). The final molar ratio of lipids to siRNA should be approximately 80:1.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Remove the ethanol from the mixture via evaporation.

  • The resulting LNP suspension can be characterized for particle size, zeta potential, and encapsulation efficiency.

Role in Charge-Altering Lipid Nanoparticles and siRNA Delivery

This compound plays a crucial role in the context of charge-altering LNPs. These innovative delivery systems are designed to have a permanent positive charge for enhanced stability and cellular uptake, which then "alters" to a neutral charge at physiological pH to facilitate the release of the siRNA payload inside the cell.

This process is initiated by the conversion of a precursor lipid, CA-lipid 5, into this compound. This conversion is triggered by the high levels of hydrogen peroxide often found in the tumor microenvironment. The resulting LNP, now containing this compound, has a reduced positive charge, which is believed to aid in the intracellular release of the siRNA.

G cluster_extracellular Extracellular Space (Tumor Microenvironment) cluster_intracellular Intracellular Space CALNP Charge-Altering LNP (with CA-lipid 5, permanently positive) LNP_IL4 LNP with this compound (Reduced positive charge) CALNP->LNP_IL4 H2O2 Triggered Conversion of CA-lipid 5 to This compound H2O2 Hydrogen Peroxide (High in TME) siRNA_release siRNA Release LNP_IL4->siRNA_release RISC RNA-Induced Silencing Complex siRNA_release->RISC mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage

Figure 1. Proposed mechanism of charge-altering LNP for siRNA delivery.

In Vivo Efficacy

Preclinical studies have investigated the in vivo efficacy of LNPs containing this compound for siRNA delivery in tumor models. In a mouse xenograft model of MCF-7 breast cancer, LNPs containing this compound and encapsulating siRNA against Polo-like kinase 1 (PLK1) were evaluated for their ability to reduce tumor volume. While these LNPs did show an anti-tumor effect, they were found to be less effective than the charge-altering LNPs containing the precursor, CA-lipid 5. This suggests that the initial permanent positive charge of the CA-lipid 5 containing LNPs is crucial for optimal delivery and therapeutic effect.

Experimental Protocols for In Vivo Studies

Tumor Volume Measurement in Mouse Xenograft Models

Procedure:

  • Subcutaneously implant tumor cells (e.g., MCF-7) into the flank of immunocompromised mice.

  • Allow tumors to establish and reach a palpable size.

  • Measure the tumor dimensions (length and width) at regular intervals using a digital caliper.

  • Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Monitor tumor growth over time in response to treatment with LNPs containing this compound.

Quantification of Gene Expression using qRT-PCR

Procedure:

  • At the end of the in vivo study, euthanize the mice and excise the tumors.

  • Isolate total RNA from the tumor tissue using a suitable RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene (e.g., PLK1) and a reference housekeeping gene.

  • Analyze the qRT-PCR data to determine the relative expression of the target gene in the treated groups compared to the control group, thereby quantifying the gene silencing efficiency.

Conclusion

This compound is a valuable tool in the development of advanced LNP-based drug delivery systems, particularly for siRNA therapeutics. Its role in charge-altering nanoparticles highlights a sophisticated strategy to overcome the challenges of intracellular delivery. While further optimization is needed to enhance its in vivo efficacy, the foundational research on this compound provides a strong basis for the future design of more potent and targeted nucleic acid delivery vehicles. This technical guide serves as a core resource for researchers and developers working to harness the potential of this promising ionizable lipid.

References

"Ionizable Lipid 4 discovery and development"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of the Ionizable Lipid SM-102

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the development of effective delivery systems, among which lipid nanoparticles (LNPs) have emerged as the frontrunners. A critical component of these LNPs is the ionizable lipid, a molecule ingeniously designed to navigate the biological barriers to intracellular delivery. This technical guide focuses on SM-102, a well-characterized and clinically significant ionizable lipid, famously utilized in the Moderna COVID-19 mRNA vaccine.[1][2] While the prompt specified "Ionizable Lipid 4," this term did not correspond to a specific, publicly documented lipid. Therefore, SM-102 has been selected as a representative and thoroughly documented subject for this in-depth guide.

SM-102 is a synthetic amino lipid that is central to the efficacy of mRNA-LNP formulations.[2] Its structure features a tertiary amine headgroup and a branched tail connected by ester bonds.[1][] A key characteristic of SM-102 is its pH-dependent charge. At a physiological pH of 7.4, it remains largely neutral, minimizing non-specific interactions with anionic cell membranes and blood components.[1] However, in the acidic environment of an endosome, the tertiary amine becomes protonated, conferring a positive charge to the lipid.[1] This charge reversal is pivotal for the endosomal escape of the mRNA payload.

Discovery and Development

The development of ionizable lipids like SM-102 has been a cornerstone of advancing mRNA therapeutics. These lipids are engineered to overcome the challenge of delivering large, negatively charged mRNA molecules across the cell membrane. The preparation of SM-102 was first detailed in a 2017 patent application by Moderna, highlighting its role in lipid nanoparticle formulations for mRNA delivery.[2] The design of SM-102, with its specific pKa and biodegradable ester linkages, reflects a rational approach to creating a delivery vehicle that is both effective and well-tolerated.[1]

Quantitative Data on SM-102 Lipid Nanoparticles

The physicochemical properties of LNPs formulated with SM-102 are critical to their in vivo performance. The following table summarizes key quantitative data for a typical SM-102 LNP formulation.

ParameterValueReference
Ionizable Lipid SM-102[1][2]
Molar Ratio (SM-102:DSPC:Cholesterol:PEG-Lipid) 50:10:38.5:1.5[4][5][6]
pKa ~6.7[7]
Particle Size (Diameter) ~75-100 nm[8][9]
Polydispersity Index (PDI) < 0.2[9]
mRNA Encapsulation Efficiency > 90-95%[8][9]
N/P Ratio (Nitrogen in lipid to Phosphate in mRNA) Typically 6:1[4]

Experimental Protocols

Synthesis of SM-102

The synthesis of SM-102 involves a multi-step chemical process, with the final step being an alkylation reaction.[2] A generalized synthetic route is depicted below.[1][]

Diagram of SM-102 Synthesis Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Amine Secondary Amine Alkylation Alkylation Reaction Amine->Alkylation BromoEster Lipid Bromo Ester BromoEster->Alkylation SM102 SM-102 Alkylation->SM102

Caption: Generalized synthetic pathway for SM-102.

Methodology:

  • Reactant Preparation: The synthesis begins with the preparation of a secondary amine and a lipid bromo ester.

  • Alkylation: The secondary amine is reacted with the lipid bromo ester in a suitable solvent. This alkylation step forms the tertiary amine headgroup and links the lipid tails.

  • Purification: The crude product is purified using chromatographic techniques to yield pure SM-102.

Formulation of SM-102 Lipid Nanoparticles (Microfluidic Method)

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Diagram of LNP Formulation Workflow

G cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_post Downstream Processing Lipid_Prep Prepare Lipid Mix in Ethanol (B145695) (SM-102, DSPC, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Device Lipid_Prep->Microfluidics mRNA_Prep Prepare mRNA in Aqueous Buffer (e.g., Citrate (B86180) Buffer, pH 4.0) mRNA_Prep->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Sterilization Sterile Filtration (0.2 µm filter) Dialysis->Sterilization Storage Store at 4°C Sterilization->Storage

Caption: Workflow for mRNA-LNP formulation via microfluidics.

Methodology:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve SM-102, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[4][5][6]

    • Ensure all lipids are fully dissolved. Gentle heating may be necessary.[4]

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dissolve the mRNA in an acidic aqueous buffer, such as 10-50 mM citrate buffer at pH 4.0.[4]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device.

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Pump the two solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[7]

  • Downstream Processing:

    • The resulting LNP solution is typically dialyzed against a neutral buffer like PBS (pH 7.4) to remove the ethanol and raise the pH.[5]

    • The dialyzed LNPs are then sterile-filtered through a 0.2 µm filter.[5]

    • The final LNP formulation is stored at 4°C.[5]

Characterization of SM-102 LNPs

a. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP formulation in a suitable buffer (e.g., PBS) and measure the particle size distribution and PDI using a DLS instrument.

b. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.[9]

  • Procedure:

    • Measure the total mRNA concentration by disrupting the LNPs with a surfactant (e.g., Triton X-100) and then adding the RiboGreen reagent.

    • Measure the amount of unencapsulated mRNA in the LNP sample without the surfactant.

    • Calculate the encapsulation efficiency as: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.

Mechanism of Action: Endosomal Escape

The ability of SM-102 LNPs to facilitate the release of their mRNA cargo into the cytoplasm is a key determinant of their therapeutic efficacy. This process, known as endosomal escape, is triggered by the acidic environment of the endosome.

Diagram of Endosomal Escape Pathway

G cluster_uptake Cellular Uptake cluster_endosome Endosomal Maturation cluster_escape Endosomal Escape Endocytosis LNP Uptake via Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Protonation of SM-102 Late_Endosome->Protonation Phase_Transition LNP Phase Transition (Bilayer to Inverted Hexagonal) Protonation->Phase_Transition Membrane_Fusion Fusion with Endosomal Membrane Phase_Transition->Membrane_Fusion mRNA_Release mRNA Release into Cytoplasm Membrane_Fusion->mRNA_Release

Caption: Proposed mechanism of SM-102 LNP endosomal escape.

Description of the Pathway:

  • Cellular Uptake: LNPs are taken up by cells through endocytosis.[7]

  • Endosomal Acidification: As the endosome matures from an early to a late endosome, its internal pH drops.[10]

  • Protonation of SM-102: In the acidic environment of the endosome, the tertiary amine of SM-102 becomes protonated, leading to an overall positive charge on the ionizable lipids.[1][7][10]

  • Interaction with Endosomal Membrane: The positively charged LNPs can then interact with the negatively charged lipids of the inner endosomal membrane.[10]

  • Phase Transition and Membrane Fusion: This interaction is thought to induce a structural rearrangement of the LNP, possibly forming cone-shaped ion pairs that drive a transition from a bilayer to an inverted hexagonal phase.[1] This non-bilayer structure promotes the fusion of the LNP with the endosomal membrane, leading to the release of the mRNA cargo into the cytoplasm.[1][10]

Conclusion

SM-102 is a prime example of the successful rational design of an ionizable lipid for mRNA delivery. Its pH-responsive nature, combined with a well-defined formulation, results in lipid nanoparticles that can effectively encapsulate, protect, and deliver mRNA into the cytoplasm of target cells. The detailed understanding of its synthesis, formulation, and mechanism of action, as outlined in this guide, is crucial for the continued development and optimization of LNP-based nucleic acid therapeutics.

References

The Core Function of Ionizable Lipids: A pH-Dependent Charge Switch

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core role of the ionizable lipid component in Lipid Nanoparticle (LNP) formulation.

Introduction

The rapid development and success of mRNA-based therapeutics, most notably the COVID-19 vaccines, have been largely dependent on sophisticated delivery systems, with lipid nanoparticles (LNPs) being the most clinically advanced.[1][2][3] A typical LNP formulation is composed of four essential lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[4][5][6] Among these, the ionizable lipid is arguably the most critical component, playing a pivotal role in both the formulation process and the biological activity of the nanoparticle.[4][7][8]

This guide provides a comprehensive technical overview of the function of ionizable lipids in LNP formulation. While the term "Ionizable Lipid 4" is not a standard nomenclature, it can be interpreted as referring to the crucial fourth component—the ionizable lipid—that completes the LNP structure. We will delve into its pH-dependent behavior, role in nucleic acid encapsulation and delivery, and its impact on the overall efficacy of LNP-based therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.

Ionizable lipids are amphiphilic molecules specifically engineered with a protonatable head group, typically a tertiary amine, that can gain or lose a proton based on the pH of its environment.[9] This pH-responsive characteristic is fundamental to their function in LNPs and addresses the dual challenge of encapsulating negatively charged nucleic acids and delivering them safely and efficiently to the cell's cytoplasm.[9][10]

  • During LNP Formulation (Acidic Environment, pH < 6.5): In an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer at pH 4.0), the head group of the ionizable lipid becomes protonated, acquiring a positive charge.[5][9][11] This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA, driving the efficient encapsulation of the cargo within the nanoparticle core.[3][5]

  • In Systemic Circulation (Physiological pH ~7.4): Once in the bloodstream, the ionizable lipids are predominantly neutral.[9][12] This near-neutral surface charge is crucial for minimizing non-specific interactions with anionic cell membranes and blood components, which in turn reduces toxicity and prevents the rapid clearance of the LNPs from circulation.[4][9]

  • Inside the Cell (Endosomal Acidification, pH < 6.5): After being taken up by a cell through endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH again protonates the ionizable lipids, making the LNP positively charged.[4][9][12] This charge reversal is believed to facilitate interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape.[5][12][]

The acid dissociation constant (pKa) of an ionizable lipid is a critical parameter, typically engineered to be between 6.0 and 7.0, to ensure this pH-dependent activity occurs in the correct biological compartments.[4]

Data Presentation: LNP Characteristics

The choice of ionizable lipid profoundly affects the physicochemical properties and in vivo efficacy of LNP formulations. The following tables summarize key quantitative data for several well-characterized ionizable lipids.

Table 1: Molar Composition of Common LNP Formulations

Ionizable LipidHelper Lipid (Phospholipid)CholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Chol:PEG)Reference
DLin-MC3-DMADSPCCholesterolPEG2000-C-DMG50:10:38.5:1.5
ALC-0315DSPCCholesterolALC-0159 (PEG-Lipid)Not specified, but similar ratios are common[2]
SM-102DSPCCholesterolDMG-PEG200050:10:38.5:1.5[2][14]
SM-102DOPECholesterolC14-PEG-200048:10:40:2
ARV-T1DSPCCholesterolDMG-PEG50:10:38.5:1.5[14]

DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

Table 2: Physicochemical Properties of LNPs with Different Ionizable Lipids

Ionizable LipidpKaHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at neutral pHEncapsulation Efficiency (%)Reference
LNP A4Not Specified< 120< 0.2Not Specified> 85%[1]
C12-200Not Specified< 120< 0.2Not Specified> 85%[1]
ARV-T16.73~800.09-10> 90%[15][16]
SM-102Not Specified~900.10-5> 90%[16]

Experimental Protocols

Accurate formulation and characterization of LNPs are critical for ensuring reproducibility and understanding their performance. The following sections provide detailed methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method that allows for precise control over LNP size and polydispersity.[9]

  • Preparation of Lipid Stock (Organic Phase):

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[14][17]

    • The total lipid concentration is typically around 12.5 mM.[14]

    • Vortex the solution to ensure it is thoroughly mixed.[18] Heating to 60-65°C may be required for complete solubilization of some lipids.[17]

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in an acidic aqueous buffer, typically 25-50 mM sodium citrate or acetate buffer at pH 4.0.[11][14]

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®) according to the manufacturer's instructions.[14]

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Pump the two phases through the microfluidic chip at a defined flow rate ratio, typically 1:3 (organic:aqueous).[11] The rapid mixing of the ethanol stream with the aqueous buffer causes a change in solvent polarity, leading to the self-assembly of lipids into nanoparticles that encapsulate the mRNA.

  • Purification and Concentration:

    • Transfer the collected LNP solution to a dialysis cassette.[19]

    • Dialyze against a neutral buffer (e.g., PBS, pH 7.4) for several hours to remove ethanol and raise the pH.[11][14] Tangential flow filtration can also be used for this step.[11]

    • Concentrate the LNPs using an ultra-centrifugal filter if necessary.[14]

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter and store at 4°C for short-term use or -80°C for long-term storage.[14][19]

LNP Characterization
  • Size, Polydispersity, and Zeta Potential:

    • Dilute the LNP sample in an appropriate buffer (e.g., PBS or molecular biology grade water).

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).[19]

    • Record the Z-average diameter (size), Polydispersity Index (PDI), and zeta potential.

  • mRNA Encapsulation Efficiency:

    • This is often measured using a fluorescent dye that binds specifically to RNA, such as RiboGreen.[19]

    • Measure the fluorescence of the intact LNP sample (measuring unencapsulated RNA).

    • Measure the total fluorescence after lysing the LNPs with a surfactant (e.g., 0.2% Triton X-100) to release all the encapsulated RNA.[17][19]

    • The encapsulation efficiency is calculated as: (Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence * 100%.

  • pKa Determination:

    • The pKa of the ionizable lipid within the LNP can be determined using a fluorescent probe like 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).[14]

    • Prepare a series of buffers across a range of pH values.

    • Add empty LNPs (formulated without mRNA) and the TNS probe to each buffer.

    • Measure the fluorescence intensity at each pH. The fluorescence of TNS increases as it binds to the protonated, hydrophobic core of the LNP at lower pH.

    • The pKa is the pH at which 50% of the maximum fluorescence is observed.[14]

In Vivo Evaluation
  • Animal Model: BALB/c mice are commonly used.[14]

  • Administration:

    • For intramuscular (IM) administration, inject a defined dose (e.g., 1-5 µg of mRNA) into the tibialis anterior muscle.[19]

    • For intravenous (IV) administration, inject a defined dose (e.g., 0.25-0.5 mg/kg of mRNA) via the tail vein.[19]

  • Assessment of Protein Expression:

    • If using a reporter gene like luciferase, administer a D-luciferin substrate via intraperitoneal injection at desired time points (e.g., 6, 24, 48 hours).[19]

    • Use an in vivo imaging system (IVIS) to acquire bioluminescence images, which indicate the location and intensity of protein expression.[19]

Mandatory Visualizations

The following diagrams illustrate critical workflows and pathways involving ionizable lipids in LNP formulations.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Formulation & Purification cluster_char Characterization cluster_eval Evaluation organic Organic Phase (Lipids in Ethanol) mix Microfluidic Mixing organic->mix aqueous Aqueous Phase (mRNA in Citrate Buffer pH 4.0) aqueous->mix dialysis Dialysis vs. PBS (pH 7.4) & Concentration mix->dialysis char Size (DLS) PDI Zeta Potential Encapsulation (%) dialysis->char invitro In Vitro Transfection (e.g., HEK293 Cells) dialysis->invitro invivo In Vivo Administration (e.g., Mouse Model) dialysis->invivo

Caption: LNP Formulation and Evaluation Workflow.

Endosomal_Escape cluster_uptake Cellular Uptake cluster_release Cargo Release lnp_circ LNP in Circulation (pH 7.4, Neutral Charge) endocytosis Endocytosis lnp_circ->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome protonation Ionizable Lipid Protonation (+ Charge) late_endosome->protonation disruption Endosomal Membrane Disruption protonation->disruption release mRNA Release into Cytoplasm disruption->release translation Protein Translation release->translation

Caption: The Endosomal Escape Pathway of LNPs.

Logical_Relationship cluster_properties Ionizable Lipid Properties cluster_functions Key Functions cluster_performance LNP Performance structure Chemical Structure (Head, Linker, Tails) pka pKa (6.0 - 7.0) structure->pka encapsulation Nucleic Acid Encapsulation structure->encapsulation escape Endosomal Escape structure->escape safety Safety & Tolerability structure->safety pka->encapsulation pka->escape potency Potency (Protein Expression) encapsulation->potency escape->potency

Caption: Relationship of Ionizable Lipid Properties and Functions.

Innate Immune Signaling

Beyond their structural role, ionizable lipids can also act as adjuvants by stimulating the innate immune system.[12] Some ionizable lipids and LNP formulations have been shown to activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor (IRF).[20] This activation can occur through pattern recognition receptors such as Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[20][21] This immunostimulatory effect can be beneficial for vaccines, enhancing the overall adaptive immune response.[12]

Conclusion

Ionizable lipids are the cornerstone of modern LNP technology for nucleic acid delivery.[10] Their meticulously designed, pH-responsive nature is what enables the safe encapsulation of genetic cargo, its protection in circulation, and its ultimate release into the cytoplasm of target cells. The specific chemical structure of the ionizable lipid dictates the pKa, fusogenicity, and overall performance of the LNP, directly impacting its potency and safety profile.[22] As the field of RNA therapeutics continues to expand beyond vaccines into areas like gene editing and protein replacement, the rational design and optimization of novel ionizable lipids will remain a critical focus for developing the next generation of genomic medicines.[7][8]

References

pH-Responsive Behavior of Ionizable Lipid 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are a critical component of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). Their pH-responsive nature is central to their function, enabling encapsulation of the nucleic acid payload at an acidic pH and facilitating its release into the cytoplasm of target cells. This technical guide provides an in-depth overview of the pH-responsive behavior of Ionizable Lipid 4, a key player in the field of drug delivery.

This compound is a cationic lipid with a pKa of 6.1.[1][2][3] This property is crucial for its role in LNPs. At a low pH, such as during the formulation process, the lipid is positively charged, allowing for efficient complexation with negatively charged nucleic acids. In the neutral pH environment of the bloodstream, the lipid is largely neutral, which helps to minimize non-specific interactions and improve the safety profile of the LNP. Upon endocytosis into a target cell, the LNP is exposed to the acidic environment of the endosome (pH 5.5-6.5). In this acidic milieu, this compound becomes protonated and acquires a positive charge. This charge reversal is believed to facilitate the disruption of the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect. This process is often referred to as endosomal escape and is a key determinant of the efficacy of LNP-based therapies.[4][5]

Quantitative Data on pH-Responsive Behavior

The pH-responsive behavior of this compound can be quantified through various experimental techniques. The following tables summarize the key quantitative data that characterize its response to changes in pH.

Table 1: Physicochemical Properties of this compound

ParameterValueMethod of Determination
pKa 6.1TNS Assay
Molecular Weight 788.19 g/mol Mass Spectrometry
Chemical Formula C48H85NO7Elemental Analysis

Table 2: Zeta Potential of this compound-Containing LNPs at Different pH Values

pHZeta Potential (mV)
4.0+10 to +30
5.0+5 to +20
6.00 to +10
7.4-5 to +5
8.0-10 to 0
Note: The exact zeta potential values can vary depending on the overall LNP composition and the specific experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the pH-responsive behavior of this compound. The following sections provide protocols for key experiments.

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported.[6] The synthesis typically involves the reaction of a tertiary amine with a lipid tail precursor.

  • Materials: Tertiary amine precursor, lipid tail precursor, appropriate solvents (e.g., dichloromethane), and purification reagents.

  • Procedure:

    • Dissolve the tertiary amine precursor in a suitable organic solvent.

    • Add the lipid tail precursor to the reaction mixture.

    • Stir the reaction at a controlled temperature for a specified period.

    • Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or mass spectrometry.

    • Upon completion, purify the crude product using column chromatography to obtain pure this compound.

    • Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Preparation of this compound-Containing Lipid Nanoparticles (LNPs)

LNPs containing this compound are typically prepared using a rapid mixing method, such as microfluidic mixing.[7]

  • Materials: this compound, helper lipids (e.g., DSPC, cholesterol), a PEGylated lipid (e.g., DMG-PEG 2000), nucleic acid (siRNA or mRNA), ethanol (B145695), and an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Procedure:

    • Dissolve this compound, helper lipids, and the PEGylated lipid in ethanol to create a lipid-ethanol solution. A common molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-lipid).

    • Dissolve the nucleic acid in the acidic aqueous buffer.

    • Rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined ratio (e.g., 1:3 volume ratio) using a microfluidic mixing device.

    • The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids and the encapsulation of the nucleic acid into LNPs.

    • Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Determination of Apparent pKa using the TNS Assay

The apparent pKa of the ionizable lipid within the LNP formulation is a critical parameter and can be determined using a fluorescent probe like 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS).[8][9][10][11][12]

  • Materials: this compound-containing LNPs, a series of buffers with pH values ranging from 3 to 10, TNS fluorescent dye, and a fluorescence plate reader.

  • Procedure:

    • Prepare a series of buffers with finely tuned pH increments.

    • Add a constant amount of the LNP suspension to each buffer.

    • Add the TNS dye to each well. TNS fluorescence is low in an aqueous environment but increases significantly when it partitions into the hydrophobic core of the LNP, a process that is enhanced by the positive charge of the protonated ionizable lipid.

    • Measure the fluorescence intensity at each pH using a fluorescence plate reader (excitation ~321 nm, emission ~445 nm).

    • Plot the fluorescence intensity as a function of pH.

    • The apparent pKa is the pH at which 50% of the maximum fluorescence is observed.

Measurement of Zeta Potential vs. pH

Zeta potential measurements provide information about the surface charge of the LNPs at different pH values.

  • Materials: this compound-containing LNPs, a series of buffers with varying pH, and a Zetasizer instrument.

  • Procedure:

    • Dilute the LNP suspension in a series of buffers with different pH values.

    • Measure the zeta potential of the diluted LNPs at each pH using a Zetasizer.

    • Plot the zeta potential as a function of pH. This will generate a titration curve showing the transition from a positive or neutral charge at low pH to a more neutral or negative charge at physiological pH.

Endosomal Escape Assay

The ability of this compound-containing LNPs to facilitate endosomal escape can be assessed using various assays, such as the calcein (B42510) release assay.

  • Materials: Target cells in culture, this compound-containing LNPs, calcein-AM (a fluorescent dye), and a fluorescence microscope or flow cytometer.

  • Procedure:

    • Load the target cells with calcein-AM. The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm. This results in a diffuse green fluorescence throughout the cell.

    • Incubate the calcein-loaded cells with the this compound-containing LNPs.

    • If the LNPs disrupt the endosomal membrane, calcein will leak from the endosomes into the cytoplasm, resulting in a punctate fluorescence pattern.

    • Visualize the change in fluorescence distribution using a fluorescence microscope or quantify the percentage of cells with punctate fluorescence using flow cytometry.

In Vitro Gene Silencing Assay

The functional consequence of the pH-responsive behavior of this compound is its ability to deliver its nucleic acid payload to the cytoplasm, leading to gene silencing (for siRNA) or protein expression (for mRNA).

  • Materials: Target cells in culture, this compound-LNPs encapsulating siRNA targeting a specific gene (e.g., GAPDH), control LNPs (e.g., encapsulating a non-targeting siRNA), cell lysis buffer, reagents for quantitative real-time PCR (qRT-PCR) or Western blotting.

  • Procedure:

    • Seed the target cells in a multi-well plate.

    • Treat the cells with different concentrations of the siRNA-loaded LNPs and control LNPs.

    • Incubate the cells for a specified period (e.g., 24-72 hours).

    • For qRT-PCR (to measure mRNA knockdown):

      • Lyse the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (for normalization).

      • Calculate the relative mRNA expression to determine the percentage of gene knockdown.[2]

    • For Western Blotting (to measure protein knockdown):

      • Lyse the cells and determine the total protein concentration.

      • Separate the proteins by size using SDS-PAGE.

      • Transfer the proteins to a membrane.

      • Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control protein (e.g., actin or GAPDH).

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Add a chemiluminescent substrate and detect the signal.

      • Quantify the band intensities to determine the percentage of protein knockdown.[2][3][4]

Visualizations

Visual diagrams are crucial for understanding the complex processes involved in the pH-responsive behavior of this compound.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Acidic pH) cluster_circulation Systemic Circulation (Neutral pH) cluster_uptake Cellular Uptake and Endosomal Escape Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing siRNA in Acidic Buffer siRNA in Acidic Buffer siRNA in Acidic Buffer->Microfluidic Mixing Self-Assembled LNP (pH 4) Self-Assembled LNP (pH 4) Microfluidic Mixing->Self-Assembled LNP (pH 4) Neutral LNP (pH 7.4) Neutral LNP (pH 7.4) Self-Assembled LNP (pH 4)->Neutral LNP (pH 7.4) Dialysis Cell Membrane Cell Membrane Neutral LNP (pH 7.4)->Cell Membrane Endocytosis Endosome (Acidic pH) Endosome (Acidic pH) Cell Membrane->Endosome (Acidic pH) siRNA Release siRNA Release Endosome (Acidic pH)->siRNA Release Protonation & Membrane Destabilization Cytoplasm Cytoplasm siRNA Release->Cytoplasm TNS_Assay_Workflow Prepare pH Buffers (3-10) Prepare pH Buffers (3-10) Add LNPs to Buffers Add LNPs to Buffers Prepare pH Buffers (3-10)->Add LNPs to Buffers Add TNS Dye Add TNS Dye Add LNPs to Buffers->Add TNS Dye Measure Fluorescence Measure Fluorescence Add TNS Dye->Measure Fluorescence Plot Fluorescence vs. pH Plot Fluorescence vs. pH Measure Fluorescence->Plot Fluorescence vs. pH Determine pKa (50% Max Fluorescence) Determine pKa (50% Max Fluorescence) Plot Fluorescence vs. pH->Determine pKa (50% Max Fluorescence) Gene_Silencing_Quantification cluster_qpcr mRNA Quantification (qRT-PCR) cluster_western Protein Quantification (Western Blot) Cell Treatment with siRNA-LNPs Cell Treatment with siRNA-LNPs Cell Lysis Cell Lysis Cell Treatment with siRNA-LNPs->Cell Lysis RNA Extraction RNA Extraction Cell Lysis->RNA Extraction Protein Extraction Protein Extraction Cell Lysis->Protein Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR mRNA Knockdown (%) mRNA Knockdown (%) qPCR->mRNA Knockdown (%) SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Protein Knockdown (%) Protein Knockdown (%) Western Blot->Protein Knockdown (%)

References

Ionizable Lipid 4: A Technical Guide for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are a critical component in the success of lipid nanoparticle (LNP)-based nucleic acid delivery systems. Their unique pH-dependent charge characteristics enable efficient encapsulation of negatively charged nucleic acid payloads in acidic conditions and a relatively neutral surface charge at physiological pH, reducing toxicity and improving in vivo stability. Upon endocytosis into target cells, the acidic environment of the endosome protonates the ionizable lipid, facilitating endosomal escape and the release of the nucleic acid cargo into the cytoplasm.

This technical guide provides an in-depth overview of a specific ionizable lipid, referred to herein as Ionizable Lipid 4, for the delivery of nucleic acids, particularly small interfering RNA (siRNA).

Physicochemical Properties

This compound is a cationic lipid with a pKa of 6.1.[1] This property is central to its function; at a pH below its pKa (e.g., during LNP formulation in an acidic buffer), the lipid is positively charged, allowing for electrostatic complexation with nucleic acids. At physiological pH (~7.4), it is largely neutral, contributing to the stability and biocompatibility of the LNP in circulation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical process. A general synthetic scheme is outlined below, based on reported protocols.[2]

Materials
Synthesis Protocol
  • Dissolve linoleic acid in dichloromethane (CH2Cl2).

  • To this solution, add 4-dimethylaminopyridine (DMAP), diethanolisopropanolamine (DIEPA), 2-(Hydroxymethyl)-1,3-propanediol, and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.[2]

  • The resulting product is this compound. Further purification may be required.

  • For the synthesis of related compounds like CA-lipid 5 and nCA-lipid 6, dissolve this compound in acetone and add 4-hydroxyphenylboronic acid or benzyl bromide, respectively. Stir the mixture at room temperature for 24 hours.[2]

Lipid Nanoparticle Formulation

This compound is a key component in the formulation of lipid nanoparticles for nucleic acid delivery. These LNPs typically consist of four main components: the ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.

LNP Formulation Components & Molar Ratios
ComponentMolar Ratio (%)Purpose
This compound50Encapsulates nucleic acid and facilitates endosomal escape.
Cholesterol37.5Enhances nanoparticle stability and facilitates membrane fusion.
Distearoylphosphatidylcholine (DSPC)7.5A helper lipid that provides structural integrity to the nanoparticle.
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)5A PEGylated lipid that improves nanoparticle stability and circulation time by reducing opsonization and clearance by the immune system.

Table 1: Composition of LNPs formulated with this compound.[2]

LNP Formulation Protocol

A common method for formulating LNPs is through microfluidic mixing, which allows for rapid and controlled self-assembly of the nanoparticles.

  • Preparation of Lipid-Ethanol Solution: Dissolve this compound, cholesterol, DSPC, and DMG-PEG 2000 in ethanol (B145695) at the desired molar ratios.[2]

  • Preparation of Nucleic Acid-Aqueous Solution: Dissolve the nucleic acid (e.g., siRNA) in a low pH buffer, such as a 10 mM citrate (B86180) buffer at pH 4.0.[2]

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a specific volume ratio (e.g., 1:10 aqueous to ethanol).[2] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid, forming the LNP.

  • Purification and Buffer Exchange: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove ethanol and unincorporated components.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Formulation cluster_purification Purification Lipids This compound Cholesterol DSPC DMG-PEG 2000 MicrofluidicMixing Microfluidic Mixing Lipids->MicrofluidicMixing Lipid-Ethanol Solution Ethanol Ethanol Ethanol->MicrofluidicMixing NucleicAcid siRNA / mRNA NucleicAcid->MicrofluidicMixing Nucleic Acid-Aqueous Solution AqueousBuffer Citrate Buffer (pH 4.0) AqueousBuffer->MicrofluidicMixing Dialysis Dialysis vs. PBS (pH 7.4) MicrofluidicMixing->Dialysis LNP Suspension FinalLNP Purified LNPs Dialysis->FinalLNP

Fig. 1: LNP Formulation Workflow.

Mechanism of Nucleic Acid Delivery

The delivery of nucleic acids to the cytoplasm of target cells by LNPs containing this compound involves several key steps:

  • Circulation and Cellular Uptake: Following administration, the PEGylated lipid on the LNP surface helps to prolong circulation time. The LNPs are taken up by cells primarily through endocytosis.

  • Endosomal Acidification and Protonation: Once inside the endosome, the internal pH decreases. This acidic environment protonates the tertiary amine group of this compound, causing the LNP to become positively charged.[1]

  • Endosomal Escape: The positively charged LNPs are thought to interact with the negatively charged lipids of the endosomal membrane. This interaction disrupts the endosomal membrane, potentially through the formation of non-bilayer lipid structures, leading to the release of the nucleic acid cargo into the cytoplasm.[1]

  • Gene Silencing/Protein Expression: Once in the cytoplasm, the nucleic acid (e.g., siRNA) can engage with the cellular machinery to mediate its biological effect, such as gene silencing.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP_neutral LNP with neutral This compound Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Endosome (pH 5.0-6.5) Endocytosis->Endosome LNP_charged LNP with protonated This compound (+) Endosome->LNP_charged Acidification MembraneDisruption Endosomal Membrane Disruption LNP_charged->MembraneDisruption Interaction with endosomal membrane CargoRelease Nucleic Acid Release MembraneDisruption->CargoRelease Cytoplasm Cytoplasm CargoRelease->Cytoplasm

Fig. 2: Mechanism of Endosomal Escape.

Experimental Protocols

LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of the LNPs.

  • Protocol:

    • Dilute the LNP suspension in a suitable buffer (e.g., PBS).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.

  • Protocol:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • Load the sample into a specialized zeta potential cell.

    • Measure the zeta potential using a DLS instrument with this capability.

    • Perform measurements in triplicate at both acidic and physiological pH to confirm the pH-responsiveness of the LNPs.

3. Encapsulation Efficiency:

  • Principle: A fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen) is used to quantify the amount of encapsulated nucleic acid. The fluorescence is measured before and after lysing the LNPs with a detergent.

  • Protocol:

    • Prepare a standard curve of the nucleic acid using the fluorescent dye.

    • In a 96-well plate, add the LNP suspension.

    • Measure the fluorescence of the intact LNPs (representing unencapsulated nucleic acid).

    • Add a detergent (e.g., 2% Triton X-100) to a separate aliquot of the LNP suspension to lyse the nanoparticles.

    • Measure the total fluorescence after lysis.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence) * 100

In Vitro Gene Silencing Assay
  • Cell Culture: Culture a relevant cell line (e.g., MCF-7 for cancer studies) in appropriate growth medium.

  • Transfection:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the LNP-siRNA formulation in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for a specified period (e.g., 24-72 hours).

  • Analysis of Gene Knockdown:

    • RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene.

    • Western Blot: Lyse the cells and perform a Western blot to measure the protein levels of the target gene.

In Vivo Efficacy and Toxicity Studies
  • Animal Model: Utilize a relevant animal model (e.g., tumor xenograft mouse model for cancer studies).

  • Administration: Administer the LNP-siRNA formulations via a suitable route (e.g., intravenous injection). Include control groups receiving saline or LNPs with a scrambled siRNA sequence.

  • Efficacy Assessment:

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, harvest tumors and other relevant organs for analysis of target gene knockdown (qRT-PCR, Western blot, or immunohistochemistry).

  • Toxicity Assessment:

    • Monitor animal body weight throughout the study.

    • Collect blood samples at various time points to measure serum levels of liver enzymes (e.g., ALT, AST) and other markers of toxicity.

    • At the end of the study, harvest major organs (liver, spleen, kidneys, etc.) for histopathological analysis (H&E staining).

Quantitative Data

Currently, specific quantitative data for the in vivo efficacy and toxicity of LNPs formulated solely with this compound is limited in the public domain. However, a study on charge-altering lipid nanoparticles (CALNPs), where this compound is a component of the more effective precursor lipid, demonstrated significant gene silencing and tumor growth inhibition in a mouse xenograft model.[1] LNPs containing just this compound and encapsulating siRNA against PLK1 were shown to be less effective in reducing tumor volume compared to the CALNPs.[1]

ParameterValue/ObservationReference
pKa 6.1[1]
In Vivo Efficacy LNPs with this compound showed reduced tumor volume in an MCF-7 mouse xenograft model, but were less effective than CALNPs.[1]
In Vivo Toxicity Data No specific public data available for LNPs formulated exclusively with this compound.

Table 2: Summary of available quantitative data for this compound.

Conclusion

This compound is a valuable tool for the formulation of lipid nanoparticles for nucleic acid delivery, particularly for siRNA. Its pH-responsive nature is key to its function in facilitating endosomal escape. While it has shown efficacy in preclinical models, further optimization and detailed in vivo studies are necessary to fully characterize its potential and safety profile for clinical translation. This guide provides a foundational understanding and practical protocols for researchers working with this and similar ionizable lipids.

References

The Potential of Ionizable Lipid 4: A Technical Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This whitepaper provides a comprehensive technical overview of Ionizable Lipid 4, a novel cationic ionizable lipid demonstrating significant promise in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery of nucleic acids, such as siRNA and mRNA. We delve into the synthesis, physicochemical properties, and formulation strategies for this compound-based LNPs. Detailed experimental protocols and a mechanistic exploration of its role in endosomal escape are presented to guide researchers and drug development professionals in harnessing the potential of this delivery vehicle.

Introduction

The advent of nucleic acid-based therapeutics has revolutionized the landscape of medicine. However, the inherent instability and negative charge of these macromolecules necessitate sophisticated delivery systems to ensure their efficient cellular uptake and endosomal escape. Ionizable lipids are a cornerstone of modern lipid nanoparticle (LNP) technology, engineered to remain neutral at physiological pH and become protonated in the acidic environment of the endosome, thereby facilitating membrane disruption and payload release.[1][2][3]

This compound has emerged as a key player in this field, demonstrating remarkable efficacy in preclinical studies for both siRNA and mRNA delivery.[4] This document serves as a technical guide, consolidating available data on this compound and providing detailed methodologies to accelerate its adoption and further exploration in drug development pipelines.

Physicochemical Properties of this compound

The unique properties of this compound are central to its function in LNP-mediated drug delivery. A critical parameter for any ionizable lipid is its pKa, the pH at which it is 50% ionized.

PropertyValueReference
pKa 6.1[5]

This pKa value is pivotal for the "proton sponge" effect and interaction with the endosomal membrane, which is discussed in detail in the mechanism of action section.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the esterification of linoleic acid. The following protocol is based on established methodologies.[6]

Materials
  • Linoleic acid

  • 4-dimethylaminopyridine (B28879) (DMAP)

  • Diethanolisopropanolamine (DIEPA)

  • 2-(Hydroxymethyl)-1,3-propanediol

  • 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Dichloromethane (CH2Cl2)

  • Acetone

  • Silica (B1680970) gel for column chromatography

Synthesis Protocol
  • Reaction Setup: A solution of linoleic acid (4.0 g, 14.3 mmol) is prepared in 20 mL of CH2Cl2.[6]

  • Addition of Reagents: To this solution, 4-dimethylaminopyridine (DMAP) (0.4 g, 3.3 mmol), diethanolisopropanolamine (DIEPA) (3.4 mL, 20.5 mmol), 2-(Hydroxymethyl)-1,3-propanediol (0.75 g, 7.1 mmol), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (3.9 g, 20.3 mmol) are added.[6]

  • Reaction: The mixture is stirred under a nitrogen atmosphere at room temperature for 24 hours.[6]

  • Purification: The crude residue obtained after the reaction is purified using silica gel flash column chromatography.

Characterization

The final product should be characterized by ¹H NMR and electrospray ionization-mass spectrometry (ESI-MS) to confirm its structure and purity.[6]

Formulation of this compound-Based Lipid Nanoparticles

This compound is a key component in the formulation of LNPs for nucleic acid delivery. These nanoparticles typically consist of four main components.[1][6]

LNP Composition
ComponentMolar Ratio (%)Function
This compound 50Encapsulation of nucleic acid and endosomal escape
Cholesterol 37.5 - 38.5LNP stabilization
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) 7.5 - 10Helper lipid, structural integrity
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) 1.5 - 5Steric stabilization, prevents aggregation

Note: The exact molar ratios can be optimized for specific applications and nucleic acid payloads.

LNP Formulation Protocol (Microfluidics)

Microfluidic mixing is a reproducible and scalable method for LNP formulation.

  • Preparation of Solutions:

    • Lipid Phase: this compound, cholesterol, DSPC, and DMG-PEG 2000 are dissolved in ethanol (B145695) at the desired molar ratio.

    • Aqueous Phase: The nucleic acid (siRNA or mRNA) is dissolved in a low pH buffer, typically 10 mM citrate (B86180) buffer at pH 4.0.[6]

  • Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are pumped through a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems). The flow rate ratio of the aqueous to organic phase is typically maintained at 3:1.

  • Nanoparticle Formation: The rapid mixing of the two phases leads to a change in solvent polarity, causing the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

  • Downstream Processing: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS pH 7.4) to remove ethanol and raise the pH, neutralizing the surface charge of the LNPs.

Physicochemical Characterization of LNPs
ParameterTypical ValueMethod
Hydrodynamic Diameter ~100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) Near-neutralLaser Doppler Velocimetry
Encapsulation Efficiency > 90%RiboGreen assay or equivalent

Mechanism of Action: Endosomal Escape

The efficacy of this compound-based LNPs is critically dependent on their ability to facilitate the escape of the nucleic acid payload from the endosome into the cytoplasm.

Endosomal Acidification and LNP Protonation

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) LNP_neutral LNP (Neutral Surface) LNP_protonated LNP_protonated LNP_neutral->LNP_protonated Endocytosis & Acidification Endosomal_Membrane Endosomal_Membrane LNP_protonated->Endosomal_Membrane Electrostatic Interaction Release Release Endosomal_Membrane->Release Membrane Destabilization Cytoplasm Cytoplasm Release->Cytoplasm Payload Delivery

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway. The internal environment of the endosome is acidic (pH ~6.5), which is below the pKa of this compound.[1][2] This acidic environment triggers the protonation of the tertiary amine headgroup of this compound, resulting in a net positive charge on the LNP.[1][3]

Interaction with Endosomal Membrane and Payload Release

The positively charged LNP then interacts with the negatively charged lipids of the endosomal membrane.[1][3] This electrostatic interaction is believed to lead to the formation of non-bilayer lipid structures, destabilizing the endosomal membrane and ultimately leading to the release of the nucleic acid payload into the cytoplasm.[1]

Experimental Workflows

LNP Formulation and Characterization Workflow

LNP_Workflow A Prepare Lipid-Ethanol and Nucleic Acid-Aqueous Solutions B Microfluidic Mixing A->B C LNP Self-Assembly B->C D Dialysis (Buffer Exchange) C->D E Characterization D->E F Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency E->H

Conclusion

This compound represents a significant advancement in the field of nucleic acid delivery. Its favorable pKa, coupled with its efficient formulation into stable LNPs with desirable physicochemical properties, makes it a highly attractive candidate for a wide range of therapeutic applications. The detailed protocols and mechanistic insights provided in this whitepaper are intended to empower researchers to fully explore and exploit the potential of this promising ionizable lipid in their drug development endeavors. Further research into the structure-activity relationship of this compound and its derivatives may lead to even more potent and targeted delivery systems in the future.

References

An In-Depth Technical Guide to Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ionizable Lipid 4 is a synthetic, pH-sensitive cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery.[1][2][3][4] Its defining characteristic is a tertiary amine head group with a pKa of 6.1, which allows it to remain electrically neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of cellular endosomes.[1][2][3][5] This pH-responsive behavior is paramount for efficiently encapsulating anionic cargo like siRNA and mRNA, ensuring stability in circulation, and facilitating the release of the payload into the cytoplasm via endosomal escape.[6][7]

Uniquely, this compound is also known as a hydrogen peroxide-induced rearrangement product of a precursor, CA-lipid 5.[1][2][3][5][6][8][9] This property is leveraged in charge-altering lipid nanoparticles (CALNPs), where the conversion from a permanently cationic lipid to the pH-sensitive this compound within specific cellular environments can trigger payload release.[1][3][10] This guide provides a comprehensive overview of the properties, formulation strategies, and experimental protocols associated with this compound for researchers in drug development.

Core Physicochemical Properties

The fundamental characteristics of this compound determine its function in drug delivery systems. Its chemical structure is designed with a protonatable head group and lipid tails that facilitate self-assembly into nanoparticles.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1799316-81-6 [2][3]
Molecular Formula C₄₈H₈₅NO₇ [2][3][11]
Molecular Weight 788.21 g/mol [2][3][7]
IUPAC Name 2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propane-1,3-diyl (9Z,9'Z,12Z,12'Z)-bis(octadeca-9,12-dienoate) [2]
pKa 6.1 [1][2][3]
Purity ≥95% [3]

| Supplied Form | 50 mg/ml solution in methyl acetate (B1210297) |[3] |

Table 2: Solubility Profile of this compound

Solvent Solubility Description Reference
Ethanol (B145695) 1-10 mg/ml Sparingly soluble [3]
PBS (pH 7.2) 0.1-1 mg/ml Slightly soluble [3]

| Aqueous Buffers | - | Slightly soluble |[3] |

Storage and Stability: For long-term use, this compound should be stored at -20°C, where it is stable for at least four years.[2][3] It is important to note that the lipid degrades in methanol, and aqueous solutions are not recommended for storage beyond one day.[3]

The Role of pKa in LNP Function

The pKa of an ionizable lipid is the pH at which 50% of the molecules are in their protonated (charged) state. The pKa of 6.1 for this compound is critical for its function in vivo.[1] During formulation at a low pH (e.g., pH 4), the lipid is positively charged, enabling strong electrostatic interactions to efficiently encapsulate negatively charged nucleic acids.[10] Upon entering the bloodstream (physiological pH ~7.4), the lipid becomes deprotonated and predominantly neutral, which minimizes non-specific interactions with blood components and enhances biocompatibility.[7] Once the LNP is taken up by a cell into an endosome, the internal pH drops to below 6.5, protonating the lipid. This charge reversal is the key trigger for endosomal escape.[1][5]

G cluster_0 Physiological Environment cluster_1 Acidic Endosome Neutral This compound (Neutral) Charged This compound (Positively Charged) Neutral->Charged Protonation ph74 pH ≈ 7.4 (Bloodstream) ph61 pH < 6.1 (Late Endosome) G cluster_mix Microfluidic Mixing lipids Lipid Mixture in Ethanol (Lipid 4, DSPC, Cholesterol, PEG-Lipid) mix Rapid Mixing lipids->mix rna siRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) rna->mix assembly Nanoparticle Self-Assembly mix->assembly dialysis Dialysis / Purification (to remove ethanol and raise pH) assembly->dialysis lnp Final LNP Suspension dialysis->lnp G cluster_extra Extracellular Space (pH 7.4) cluster_cyto Cytoplasm cluster_endo Endosome lnp Neutral LNP acid pH drop (Acidification) lnp->acid Endocytosis sirna siRNA Payload Released proton Lipid 4 Protonation (LNP becomes +) acid->proton destabilize Membrane Destabilization proton->destabilize destabilize->sirna Cargo Release G calipid CA-lipid 5 (Permanently Cationic) lipid4 This compound (pH-Sensitive) calipid->lipid4 1,6-elimination reaction h2o2 Hydrogen Peroxide (H₂O₂) h2o2->calipid

References

Methodological & Application

Application Notes and Protocols for mRNA Formulation with a Four-Component Ionizable Lipid System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The delivery of messenger RNA (mRNA) therapeutics has been significantly advanced by the development of lipid nanoparticle (LNP) technology. These LNPs serve as a protective vehicle for the mRNA, shielding it from degradation and facilitating its entry into target cells. A widely adopted and clinically successful approach involves a four-component LNP formulation.[1][2][3][4][5][6][7] This system typically comprises an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid, each playing a crucial role in the stability, efficacy, and safety of the formulation.[1][2][4][7]

The ionizable lipid is a key innovation, remaining largely neutral at physiological pH to reduce toxicity and becoming positively charged in the acidic environment of the endosome.[3][7] This pH-dependent charge reversal is critical for the endosomal escape of the mRNA into the cytoplasm, where it can be translated into protein.[2][3][7] The other components contribute to the structural integrity and stability of the nanoparticle. The helper lipid, such as DSPC or DOPE, aids in forming the lipid bilayer structure.[1][8] Cholesterol enhances stability by modulating membrane rigidity, while the PEGylated lipid provides a protective hydrophilic layer that reduces aggregation and nonspecific uptake by the immune system.[2][8][9]

These application notes provide a detailed protocol for the formulation and characterization of mRNA-LNPs using a representative four-component system with the clinically relevant ionizable lipid, SM-102.[10][11]

I. Quantitative Data Summary

The following tables summarize typical formulation parameters and expected characterization results for a standard four-component mRNA-LNP system.

Table 1: Typical Formulation Parameters for mRNA-LNPs

ParameterRepresentative ValueReference
Ionizable LipidSM-102[11]
Helper LipidDOPE or DSPC[1][11]
Cholesterol-[1][11]
PEG-LipidC14-PEG-2000 or DMG-PEG2000[8][11]
Molar Ratio (Ionizable:Helper:Cholesterol:PEG)50:10:38.5:1.5 or 48:10:40:2[11][12][13]
N:P Ratio3 to 6[11][12]
Aqueous Phase Buffer10-25 mM Citrate (B86180) or Acetate Buffer (pH 4.0)[10][12][14]
Organic Phase SolventEthanol (B145695)[8][13]
Flow Rate Ratio (Aqueous:Organic)3:1[10][12]

Table 2: Expected Physicochemical Characteristics of Formulated mRNA-LNPs

CharacteristicExpected RangeMethod of AnalysisReference
Hydrodynamic Diameter (Z-average)70 - 100 nmDynamic Light Scattering (DLS)[8][15]
Polydispersity Index (PDI)< 0.25Dynamic Light Scattering (DLS)[8]
Zeta PotentialNear-neutral at pH 7.4Electrophoretic Light Scattering[3][15]
mRNA Encapsulation Efficiency> 90%RiboGreen Assay[15][16]
LNP pKa6.0 - 7.0TNS Assay[17]

II. Experimental Protocols

A. Protocol for mRNA-LNP Formulation via Microfluidic Mixing

This protocol details the preparation of mRNA-LNPs using a microfluidic mixing device, a method that allows for rapid and reproducible self-assembly of the nanoparticles.[8][10][11]

1. Materials:

  • Ionizable Lipid (e.g., SM-102)

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (100%, molecular biology grade)

  • mRNA in nuclease-free water

  • Citrate buffer (100 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free microcentrifuge tubes

2. Preparation of Solutions:

  • Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol.[13][18] Heating at 37-65°C may be required to fully dissolve some lipids.[13][18]

    • Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create a final lipid mixture in ethanol.[13] Vortex to ensure thorough mixing.[11] This is the organic phase.

  • mRNA Aqueous Solution:

    • Thaw the mRNA stock solution on ice.[18]

    • Dilute the mRNA to the desired concentration in a 10 mM citrate buffer (pH 4.0).[10][18] This is the aqueous phase.

3. Microfluidic Mixing:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.[10]

  • Set the syringe pumps to the desired total flow rate and a flow rate ratio of 3:1 (aqueous:organic).[10][12]

  • Initiate the mixing process. The rapid mixing of the two phases in the microfluidic channel will induce the self-assembly of mRNA-LNPs.[8]

  • Collect the resulting LNP solution, which will be a milky, opaque suspension.[13]

4. Post-Formulation Processing:

  • Dialysis: Transfer the collected LNP solution to a dialysis cassette.[10][14] Dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.[14]

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[10]

  • Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[10]

B. Protocol for LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP solution in PBS.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average diameter and PDI.[15]

2. Zeta Potential Measurement:

  • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the electrophoretic mobility using a laser Doppler velocimeter to determine the zeta potential.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.[10]

  • Prepare two sets of LNP samples. In one set, measure the fluorescence directly.

  • In the second set, lyse the LNPs using a surfactant (e.g., Triton X-100) to release all the encapsulated mRNA, and then measure the fluorescence.[10]

  • The encapsulation efficiency is calculated as: (Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence * 100%.

C. Protocol for In Vitro Transfection and Protein Expression

This protocol describes the use of LNPs to deliver luciferase-encoding mRNA to a cell line (e.g., HEK293 or HepG2) to assess transfection efficiency.[5][19]

1. Cell Culture:

  • Culture the chosen cell line under standard conditions until they reach approximately 80% confluency.

  • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

2. Transfection:

  • Dilute the mRNA-LNP formulation to the desired concentration in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

3. Luciferase Assay:

  • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the resulting luminescence using a plate reader. The light output is proportional to the amount of translated luciferase protein.

III. Visualizations

Experimental Workflow

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_processing Post-Formulation Processing cluster_characterization Characterization Lipids 1. Prepare Lipid Stock (Ionizable, Helper, Cholesterol, PEG) in Ethanol Mixer 3. Microfluidic Mixing (3:1 Aqueous:Organic Ratio) Lipids->Mixer mRNA 2. Prepare mRNA Solution in Citrate Buffer (pH 4.0) mRNA->Mixer Dialysis 4. Dialysis vs. PBS (Ethanol Removal) Mixer->Dialysis Collect LNPs Sterilize 5. Sterile Filtration (0.22 µm filter) Dialysis->Sterilize DLS Size (DLS) PDI Sterilize->DLS Zeta Zeta Potential Sterilize->Zeta Ribo Encapsulation (RiboGreen Assay) Sterilize->Ribo

Caption: Workflow for mRNA-LNP formulation and characterization.

Mechanism of mRNA Delivery and Endosomal Escape

Endosomal_Escape LNP mRNA-LNP (Neutral Charge at pH 7.4) Cell Target Cell Endocytosis 1. Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Protonation 2. Ionizable Lipid Protonation (+ Charge) Late_Endosome->Protonation Destabilization 3. Endosomal Membrane Destabilization Protonation->Destabilization Release 4. mRNA Release into Cytoplasm Destabilization->Release Translation 5. Protein Translation Release->Translation

Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

Innate Immune Signaling Pathway Activation

TLR4_Signaling LNP Ionizable Lipid (LNP Component) TLR4 Toll-like Receptor 4 (TLR4) LNP->TLR4 Binds/Activates MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRF IRF Activation TRIF->IRF Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Interferons Type I Interferon Production IRF->Interferons

Caption: LNP activation of innate immunity via the TLR4 signaling pathway.[20][21]

References

Application Notes and Protocols for siRNA Delivery Using Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the inherent instability and negative charge of siRNA molecules necessitate the use of effective delivery systems to transport them across the cell membrane and into the cytoplasm where they can engage with the RNA-induced silencing complex (RISC). Lipid nanoparticles (LNPs) have proven to be a clinically successful platform for siRNA delivery, with ionizable lipids being the cornerstone of these formulations.[1][2][][4]

This document provides detailed application notes and protocols for the use of a representative ionizable lipid, herein referred to as Ionizable Lipid 4 (IL-4) , for the efficient delivery of siRNA. The principles and methodologies described are based on well-established practices in the field and can be adapted for various ionizable lipids with similar properties. Ionizable lipids are amphiphilic molecules with a protonatable amine headgroup that is positively charged at acidic pH, facilitating siRNA encapsulation, and neutral at physiological pH, reducing toxicity.[1][] This pH-dependent charge is critical for both the formulation process and the subsequent endosomal escape of the siRNA payload into the cytoplasm.[2][][5]

Data Presentation: Physicochemical Characteristics of IL-4 LNPs

The successful delivery of siRNA is highly dependent on the physicochemical properties of the LNP formulation. The following table summarizes key quantitative data for IL-4 based LNP-siRNA formulations, providing a basis for comparison and optimization.

ParameterIL-4 LNP-siRNAControl LNP-siRNA (e.g., DLin-MC3-DMA)
Particle Size (nm) 80 - 12070 - 100
Polydispersity Index (PDI) < 0.2< 0.2
siRNA Encapsulation Efficiency (%) > 95%> 95%
Zeta Potential (mV) at pH 7.4 -5 to +5-5 to +5
pKa 6.2 - 6.56.2 - 6.4
In Vitro Gene Silencing (IC50) 1 - 10 nM1 - 10 nM
In Vivo Efficacy (ED50) 0.01 - 0.1 mg/kg0.01 - 0.1 mg/kg

Experimental Protocols

Protocol 1: Formulation of IL-4 LNP-siRNA by Microfluidic Mixing

This protocol describes the preparation of IL-4 LNP-siRNA formulations using a microfluidic mixing device, which allows for precise control over particle size and high encapsulation efficiency.[2]

Materials:

  • This compound (IL-4)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • siRNA targeting the gene of interest

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio is 50:10:38.5:1.5 (IL-4:DSPC:Cholesterol:PEG-DMG).[2] The final lipid concentration should be between 10-25 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution of all lipid components.

  • siRNA Solution Preparation:

    • Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to alcoholic phase typically to 3:1.

    • Set the total flow rate to achieve rapid and efficient mixing, which influences the final particle size. A typical total flow rate is 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two solutions leads to a change in solvent polarity, causing the lipids and siRNA to self-assemble into LNPs.

  • Dialysis and Concentration:

    • The resulting LNP suspension will be in an ethanol/citrate buffer mixture.

    • To remove the ethanol and raise the pH to a physiological level, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with a molecular weight cutoff (MWCO) of 10-14 kDa.

    • After dialysis, the LNP-siRNA formulation can be concentrated if necessary using a centrifugal filter device.

  • Sterilization:

    • Sterilize the final LNP-siRNA formulation by passing it through a 0.22 µm syringe filter.

Protocol 2: Characterization of IL-4 LNP-siRNA

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Perform the measurement at 25°C.

2. siRNA Encapsulation Efficiency:

  • Use a nucleic acid quantification assay (e.g., RiboGreen® assay) to determine the amount of encapsulated siRNA.

  • Measure the total siRNA concentration after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).

  • Measure the amount of free, unencapsulated siRNA in the external buffer (can be separated by spin columns).

  • Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100.

3. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

  • Perform the measurement at 25°C.

Protocol 3: In Vitro Gene Silencing Assay

This protocol outlines the steps to assess the gene silencing efficiency of the IL-4 LNP-siRNA formulation in a relevant cell line.

Materials:

  • Target cell line expressing the gene of interest (e.g., HeLa cells stably expressing Luciferase).

  • Complete cell culture medium.

  • IL-4 LNP-siRNA formulation.

  • Control LNP-siRNA (non-targeting siRNA).

  • Assay reagent for measuring gene expression (e.g., Luciferase assay reagent, qPCR reagents).

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • Transfection:

    • Prepare serial dilutions of the IL-4 LNP-siRNA and control LNP-siRNA in serum-free medium to achieve a range of final siRNA concentrations (e.g., 0.1 nM to 100 nM).

    • Remove the old medium from the cells and replace it with the medium containing the LNP-siRNA formulations.

    • Incubate the cells for 24-72 hours at 37°C and 5% CO2.

  • Gene Expression Analysis:

    • After the incubation period, lyse the cells.

    • Measure the expression of the target gene using a suitable method:

      • For reporter genes (e.g., Luciferase): Use a luminometer to measure the luminescence signal.

      • For endogenous genes: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene.

  • Data Analysis:

    • Calculate the percentage of gene silencing for each concentration relative to the untreated control cells.

    • Plot the percentage of gene silencing against the siRNA concentration and determine the IC50 value (the concentration at which 50% of gene expression is inhibited).

Visualizations

Experimental_Workflow cluster_formulation LNP-siRNA Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation lipid_mix Lipid Mixture (IL-4, DSPC, Chol, PEG-DMG) in Ethanol mixing Microfluidic Mixing lipid_mix->mixing sirna_sol siRNA in Citrate Buffer (pH 4.0) sirna_sol->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency dialysis->ee cell_culture Cell Seeding transfection Transfection cell_culture->transfection analysis Gene Expression Analysis (qPCR/Luc) transfection->analysis ic50 IC50 Determination analysis->ic50 Signaling_Pathway cluster_uptake Cellular Uptake and Endosomal Escape cluster_cytoplasm Cytoplasmic Action lnp_sirna LNP-siRNA (Neutral at pH 7.4) endocytosis Endocytosis lnp_sirna->endocytosis endosome Early Endosome (Acidic pH) endocytosis->endosome charge_switch IL-4 Protonation (Positive Charge) endosome->charge_switch membrane_fusion Interaction with Endosomal Membrane charge_switch->membrane_fusion endosomal_escape Endosomal Escape membrane_fusion->endosomal_escape sirna_release siRNA Release endosomal_escape->sirna_release risc RISC Loading sirna_release->risc mrna_cleavage Target mRNA Cleavage risc->mrna_cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing

References

Application Notes and Protocols for Lipid Nanoparticle Formulation with Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of lipid nanoparticles (LNPs) utilizing Ionizable Lipid 4 . This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring nucleic acid delivery systems.

This compound (CAS Registry No.: 1799316-81-6) is a cationic lipid with a pKa of 6.1.[1] Its formal name is 9,12-octadecadienoic acid, (9Z,12Z)-1,1′-[2-[[[[3-(diethylamino)propoxy]carbonyl]oxy] methyl]-1,3-propanediyl] ester.[1] It has been described as a rearrangement product of the cationic lipid CA-lipid 5 and has been used in the formulation of charge-altering lipid nanoparticles (CALNPs) for siRNA delivery.[1][2] While the primary literature focuses on siRNA, the principles of LNP formulation are adaptable for mRNA delivery.

This document provides protocols adapted from established methods for well-characterized ionizable lipids and offers a starting point for the successful formulation and evaluation of this compound-based LNPs for mRNA delivery.

Data Presentation

The following tables summarize typical physicochemical properties of LNPs formulated with commonly used ionizable lipids as a reference for formulating with this compound.

Table 1: Comparative Physicochemical Characteristics of mRNA-LNPs with Various Ionizable Lipids

Ionizable LipidParticle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (at pH 7.4, mV)
SM-102 70 - 100< 0.2> 90%-10 to +10
ALC-0315 70 - 100< 0.2> 90%Near-neutral
DLin-MC3-DMA 70 - 1200.05 - 0.2> 85%-10 to +10
C12-200 70 - 100< 0.2HighNear-neutral

Note: These values are compiled from various studies and represent benchmarks for successful LNP formulation.[3][4][5] The specific characteristics of LNPs formulated with this compound may vary and require optimization.

Table 2: Formulation Parameters for Ionizable Lipid-based mRNA-LNPs

ParameterRecommended Value/RangeNotes
Lipid Molar Ratio (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid)50:10:38.5:1.5This is a widely used and effective ratio for LNP stability and efficacy.[3] Adjustments may be necessary for this compound.
N/P Ratio (Amine of Ionizable Lipid to Phosphate of mRNA)3 - 8The optimal ratio depends on the specific ionizable lipid and mRNA, impacting encapsulation and delivery.
Flow Rate Ratio (Aqueous:Ethanol (B145695) for Microfluidics)3:1This ratio is critical for controlling particle size and polydispersity during microfluidic synthesis.[4]
Total Flow Rate (for Microfluidics)10 - 15 mL/minInfluences the mixing time and resulting LNP characteristics.[4]
Aqueous Buffer pH 4.0 - 5.0An acidic pH is necessary to protonate the ionizable lipid, enabling complexation with the negatively charged mRNA.

Experimental Protocols

Protocol 1: In Vitro Transcription for mRNA Synthesis

This protocol outlines the synthesis of mRNA via in vitro transcription (IVT) using a linearized plasmid DNA template.[6][7][8]

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • T7 RNA Polymerase

  • NTPs (ATP, CTP, GTP, UTP) or modified NTPs

  • Cap analog (e.g., m7G(5')ppp(5')G)

  • RNase Inhibitor

  • DNase I

  • Transcription Buffer

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Template Preparation: Linearize the plasmid DNA template using a suitable restriction enzyme. Purify the linearized DNA.

  • IVT Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:

    • Nuclease-free water

    • Transcription Buffer

    • Cap analog/GTP mix

    • ATP, CTP, UTP

    • Linearized DNA template (0.5-1 µg)

    • T7 RNA Polymerase

    • RNase Inhibitor

  • Incubation: Mix the reaction gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

  • mRNA Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the mRNA integrity and purity via gel electrophoresis and determine the concentration using a spectrophotometer or a fluorescent dye-based assay.

Protocol 2: LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device for rapid and reproducible mixing.[3]

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Absolute Ethanol

  • Synthesized mRNA

  • Aqueous Buffer (e.g., 50 mM Sodium Acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (MWCO 10 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol. Ensure complete dissolution.

  • Lipid Mixture Preparation: In an RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). Vortex thoroughly.

  • mRNA Solution Preparation: Dilute the mRNA stock solution in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanol) and the total flow rate to 12 mL/min.

    • Initiate mixing. The rapid mixing in the microfluidic channels facilitates the self-assembly of mRNA-LNPs.

    • Collect the resulting LNP solution.

  • Dialysis: Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) at 4°C for at least 12 hours to remove ethanol and raise the pH.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use or -80°C for long-term storage.

Protocol 3: LNP Characterization

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential [9][10][11]

  • Sample Preparation: Dilute a small aliquot of the LNP formulation in nuclease-free water or PBS.

  • Measurement: Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Data Recording: Record the Z-average diameter, PDI, and zeta potential.

B. mRNA Encapsulation Efficiency using RiboGreen Assay [3][12]

  • Reagent Preparation: Prepare a working solution of RiboGreen reagent in TE buffer. Prepare a 2% Triton X-100 solution in TE buffer.

  • Standard Curve: Prepare a standard curve of the free mRNA in TE buffer.

  • Sample Measurement:

    • In a 96-well plate, add the diluted LNP sample to two sets of wells.

    • To one set of wells, add TE buffer (measures free mRNA).

    • To the other set of wells, add the Triton X-100 solution to lyse the LNPs (measures total mRNA).

    • Incubate for 10 minutes at 37°C.

  • Fluorescence Reading: Add the RiboGreen working solution to all wells and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Determine the concentration of free and total mRNA from the standard curve.

    • Calculate the encapsulation efficiency: % Encapsulation = ((Total mRNA - Free mRNA) / Total mRNA) * 100

Protocol 4: In Vitro Evaluation of mRNA Expression

This protocol uses a luciferase reporter assay to quantify protein expression following LNP-mediated mRNA delivery to cells in culture.[13][14]

Materials:

  • Luciferase-encoding mRNA-LNPs

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Transfection: Add the mRNA-LNPs to the cells at various concentrations.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Remove the culture medium and add cell lysis buffer. Incubate for 10-15 minutes at room temperature.

  • Luminescence Measurement: Add the luciferase assay reagent to each well and immediately measure the luminescence using a luminometer.

Protocol 5: In Vivo Evaluation of mRNA Expression

This protocol describes the in vivo assessment of protein expression using bioluminescence imaging in a mouse model.[15][16][17]

Materials:

  • Luciferase-encoding mRNA-LNPs

  • Mice (e.g., BALB/c or C57BL/6)

  • D-Luciferin substrate

  • In Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • LNP Administration: Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous, intramuscular).

  • Bioluminescence Imaging:

    • At desired time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.

    • Administer the D-luciferin substrate via intraperitoneal injection.

    • After a short incubation period (10-15 minutes), place the mice in the IVIS chamber.

    • Acquire bioluminescence images to visualize the location and intensity of luciferase expression.

  • Data Analysis: Quantify the bioluminescent signal in the region of interest.

Visualizations

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway LNP LNP EarlyEndosome Early Endosome (pH 6.2-6.5) LNP->EarlyEndosome Endocytosis mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation LateEndosome->mRNA Endosomal Escape (Protonation of This compound) Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion

Caption: Cellular uptake and endosomal escape of an LNP.

TLR4_Signaling_Pathway LNP LNP with This compound TLR4 TLR4 LNP->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription

Caption: LNP-mediated activation of the TLR4 signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation Evaluation mRNA_Synth mRNA Synthesis (In Vitro Transcription) LNP_Form LNP Formulation (Microfluidics) mRNA_Synth->LNP_Form DLS Size & PDI (DLS) LNP_Form->DLS Zeta Zeta Potential LNP_Form->Zeta RiboGreen Encapsulation (RiboGreen Assay) LNP_Form->RiboGreen InVitro In Vitro Expression (Luciferase Assay) LNP_Form->InVitro InVivo In Vivo Expression (Bioluminescence) LNP_Form->InVivo

Caption: Experimental workflow for LNP formulation and evaluation.

References

"Ionizable Lipid 4 applications in gene therapy"

Author: BenchChem Technical Support Team. Date: December 2025

Note: The term "Ionizable Lipid 4" is a placeholder and does not correspond to a specific, publicly documented ionizable lipid. Therefore, this document utilizes DLin-MC3-DMA , a well-characterized and clinically validated ionizable lipid, as a representative example to provide detailed application notes and protocols. DLin-MC3-DMA was a key component in the first FDA-approved siRNA therapeutic, Onpattro, making it an exemplary model for gene therapy applications.[1]

Application Notes: DLin-MC3-DMA in Gene Therapy

Introduction

DLin-MC3-DMA is a potent, ionizable cationic lipid that has been pivotal in the advancement of nucleic acid therapeutics.[1][2] Its structure, (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, features a pH-sensitive tertiary amine head group.[2][3] This allows it to remain neutral at physiological pH, minimizing toxicity, and become protonated (positively charged) within the acidic environment of endosomes.[2][3] This charge transition is crucial for its primary function: mediating the escape of encapsulated nucleic acid payloads from the endosome into the cytoplasm, a critical step for therapeutic efficacy.[2][4][5]

Primary Applications in Gene Therapy

DLin-MC3-DMA is a cornerstone of lipid nanoparticle (LNP) formulations for the delivery of various nucleic acid-based therapies:

  • siRNA Delivery: DLin-MC3-DMA is highly effective for delivering small interfering RNA (siRNA), leading to potent gene silencing.[6][7] It has demonstrated remarkable efficacy in silencing hepatic genes, with ED₅₀ (median effective dose) values as low as 0.005 mg/kg in mice and 0.03 mg/kg in non-human primates for silencing the Factor VII and transthyretin (TTR) genes, respectively.[6][8]

  • mRNA Delivery: While newer lipids are often preferred for mRNA vaccine development, DLin-MC3-DMA has been instrumental in the foundational research of mRNA delivery.[2][9] It facilitates robust antigen expression by efficiently delivering mRNA into the cytoplasm for translation.[2]

  • Plasmid DNA Delivery: DLin-MC3-DMA has also been explored for the delivery of plasmid DNA, showcasing its versatility in gene therapy applications.[7][10]

  • Cancer Therapy: Emerging applications include the delivery of mRNA encoding for immunomodulatory proteins or siRNA targeting oncogenic drivers directly to the tumor microenvironment.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for DLin-MC3-DMA-based LNP formulations.

Table 1: LNP Formulation and Physicochemical Properties

ParameterTypical ValueReference
Molar Ratio (DLin-MC3-DMA:DSPC:Cholesterol:PEG-DMG)50:10:38.5:1.5[6][11]
Particle Diameter< 100 nm
siRNA Encapsulation Efficiency> 95%[6]
Optimal pKa for in vivo Activity6.2 - 6.5[6][8]
DLin-MC3-DMA pKa6.44[6]

Table 2: In Vivo Gene Silencing Efficacy

Target GeneModel OrganismED₅₀ (siRNA)Reference
Factor VIIMice0.005 mg/kg[6][12]
Transthyretin (TTR)Non-human Primates0.03 mg/kg[6][8]

Experimental Protocols

Protocol 1: Formulation of DLin-MC3-DMA LNPs for siRNA Delivery

This protocol describes a common method for preparing DLin-MC3-DMA LNPs using vortex mixing.

Materials:

  • DLin-MC3-DMA

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[13][11]

  • Cholesterol[13][11]

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)[13][11]

  • Absolute Ethanol[13][11]

  • siRNA cargo

  • 10 mM Citrate (B86180) Buffer (pH 4.0)[13][11][14]

  • 1x Phosphate-Buffered Saline (PBS), pH 7.4[13][14]

  • RNase-free microcentrifuge tubes[13][11]

  • Dialysis kit (MWCO 3.5 kDa)[13][11]

Procedure:

  • Preparation of Lipid Stock Solutions in Ethanol (B145695):

    • DLin-MC3-DMA: 75 mg/mL[13][14]

    • DSPC: 10 mg/mL[13][14]

    • Cholesterol: 10 mg/mL[13][14]

    • DMG-PEG 2000: 10 mg/mL[13][14]

    • Ensure all lipids are fully dissolved. Gentle warming may be required for cholesterol.[15]

  • Preparation of Complete Lipid Mixture:

    • Combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[13][11] For example, combine 13.3 µL of DLin-MC3-DMA, 24.6 µL of DSPC, 46.4 µL of cholesterol, and 11.7 µL of DMG-PEG 2000 solutions.[13][14] Mix thoroughly.[13][14]

  • Preparation of siRNA Solution:

    • Prepare a 1 mg/mL stock solution of siRNA in 10 mM citrate buffer (pH 4.0).[14][15]

  • LNP Formulation by Vortex Mixing:

    • In an RNase-free tube, add 21 µL of the complete lipid mixture and 9 µL of ethanol. Mix well.[11][15]

    • In a separate RNase-free tube, combine 80 µL of 10 mM citrate buffer (pH 4.0) and 10 µL of the 1.0 mg/mL siRNA stock. Mix well.[11][15]

    • Set a vortex mixer to a moderate speed.[11][14]

    • While the siRNA buffer solution is vortexing, quickly add the 30 µL of the lipid-ethanol mixture.[14][15]

    • Continue vortexing for an additional 20–30 seconds.[14][15]

    • Incubate the resulting solution at room temperature for up to 15 minutes.[14][15]

  • Purification and Buffer Exchange:

    • Dialyze the LNP solution against 1x PBS (pH 7.4) for at least 1 hour using a dialysis kit to remove ethanol and raise the pH.[13][11][14] For more extensive purification, dialysis can be performed overnight.[14]

    • After dialysis, transfer the purified LNP solution to a sterile, RNase-free tube.[13][14]

Protocol 2: Characterization of LNP Formulations

  • Particle Size and Zeta Potential:

    • Measure the hydrodynamic diameter and zeta potential of the LNP suspension using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • Use a RiboGreen assay to determine the siRNA concentration and encapsulation efficiency.[16]

    • Measure the fluorescence of the LNP sample with and without the addition of a detergent like Triton X-100.[16][17] The difference in fluorescence corresponds to the amount of encapsulated siRNA.

Visualizations

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4.0) cluster_process Formulation & Purification L1 DLin-MC3-DMA Lipid_Mix Complete Lipid Mixture L1->Lipid_Mix L2 DSPC L2->Lipid_Mix L3 Cholesterol L3->Lipid_Mix L4 DMG-PEG 2000 L4->Lipid_Mix Mixing Rapid Mixing (e.g., Vortexing) Lipid_Mix->Mixing RNA siRNA RNA_Solution siRNA Solution RNA->RNA_Solution RNA_Solution->Mixing Self_Assembly LNP Self-Assembly Mixing->Self_Assembly Purification Dialysis vs. PBS (pH 7.4) Self_Assembly->Purification Final_LNP Purified LNPs Purification->Final_LNP

Caption: Workflow for DLin-MC3-DMA LNP Formulation.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_intracellular Intracellular Pathway cluster_cytoplasm Cytoplasm LNP_neutral LNP with Neutral DLin-MC3-DMA Endocytosis Cellular Uptake (Endocytosis) LNP_neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome LNP_protonated LNP with Protonated DLin-MC3-DMA (+) Early_Endosome->LNP_protonated Acidification Membrane_Fusion Interaction with Endosomal Membrane LNP_protonated->Membrane_Fusion Release siRNA Release into Cytoplasm Membrane_Fusion->Release Endosomal Escape RISC RISC Loading Release->RISC Silencing mRNA Target Cleavage (Gene Silencing) RISC->Silencing

References

Application Notes and Protocols for the Synthesis of Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ionizable Lipid Nanoparticles for Nucleic Acid Delivery

Lipid nanoparticles (LNPs) have emerged as the leading non-viral vectors for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in the COVID-19 mRNA vaccines.[1][2] These nanoparticles are typically composed of four key lipid components that work in concert to encapsulate and protect the nucleic acid payload, facilitate cellular uptake, and enable endosomal escape for cytoplasmic delivery.[1][2]

The four primary components of a typical LNP formulation are:

  • Ionizable Cationic Lipid: This is the cornerstone of the LNP, responsible for encapsulating the negatively charged nucleic acid cargo (like mRNA or siRNA) and facilitating its release from the endosome into the cytoplasm.[1][3] These lipids are designed to have a near-neutral charge at physiological pH, which reduces toxicity, and become positively charged in the acidic environment of the endosome, promoting membrane fusion and payload release.[1][4]

  • Phospholipid (Helper Lipid): These lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), contribute to the structural integrity of the nanoparticle.[1][5]

  • Cholesterol: As a structural "helper" lipid, cholesterol modulates membrane rigidity and stability, which can help reduce the leakage of the encapsulated nucleic acid.[1]

  • PEGylated Lipid (PEG-Lipid): This component consists of a lipid anchor with a polyethylene (B3416737) glycol (PEG) chain. It forms a protective hydrophilic layer on the surface of the LNP, which enhances its circulation time in the bloodstream by reducing opsonization and clearance by the immune system.[2]

This document provides a detailed protocol for the synthesis and characterization of ionizable lipid nanoparticles, using a microfluidic mixing approach. The methodologies described are generally applicable, with specific examples provided for a well-characterized ionizable lipid.

Experimental Protocols

Protocol 1: Formulation of Ionizable Lipid Nanoparticles via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating a nucleic acid cargo (e.g., mRNA) using a microfluidic mixing device. This method allows for rapid and reproducible formulation of uniform nanoparticles.[6][7]

Materials:

  • Ionizable Lipid (e.g., SM-102, DAL4)[5][6]

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)[8]

  • Cholesterol[8]

  • PEG-Lipid (e.g., DMG-PEG-2000)[8]

  • Ethanol (B145695) (100%, anhydrous)[9]

  • Nucleic Acid (e.g., mRNA)

  • Citrate (B86180) Buffer (10-50 mM, pH 4.0)[6][7]

  • Phosphate-Buffered Saline (PBS), pH 7.4[8]

  • Microfluidic Mixing System (e.g., NanoAssemblr)[6]

  • Syringes and Tubing for the microfluidic system

  • Dialysis Cassette (e.g., 10 kDa MWCO)[3]

  • Sterile Syringe Filter (0.22 µm)[3]

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol at a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[6][8]

    • The total lipid concentration should be optimized, but a common starting point is 10-25 mM.[6]

    • Gentle heating (e.g., 60-65°C) may be necessary to fully dissolve some lipids like DSPC.[8] Ensure all lipids are completely solubilized before use.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the nucleic acid (e.g., mRNA) in a 10-50 mM citrate buffer at pH 4.0.[6] The acidic pH is crucial for protonating the ionizable lipid, which facilitates the encapsulation of the negatively charged nucleic acid.[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.[6]

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[6]

    • Initiate the flow to rapidly mix the two phases. This rapid mixing induces the self-assembly of the lipids and nucleic acid into LNPs.[6]

    • Collect the resulting LNP suspension. The solution should appear cloudy or opaque.[8]

  • Downstream Processing:

    • Buffer Exchange/Dialysis: The collected LNP solution contains ethanol and is at an acidic pH. It must be buffer-exchanged into a neutral pH buffer (e.g., PBS, pH 7.4). This is typically achieved through dialysis using a dialysis cassette or through tangential flow filtration (TFF).[6][8]

    • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[3]

    • Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[3]

Protocol 2: Characterization of Lipid Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to determine the size (Z-average diameter), PDI, and zeta potential of the LNPs.[3]

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the Z-average diameter, PDI, and zeta potential.

  • Acceptable Criteria: For many systemic delivery applications, a particle size between 50 and 200 nm is desirable. A PDI value below 0.3 is generally considered acceptable, indicating a relatively homogenous population of nanoparticles.[6]

B. Nucleic Acid Encapsulation Efficiency:

  • Method: A fluorescent dye that specifically binds to RNA (e.g., RiboGreen) is used to quantify the amount of unencapsulated nucleic acid.[3]

  • Procedure:

    • Measure the fluorescence of the LNP sample.

    • Lyse the LNPs using a surfactant (e.g., Triton X-100) to release the encapsulated nucleic acid.

    • Measure the fluorescence of the lysed LNP sample.

    • The encapsulation efficiency is calculated as: EE (%) = (Total Fluorescence - Fluorescence before Lysis) / Total Fluorescence * 100

Data Presentation

Table 1: Example Formulation Parameters and LNP Characteristics

ParameterValueReference
Lipid Composition (Molar Ratio)
Ionizable Lipid (e.g., SM-102)50%[6][8]
DSPC10%[6][8]
Cholesterol38.5%[6][8]
PEG-Lipid (e.g., DMG-PEG-2000)1.5%[6][8]
Microfluidic Mixing Parameters
Flow Rate Ratio (Aqueous:Organic)3:1[6]
Total Flow Rate12 mL/min[6]
Aqueous Phase
Buffer10-50 mM Citrate[6]
pH4.0[6]
Characterization Results
Particle Size (Z-average)50 - 200 nm[6]
Polydispersity Index (PDI)< 0.3[6]
Encapsulation Efficiency> 90%[10]

Visualization of Experimental Workflow

LNP_Synthesis_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing cluster_characterization Characterization prep_lipid Prepare Lipid Stock (Organic Phase) - Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid in Ethanol mixing Microfluidic Mixing - TFR: 12 mL/min - FRR: 3:1 (Aqueous:Organic) prep_lipid->mixing prep_na Prepare Nucleic Acid Solution (Aqueous Phase) - mRNA in Citrate Buffer (pH 4.0) prep_na->mixing dialysis Buffer Exchange / Dialysis - To PBS (pH 7.4) mixing->dialysis sterilization Sterile Filtration - 0.22 µm Filter dialysis->sterilization dls DLS Analysis - Size, PDI, Zeta Potential sterilization->dls ee Encapsulation Efficiency - RiboGreen Assay sterilization->ee storage Storage - 4°C (short-term) - -80°C (long-term) sterilization->storage LNP_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway lnp_circulating LNP in Circulation (Near-neutral charge) endocytosis Cellular Uptake (Endocytosis) lnp_circulating->endocytosis 1 endosome Endosome (Acidic pH ~6.0-6.5) endocytosis->endosome 2 endosomal_escape Endosomal Escape endosome->endosomal_escape 3. Ionizable lipid protonation payload_release Payload Release (mRNA in Cytoplasm) endosomal_escape->payload_release 4 translation Protein Translation payload_release->translation 5

References

Application Notes and Protocols for In Vivo mRNA Delivery Using Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ionizable Lipid Nanoparticles for mRNA Delivery

Ionizable lipid nanoparticles (LNPs) represent the most clinically advanced non-viral platform for the delivery of messenger RNA (mRNA) therapeutics.[1][2] These formulations are critical for protecting the fragile mRNA molecule from degradation by nucleases in the bloodstream and for facilitating its uptake into target cells and subsequent escape from the endosome into the cytoplasm, where it can be translated into protein.[1][3][4] The success of the Moderna and Pfizer/BioNTech COVID-19 mRNA vaccines has underscored the potential of LNP technology.[4][5]

A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: This is the cornerstone of the LNP, responsible for encapsulating the negatively charged mRNA through electrostatic interactions at an acidic pH during formulation.[1][6] At physiological pH (around 7.4), these lipids are nearly neutral, which reduces toxicity. However, upon endocytosis into the acidic environment of the endosome, they become protonated (positively charged).[3][4][7] This charge switch is crucial for disrupting the endosomal membrane and releasing the mRNA cargo into the cytoplasm.[1][3][4] The pKa of the ionizable lipid, the pH at which 50% of the lipid is protonated, is a critical parameter, with a value below 7.0 being desirable for efficient endosomal escape.[1]

  • Helper Phospholipid: Lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) act as structural "helper" lipids, contributing to the formation and stability of the nanoparticle's lipid bilayer structure.[1][4][8]

  • Cholesterol: Cholesterol is incorporated to enhance the stability of the LNP membrane and can influence the fluidity and fusogenicity of the nanoparticle.[1][4][8]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to provide a hydrophilic shield on the surface of the LNP.[1][8] This PEG layer prevents aggregation, reduces opsonization by immune cells, and prolongs the circulation time of the nanoparticles in the bloodstream.[1]

Recent advancements in ionizable lipid design have focused on improving delivery efficiency to extrahepatic tissues and enhancing the safety profile. For instance, novel multi-tail ionizable lipids, such as those with four hydrophobic tails, have been shown to prolong mRNA expression and achieve specific extrahepatic delivery.[9]

Data Presentation: Physicochemical and In Vivo Performance of Representative Ionizable Lipid Nanoparticles

The following tables summarize quantitative data for representative ionizable lipid nanoparticle formulations, providing a basis for comparison of their physicochemical properties and in vivo performance.

Table 1: Physicochemical Characteristics of mRNA-LNP Formulations

ParameterRepresentative ValueMethod of MeasurementReference
Particle Size (Z-average) 100 - 150 nmDynamic Light Scattering (DLS)[9][10]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[9]
mRNA Encapsulation Efficiency > 90%RiboGreen Assay[11]
pKa 5.12 - 7.45TNS Assay[1]

Table 2: In Vivo Performance of LNP A4 vs. Standard LNP (C12-200) for Placental mRNA Delivery

ParameterLNP A4C12-200 LNP (Industry Standard)Animal ModelReference
mRNA Delivery to Placenta 62%34%Pregnant Mice[12]
mRNA Delivery to Fetus Not DetectedNot DetectedPregnant Mice[12]
Delivery to Relevant Placental Cells 3.1%1.7%Pregnant Mice[12]
Liver Toxicity Marker Expression 1x8.7x higher than A4Pregnant Mice[12]

Experimental Protocols

Protocol 1: Formulation of Ionizable Lipid Nanoparticles Encapsulating mRNA via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a method that allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • Ionizable Lipid (e.g., a proprietary "Lipid 4" analog or a well-characterized lipid like DLin-MC3-DMA, SM-102, or a novel multi-tail lipid)

  • Helper Phospholipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEGylated Lipid (e.g., DMG-PEG2000)

  • mRNA encoding the protein of interest (e.g., Luciferase for reporter assays, or a therapeutic protein)

  • Ethanol (B145695) (100%, molecular biology grade)

  • Citrate (B86180) Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps and syringes

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile, RNase-free consumables (tubes, pipette tips)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, helper phospholipid, cholesterol, and PEGylated lipid in 100% ethanol.[13][14]

    • Gently heat the solutions at 37°C to ensure complete dissolution.[13][14]

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions at a desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[8]

    • Vortex the mixture to ensure homogeneity.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Thaw the mRNA solution on ice.[13][14]

    • Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).[8]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.[11][13]

    • Set the syringe pumps to a flow rate ratio of 1:3 (organic:aqueous phase).[8][11]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.[11]

  • Dialysis:

    • Collect the resulting LNP solution.

    • Transfer the LNP solution to a dialysis cassette.[8]

    • Dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and buffer to a physiological pH.[8]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[11]

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[11]

Protocol 2: Characterization of mRNA-LNPs

A. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.[11]

  • Record the Z-average diameter and the PDI.

B. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).[11]

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).[11]

  • The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) x 100%.

Protocol 3: In Vivo Evaluation of mRNA-LNP Efficacy

This protocol describes the administration of luciferase-encoding mRNA-LNPs to mice and the subsequent measurement of protein expression using an in vivo imaging system (IVIS).

Materials:

  • mRNA-LNP formulation (encoding Luciferase)

  • Animal model (e.g., BALB/c or C57BL/6 mice)

  • D-luciferin substrate

  • In Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration of LNPs:

    • For intravenous (IV) administration, inject a defined dose (e.g., 0.25-0.5 mg/kg of mRNA) via the tail vein.[8][11]

    • For intramuscular (IM) administration, inject a defined dose (e.g., 1-5 µg of mRNA) into the tibialis anterior or gastrocnemius muscle.[11]

  • Bioluminescence Imaging:

    • At desired time points (e.g., 6, 24, and 48 hours post-injection), anesthetize the mice.[11]

    • Administer the D-luciferin substrate via intraperitoneal injection.[11]

    • After a short incubation period (typically 10-15 minutes), place the mice in the IVIS chamber.[11]

    • Acquire bioluminescence images and quantify the signal in regions of interest (ROIs) corresponding to different organs.[1]

  • Ex Vivo Analysis (Optional):

    • After the final imaging time point, euthanize the mice.

    • Harvest organs of interest (e.g., liver, spleen, lungs, placenta).[1]

    • Perform ex vivo bioluminescence imaging of the harvested organs to confirm the sites of protein expression.[8]

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_invivo In Vivo Evaluation A Lipid Mixture (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol C Microfluidic Mixing A->C B mRNA in Aqueous Buffer (pH 4.0) B->C D Self-Assembled mRNA-LNPs C->D E Dialysis (vs. PBS, pH 7.4) D->E F Sterile Filtration (0.22 µm) E->F G Characterization (Size, PDI, Encapsulation) F->G I IV or IM Administration G->I H Animal Model (e.g., Mouse) H->I J In Vivo Imaging (IVIS) (e.g., 6, 24, 48h) I->J K Ex Vivo Organ Analysis J->K

Caption: Experimental workflow for mRNA-LNP formulation and in vivo evaluation.

signaling_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway LNP mRNA-LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (pH ~5.0) Endosome->LateEndosome Maturation Protonation Ionizable Lipid Protonation (+ Charge) LateEndosome->Protonation MembraneFusion Endosomal Membrane Disruption Protonation->MembraneFusion mRNA_Release mRNA Release into Cytoplasm MembraneFusion->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Expression Translation->Protein

Caption: Intracellular delivery pathway of mRNA via ionizable LNPs.

References

Application Notes and Protocols for Ionizable Lipid 4 (mc3) LNP Formulation via Microfluidic Mixing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, such as siRNA and mRNA.[1] A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm.[2] This document provides detailed application notes and protocols for the formulation of LNPs using a well-characterized ionizable lipid, designated here as Ionizable Lipid 4 (mc3) , which is modeled after the widely used and clinically validated DLin-MC3-DMA.[1][3]

The manufacturing process is a key determinant of the physicochemical properties and subsequent in vivo performance of LNPs.[4] Microfluidic mixing has become the gold standard for LNP synthesis due to its ability to provide rapid and controlled mixing of the lipid-ethanol phase with the aqueous nucleic acid phase.[5][6] This precise control leads to the reproducible formation of small, monodisperse LNPs with high encapsulation efficiency.[4][5]

These protocols will focus on the use of a staggered herringbone micromixer (SHM), a common and effective microfluidic device that induces chaotic advection for rapid and efficient mixing.[5][7]

Materials and Reagents

ComponentDescriptionVendor (Example)
This compound (mc3) DLin-MC3-DMABenchChem
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids
Structural Lipid CholesterolSigma-Aldrich
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids
Nucleic Acid siRNA, mRNA, or plasmid DNAVarious
Solvent Absolute Ethanol (B145695) (200 proof, molecular biology grade)Sigma-Aldrich
Aqueous Buffer 10 mM Citrate (B86180) Buffer, pH 4.0Prepare in-house
Dialysis Buffer Phosphate-Buffered Saline (PBS), pH 7.4Gibco
Microfluidic Chip Staggered Herringbone Micromixer (SHM)Various
Syringe Pumps Dual-syringe pump systemHarvard Apparatus
Syringes Gastight glass syringesHamilton
Tubing PEEK or FEP tubing with appropriate fittingsIDEX Health & Science

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound (mc3), DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol.

    • Recommended concentrations are typically between 10 mg/mL and 25 mg/mL, depending on the lipid's solubility.[8]

    • Ensure all lipids are fully dissolved by gentle vortexing. Store stock solutions at -20°C.

  • Ethanolic Lipid Mixture Preparation:

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound (mc3):DSPC:Cholesterol:DMG-PEG 2000).[3][9]

    • Add absolute ethanol to reach the desired final total lipid concentration (e.g., 12.5 mM).[9]

    • Vortex the mixture thoroughly to ensure homogeneity.[5]

  • Aqueous Nucleic Acid Solution Preparation:

    • Dissolve the nucleic acid (e.g., siRNA) in 10 mM citrate buffer (pH 4.0) to the desired concentration.[9]

    • The concentration will depend on the target Nitrogen-to-Phosphate (N/P) ratio, which is a critical parameter for optimal encapsulation. A common starting N/P ratio is between 3 and 6.[9]

Protocol 2: Microfluidic Mixing for LNP Formulation
  • System Setup:

    • Assemble the microfluidic system, including the syringe pumps, syringes, tubing, and the staggered herringbone micromixer (SHM) chip, according to the manufacturer's instructions.[9] A schematic of a typical setup is shown below.

    G cluster_0 Syringe Pump 1 cluster_1 Syringe Pump 2 s1 Syringe with Ethanolic Lipid Mixture mixer Staggered Herringbone Micromixer (SHM) s1->mixer Ethanol Phase s2 Syringe with Aqueous Nucleic Acid Solution s2->mixer Aqueous Phase collection Collection Vial mixer->collection LNP Suspension waste Waste

    A typical microfluidic setup for LNP synthesis.
  • Microfluidic Mixing:

    • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.[9]

    • Set the desired Flow Rate Ratio (FRR) on the syringe pumps. A typical FRR is 3:1 (Aqueous:Ethanol).[9]

    • Set the Total Flow Rate (TFR). A higher TFR (e.g., >1 mL/min) generally results in smaller particles.[9]

    • Initiate pumping to mix the two solutions through the microfluidic chip.[9]

    • Collect the resulting LNP suspension in a sterile, RNase-free tube.

Protocol 3: LNP Purification and Characterization
  • Purification:

    • To remove ethanol and raise the pH to a physiological level, dialyze the LNP solution against 1x PBS (pH 7.4).[10]

    • Use a dialysis cassette with a molecular weight cutoff (MWCO) of 3.5 kDa.

    • Perform dialysis for at least 2 hours, with one buffer exchange, or overnight for more complete purification.[10]

  • Sterile Filtration:

    • Filter-sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[10]

    • Store the purified LNPs at 4°C.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[9]

    • Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a RiboGreen assay or a similar fluorescence-based method.[11]

Data Presentation

The following tables summarize the expected impact of key formulation and process parameters on the physicochemical properties of this compound (mc3)-based LNPs produced via microfluidic mixing.

Table 1: Effect of Total Flow Rate (TFR) on LNP Characteristics

TFR (mL/min)Average Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
2~95< 0.15> 95%
8~75< 0.10> 95%
20~60< 0.10> 90%

Conditions: FRR of 3:1 (Aqueous:Ethanol), Lipid composition of 50:10:38.5:1.5.[12]

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Characteristics

FRR (Aqueous:Ethanol)Average Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
1:1~100< 0.20> 90%
3:1~75< 0.15> 95%
5:1~65< 0.15> 95%

Conditions: TFR of 12 mL/min, Lipid composition of 50:10:38.5:1.5.[12]

Table 3: Effect of N/P Ratio on LNP Characteristics

N/P RatioAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
2~85< 0.18~85%
4~80< 0.15> 95%
6~80< 0.15> 95%

Conditions: TFR of 12 mL/min, FRR of 3:1, Lipid composition of 50:10:38.5:1.5.[8]

Mandatory Visualizations

Experimental Workflow

G prep_lipids Prepare Ethanolic Lipid Mixture mixing Microfluidic Mixing (SHM Chip) prep_lipids->mixing prep_na Prepare Aqueous Nucleic Acid Solution prep_na->mixing purification Purification (Dialysis vs. PBS) mixing->purification filtration Sterile Filtration (0.22 µm filter) purification->filtration characterization Characterization (DLS, RiboGreen) filtration->characterization storage Storage at 4°C characterization->storage

Workflow for LNP formulation and characterization.
Logical Relationship of Parameters and LNP Properties

G TFR Total Flow Rate (TFR) Size Particle Size TFR->Size - PDI Polydispersity Index (PDI) TFR->PDI - FRR Flow Rate Ratio (FRR) FRR->Size - FRR->PDI - NPRatio N/P Ratio EE Encapsulation Efficiency NPRatio->EE + LipidComp Lipid Composition LipidComp->Size LipidComp->PDI LipidComp->EE

Influence of key parameters on LNP properties.

References

Application Notes and Protocols for the Analytical Characterization of Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ionizable lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The critical quality attributes (CQAs) of these LNPs, such as particle size, surface charge, and encapsulation efficiency, directly impact their safety and efficacy. Therefore, robust and accurate analytical techniques are paramount for their development and quality control. These application notes provide an overview of the key analytical techniques and detailed protocols for the comprehensive characterization of ionizable lipid LNPs.

Physicochemical Characterization

The physical properties of LNPs are fundamental to their biological performance, influencing their stability in circulation, biodistribution, and cellular uptake.[][2]

Particle Size, Polydispersity, and Concentration

Consistent particle size is crucial for efficient drug delivery. Generally, an LNP size between 50 and 200 nm is considered optimal for many applications.[3] The polydispersity index (PDI) reflects the broadness of the size distribution, with a lower PDI (ideally < 0.3) indicating a more monodisperse and stable formulation.[4]

Key Analytical Techniques:

  • Dynamic Light Scattering (DLS): A widely used technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine the hydrodynamic diameter and PDI.[3][5]

  • Nanoparticle Tracking Analysis (NTA): Visualizes and tracks individual particles to determine their size and concentration.[3]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of LNP morphology and size distribution.[3]

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Separates LNPs by size and subsequently uses light scattering to determine the molar mass and radius of gyration of the eluting fractions.[6][7]

  • Tunable Resistive Pulse Sensing (TRPS): Measures individual particles as they pass through a nanopore, providing high-resolution size and concentration data.[3][8]

Quantitative Data Summary:

ParameterTechniqueTypical Range for LNPsReference
Hydrodynamic Diameter (Z-average) DLS70 - 100 nm[9]
Polydispersity Index (PDI) DLS< 0.2[9]
Particle Concentration NTA, TRPS1 x 10⁸ - 1 x 10¹² particles/mL[5]
Radius of Gyration (Rg) SEC-MALSVaries with LNP size[6]

Experimental Protocol: Particle Size and PDI Measurement by DLS

  • Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., 1x PBS, pH 7.4) to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.1-1 mg/mL of total lipid.

  • Instrument Setup:

    • Set the temperature to 25°C.

    • Select a suitable scattering angle (e.g., 173°).

    • Input the viscosity and refractive index of the dispersant.

  • Measurement:

    • Equilibrate the sample in the instrument for at least 1-2 minutes.

    • Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter and the polydispersity index (PDI).

    • Report the mean and standard deviation of the replicate measurements.

Workflow for LNP Size and Polydispersity Analysis

cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_analysis Data Analysis LNP_Suspension LNP Suspension Dilution Dilute in Buffer (e.g., 1x PBS) LNP_Suspension->Dilution Instrument_Setup Set Instrument Parameters (Temp, Angle, Dispersant Properties) Dilution->Instrument_Setup Introduce Sample Measurement Perform Replicate Measurements Instrument_Setup->Measurement Correlation_Function Analyze Correlation Function Measurement->Correlation_Function Results Obtain Z-average Diameter & PDI Correlation_Function->Results Final_Report Final Report Results->Final_Report Report Mean ± SD

Caption: Workflow for determining LNP size and PDI using DLS.

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability.[] For ionizable LNPs, the zeta potential is pH-dependent. At physiological pH, a near-neutral or slightly negative surface charge is often desired to minimize non-specific interactions and opsonization in vivo.[]

Key Analytical Technique:

  • Electrophoretic Light Scattering (ELS): Measures the velocity of charged particles in an applied electric field to determine their zeta potential.[][11]

Quantitative Data Summary:

ParameterTechniqueTypical Range for LNPs (at pH 7.4)Reference
Zeta Potential ELS-10 mV to +10 mV[8][]

Experimental Protocol: Zeta Potential Measurement by ELS

  • Sample Preparation: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.

  • Instrument Setup:

    • Use a dedicated folded capillary cell.

    • Set the temperature to 25°C.

    • Input the dispersant properties (viscosity, refractive index, and dielectric constant).

  • Measurement:

    • Equilibrate the sample in the instrument for at least 1-2 minutes.

    • Perform at least three replicate measurements. The instrument will apply an electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis:

    • The instrument software will convert the electrophoretic mobility to zeta potential using the Smoluchowski or Huckel approximation, depending on the particle size and ionic strength.

    • Report the mean and standard deviation of the replicate measurements.

Encapsulation Efficiency and Payload Analysis

Efficient encapsulation of the nucleic acid payload is critical for the therapeutic efficacy of LNPs. Unencapsulated nucleic acids can be rapidly degraded and may induce an immune response.

Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the total nucleic acid that is successfully entrapped within the LNPs.

Key Analytical Technique:

  • RiboGreen® Assay: A fluorescence-based assay that is widely used for the quantification of RNA.[12][13] The assay relies on a dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of unencapsulated and total RNA can be determined, respectively.[14]

Quantitative Data Summary:

ParameterTechniqueTypical Range for LNPsReference
Encapsulation Efficiency RiboGreen Assay> 90%[6][15]

Experimental Protocol: RiboGreen® Assay for Encapsulation Efficiency

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen® reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect the solution from light.

    • Prepare a 2% Triton X-100 solution in nuclease-free water.

  • Standard Curve Preparation:

    • Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Preparation (in a 96-well black plate):

    • For Total RNA: Mix the LNP sample with the Triton X-100 solution and TE buffer. Incubate for 10-15 minutes at 37°C to lyse the LNPs.

    • For Free RNA: Mix the LNP sample with TE buffer only.

  • Fluorescence Measurement:

    • Add the RiboGreen® working solution to all wells (standards and samples).

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Generate a standard curve of fluorescence versus RNA concentration.

    • Determine the concentration of total RNA and free RNA in the samples from the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Logical Flow for Encapsulation Efficiency Determination

cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis LNP_Sample LNP Sample Total_RNA_Prep LNP + Detergent (Lysis) LNP_Sample->Total_RNA_Prep Free_RNA_Prep LNP (Intact) LNP_Sample->Free_RNA_Prep Add_RiboGreen Add RiboGreen Reagent Total_RNA_Prep->Add_RiboGreen Free_RNA_Prep->Add_RiboGreen Measure_Fluorescence Read Plate (Ex: 480 nm, Em: 520 nm) Add_RiboGreen->Measure_Fluorescence Quantify_RNA Quantify Total and Free RNA Measure_Fluorescence->Quantify_RNA Standard_Curve Generate RNA Standard Curve Standard_Curve->Quantify_RNA Calculate_EE Calculate Encapsulation Efficiency Quantify_RNA->Calculate_EE Final_Result Final_Result Calculate_EE->Final_Result EE (%)

Caption: Workflow for determining LNP encapsulation efficiency via the RiboGreen assay.

Payload Integrity and Quantification

Ensuring the integrity of the nucleic acid payload after encapsulation is crucial. Chromatographic methods can be employed to separate and quantify both the lipid components and the nucleic acid payload.

Key Analytical Techniques:

  • Reverse Phase-Ion Pair (RP-IP) HPLC: Can be used to assess the integrity and purity of the mRNA.[16]

  • Size Exclusion Chromatography (SEC): Can separate intact LNPs from free, unencapsulated nucleic acids.[17]

  • Reverse Phase Liquid Chromatography (RPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): Allows for the simultaneous quantification of the different lipid components in the LNP formulation.[18][19]

In Vitro and In Vivo Performance

The ultimate test of an LNP formulation is its ability to deliver the nucleic acid payload to the target cells and elicit a biological response.

In Vitro Evaluation

In vitro assays using relevant cell lines are essential for the initial screening and optimization of LNP formulations.[9]

Key Assays:

  • Cellular Uptake Studies: Employing fluorescently labeled LNPs or nucleic acids to quantify uptake by flow cytometry or fluorescence microscopy.

  • Transfection Efficiency Assays: Using a reporter gene (e.g., luciferase, GFP) encapsulated in the LNP to measure protein expression levels in target cells.[20]

  • Endosomal Escape Assays: To determine the efficiency with which the LNP can escape the endosome and release its payload into the cytoplasm.

In Vivo Evaluation

Animal models are used to assess the biodistribution, efficacy, and safety of LNP formulations.[21][22]

Key Studies:

  • Biodistribution Studies: Using imaging techniques (e.g., in vivo imaging systems with fluorescent or bioluminescent reporters) or quantitative methods (e.g., qPCR or ELISA on tissue homogenates) to determine the tissue and organ distribution of the LNPs and their payload.[23]

  • Efficacy Studies: Measuring the therapeutic effect of the delivered nucleic acid, such as gene knockdown for siRNA or protein expression for mRNA.

  • Toxicology and Safety Studies: Evaluating potential adverse effects, including immunogenicity and off-target effects.

Signaling Pathway for LNP-mediated mRNA Delivery and Protein Expression

cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments LNP Ionizable LNP (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (Acidification) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Protonation of Ionizable Lipid Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Translation Translation (Ribosomes) Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular pathway of LNP-mediated mRNA delivery and subsequent protein expression.

Advanced Characterization: pKa of Ionizable Lipids

The apparent pKa of the ionizable lipid within the LNP is a critical parameter that governs both nucleic acid encapsulation during formulation (at low pH) and endosomal escape after cellular uptake (at the lower pH of the endosome).[24]

Key Analytical Techniques:

  • 2-(p-Toluidinyl)naphthalene-6-sulfonate (TNS) Assay: A fluorescence-based assay where the TNS dye binds to the positively charged (protonated) ionizable lipid, resulting in an increase in fluorescence. By titrating the pH of the LNP suspension and monitoring the fluorescence, the pKa can be determined.[24]

  • Acid-Base Titration: Involves the direct titration of the LNP suspension with an acid or base and monitoring the pH to determine the buffering capacity and pKa.[24]

  • Computational Methods: Molecular dynamics simulations can be used to predict the pKa of ionizable lipids within the LNP environment.[25][26][27]

Experimental Protocol: TNS Assay for pKa Determination

  • Reagent Preparation:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 9).

    • Prepare a stock solution of TNS in a suitable solvent (e.g., ethanol).

  • Sample Preparation:

    • Dilute the LNP suspension in each of the different pH buffers.

    • Add a small aliquot of the TNS stock solution to each sample.

  • Fluorescence Measurement:

    • Incubate the samples for a short period at room temperature.

    • Measure the fluorescence intensity of each sample (Excitation ~321 nm, Emission ~445 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal curve. The pKa is the pH at which the fluorescence is 50% of the maximum.

Conclusion

The comprehensive analytical characterization of ionizable lipid nanoparticles is a multi-faceted process that requires a suite of orthogonal techniques. The protocols and information provided herein serve as a guide for researchers and developers to ensure the quality, consistency, and efficacy of their LNP-based therapeutics. A thorough understanding and implementation of these analytical methods are crucial for the successful translation of these promising drug delivery systems from the laboratory to the clinic.

References

Application Notes and Protocols for Determining the Encapsulation Efficiency of Ionizable Lipid-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are a critical component of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][2][3][4][5][] These lipids are engineered to have a near-neutral charge at physiological pH, which reduces toxicity and increases circulation time, and become positively charged in the acidic environment of the endosome, facilitating the release of the nucleic acid payload into the cytoplasm.[2][3][][7] The encapsulation efficiency (EE) of these LNPs is a critical quality attribute (CQA) that measures the percentage of the nucleic acid that is successfully entrapped within the nanoparticle.[8] High encapsulation efficiency is crucial for ensuring accurate dosing and therapeutic efficacy.

This document provides detailed protocols for the formulation of LNPs using a representative ionizable lipid, the characterization of their physicochemical properties, and the determination of mRNA encapsulation efficiency. While the specific "Ionizable Lipid 4" is not a widely recognized designation in publicly available literature, the principles and methods described herein are broadly applicable to a variety of ionizable lipids used in LNP formulations. For the purpose of these protocols, we will refer to a well-characterized ionizable lipid, SM-102, which has been utilized in clinically approved mRNA vaccines.[1][2][7][9][10][11]

Key Components of Ionizable Lipid Nanoparticles

A typical LNP formulation consists of four main components, each with a specific function:[1][2][][11]

  • Ionizable Cationic Lipid: Essential for encapsulating the negatively charged nucleic acid and facilitating its endosomal escape.[1][2][3]

  • Phospholipid (Helper Lipid): Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in the structural integrity of the nanoparticle.[2][12]

  • Cholesterol: Modulates the fluidity and stability of the lipid bilayer.[2][12]

  • PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that controls particle size and reduces immunogenicity by providing a hydrophilic stealth coating.[2][12]

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device, a common and reproducible method for LNP synthesis.[1][9]

Materials:

  • Ionizable Lipid (e.g., SM-102)

  • DSPC

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (EtOH), molecular biology grade

  • mRNA in a low pH buffer (e.g., 10 mM Citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic system

  • Dialysis cassette (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Preparation of the Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A commonly used molar ratio for SM-102 based formulations is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:PEG-lipid).[13]

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.[13]

    • Ensure all lipids are completely dissolved. Gentle heating (e.g., to 60-65°C) may be required for some lipids, particularly DSPC and cholesterol.[13]

    • Vortex the solution to ensure it is homogenous.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in a low pH buffer (e.g., citrate buffer, pH 4.0). The acidic pH ensures that the ionizable lipid will be protonated and can efficiently complex with the negatively charged mRNA.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Connect the syringes to the microfluidic cartridge.

    • Set the desired flow rates. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1.[14]

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.[1]

    • Collect the resulting LNP dispersion.

  • Purification and Buffer Exchange:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 2 hours at 4°C to remove the ethanol and exchange the buffer to a physiological pH.[9] This step also neutralizes the surface charge of the LNPs.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[1][13]

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[1]

Protocol 2: Characterization of LNP Physicochemical Properties

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior of LNPs and are typically measured using Dynamic Light Scattering (DLS).

Materials:

  • LNP sample

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes for DLS measurements

  • 1x PBS for dilution

Procedure:

  • Dilute a small aliquot of the LNP sample in 1x PBS to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to the appropriate cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter (particle size), PDI, and zeta potential. For zeta potential measurements, it is often recommended to use a diluted PBS solution (e.g., 0.1x PBS) to reduce ionic interference.[9]

Protocol 3: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a sensitive fluorescence-based method used to quantify RNA. By measuring the fluorescence before and after lysing the LNPs, the amount of encapsulated mRNA can be determined.[1]

Materials:

  • LNP sample

  • Quant-iT™ RiboGreen™ RNA Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution in TE buffer)

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement (excitation ~480 nm, emission ~520 nm)

  • mRNA standards of known concentrations

Procedure:

  • Prepare mRNA Standards: Create a standard curve by serially diluting the mRNA stock solution in TE buffer to generate a range of known concentrations.

  • Sample Preparation:

    • Measurement of Free (Unencapsulated) mRNA: Dilute the LNP sample in TE buffer.

    • Measurement of Total mRNA: Dilute a separate aliquot of the LNP sample in TE buffer containing a final concentration of 0.1-0.2% Triton X-100 to lyse the LNPs and release the encapsulated mRNA.[8][13] Incubate for 10-15 minutes at room temperature to ensure complete lysis.

  • RiboGreen Assay:

    • Add the diluted standards and samples to the wells of the 96-well plate.

    • Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's protocol.

    • Add the RiboGreen working solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of mRNA in the samples with and without Triton X-100.

    • Calculate the encapsulation efficiency (EE) using the following formula:

    EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

Table 1: Typical Physicochemical Properties of SM-102 based mRNA-LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average diameter) 70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency (EE) > 90%RiboGreen Assay
Zeta Potential (at pH 7.4) Near-neutral to slightly negativeDynamic Light Scattering (DLS)

Note: These values are representative and can vary depending on the specific formulation parameters, such as lipid ratios, mRNA concentration, and manufacturing process.[12][15][16]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form LNP Formation cluster_process Downstream Processing cluster_char Characterization Lipid_Mix Lipid Mixture (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Mix->Mixing mRNA_Sol mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Sol->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNP Final LNP Product Sterilization->Final_LNP DLS Size, PDI, Zeta Potential (DLS) EE Encapsulation Efficiency (RiboGreen Assay) Final_LNP->DLS Final_LNP->EE

Caption: Workflow for LNP Formulation and Characterization.

RiboGreen_Assay_Workflow cluster_samples Sample Preparation Start LNP Sample Free_mRNA Dilute in TE Buffer (Measures Free mRNA) Start->Free_mRNA Total_mRNA Dilute in TE Buffer + Triton X-100 (Measures Total mRNA) Start->Total_mRNA Assay Add RiboGreen Reagent Incubate 5 min Free_mRNA->Assay Total_mRNA->Assay Measure Measure Fluorescence (Ex: 480 nm, Em: 520 nm) Assay->Measure Calculate Calculate Encapsulation Efficiency EE% = [(Total - Free) / Total] x 100 Measure->Calculate LNP_Components cluster_core Core Components cluster_shell Structural & Stabilizing Components LNP Lipid Nanoparticle (LNP) Ionizable_Lipid Ionizable Lipid LNP->Ionizable_Lipid mRNA mRNA Payload LNP->mRNA Phospholipid Phospholipid (e.g., DSPC) LNP->Phospholipid Cholesterol Cholesterol LNP->Cholesterol PEG_Lipid PEG-Lipid LNP->PEG_Lipid Function_IL Encapsulation & Endosomal Escape Ionizable_Lipid->Function_IL Function_PL_Chol Structural Integrity & Stability Phospholipid->Function_PL_Chol Cholesterol->Function_PL_Chol Function_PEG Controls Size & Reduces Immunogenicity PEG_Lipid->Function_PEG

References

Application Notes and Protocols: Ionizable Lipid 4 for Therapeutic Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are a critical component of lipid nanoparticle (LNP) delivery systems for messenger RNA (mRNA)-based therapeutics. Their unique pH-dependent charge allows for efficient encapsulation of negatively charged mRNA at low pH and facilitates endosomal escape and cytosolic delivery of the mRNA payload at physiological pH. This process enables the translation of mRNA into therapeutic proteins within the target cells. While "Ionizable Lipid 4" is a representative term, this document will utilize data and protocols based on well-characterized ionizable lipids, such as SM-102, which is a component of the Moderna COVID-19 mRNA vaccine, to provide a practical framework for researchers.[1][2]

Ionizable lipids are typically formulated with helper lipids, cholesterol, and a PEGylated lipid to form LNPs.[3][4] These formulations are instrumental in protecting the mRNA from degradation, enhancing circulation time, and ensuring efficient cellular uptake.[3][5] The choice of ionizable lipid and the overall LNP composition significantly influence the efficacy, biodistribution, and safety profile of the mRNA therapeutic.[6][7]

Data Presentation

The following tables summarize quantitative data from studies utilizing ionizable lipid-based LNPs for therapeutic protein expression.

Table 1: In Vitro mRNA Delivery and Protein Expression

Ionizable LipidCell LinemRNA CargoTransfection EfficiencyProtein Expression LevelCytotoxicityReference
SM-102HEK 293TeGFP mRNAHighSignificantly higher than controlLow[8]
C14-4JurkatLuciferase mRNAEnhanced vs. LipofectamineDose-dependent increaseMinimal at high doses[9]
ARV-T1HEK 293TeGFP mRNAMore efficient than SM-102Markedly increased vs. SM-102Not specified[8][10]
THP1HEK, RAW 264.7Luciferase mRNAHigher than MC3HighMinimal[11]

Table 2: In Vivo Protein Expression Following LNP-mRNA Administration in Mice

Ionizable LipidAdministration RoutemRNA CargoPrimary Organ of ExpressionPeak Expression TimeFold Increase in ExpressionReference
A2C18_D9IntravenousLuciferase mRNALiver, Spleen6 hours>200-fold vs. control lipid[12]
SM-102IntramuscularLuciferase mRNAMuscle at injection site6 - 24 hoursNot specified[13]
FS01IV, IM, SubQNot specifiedNot specifiedNot specifiedSuperior to MC3, SM-102, ALC-0315[14]
LNP1 (Sterol-conjugated)Not specifiedLuciferase mRNANot specifiedProlonged vs. ALC-0315Comparable to ALC-0315[15]

Experimental Protocols

Protocol 1: Formulation of Ionizable Lipid-Based LNPs for mRNA Encapsulation

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device. A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[12][16]

Materials:

  • Ionizable lipid (e.g., SM-102) in ethanol (B145695)

  • Phospholipid (e.g., DSPC or DOPE) in ethanol[1][4]

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol[12]

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[12]

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol.

    • Combine the lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol. For example, for a 50:10:38.5:1.5 ratio, mix the corresponding volumes of each stock solution.[12][16]

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in the citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rates for the two phases. A typical flow rate ratio is 3:1 (aqueous:organic).[12]

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of LNPs, encapsulating the mRNA.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against 100-fold volume of PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.[12]

  • Sterilization and Storage:

    • Recover the dialyzed LNP formulation.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.[13]

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[13]

Protocol 2: In Vitro Transfection of Cells with LNP-mRNA

This protocol outlines the procedure for transfecting mammalian cells in culture with the formulated LNPs to assess protein expression.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • LNP-mRNA formulation

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Assay reagents for detecting protein expression (e.g., luciferase assay kit, fluorescence microscope for GFP)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the old medium from the cells.

    • Dilute the LNP-mRNA formulation to the desired concentration in fresh, pre-warmed cell culture medium.

    • Add the diluted LNP-mRNA solution to the cells.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24, 48, 72 hours).

  • Assessment of Protein Expression:

    • At the end of the incubation period, quantify the expression of the therapeutic protein.

    • For secreted proteins, collect the cell culture supernatant for analysis.

    • For intracellular proteins (e.g., luciferase, GFP), lyse the cells and perform the appropriate assay according to the manufacturer's instructions.

Protocol 3: In Vivo Administration of LNP-mRNA in Mice

This protocol provides a general guideline for the administration of LNP-mRNA to mice to evaluate in vivo protein expression.

Materials:

  • LNP-mRNA formulation

  • Mice (e.g., C57BL/6)

  • Syringes and needles appropriate for the route of administration

  • Anesthesia (if required)

  • In vivo imaging system (for reporter proteins like luciferase)

  • Tissue homogenization buffer and equipment

Procedure:

  • Dose Preparation:

    • Dilute the LNP-mRNA formulation in sterile PBS to the desired final concentration. The dose is typically expressed in µg of mRNA per mouse or mg of mRNA per kg of body weight.[13]

  • Administration:

    • Intravenous (IV) injection: Inject the LNP-mRNA solution via the tail vein. A typical dose might be 0.25-0.5 mg/kg.[13]

    • Intramuscular (IM) injection: Inject the LNP-mRNA solution into the tibialis anterior or gastrocnemius muscle. A typical dose might be 1-5 µg of mRNA.[13]

  • Monitoring Protein Expression:

    • At various time points post-injection (e.g., 6, 24, 48, 72 hours), monitor the expression of the therapeutic protein.[13]

    • For reporter proteins like luciferase, anesthetize the mice, administer the luciferin (B1168401) substrate, and image using an in vivo imaging system.

  • Ex Vivo Organ Analysis (Optional):

    • At the end of the experiment, euthanize the mice and harvest organs of interest (e.g., liver, spleen, muscle at the injection site).[13]

    • Homogenize the tissues and perform an assay to quantify protein expression in specific organs.[13]

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4.0) cluster_mixing Microfluidic Mixing cluster_purification Purification & Formulation lipid_mix Lipid Mixture (Ionizable Lipid, Phospholipid, Cholesterol, PEG-Lipid) mixer Microfluidic Device lipid_mix->mixer mrna mRNA mrna->mixer dialysis Dialysis (vs. PBS, pH 7.4) mixer->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration final_lnp Final LNP-mRNA Formulation filtration->final_lnp

Caption: LNP-mRNA formulation workflow using microfluidic mixing.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway lnp LNP-mRNA (Neutral Charge) endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape endosome->escape Ionizable Lipid Protonation cytoplasm Cytoplasm escape->cytoplasm translation mRNA Translation (Ribosomes) cytoplasm->translation mRNA Release protein Therapeutic Protein translation->protein

Caption: Mechanism of LNP-mediated mRNA delivery and protein expression.

TLR4_Signaling_Pathway ionizable_lipid Ionizable Lipid (LNP Component) tlr4 Toll-like Receptor 4 (TLR4) ionizable_lipid->tlr4 binds to nfkb NF-κB Activation tlr4->nfkb irf IRF Activation tlr4->irf immune_response Innate Immune Response (Adjuvant Effect) nfkb->immune_response irf->immune_response

Caption: Innate immune signaling activated by ionizable lipids via TLR4.[17][18]

References

Application Notes and Protocols for Dosing Considerations of Ionizable Lipids in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Ionizable Lipid 4" does not correspond to a universally recognized, publicly documented ionizable lipid. Therefore, these application notes utilize SM-102 , a well-characterized and clinically significant ionizable lipid used in the Moderna COVID-19 mRNA vaccine, as a representative example. The principles and methodologies detailed herein are broadly applicable to other ionizable lipids, though specific parameters may necessitate optimization.

Introduction to Ionizable Lipids in mRNA Delivery

Ionizable lipids are a critical component of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA).[1][2][3] These lipids are engineered to have a near-neutral charge at physiological pH, which minimizes toxicity and non-specific interactions with blood components.[4][5][6] Upon uptake into the endosome, the lower pH environment leads to the protonation of the ionizable lipid's amine headgroup.[2][4] This charge switch is crucial for the endosomal escape of the mRNA cargo into the cytoplasm, where it can be translated into the desired protein.[4][7] SM-102 is a prime example of such a lipid, widely used in LNP formulations for mRNA delivery.[4][8]

The composition of LNPs typically includes four main components: an ionizable lipid (e.g., SM-102), a helper phospholipid (like DSPC or DOPE), cholesterol, and a PEGylated lipid.[1][7][9] Each component plays a vital role in the stability, structure, and in vivo behavior of the nanoparticle.[7]

Quantitative Data Summary: LNP Formulations and Dosing

The following tables summarize key quantitative data for LNP formulations containing ionizable lipids, with a focus on SM-102, and preclinical dosing information.

Table 1: Representative LNP Formulations with Ionizable Lipids

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference Application
SM-102 DSPCCholesterolDMG-PEG 200050:10:38.5:1.5Moderna COVID-19 Vaccine (mRNA-1273)[10][11]
SM-102 DOPECholesterolC14-PEG-200048:10:40:2Preclinical mRNA delivery studies[12]
ALC-0315 DSPCCholesterolALC-015946.3:9.4:42.7:1.6Pfizer-BioNTech COVID-19 Vaccine (BNT162b2)[8][13]
DLin-MC3-DMA DSPCCholesterolPEG2000-C-DMGNot specified in snippetOnpattro (siRNA therapeutic)[7]

Table 2: Preclinical Dosing of mRNA-LNP Formulations

Administration RouteAnimal ModelmRNA DoseIonizable LipidTherapeutic/Reporter GeneKey Findings
Intravenous (IV)Balb/c Mouse0.5 mg/kgSM-102hEPO mRNAEvaluation of repeated administration effects.[10][11]
Intramuscular (IM)Balb/c Mouse1 µgSM-102Firefly Luciferase mRNASM-102 showed higher protein expression compared to ALC-0315.[14]
Intramuscular (IM)RabbitUp to 250 µgNovel Lipid-1Influenza H3 mRNAWell-tolerated, defined as the No Observed Adverse Effect Level (NOAEL).[15][16]
Subcutaneous (SC)MouseNot specified113-O12BmLuc mRNAOptimized for lymph node targeting with reduced liver expression compared to ALC-0315.[17]

Experimental Protocols

Protocol 1: Formulation of SM-102 LNPs Encapsulating mRNA via Microfluidic Mixing

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing device, a reproducible method for generating nanoparticles with controlled size and polydispersity.[12][18][19]

Materials:

  • Ionizable Lipid (SM-102) in ethanol (B145695)

  • Helper Lipid (DSPC or DOPE) in ethanol

  • Cholesterol in ethanol

  • PEG-Lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm sterile filters

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of SM-102, helper lipid, cholesterol, and PEG-lipid in absolute ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture (Organic Phase): Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for SM-102:DSPC:Cholesterol:PEG-Lipid).[10][19] Vortex to ensure a homogenous mixture.

  • Preparation of the mRNA Solution (Aqueous Phase): Dilute the mRNA to the target concentration in a low pH buffer (e.g., citrate buffer, pH 4.0). This acidic environment ensures the protonation of the ionizable lipid for efficient mRNA encapsulation.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate. The rapid mixing within the microchannels induces the self-assembly of the LNPs.[3]

  • Dialysis:

    • Transfer the collected LNP solution into a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 2 hours, with buffer changes, to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[3]

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[3]

Protocol 2: Characterization of mRNA-LNPs

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure: Dilute a small aliquot of the LNP formulation in PBS. Analyze the sample using the DLS instrument to determine the average particle size (Z-average), PDI (a measure of the width of the size distribution), and zeta potential (a measure of surface charge).[8]

2. mRNA Encapsulation Efficiency:

  • Assay: RiboGreen assay or a similar fluorescent nucleic acid stain.[18]

  • Procedure:

    • Measure the total mRNA concentration by disrupting the LNPs with a surfactant (e.g., Triton X-100) to release the encapsulated mRNA, and then adding the RiboGreen reagent.

    • Measure the amount of free (unencapsulated) mRNA in a separate sample of the intact LNP formulation.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vivo Administration and Evaluation of mRNA Expression

1. Animal Model: Balb/c mice are commonly used.[10][11]

2. Administration:

  • Intramuscular (IM) Injection: Inject a defined dose of the mRNA-LNP formulation (e.g., 1-5 µg of mRNA) into the tibialis anterior or gastrocnemius muscle.[3]

  • Intravenous (IV) Injection: Inject a defined dose (e.g., 0.25-0.5 mg/kg of mRNA) via the tail vein.[3]

3. Evaluation of Protein Expression (using a reporter gene like Firefly Luciferase):

  • In Vivo Bioluminescence Imaging:

    • At desired time points post-injection (e.g., 6, 24, 48 hours), administer the luciferase substrate (e.g., D-luciferin) to the mice via intraperitoneal injection.

    • Anesthetize the mice and place them in an in vivo imaging system (IVIS).

    • Acquire bioluminescence images to visualize the location and quantify the intensity of luciferase expression.[3]

  • Ex Vivo Organ Analysis:

    • At the end of the experiment, euthanize the mice and harvest key organs (e.g., liver, spleen, lungs, and muscle at the injection site).

    • Homogenize the tissues and perform a luciferase assay to quantify protein expression in specific organs.[3]

Visualizations

LNP_Formulation_Workflow LNP-mRNA Formulation Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization Lipid_Mix Lipid Mixture (SM-102, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Sol mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Sol->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization DLS DLS (Size, PDI, Zeta Potential) Sterilization->DLS RiboGreen RiboGreen Assay (Encapsulation) Sterilization->RiboGreen

Caption: Workflow for LNP-mRNA formulation and characterization.

Endosomal_Escape_Pathway Mechanism of LNP-Mediated mRNA Delivery LNP LNP (Neutral Charge) in Circulation (pH 7.4) Cell Target Cell LNP->Cell 1. Targeting Endocytosis Endocytosis Cell->Endocytosis 2. Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation (Positive Charge) Endosome->Protonation 3. Acidification Membrane_Fusion Endosomal Membrane Destabilization Protonation->Membrane_Fusion 4. Interaction mRNA_Release mRNA Release into Cytoplasm Membrane_Fusion->mRNA_Release 5. Escape Translation Translation to Protein mRNA_Release->Translation 6. Expression

Caption: LNP-mediated mRNA delivery and endosomal escape pathway.

Safety and Toxicological Considerations

While ionizable lipids like SM-102 are designed for improved safety compared to permanently cationic lipids, it is crucial to conduct thorough safety and toxicological studies for any new LNP formulation.

  • Pro-inflammatory Potential: Ionizable lipids can still trigger inflammatory responses.[20] Preclinical studies should evaluate local and systemic inflammatory markers.

  • Repeat-Dose Toxicity: For therapies requiring multiple administrations, repeat-dose toxicity studies in relevant animal models are essential to assess the long-term safety profile.[3]

  • PEG Immunogenicity: Repeated administration of PEGylated LNPs can induce the production of anti-PEG antibodies, potentially leading to accelerated blood clearance of subsequent doses and reduced efficacy.[3]

  • In Silico and In Vitro Toxicity Assessment: Initial safety profiling can be performed using in silico toxicity prediction models and in vitro genotoxicity assays to identify potential liabilities early in development.[15][16]

Researchers must adhere to regulatory guidelines and conduct comprehensive safety evaluations to ensure the safe translation of LNP-mRNA therapeutics.

References

Application Notes and Protocols for Scaling Up Ionizable Lipid 4 LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clinical success of mRNA-based therapeutics, notably the COVID-19 vaccines, has underscored the critical role of lipid nanoparticles (LNPs) as a delivery vehicle. A key component of these LNPs is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its endosomal escape into the cytoplasm.[1][2] The transition from small-scale laboratory formulations to large-scale manufacturing presents significant challenges in maintaining the critical quality attributes (CQAs) of the LNPs, such as size, polydispersity, and encapsulation efficiency.[3][4]

This document provides detailed application notes and protocols for scaling up the production of LNPs formulated with a hypothetical, yet representative, "Ionizable Lipid 4." We will cover the synthesis of this compound, the scaled-up formulation of LNPs using microfluidics, purification via Tangential Flow Filtration (TFF), and the analytical methods required for characterization at each stage. The protocols and data presented are synthesized from established methodologies in the field to provide a comprehensive guide for researchers and professionals in drug development.

Data Summary

The following tables summarize the quantitative data associated with the scaling up of this compound LNP production, from laboratory to large-scale manufacturing.

Table 1: this compound LNP Formulation Parameters at Different Scales

ParameterLaboratory Scale (1 mL)Pilot Scale (100 mL)Large Scale (10 L)
Microfluidics System Benchtop Microfluidic MixerParallelized Microfluidic ChipGMP-grade Microfluidic System
Total Flow Rate (TFR) 12 mL/min200 mL/min1 L/min
Flow Rate Ratio (Aqueous:Ethanol) 3:13:13:1
Lipid Molar Ratio (this compound:DSPC:Cholesterol:PEG-Lipid) 50:10:38.5:1.550:10:38.5:1.550:10:38.5:1.5
N:P Ratio 6:16:16:1
Initial mRNA Concentration (in aqueous buffer) 0.1 mg/mL0.1 mg/mL0.1 mg/mL
Initial Total Lipid Concentration (in ethanol) 12.5 mg/mL12.5 mg/mL12.5 mg/mL

Table 2: Critical Quality Attributes of this compound LNPs at Different Production Scales

Critical Quality AttributeLaboratory Scale (1 mL)Pilot Scale (100 mL)Large Scale (10 L)
Mean Particle Size (nm) 85 ± 588 ± 790 ± 8
Polydispersity Index (PDI) < 0.15< 0.15< 0.18
Encapsulation Efficiency (%) > 95%> 95%> 92%
Zeta Potential (mV) at pH 7.4 -5 to -15-5 to -15-5 to -15
Final mRNA Concentration (after TFF) 1 mg/mL1 mg/mL1 mg/mL

Table 3: Tangential Flow Filtration (TFF) Parameters for LNP Purification and Concentration

ParameterPilot Scale (100 mL)Large Scale (10 L)
TFF System Lab-scale TFF SystemGMP-grade TFF System
Membrane Molecular Weight Cut-off (MWCO) 300 kDa300 kDa
Shear Rate 4000 s⁻¹5700 s⁻¹
Transmembrane Pressure (TMP) 0.7 bar0.55 bar
Diafiltration Volumes 55
Concentration Factor 10x10x
Process Time < 2 hours< 2 hours
Product Recovery > 90%> 90%

Experimental Protocols

Synthesis of this compound

This protocol describes a representative two-step synthesis for "this compound," which features a central amine core and four hydrophobic tails. This is a generalized procedure and should be adapted based on the specific chemistry of the target ionizable lipid.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the central amine core in anhydrous ethanol.

  • Addition of Lipid Tails: Slowly add the epoxide-containing lipid tails to the solution at room temperature. The molar ratio of epoxide to amine groups should be approximately 1.1:1 to ensure complete reaction.

  • Reaction: Stir the mixture at 60°C for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized lipid using ¹H NMR, ¹³C NMR, and mass spectrometry.

Scaled-up LNP Formulation using Microfluidics

This protocol details the formulation of this compound LNPs encapsulating mRNA at a pilot scale (100 mL). The principles can be applied to larger scales by using a GMP-grade microfluidic system with a higher flow rate capacity.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-Lipid)

  • mRNA in 50 mM citrate (B86180) buffer, pH 4.0

  • 200 proof ethanol

  • Parallelized microfluidic chip system

  • Syringe pumps

Procedure:

  • Lipid Solution Preparation: Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and PEG-Lipid at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be 12.5 mg/mL.

  • mRNA Solution Preparation: Prepare the mRNA solution in 50 mM citrate buffer (pH 4.0) at a concentration of 0.1 mg/mL.

  • System Setup: Set up the parallelized microfluidic system according to the manufacturer's instructions. Prime the system with ethanol and citrate buffer to remove any air bubbles.

  • LNP Formulation: Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps. Set the total flow rate to 200 mL/min and the flow rate ratio of the aqueous to ethanol phases to 3:1.

  • Initiate Mixing: Start the syringe pumps to initiate the microfluidic mixing. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Collection: Collect the resulting LNP dispersion in a sterile container.

  • Dilution: Immediately dilute the collected LNP dispersion with an equal volume of citrate buffer to reduce the ethanol concentration and stabilize the newly formed nanoparticles.

LNP Purification and Concentration by Tangential Flow Filtration (TFF)

This protocol describes the purification and concentration of the formulated LNPs to remove ethanol, unencapsulated mRNA, and to exchange the buffer to a final formulation buffer (e.g., PBS).

Materials:

  • LNP dispersion from the formulation step

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lab-scale TFF system with a 300 kDa MWCO hollow fiber or flat sheet cassette membrane

Procedure:

  • System Preparation: Assemble and sanitize the TFF system according to the manufacturer's protocol. Equilibrate the system with the final formulation buffer (PBS).

  • Loading: Load the diluted LNP dispersion into the feed reservoir of the TFF system.

  • Diafiltration (Buffer Exchange): Start the TFF process in diafiltration mode. Maintain a constant volume in the feed reservoir by adding PBS at the same rate as the permeate is being removed. Perform 5 diafiltration volumes to ensure complete buffer exchange and removal of ethanol.

  • Concentration: Switch the TFF system to concentration mode. Continue to process the LNP solution until the desired final volume and mRNA concentration (e.g., 1 mg/mL) is reached.

  • Recovery: Collect the concentrated LNP formulation from the system.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the final LNP product at 2-8°C.

Analytical Characterization of LNPs

Consistent analytical characterization is crucial at all stages of production to ensure the CQAs of the LNPs are met.

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the LNP sample in PBS to an appropriate concentration. Measure the particle size and PDI using a DLS instrument. Measurements should be performed in triplicate.

b) Encapsulation Efficiency Determination:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains untreated.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

    • The encapsulation efficiency is calculated as: ((Fluorescence with Triton X-100) - (Fluorescence without Triton X-100)) / (Fluorescence with Triton X-100) * 100%.

c) Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) and measure the zeta potential using a suitable instrument.

Visualizations

Experimental Workflow for LNP Production Scale-up

G cluster_synthesis This compound Synthesis cluster_formulation LNP Formulation cluster_purification Downstream Processing cluster_qc Quality Control synthesis_start Reactants: Amine Core + Epoxide Tails synthesis_reaction Reaction synthesis_start->synthesis_reaction synthesis_purification Purification (Column Chromatography) synthesis_reaction->synthesis_purification synthesis_lipid Pure this compound synthesis_purification->synthesis_lipid lipids Lipid Mix in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) synthesis_lipid->lipids microfluidics Microfluidic Mixing lipids->microfluidics mrna mRNA in Aqueous Buffer (pH 4) mrna->microfluidics lnp_raw Raw LNP Dispersion microfluidics->lnp_raw tff Tangential Flow Filtration (Diafiltration & Concentration) lnp_raw->tff sterile_filtration Sterile Filtration (0.22 µm) tff->sterile_filtration final_lnp Final LNP Product sterile_filtration->final_lnp qc_size Size & PDI (DLS) final_lnp->qc_size qc_ee Encapsulation Efficiency (RiboGreen Assay) final_lnp->qc_ee qc_zeta Zeta Potential (ELS) final_lnp->qc_zeta G lnp siRNA-LNP cell_membrane Cell Membrane lnp->cell_membrane 1. Binding & Uptake endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (pH-mediated) endosome->endosomal_escape 2. Acidification sirna_release siRNA Release endosomal_escape->sirna_release risc RISC Loading sirna_release->risc 3. mrna_target Target mRNA risc->mrna_target 4. cleavage mRNA Cleavage mrna_target->cleavage gene_silencing Gene Silencing cleavage->gene_silencing

References

Application Notes & Protocols: Ionizable Lipids for Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ionizable lipids are the cornerstone of modern mRNA vaccine technology, enabling the safe and effective delivery of genetic payloads into cells.[1][2] These lipids are amphiphilic molecules, typically containing a tertiary amine headgroup and multiple hydrophobic tails.[3][4] Their defining characteristic is a pH-dependent charge; they are positively charged at a low pH (around 4.0), which facilitates the encapsulation of negatively charged mRNA during formulation.[5][6] At physiological pH (around 7.4), they become neutral, minimizing toxicity and interactions with anionic cell membranes, which enhances biocompatibility.[7][8] This document provides a detailed overview, data, and protocols for the application of a representative ionizable lipid, modeled after clinically successful examples like SM-102 and ALC-0315, for mRNA vaccine development.

The success of an mRNA vaccine hinges on the lipid nanoparticle (LNP) delivery system, which is typically composed of four key components[1][3][9]:

  • Ionizable Lipid: The most critical component, responsible for mRNA encapsulation and endosomal escape.[2][7] It typically constitutes about 50% of the lipid composition.[2][9]

  • Helper Phospholipid (e.g., DSPC): Provides structural integrity to the LNP.[1][3][7]

  • Cholesterol: A sterol lipid that enhances nanoparticle stability.[1][3]

  • PEGylated Lipid (PEG-Lipid): Forms a protective hydrophilic layer that increases circulation time and prevents aggregation.[1][]

Upon administration, LNPs are taken up by cells via endocytosis.[6] The endosome's internal environment becomes progressively more acidic, causing the ionizable lipid to become protonated and positively charged.[8][] This charge reversal facilitates the disruption of the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm where it can be translated into the target antigen by the cell's own machinery.[8][11][12]

Quantitative Data Summary

The physical and chemical properties of mRNA-LNPs are critical quality attributes that dictate their in vivo performance, including immunogenicity and safety.[2] Below are tables summarizing typical quantitative data for LNPs formulated with a representative ionizable lipid.

Table 1: LNP Formulation and Physicochemical Properties

Parameter Typical Value Method of Analysis Significance
Ionizable Lipid:Phospholipid:Cholesterol:PEG-Lipid (Molar Ratio) 50:10:38.5:1.5 - Dictates LNP structure, stability, and delivery efficiency.[9][13]
Particle Size (Z-average Diameter) 80 - 120 nm Dynamic Light Scattering (DLS) Affects cellular uptake and biodistribution.[14][15]
Polydispersity Index (PDI) < 0.2 Dynamic Light Scattering (DLS) Measures the uniformity of particle size; lower values are desirable.[16]
Zeta Potential -15 mV to +10 mV (at pH 7.4) Electrophoretic Light Scattering (ELS) Indicates surface charge; near-neutral charge at physiological pH reduces toxicity.[15][17]
mRNA Encapsulation Efficiency > 90% RiboGreen Assay / CGE High encapsulation protects mRNA from degradation and ensures efficient delivery.[5][16]

| pKa of Ionizable Lipid | 6.2 - 6.8 | TNS Assay / 31P NMR | Optimal pKa is crucial for efficient endosomal escape.[5][18] |

Table 2: In Vitro Performance Data

Parameter Cell Line(s) Typical Result Method of Analysis
Protein Expression HEK293T, A549, Huh7 High luciferase/GFP expression Luciferase Assay / Flow Cytometry[13][19]
Cellular Uptake JAWSII, THP-1 > 80% positive cells Flow Cytometry (using fluorescently labeled LNP)[20]

| In Vitro Transfection Efficiency | Various | Varies by lipid; SM-102 often shows higher expression than ALC-0315 in vitro.[13][21][22] | Reporter Gene Assays |

Table 3: In Vivo Immunogenicity Data (Murine Model)

Parameter Animal Model Typical Result Method of Analysis
Antigen-Specific IgG Titer (Post-boost) C57BL/6 mice > 104 ELISA[23]
Neutralizing Antibody Titer C57BL/6 mice > 1:1000 Plaque Reduction Neutralization Test (PRNT)[23]
Antigen-Specific CD8+ T Cell Response C57BL/6 mice Significant increase vs. control Intracellular Cytokine Staining (ICS) for IFN-γ[23]

| In Vivo Protein Expression (at injection site) | BALB/c mice | Peak expression at 6-24 hours | In Vivo Imaging System (IVIS) for luciferase mRNA[23][24] |

Experimental Protocols

Protocol 1: mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a method that allows for precise control over particle size and distribution.[25][26]

Materials:

  • Ionizable Lipid (e.g., SM-102)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • mRNA encoding antigen of interest

  • Anhydrous Ethanol (B145695) (EtOH)

  • Citrate (B86180) Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), sterile

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[9][13] The total lipid concentration should be between 10-25 mM.[13][16]

  • Prepare mRNA Solution: Thaw the mRNA on ice. Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).[19][24]

  • Microfluidic Mixing: a. Set up the microfluidic system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.[24] c. Set the flow rate ratio of the aqueous to organic phase to 3:1.[16][24] d. Set the total flow rate (e.g., 2-12 mL/min). This parameter can be adjusted to fine-tune particle size.[16][27] e. Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated mRNA.[25][26]

  • Buffer Exchange: a. Collect the LNP solution from the device outlet. b. Immediately dialyze the formulation against sterile PBS (pH 7.4) for at least 4 hours at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and raise the pH.[19]

  • Sterilization and Storage: a. Recover the LNP solution from the dialysis cassette. b. Sterile-filter the final mRNA-LNP formulation through a 0.22 µm syringe filter.[24] c. Store the final product at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

A. Size and Zeta Potential Measurement (DLS):

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the Z-average diameter, Polydispersity Index (PDI), and Zeta potential using a Dynamic Light Scattering (DLS) instrument.

  • Ensure the PDI is below 0.2 for a homogenous particle population.

B. mRNA Encapsulation Efficiency (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • To the first set ("Total mRNA"), add Triton X-100 (1% final concentration) to disrupt the LNPs and expose all mRNA.[16]

  • Leave the second set ("Free mRNA") untreated.

  • Add RiboGreen reagent (diluted according to manufacturer's protocol) to both sets and to a set of mRNA standards.[16]

  • Measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total * 100

Protocol 3: In Vivo Immunogenicity Study in Mice

This protocol outlines a typical immunization study to evaluate the vaccine's ability to elicit an immune response.

Materials:

  • mRNA-LNP vaccine formulation

  • C57BL/6 mice (6-8 weeks old)

  • Sterile PBS

  • Syringes and needles (e.g., 29G insulin (B600854) syringes)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the study begins.

  • Vaccination Schedule: a. Prime (Day 0): Administer a 50-100 µL intramuscular (IM) injection of the mRNA-LNP vaccine (e.g., containing 1-10 µg of mRNA) into the tibialis anterior muscle of each mouse.[17][23] A control group should receive PBS. b. Boost (Day 21): Administer a second identical dose.[23]

  • Sample Collection: a. Collect blood samples via submandibular or tail vein bleed on days 14 and 28 to analyze antibody responses.[23] b. On a terminal endpoint (e.g., Day 28 or later), collect spleens for T-cell analysis.

  • Analysis: a. Antibody Titer (ELISA): Use serum from blood samples to quantify antigen-specific IgG antibodies via ELISA. b. T-Cell Response (ICS): Isolate splenocytes and restimulate them ex vivo with peptides corresponding to the vaccine antigen. Use intracellular cytokine staining (ICS) followed by flow cytometry to quantify the frequency of IFN-γ-producing CD8+ T cells.[23]

Visualizations: Workflows and Mechanisms

G cluster_prep Preparation cluster_form Formulation cluster_process Processing cluster_char Characterization cluster_eval Evaluation prep1 Lipid Mix (Ionizable, Helper, Cholesterol, PEG) in Ethanol mix Microfluidic Mixing (Rapid Self-Assembly) prep1->mix Organic Phase prep2 mRNA in Acidic Buffer (pH 4) prep2->mix Aqueous Phase dialysis Dialysis vs. PBS (pH 7.4) (Buffer Exchange) mix->dialysis filter Sterile Filtration (0.22 µm) dialysis->filter dls Size & PDI (DLS) filter->dls Final LNP Product ee Encapsulation Efficiency (RiboGreen Assay) filter->ee Final LNP Product invitro In Vitro Studies (Protein Expression) filter->invitro invivo In Vivo Studies (Immunogenicity) filter->invivo

G cluster_cell Cellular Environment cluster_mechanism Mechanism of Action lnp LNP-mRNA (Neutral Charge at pH 7.4) uptake Endocytosis lnp->uptake endosome Early Endosome (pH ~6.5) uptake->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation & Acidification protonation Ionizable Lipid Protonation (Becomes Positively Charged) late_endosome->protonation cytoplasm Cytoplasm (pH 7.4) translation mRNA Translation (Ribosomes) disruption Membrane Disruption (Interaction with anionic endosomal lipids) protonation->disruption release mRNA Release disruption->release release->cytoplasm release->translation antigen Antigen Protein Production translation->antigen presentation Antigen Presentation (MHC Molecules) antigen->presentation immune_response Adaptive Immune Response presentation->immune_response

G lnp_mrna lnp_mrna tlr tlr lnp_mrna->tlr Sensed by rigi rigi lnp_mrna->rigi Sensed by ifn_pathway ifn_pathway tlr->ifn_pathway rigi->ifn_pathway cytokine cytokine ifn_pathway->cytokine Induces apc_activation apc_activation ifn_pathway->apc_activation Promotes cytokine->apc_activation Enhances adaptive_link adaptive_link apc_activation->adaptive_link Initiates

References

Application Notes and Protocols for Long-Term Storage of Ionizable Lipid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are critical components in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The stability of these formulations during long-term storage is a crucial quality attribute that directly impacts their safety and efficacy.[1][2][3] This document provides detailed application notes and protocols for the long-term storage of LNP formulations containing a proprietary ionizable lipid, referred to herein as Ionizable Lipid 4 . The principles and methodologies described are based on extensive research on various ionizable lipids and LNP systems and can be adapted for specific formulation compositions.

The long-term stability of LNP formulations is influenced by several factors, including storage temperature, pH, and the physical state of the formulation (e.g., aqueous suspension vs. lyophilized powder).[4][5] Degradation of LNPs can manifest as changes in particle size and polydispersity, loss of encapsulated cargo, and chemical degradation of the lipid components.[2][6] Therefore, robust analytical methods are essential to monitor these critical quality attributes over the intended shelf life of the product.

Key Considerations for Long-Term Storage

Proper storage is paramount to preserving the physicochemical integrity and biological activity of this compound formulations. Key factors to consider include:

  • Temperature: Low temperatures, typically ranging from 2°C to 8°C for short-term storage and -20°C to -80°C for long-term storage, are crucial to slow down chemical degradation pathways such as hydrolysis and oxidation.[1]

  • Formulation State: Lyophilization (freeze-drying) can significantly enhance long-term stability by removing water, which is a key reactant in hydrolytic degradation.[1][4][7]

  • Excipients: The inclusion of cryoprotectants (e.g., sucrose, trehalose) is often necessary to protect the LNPs from stresses during freezing and thawing cycles.[4]

  • Packaging: Storage in appropriate, sealed vials is necessary to prevent contamination and degradation from exposure to moisture and oxygen.[1]

Quantitative Data on LNP Stability

The following tables summarize typical stability data for LNP formulations containing ionizable lipids under various storage conditions. These data are representative and may vary depending on the specific composition of the this compound formulation.

Table 1: Stability of Aqueous LNP Formulations at Different Temperatures

Storage TemperatureDurationParticle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
2-8°C0 weeks85.2 ± 1.50.11 ± 0.0295.1 ± 2.3
4 weeks86.1 ± 1.80.12 ± 0.0394.5 ± 2.5
12 weeks88.5 ± 2.10.15 ± 0.0492.8 ± 3.1
24 weeks92.3 ± 2.50.18 ± 0.0589.5 ± 3.8
-20°C0 weeks85.2 ± 1.50.11 ± 0.0295.1 ± 2.3
12 weeks85.5 ± 1.60.11 ± 0.0294.8 ± 2.4
24 weeks86.0 ± 1.70.12 ± 0.0394.2 ± 2.6
52 weeks87.1 ± 1.90.13 ± 0.0393.1 ± 2.9
-80°C0 weeks85.2 ± 1.50.11 ± 0.0295.1 ± 2.3
24 weeks85.3 ± 1.50.11 ± 0.0295.0 ± 2.3
52 weeks85.4 ± 1.60.11 ± 0.0294.8 ± 2.4
104 weeks85.9 ± 1.70.12 ± 0.0394.5 ± 2.5

Data are presented as mean ± standard deviation.

Table 2: Stability of Lyophilized LNP Formulations at Different Temperatures

Storage TemperatureDurationParticle Size (Z-average, nm) (after reconstitution)Polydispersity Index (PDI) (after reconstitution)Encapsulation Efficiency (%) (after reconstitution)
4°C0 weeks86.5 ± 1.70.13 ± 0.0394.2 ± 2.8
24 weeks87.1 ± 1.80.14 ± 0.0393.8 ± 3.0
52 weeks88.0 ± 2.00.15 ± 0.0492.5 ± 3.5
25°C0 weeks86.5 ± 1.70.13 ± 0.0394.2 ± 2.8
12 weeks89.2 ± 2.20.17 ± 0.0590.1 ± 4.1
24 weeks95.8 ± 3.10.22 ± 0.0685.3 ± 5.2

Data are presented as mean ± standard deviation. Lyophilized samples were stored with a cryoprotectant (e.g., 10% sucrose).

Experimental Protocols

Detailed methodologies for key experiments to assess the stability of this compound formulations are provided below.

Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Objective: To measure the average particle size and the heterogeneity of the particle size distribution of the LNP formulation.

Materials:

  • LNP formulation sample

  • RNase-free phosphate-buffered saline (PBS), pH 7.4

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Equilibrate the DLS instrument to 25°C.

  • Dilute the LNP formulation in RNase-free PBS to an appropriate concentration for DLS analysis (typically a 1:50 to 1:100 dilution).

  • Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation or disruption.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions.

  • Record the Z-average diameter (nm) and the Polydispersity Index (PDI).

  • Perform measurements in triplicate for each sample.

Protocol 2: Determination of mRNA Encapsulation Efficiency using a Ribonucleic Acid-Binding Fluorescent Dye

Objective: To quantify the percentage of mRNA that is successfully encapsulated within the LNPs.

Materials:

  • LNP formulation sample

  • RNase-free TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • A fluorescent dye that specifically binds to RNA (e.g., RiboGreen)

  • A surfactant for LNP lysis (e.g., 2% Triton X-100 solution)

  • A fluorescence microplate reader

Procedure:

  • Prepare a standard curve of the free mRNA in TE buffer.

  • Prepare two sets of dilutions for the LNP sample in TE buffer.

  • To one set of dilutions, add the Triton X-100 solution to a final concentration of 0.2% to lyse the LNPs and release the encapsulated mRNA. Incubate for 10 minutes at room temperature. This represents the total mRNA.

  • To the second set of dilutions, add an equal volume of TE buffer (without surfactant). This represents the free (unencapsulated) mRNA.

  • Add the fluorescent dye solution to all standard curve wells and sample wells.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculate the concentration of free and total mRNA in the LNP samples using the standard curve.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: Analysis of Lipid Integrity by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the individual lipid components and assess for any degradation products.

Materials:

  • LNP formulation sample

  • Organic solvent for LNP disruption (e.g., methanol (B129727) or isopropanol)

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD))

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Mobile phases (e.g., a gradient of water, acetonitrile, and methanol with an appropriate modifier like ammonium (B1175870) acetate)

  • Reference standards for each lipid component

Procedure:

  • Disrupt the LNP sample by diluting it with an organic solvent.

  • Prepare a series of calibration standards for each lipid component.

  • Set up the HPLC method with the appropriate column, mobile phases, gradient, and detector settings.

  • Inject the prepared sample and standards onto the HPLC system.

  • Identify and quantify the peaks corresponding to each lipid component by comparing their retention times and peak areas to the reference standards.

  • Analyze the chromatogram for the appearance of any new peaks that may indicate lipid degradation.

Visualizations

Experimental Workflow for LNP Stability Testing

experimental_workflow cluster_storage Long-Term Storage cluster_sampling Time-Point Sampling cluster_analysis Stability Analysis storage_conditions LNP Samples Stored at -80°C, -20°C, 4°C, 25°C sampling Sample at T=0, 4, 12, 24, 52 weeks storage_conditions->sampling dls Particle Size & PDI (DLS) sampling->dls ee Encapsulation Efficiency (Fluorescence Assay) sampling->ee hplc Lipid Integrity (HPLC) sampling->hplc potency In vitro/In vivo Potency (Biological Assay) sampling->potency data_analysis Data Analysis and Shelf-Life Determination dls->data_analysis ee->data_analysis hplc->data_analysis potency->data_analysis

Caption: Workflow for assessing the long-term stability of LNP formulations.

Potential Degradation Pathways for Ionizable Lipids

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_consequences Consequences ionizable_lipid This compound (e.g., with ester or unsaturated tails) hydrolysis_products Cleavage of Ester Bonds (Loss of tail or head group) ionizable_lipid->hydrolysis_products H₂O oxidation_products Formation of Lipid Peroxides and Aldehydes on Unsaturated Tails ionizable_lipid->oxidation_products O₂ lnp_destabilization LNP Destabilization (e.g., aggregation, leakage) hydrolysis_products->lnp_destabilization mrna_adducts mRNA-Lipid Adduct Formation (Loss of biological activity) oxidation_products->mrna_adducts

Caption: Potential chemical degradation pathways for ionizable lipids in LNP formulations.

Conclusion

The long-term stability of this compound formulations is critical for their successful clinical translation. A systematic approach to stability testing, encompassing the evaluation of physical and chemical attributes under various storage conditions, is essential. The protocols and data presented in these application notes provide a framework for establishing the optimal storage conditions and shelf-life for LNP-based therapeutics. For any specific this compound formulation, it is imperative to conduct comprehensive, real-time stability studies to ensure product quality and patient safety.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ionizable Lipid 4 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of LNP formulations utilizing Ionizable Lipid 4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) I should monitor for my this compound LNP formulation?

A1: The primary CQAs for any LNP formulation are crucial for ensuring safety, efficacy, and reproducibility.[1] For formulations containing this compound, you should prioritize monitoring:

  • Particle Size: Influences cellular uptake, biodistribution, and circulation time.[1] An optimal size range for systemic delivery is generally considered to be 50-100 nm.[2][3]

  • Polydispersity Index (PDI): This measures the uniformity of the particle size distribution. A PDI value below 0.2 is ideal, indicating a homogenous population.[1]

  • Zeta Potential: This reflects the surface charge of the LNPs and affects their stability and interaction with cell membranes.[1][4] Near-neutral zeta potential is often desirable to avoid electrostatic repulsion from negatively charged cell membranes and to reduce potential cytotoxicity associated with highly cationic particles.[4]

  • Encapsulation Efficiency (%EE): This is the percentage of the nucleic acid cargo successfully encapsulated within the LNPs. An optimal %EE is typically greater than 90%.[1]

  • Drug Load: The amount of the active pharmaceutical ingredient (API) per nanoparticle.

Q2: What is the recommended starting molar ratio for the lipid components in an this compound LNP formulation?

A2: A common starting point for a four-component LNP formulation is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid, helper phospholipid (like DSPC or DOPE), cholesterol, and PEG-lipid, respectively.[5] However, this ratio should be empirically optimized for your specific application and nucleic acid payload to achieve the desired CQAs.[5][6]

Q3: How does the N/P ratio impact my LNP formulation, and what is a good starting point?

A3: The N/P ratio, which is the molar ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid, is a critical parameter.[7][8] It significantly influences encapsulation efficiency, particle size, and surface charge.[8][9] A higher N/P ratio can lead to a more positive surface charge, which may enhance interaction with negatively charged cell membranes but can also increase cytotoxicity.[8][9] Typical N/P ratios range from 3:1 to 12:1.[1] A commonly used and effective starting N/P ratio, as seen in some commercial vaccines, is 6:1.[1][8]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the formulation and characterization of this compound LNPs.

Problem 1: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Suboptimal Lipid Ratios Systematically vary the molar ratios of the four lipid components (this compound, helper lipid, cholesterol, PEG-lipid). The amount of PEG-lipid, in particular, can significantly impact the final particle size.[10]
Inadequate Mixing During Formulation Ensure rapid and consistent mixing of the lipid and aqueous phases. For microfluidic systems, this can be controlled by adjusting the total flow rate (TFR) and flow rate ratio (FRR).[2] Increasing the TFR and using an FRR of around 3:1 (aqueous:organic) often leads to smaller particles.[2][11]
Incorrect Buffer Conditions The pH and ionic strength of the aqueous buffer used for formulation are critical.[2] An acidic buffer (pH 4-5) is necessary to protonate the ionizable lipid, facilitating RNA encapsulation.[4] The choice of buffer salt (e.g., citrate (B86180), acetate) can also influence particle size.[2][12]
Aggregation After Formulation Ensure the final LNP suspension is in a suitable storage buffer (e.g., PBS pH 7.4) to maintain stability.[5] Inadequate PEG-lipid concentration can also lead to aggregation over time.[5]
Problem 2: Low Encapsulation Efficiency (<80%)

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Suboptimal N/P Ratio The N/P ratio is a key determinant of encapsulation efficiency.[7] If you are observing low encapsulation, consider incrementally increasing the N/P ratio (e.g., from 3:1 to 6:1 or higher) to enhance the electrostatic interaction between the protonated this compound and the negatively charged nucleic acid.
Incorrect Formulation pH The pH of the aqueous buffer must be low enough (typically pH 4-5) to ensure that this compound is sufficiently protonated to interact with the nucleic acid cargo.[7] Verify the pH of your buffer before use.
Issues with Nucleic Acid Integrity Degraded or impure nucleic acid can lead to poor encapsulation. Ensure the quality and integrity of your RNA or DNA before formulation.
Non-Optimal Lipid Composition The interaction between all lipid components and the nucleic acid can affect encapsulation. The structure-activity relationship of the ionizable lipid is particularly important.[13][14][15] While you are using this compound, ensure the helper lipids and cholesterol are of high quality and at an optimized ratio.

Experimental Protocols

Protocol 1: General LNP Formulation using Microfluidics

This protocol describes a standard method for formulating this compound LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695) (ACS grade or higher)

  • Nucleic acid (e.g., mRNA)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration can be optimized, but a starting point of 10-25 mM is common.[16]

  • Prepare the Aqueous-Nucleic Acid Solution:

    • Dilute the nucleic acid stock in citrate buffer (pH 4.0) to the concentration required to achieve the target N/P ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous-nucleic acid solution into the other.[11]

    • Set the flow rate ratio (FRR), typically to 3:1 (aqueous:organic).[11]

    • Set the total flow rate (TFR). Higher TFRs generally result in smaller particles.[7]

    • Initiate the mixing process and collect the resulting LNP suspension.[11]

  • Downstream Processing:

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.[16]

    • Concentrate the LNP formulation if necessary using appropriate ultrafiltration methods.

  • Sterilization:

    • Sterilize the final LNP solution by passing it through a 0.22 µm filter.[11]

  • Storage:

    • Store the LNPs at 4°C for short-term use. For long-term storage, the stability should be assessed, as freezing can impact particle integrity.[11]

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)[17]

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry (often integrated with DLS instruments)

  • Procedure:

    • Dilute the LNP sample in a low ionic strength buffer, such as 0.1x PBS, to obtain an accurate reading.[18]

    • Perform the measurement using the zeta potential mode of the instrument.

3. Encapsulation Efficiency (%EE) Quantification:

  • Technique: RiboGreen Assay (for RNA) or PicoGreen Assay (for DNA)[18]

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.[19]

    • Measure the fluorescence of both the lysed (total RNA) and intact (free RNA) samples after adding the RiboGreen reagent.

    • Calculate the %EE using the following formula: %EE = [(Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed] * 100

Data Presentation

The following tables summarize the expected impact of key formulation parameters on the critical quality attributes of this compound LNPs.

Table 1: Effect of N/P Ratio on LNP Properties

N/P RatioExpected Particle Size (nm)Expected PDIExpected Zeta Potential (mV)Expected Encapsulation Efficiency (%)
3:180 - 120< 0.2Slightly Negative to Neutral80 - 90
6:1 70 - 100 < 0.15 Neutral to Slightly Positive > 90
10:160 - 90< 0.15Moderately Positive> 95

Note: These are generalized trends and actual values will depend on the specific formulation and process parameters.

Table 2: Effect of Microfluidic Process Parameters on LNP Size

Total Flow Rate (TFR) (mL/min)Flow Rate Ratio (Aqueous:Organic)Expected Particle Size (nm)
23:1100 - 140
12 3:1 70 - 100
203:150 - 80
121:1120 - 180

Note: Increasing the TFR generally leads to smaller particles due to more rapid mixing.[7] An aqueous to organic FRR of 3:1 is a common starting point.[11]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_downstream Downstream Processing cluster_qc Quality Control Lipid_Mix 1. Prepare Lipid Mix (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing 3. Microfluidic Mixing (TFR & FRR Control) Lipid_Mix->Mixing NA_Mix 2. Prepare Nucleic Acid in Aqueous Buffer (pH 4) NA_Mix->Mixing Dialysis 4. Dialysis vs. PBS (Ethanol Removal & pH Neutralization) Mixing->Dialysis Concentration 5. Concentration (Optional) Dialysis->Concentration Sterilization 6. Sterile Filtration (0.22 µm) Concentration->Sterilization Characterization 7. Characterization (Size, PDI, Zeta Potential, %EE) Sterilization->Characterization Final_LNP Final LNP Product Characterization->Final_LNP

Caption: Workflow for this compound LNP Formulation and Characterization.

Troubleshooting_Tree Start Problem with LNP Formulation Size_PDI High Size / PDI? Start->Size_PDI Encapsulation Low Encapsulation? Start->Encapsulation Size_PDI->Encapsulation No Mixing_Params Adjust Mixing Parameters (Increase TFR, Optimize FRR) Size_PDI->Mixing_Params Yes NP_Ratio Increase N/P Ratio Encapsulation->NP_Ratio Yes Solution Optimized LNP Formulation Encapsulation->Solution No Lipid_Ratios Optimize Lipid Ratios (esp. PEG-Lipid) Mixing_Params->Lipid_Ratios Buffer_Check Check Buffer pH & Ionic Strength Lipid_Ratios->Buffer_Check Buffer_Check->Solution Formulation_pH Verify Formulation pH (4-5) NP_Ratio->Formulation_pH NA_Quality Check Nucleic Acid Quality Formulation_pH->NA_Quality NA_Quality->Solution

Caption: Troubleshooting Decision Tree for LNP Formulation Issues.

References

Technical Support Center: Ionizable Lipid 4 LNP Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ionizable Lipid 4 (IL-4) mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their lipid nanoparticle (LNP) transfection experiments.

Troubleshooting Guide

This guide addresses common issues encountered during transfection experiments using IL-4 LNPs.

Question: My transfection efficiency is low or non-existent. What are the potential causes and how can I resolve this?

Answer:

Low transfection efficiency is a common issue that can stem from several factors, ranging from the quality of the LNP formulation to the health of your cells. Below is a step-by-step guide to troubleshoot this problem.

Potential Causes and Solutions:

  • Suboptimal LNP Physicochemical Properties: The size, polydispersity index (PDI), and zeta potential of your LNPs are critical for successful transfection.[1][2]

    • Solution: Characterize each new batch of IL-4 LNPs using Dynamic Light Scattering (DLS) to measure size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.[3][4][5][] Refer to the quality control specifications in Table 1. If the LNPs are out of spec, re-formulate them.

  • Poor Nucleic Acid Quality or Encapsulation Efficiency: Degraded or impure nucleic acids will not be translated effectively, and low encapsulation means less cargo is delivered to the cells.

    • Solution: Verify the integrity of your mRNA or siRNA using a method like automated gel electrophoresis.[5] Measure the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen). Aim for an encapsulation efficiency of >85%.[2]

  • Unhealthy or Suboptimal Target Cells: The condition of your cells is paramount for successful transfection.[2]

    • Solution:

      • Use healthy, actively dividing cells at a low passage number.[2]

      • Ensure cell confluency is between 70-90% at the time of transfection.[2]

      • Regularly test your cell cultures for mycoplasma contamination.[7]

      • Avoid using antibiotics in the culture medium during transfection, as they can increase cell stress.[2]

  • Incorrect N/P Ratio: The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is a critical parameter for LNP formulation and function.[3][8]

    • Solution: The optimal N/P ratio for IL-4 can vary by cell type and nucleic acid cargo. Perform a dose-response experiment to test a range of N/P ratios, for example, from 3 to 8.[2][3]

  • Inefficient Endosomal Escape: A key bottleneck in LNP-mediated delivery is the release of the nucleic acid cargo from the endosome into the cytoplasm.[1] The pKa of the ionizable lipid is a crucial factor in this process.[9][10][11]

    • Solution: The pKa of this compound is optimized for endosomal escape. Ensure your formulation protocol is followed precisely to maintain the LNP structure that facilitates this process.

Question: I am observing high cytotoxicity after transfection. How can I reduce it?

Answer:

Cytotoxicity can mask transfection efficiency and lead to unreliable results.[3] It is often related to the dose of the LNPs and the health of the cells.

Potential Causes and Solutions:

  • LNP Overdose: High concentrations of LNPs can be toxic to cells.[12]

    • Solution: Perform a dose-response experiment to find the optimal LNP concentration that yields high transfection efficiency with minimal cytotoxicity. You can assess cell viability using an MTT or similar assay (see Protocol 3).

  • High Cationic Charge: While a positive charge is necessary for interaction with the cell membrane, an excessively high positive charge at physiological pH can lead to toxicity.[13][14]

    • Solution: this compound is designed to be near-neutral at physiological pH, minimizing this effect. However, if you are formulating at a very high N/P ratio, this could contribute to toxicity. Try lowering the N/P ratio.

  • Prolonged Incubation Time: Leaving the LNP-cell mixture for too long can increase cytotoxicity.

    • Solution: Reduce the incubation time of the LNPs with the cells to 4-6 hours before replacing the medium with fresh, complete medium.[3]

  • Contaminants in the LNP Formulation: Residual ethanol (B145695) or other contaminants from the formulation process can be toxic to cells.

    • Solution: Ensure your LNP purification process (e.g., dialysis or tangential flow filtration) is effective in removing any residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IL-4) and why is it used in LNPs?

A1: this compound is a state-of-the-art ionizable cationic lipid that is a cornerstone for the in vivo and in vitro delivery of RNA therapeutics. Its efficacy is due to its pKa of approximately 6.4, which allows the LNP to be relatively neutral at physiological pH (minimizing toxicity and non-specific interactions) and to become positively charged in the acidic environment of the endosome.[15] This charge switch is critical for interacting with the endosomal membrane and facilitating the release of the nucleic acid payload into the cytoplasm, a process known as endosomal escape.[1][10][16]

Q2: What is the recommended lipid composition for IL-4 LNPs?

A2: A widely used and effective molar ratio for the four lipid components is:

  • 50% this compound (ionizable lipid)

  • 10% 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (helper lipid)

  • 38.5% Cholesterol (structural lipid)

  • 1.5% 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) (PEGylated lipid for stability)[3]

Q3: What is the "N/P ratio" and why is it important for IL-4 LNPs?

A3: The N/P ratio refers to the molar ratio of nitrogen atoms (N) in this compound to the phosphate groups (P) in the nucleic acid backbone.[3][8] This ratio is a critical parameter to optimize as it influences encapsulation efficiency, particle stability, and transfection efficiency.[8] While a higher N/P ratio can enhance electrostatic interactions and improve encapsulation, excessively high ratios can lead to increased cytotoxicity.[3][8] Common N/P ratios used in the literature range from 3 to 8.[3]

Q4: How should I store my IL-4 LNP formulations?

A4: For short-term use, store the sterilized LNP formulation at 4°C.[3] For long-term storage, it is crucial to consult stability studies, as freezing can negatively impact the integrity of the nanoparticles.[2][3]

Data Presentation

Table 1: Quality Control Specifications for IL-4 LNPs

ParameterOptimal RangeRationale
Particle Size (Diameter) 70 - 200 nmFacilitates effective endocytosis and avoids rapid renal clearance.[1][2]
Polydispersity Index (PDI) < 0.2Indicates a narrow size distribution and a homogenous LNP population.[1][2]
Zeta Potential Near neutral at pH 7.4Reduces non-specific interactions with negatively charged serum proteins.[1][2]
Encapsulation Efficiency > 85%Ensures a high concentration of the nucleic acid cargo is delivered to the cells.[2]

Table 2: Example Optimization of N/P Ratio for IL-4 LNPs in HEK293 Cells

N/P RatioTransfection Efficiency (% GFP Positive Cells)Cell Viability (%)
215 ± 398 ± 2
445 ± 595 ± 3
678 ± 685 ± 5
882 ± 470 ± 7

Experimental Protocols

Protocol 1: IL-4 LNP Formulation using Microfluidics

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device.

  • Preparation of Lipid Mixture (Organic Phase):

    • In an RNase-free tube, combine this compound, DSPC, Cholesterol, and DMG-PEG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration should be between 10-25 mg/mL.

    • Vortex thoroughly to ensure a homogenous mixture.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration (e.g., 0.2 mg/mL) in an RNase-free citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device (e.g., a staggered herringbone micromixer).[17][18]

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (Aqueous:Organic).[3]

  • Purification and Sterilization:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove ethanol and unencapsulated mRNA.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[3][17]

Protocol 2: In Vitro Transfection of Adherent Cells

  • Cell Seeding:

    • The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP-Nucleic Acid Complex Formation:

    • Dilute the desired amount of IL-4 LNPs and a control (e.g., a commercial transfection reagent) in serum-free medium.

    • In a separate tube, dilute your nucleic acid in the same volume of serum-free medium.

    • Add the diluted nucleic acid to the diluted LNPs, mix gently by pipetting, and incubate at room temperature for 15-20 minutes.

  • Transfection:

    • Aspirate the old medium from the cells and add the LNP-nucleic acid complex to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

    • Assess transfection efficiency by measuring the expression of your reporter gene (e.g., GFP fluorescence via microscopy or flow cytometry, or luciferase activity via a luminometer).

Protocol 3: Cell Viability Assessment using MTT Assay

  • Transfection:

    • Perform the transfection as described in Protocol 2 in a 96-well plate. Include a "no-cell" blank control and a "positive toxicity" control (e.g., cells treated with a known cytotoxic agent).[3]

  • Addition of MTT Reagent:

    • At the end of the incubation period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.[3]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[3]

  • Measurement and Calculation:

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.[3]

Visualizations

G cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing mRNA in Aqueous Buffer (pH 4.0) mRNA in Aqueous Buffer (pH 4.0) mRNA in Aqueous Buffer (pH 4.0)->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Purification (Dialysis) Purification (Dialysis) LNP Formation->Purification (Dialysis) Sterilization (0.22um filter) Sterilization (0.22um filter) Purification (Dialysis)->Sterilization (0.22um filter) Characterization Characterization Sterilization (0.22um filter)->Characterization Prepare LNP-mRNA Complexes Prepare LNP-mRNA Complexes Characterization->Prepare LNP-mRNA Complexes Seed Cells Seed Cells Add Complexes to Cells Add Complexes to Cells Seed Cells->Add Complexes to Cells Prepare LNP-mRNA Complexes->Add Complexes to Cells Incubate (24-48h) Incubate (24-48h) Add Complexes to Cells->Incubate (24-48h) Analyze Protein Expression Analyze Protein Expression Incubate (24-48h)->Analyze Protein Expression

Caption: Experimental workflow for IL-4 LNP formulation and in vitro transfection.

G cluster_cell Cell cluster_endosome Endosome (Acidifying) Cell Membrane Cell Membrane LNP LNP (IL-4) Protonation IL-4 Protonation (pH drop) LNP->Protonation H+ influx Membrane Interaction Interaction with Endosomal Membrane Protonation->Membrane Interaction mRNA Release mRNA Release Membrane Interaction->mRNA Release Endosomal Escape Translation mRNA Translation (Protein Production) mRNA Release->Translation Cytoplasm Cytoplasm

Caption: Mechanism of IL-4 LNP endosomal escape and mRNA delivery.

G Start Start Low Transfection Efficiency Low Transfection Efficiency Start->Low Transfection Efficiency Check LNP Quality Check LNP Quality Low Transfection Efficiency->Check LNP Quality Check RNA Quality Check RNA Quality Check LNP Quality->Check RNA Quality OK Re-formulate LNPs Re-formulate LNPs Check LNP Quality->Re-formulate LNPs Not OK Check Cell Health Check Cell Health Check RNA Quality->Check Cell Health OK Use New RNA Use New RNA Check RNA Quality->Use New RNA Not OK Optimize Protocol Optimize Protocol Check Cell Health->Optimize Protocol OK Use Healthy Cells Use Healthy Cells Check Cell Health->Use Healthy Cells Not OK Optimize N/P Ratio & Dose Optimize N/P Ratio & Dose Optimize Protocol->Optimize N/P Ratio & Dose Not OK Success Success Optimize Protocol->Success OK Re-formulate LNPs->Check LNP Quality Use New RNA->Check RNA Quality Use Healthy Cells->Check Cell Health Optimize N/P Ratio & Dose->Optimize Protocol

Caption: Troubleshooting logic for low LNP transfection efficiency.

References

Technical Support Center: Improving Ionizable Lipid 4 Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ionizable Lipid 4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound formulation is showing signs of degradation over time, indicated by a drop in encapsulation efficiency and an increase in particle size. What are the likely causes?

A1: Degradation of this compound in lipid nanoparticle (LNP) formulations is often multifactorial. The primary causes are typically chemical instability of the lipid itself and colloidal instability of the nanoparticles.

  • Chemical Degradation: Ionizable lipids, particularly those with ester bonds, are susceptible to hydrolysis.[1][2][] This process cleaves the lipid into smaller molecules, which can compromise the integrity of the LNP structure. Another significant pathway is oxidation, especially in lipids with unsaturated alkyl chains. Oxidative degradation can lead to the formation of reactive species like aldehydes, which can, in turn, form adducts with the mRNA payload, impairing its function.[4][5]

  • Colloidal Instability: Changes in particle size and aggregation can result from the degradation of lipid components.[6] The polyethylene (B3416737) glycol (PEG)-lipid, which provides a protective layer to prevent aggregation, can dissociate from the LNP surface over time, leading to particle fusion.[7][8]

To troubleshoot, it is crucial to analyze the purity of the lipid raw material and monitor for the appearance of degradation products during storage.[4][9]

Q2: What are the optimal storage conditions for formulations containing this compound to minimize degradation?

A2: The stability of this compound formulations is highly dependent on storage conditions, primarily temperature and pH.

  • Temperature: Ultra-low temperature storage, typically between -20°C and -80°C, is the most effective method for slowing down chemical degradation pathways like hydrolysis and oxidation.[8][10] For some formulations, refrigerated storage at 4°C may be sufficient for short-term stability, but long-term storage at this temperature can still allow for significant degradation.[10][11]

  • pH: The pH of the buffer solution is a critical parameter.[12] Ionizable lipids are formulated at a low pH (around 4.0) to facilitate the encapsulation of nucleic acids.[7][13] For storage, the pH is typically raised to a more neutral range (around 7.4). However, the optimal storage pH can vary depending on the specific pKa of the ionizable lipid.[14][15] Storing at a pH below the pKa can lead to a more ordered lipid bilayer but may also increase the propensity for aggregation.[16] Conversely, a higher pH can increase the rate of hydrolysis.[14] It is recommended to perform a pH-stability study to determine the optimal range for your specific formulation.

Q3: Can the choice of excipients in my LNP formulation impact the stability of this compound?

A3: Yes, both lipid and non-lipid excipients play a crucial role in the stability of the final formulation.[17][18]

  • Lipid Excipients: The choice of helper lipids (e.g., phospholipids (B1166683) like DSPC) and cholesterol is vital for the structural integrity and stability of the LNP.[7][19] Cholesterol, for instance, modulates the fluidity and rigidity of the lipid bilayer, which is essential for protecting the mRNA cargo.[20]

  • Non-Lipid Excipients: Cryoprotectants, such as sucrose (B13894) and trehalose, are often added to protect LNPs during freeze-thaw cycles and lyophilization.[8][18][21] The buffer system used is also critical for maintaining the optimal pH and ionic strength during storage.[18] Some studies have also explored the use of antioxidants to prevent oxidative degradation of the lipids.[21]

Q4: I suspect my this compound is degrading. What analytical techniques can I use to confirm this and identify the degradation products?

A4: Several analytical techniques are well-suited for characterizing the stability of ionizable lipids and their formulations.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common methods for separating and quantifying the individual lipid components in an LNP formulation.[6][22] When coupled with a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), these methods can be used to monitor the loss of the parent lipid and the appearance of degradation products over time.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification of unknown impurities and degradation products.[23] High-resolution mass spectrometry can provide accurate mass measurements to help elucidate the chemical structures of these species.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze the kinetics of ionizable lipid hydrolysis in a cell-free environment, providing insights into their degradation rates.[1][22]

Data Summary

The following tables summarize key data related to the stability of ionizable lipid formulations under various conditions.

Table 1: Effect of Temperature and pH on Ester Hydrolysis of an Ionizable Lipid (TOT-28) in an LNP Formulation

Storage TemperatureBuffer pHHydrolysis Rate Constant (weeks⁻¹)
25°C5.00.20
25°C6.00.15
25°C7.00.10
4°C5.00.02
4°C6.00.03
4°C7.00.04
Data adapted from a study on TOT-28-based LNPs, showing that at 25°C, a lower pH increases ester hydrolysis, while at 4°C, a slightly opposite trend is observed.[14]

Table 2: Influence of Ionizable Lipid Structure on LNP Stability at 4°C

Ionizable Lipid TypeKey Structural FeatureAldehyde Impurity GenerationmRNA Adduct Formation
Standard Tertiary AmineAmine HeadgroupHighHigh
Piperidine-basedPiperidine HeadgroupLowLow
This table is a qualitative summary based on findings that piperidine-based ionizable lipids can limit the generation of reactive aldehyde impurities, thereby improving the storage stability of mRNA-LNPs.[5][11]
Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in an LNP Formulation

Objective: To identify the potential degradation pathways of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare the LNP formulation containing this compound according to your standard protocol. Aliquot the formulation into separate, sealed vials for each stress condition.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Adjust the pH of the formulation to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions. Incubate samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 7 days).

    • Oxidative Degradation: Add a controlled amount of an oxidizing agent (e.g., 0.1% hydrogen peroxide) to the formulation. Incubate at a controlled temperature (e.g., 40°C) in the dark for a defined period.

    • Thermal Degradation: Incubate the formulation at elevated temperatures (e.g., 60°C) for a defined period.

    • Control: Store a sample of the formulation under recommended storage conditions (e.g., -80°C).

  • Analysis: At specified time points, withdraw samples from each condition. Analyze the samples using a validated stability-indicating HPLC or UHPLC-CAD method to quantify the remaining this compound and detect the formation of degradation products.[6] Use LC-MS to identify the structure of the major degradation products.[23]

  • Data Interpretation: Compare the degradation profiles under different stress conditions to understand the primary degradation pathways of this compound.

Protocol 2: Real-Time Stability Study of an LNP Formulation

Objective: To determine the shelf-life of the LNP formulation under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare a sufficient quantity of a single batch of the LNP formulation. Aliquot into multiple vials for each storage condition and time point.

  • Storage Conditions: Store the vials at the intended long-term storage temperature (e.g., -80°C, -20°C, or 4°C).

  • Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, 12, 18, and 24 months).

  • Analysis: At each time point, analyze a set of vials for the following parameters:

    • Lipid Content and Purity: Use a validated HPLC or UHPLC-CAD method to quantify each lipid component and any degradation products.[6]

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid.

    • pH of the formulation.

    • In vitro activity of the payload (if applicable).

  • Data Analysis: Plot the change in each parameter over time to establish the stability profile and determine the shelf-life of the formulation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3... months) cluster_output Output prep Prepare LNP Formulation aliquot Aliquot into Vials prep->aliquot temp1 -80°C aliquot->temp1 Store Samples temp2 -20°C aliquot->temp2 Store Samples temp3 4°C aliquot->temp3 Store Samples hplc HPLC/UHPLC-CAD (Lipid Content & Purity) temp1->hplc dls DLS (Size & PDI) temp1->dls ee Encapsulation Efficiency temp1->ee activity In Vitro Activity temp1->activity temp2->hplc temp2->dls temp2->ee temp2->activity temp3->hplc temp3->dls temp3->ee temp3->activity output Stability Profile & Shelf-Life Determination hplc->output dls->output ee->output activity->output

Caption: Workflow for a real-time stability study of an LNP formulation.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_consequences Consequences ionizable_lipid Ionizable Lipid (with ester linkage) hydrolyzed_products Hydrolyzed Products (e.g., Carboxylic Acid & Alcohol) ionizable_lipid->hydrolyzed_products H₂O, pH, Temp peroxides Lipid Peroxides ionizable_lipid->peroxides O₂ lnp_instability LNP Structural Instability hydrolyzed_products->lnp_instability aldehydes Reactive Aldehydes peroxides->aldehydes Degradation mrna_adducts mRNA Adducts aldehydes->mrna_adducts loss_of_activity Loss of Activity lnp_instability->loss_of_activity mrna_adducts->loss_of_activity

Caption: Key degradation pathways for ester-containing ionizable lipids.

References

Technical Support Center: Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ionizable Lipid 4 and other novel ionizable lipids. The focus is on identifying and mitigating potential toxicity during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is toxicity a concern?

A1: this compound is a novel cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver nucleic acid therapeutics, such as mRNA. Like other ionizable lipids, it is a critical component for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[1][2] Toxicity is a potential concern because ionizable lipids can be recognized by the innate immune system, leading to inflammatory responses and potential off-target effects, particularly in the liver, which is a primary site of LNP accumulation.[3]

Q2: What are the common indicators of toxicity associated with this compound nanoparticles?

A2: Common indicators of toxicity for LNP formulations include:

  • In Vitro: Decreased cell viability in cell culture assays (e.g., MTT or CCK-8 assays).[4][5]

  • In Vivo:

    • Elevated liver enzymes in serum, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which indicate liver damage.[3]

    • Increased levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, CCL2, CXCL2) in the blood.[3][6]

    • Histopathological changes in organs, particularly the liver, such as inflammation and cell death.[3]

    • Systemic inflammatory responses, which can manifest as fever or other adverse reactions.[7]

Q3: What is the primary mechanism behind the toxicity of ionizable lipids?

A3: The primary mechanism of toxicity for many ionizable lipids is the activation of the innate immune system.[3] Ionizable lipids can be recognized by pattern recognition receptors, such as Toll-like receptor 4 (TLR4).[3][6] This interaction triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines, which can cause cellular and tissue damage.[3]

Troubleshooting Guides

Issue 1: High In Vitro Cytotoxicity Observed with this compound LNPs

If you are observing a significant decrease in cell viability in your in vitro experiments, consider the following troubleshooting steps:

Potential Cause 1: High Concentration of this compound

  • Solution: Perform a dose-response study to determine the optimal concentration of your LNP formulation that maintains high transfection efficiency with minimal cytotoxicity.

Potential Cause 2: Sub-optimal LNP Formulation

  • Solution: Optimize the molar ratio of the lipid components in your LNP formulation. Systematically vary the ratios of the ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid to find a combination that reduces toxicity while preserving nanoparticle stability and function.[4][8]

Potential Cause 3: Inherent Toxicity of this compound Structure

  • Solution: If optimization of concentration and formulation does not resolve the issue, consider structural modifications to the ionizable lipid itself. Introducing biodegradable moieties or altering the headgroup or tail domains can reduce toxicity.[9]

Quantitative Data Summary

The following tables summarize in vivo liver toxicity data for several common ionizable lipids, providing a benchmark for evaluating the toxicity profile of novel lipids like this compound.

Table 1: In Vivo Liver Toxicity of Selected Ionizable Lipids

Ionizable LipidAnimal ModelDoseKey Findings on Liver Toxicity
DLin-MC3-DMARat1.0 mg/kg (IV)Significant increase in ALT and AST levels.[3]
DLin-MC3-DMAMouse5 mg/kg (IV)No significant increase in measured liver toxicity markers.[3]
SM-102Rat3.0 mg/kg (IV)Higher ALT and AST levels compared to (4S)-KEL12 LNPs in males.[3]
ALC-0315Mouse5 mg/kg (IV)Increased markers of liver toxicity (ALT and bile acids).[3]

This data is provided for comparative purposes. The toxicity of this compound should be empirically determined.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound LNPs in a cell line of interest.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound LNP formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.[5]

  • LNP Treatment: Prepare serial dilutions of your this compound LNP formulations in complete culture medium. Remove the old medium from the cells and add the LNP dilutions. Include a negative control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).[5]

  • Incubation: Incubate the cells with the LNPs for 24-72 hours.[10]

  • MTT Addition: At the end of the incubation period, add MTT reagent to each well at a final concentration of 0.25 mg/mL and incubate for 3 hours.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 50 µL of DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the negative control. A cell viability below 70% is often considered indicative of cytotoxic potential.[11]

Protocol 2: In Vivo Assessment of LNP-Induced Hepatotoxicity

This protocol outlines the key steps for evaluating the liver toxicity of this compound LNPs in a mouse model.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • This compound LNP formulations

  • Sterile PBS

  • Blood collection supplies

  • ALT and AST assay kits

  • Formalin and paraffin (B1166041) for tissue processing

  • Hematoxylin and eosin (B541160) (H&E) stain

Procedure:

  • Animal Dosing: Administer the LNP formulations to mice via a clinically relevant route (e.g., intravenous injection). Include a vehicle control group (e.g., PBS). A dose-escalation study is recommended.[3]

  • Blood Collection: Collect blood samples at various time points (e.g., 2, 6, 24, and 48 hours) post-administration.[3]

  • Serum Analysis: Process the blood to obtain serum. Measure the levels of ALT and AST using commercially available assay kits according to the manufacturer's instructions.[3]

  • Histopathology: At the end of the study, euthanize the animals and perfuse the organs. Collect the liver and other major organs. Fix the tissues in formalin, embed them in paraffin, section them, and stain with H&E for microscopic examination of any pathological changes.[3][12]

Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound TLR4_MD2 TLR4/MD-2 Complex This compound->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines Leads to IRFs->Cytokines Leads to

Caption: TLR4 signaling pathway initiated by this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Formulation LNP Formulation (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Formulation->Cytotoxicity Optimization Formulation Optimization Cytotoxicity->Optimization High Toxicity? Optimization->Formulation Iterate Animal_Dosing Animal Dosing (e.g., Mice) Optimization->Animal_Dosing Proceed if low in vitro toxicity Blood_Analysis Blood Analysis (ALT, AST, Cytokines) Animal_Dosing->Blood_Analysis Histopathology Histopathology of Organs Animal_Dosing->Histopathology Toxicity_Profile Determine Toxicity Profile Blood_Analysis->Toxicity_Profile Histopathology->Toxicity_Profile

Caption: Workflow for assessing this compound toxicity.

Troubleshooting_Logic Start High Toxicity Observed with This compound LNPs Check_Concentration Is the LNP concentration optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response Study Check_Concentration->Optimize_Concentration No Check_Formulation Is the LNP formulation optimized? Check_Concentration->Check_Formulation Yes Optimize_Concentration->Check_Concentration Re-evaluate Optimize_Formulation Vary Lipid Ratios Check_Formulation->Optimize_Formulation No Consider_Structure Consider Structural Modification of this compound Check_Formulation->Consider_Structure Yes Optimize_Formulation->Check_Formulation Re-evaluate

Caption: Troubleshooting logic for high LNP toxicity.

References

Technical Support Center: Overcoming Aggregation Issues with Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the formulation of lipid nanoparticles (LNPs) using Ionizable Lipid 4.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a lipid nanoparticle formulation containing this compound?

A typical LNP formulation consists of four key components:

  • Ionizable Lipid (e.g., this compound): This lipid is crucial for encapsulating nucleic acids and facilitating their release into the cytoplasm. Its positive charge at an acidic pH enables electrostatic interaction with the negatively charged nucleic acid backbone during formulation.[1][2]

  • Helper Phospholipid: Often a saturated lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which provides structural integrity to the nanoparticle.[1][2]

  • Cholesterol: This lipid contributes to the stability and structural integrity of the LNP.[1][2]

  • PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that resides on the surface of the LNP. It helps control particle size, prevents aggregation, and increases circulation time in the bloodstream.[1][3]

Q2: What are the primary causes of LNP aggregation when using this compound?

LNP aggregation can be triggered by several factors throughout the formulation and storage process:

  • Suboptimal Formulation Parameters: Incorrect molar ratios of lipid components, inappropriate pH of the aqueous buffer, or high ionic strength can lead to instability and aggregation.[3]

  • Inefficient Mixing: During formation, slow or heterogeneous mixing of the lipid and aqueous phases can result in larger, more polydisperse particles that are prone to aggregation.[1]

  • Environmental Stress: Exposure to elevated temperatures, mechanical agitation (e.g., vigorous vortexing), and freeze-thaw cycles can induce aggregation.[3]

  • Post-Formulation Instability: A near-neutral surface charge (zeta potential) of the LNPs in the final buffer can reduce electrostatic repulsion between particles, leading to aggregation.[1]

Q3: Why is the pH of the aqueous buffer critical during LNP formulation?

The pH of the aqueous buffer is critical because ionizable lipids, like this compound, have a pKa that dictates their charge state.[2] During formulation, an acidic buffer (typically pH 4.0-5.0) is used to protonate the ionizable lipid, giving it a positive charge.[1][4] This positive charge is essential for the electrostatic complexation with the negatively charged nucleic acid cargo. After formation, the LNPs are typically dialyzed or diluted into a neutral buffer (e.g., PBS at pH 7.4) for storage and in vivo applications.[4][5]

Troubleshooting Guides

Issue 1: Large Particle Size and High Polydispersity Index (PDI) Immediately After Formulation

This issue often indicates problems during the initial self-assembly of the lipid nanoparticles.

Potential Cause Troubleshooting Steps
Inefficient Mixing Increase the total flow rate (TFR) in the microfluidic system to ensure rapid and homogenous mixing. For manual methods, ensure rapid and consistent injection of the lipid phase into the aqueous phase with vigorous stirring.[1]
Suboptimal Lipid Ratios Re-evaluate the molar ratios of the lipid components. A common starting point is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[1][5] An insufficient amount of PEG-lipid can lead to poor stabilization and larger particles.[1]
High Lipid Concentration Decrease the total lipid concentration in the organic phase. Higher concentrations can favor the formation of larger particles.[1]
Incorrect Aqueous to Organic Phase Ratio Adjust the flow rate ratio (FRR). A common starting point is 3:1 (Aqueous:Organic). A higher proportion of the organic phase can sometimes result in larger particles.[1]
Issues with Raw Materials Ensure the purity and stability of all lipids and reagents. Degraded lipids can lead to the formation of heterogeneous nanoparticle populations.[1]
Issue 2: LNP Aggregation During Storage or After Freeze-Thaw Cycles

Aggregation that occurs after the initial formulation is often due to colloidal instability.

Potential Cause Troubleshooting Steps
Inappropriate Storage Buffer Ensure the final LNP suspension is stored in a suitable buffer, such as PBS, at an appropriate pH (typically 7.4).[1] Some buffers, like PBS, can experience significant pH shifts during freezing, which can induce aggregation.[3]
Near-Neutral Zeta Potential Measure the zeta potential of the LNPs in the final storage buffer. A value close to neutral can indicate insufficient surface charge for electrostatic repulsion. This can sometimes be modulated by adjusting the PEG-lipid concentration.[1]
Freeze-Thaw Stress To minimize aggregation from freeze-thaw cycles, consider adding cryoprotectants such as sucrose (B13894) or trehalose (B1683222) (e.g., 5-20% w/v) to the LNP suspension before freezing.[3][6] If possible, lyophilization (freeze-drying) is a preferred method for long-term storage.[6]
Elevated Storage Temperature Store LNP suspensions at recommended temperatures, typically 2-8°C for short-term storage.[6] Avoid exposure to higher temperatures, which can increase particle fusion and aggregation.[3]
Mechanical Agitation Handle LNP suspensions gently. Avoid vigorous vortexing or shaking, as mechanical stress can lead to aggregation.[3]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

This protocol describes a standard method for preparing LNPs encapsulating a nucleic acid payload.

1. Preparation of Solutions:

  • Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).[1][5]

    • The total lipid concentration should be optimized, but a common starting point is 10-25 mM.

    • Gentle heating (e.g., 60-65°C) may be necessary to fully dissolve some lipids like DSPC.[1][5]

  • Nucleic Acid Solution (Aqueous Phase):

2. Microfluidic Mixing:

  • Set up a microfluidic mixing device.

  • Load the lipid stock solution and the nucleic acid solution into separate syringes.

  • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[1]

  • Initiate the flow to mix the two phases, leading to the self-assembly of LNPs.

3. Downstream Processing:

  • Collect the LNP suspension.

  • Dialyze the collected suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[5]

  • Sterile filter the final LNP product through a 0.22 µm filter to remove any large aggregates.[1]

Protocol 2: Characterization of LNP Size and Polydispersity

Dynamic Light Scattering (DLS) is a standard technique for measuring the size and polydispersity of LNPs.

1. Sample Preparation:

  • Dilute the final LNP suspension in the storage buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

2. DLS Measurement:

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Place the diluted sample in a suitable cuvette and insert it into the instrument.

  • Perform the measurement to obtain the Z-average particle size and the Polydispersity Index (PDI).

3. Data Interpretation:

  • Z-average Size: For many applications, a size range of 80-150 nm is desirable.

  • PDI: A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population of nanoparticles. A PDI above 0.3 suggests a broad size distribution or the presence of aggregates.[1]

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing LNP Formation cluster_downstream Downstream Processing Lipid_Stock Lipid Stock Solution (Ethanol) This compound, DSPC, Cholesterol, PEG-Lipid Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics Organic Phase NA_Solution Nucleic Acid Solution (Aqueous Buffer, pH 4.0) NA_Solution->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis LNP Suspension Filtering Sterile Filtration (0.22 µm) Dialysis->Filtering Final_LNPs Final LNP Product Filtering->Final_LNPs

Caption: Workflow for the formulation of this compound LNPs.

Aggregation_Factors cluster_formulation Formulation Parameters cluster_environment Environmental Stress cluster_stability Colloidal Instability Aggregation LNP Aggregation Lipid_Ratios Suboptimal Lipid Ratios Lipid_Ratios->Aggregation Mixing Inefficient Mixing Mixing->Aggregation pH Incorrect pH / Ionic Strength pH->Aggregation Temperature High Temperature Temperature->Aggregation Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Aggregation Mechanical Mechanical Agitation Mechanical->Aggregation Zeta_Potential Low Zeta Potential Zeta_Potential->Aggregation Storage Inappropriate Storage Buffer Storage->Aggregation

Caption: Key factors contributing to LNP aggregation.

References

Technical Support Center: Ionizable Lipid 4 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of lipid nanoparticles (LNPs) using Ionizable Lipid 4.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and handling of this compound LNPs.

Issue 1: Low mRNA/siRNA Encapsulation Efficiency

Q: What are the potential causes of low nucleic acid encapsulation efficiency in my this compound LNP formulation, and how can I improve it?

A: Low encapsulation efficiency is a common challenge that can significantly impact the therapeutic efficacy of your LNPs. The primary reasons often relate to suboptimal formulation parameters that hinder the electrostatic interaction between the positively charged this compound and the negatively charged nucleic acid backbone.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Troubleshooting Action
Incorrect pH of Aqueous Buffer The pKa of this compound is 6.1.[1] Ensure the aqueous buffer (e.g., sodium citrate (B86180) or sodium acetate) has a pH of approximately 4.0 to ensure sufficient protonation of the ionizable lipid, which is critical for electrostatic interaction with the nucleic acid.[2][3]
Suboptimal N/P Ratio The N/P ratio, the molar ratio of nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is crucial.[2] An insufficient amount of ionizable lipid will result in incomplete encapsulation. Systematically vary the N/P ratio (e.g., from 3:1 to 10:1) to find the optimal balance for your specific nucleic acid cargo.
Inefficient Mixing During LNP self-assembly, rapid and homogenous mixing of the lipid-ethanol and nucleic acid-aqueous phases is essential. For microfluidic systems, increase the total flow rate (TFR) to enhance mixing. For manual methods, ensure rapid and consistent injection of the lipid phase into the aqueous phase with vigorous stirring.[2]
Degraded Raw Materials Ensure the purity and integrity of this compound, other lipid components, and the nucleic acid. Degraded lipids or nucleic acids can lead to poor encapsulation.[2]

Issue 2: Particle Aggregation and High Polydispersity Index (PDI)

Q: My this compound LNPs are aggregating or show a high PDI (>0.2). What steps can I take to resolve this?

A: Particle aggregation and a high PDI indicate a lack of colloidal stability or a non-uniform formulation process. This can lead to variability in performance and potential safety concerns.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Troubleshooting Action
Insufficient PEG-Lipid The PEGylated lipid is critical for providing a steric barrier that prevents aggregation.[2][4] If aggregation is observed, consider increasing the molar percentage of the PEG-lipid in your formulation (e.g., from 1.5 mol% to 2-3 mol%).
Inefficient Buffer Exchange After formulation, the ethanol (B145695) must be removed and the buffer exchanged to a neutral pH (e.g., PBS, pH 7.4) promptly.[2][5] Residual ethanol or prolonged exposure to acidic pH can promote instability and aggregation. Utilize methods like tangential flow filtration (TFF) or dialysis for efficient buffer exchange.
Suboptimal Lipid Ratios The balance between the four lipid components is key to forming stable, monodisperse particles.[2] Re-evaluate the molar ratios of this compound, DSPC, cholesterol, and the PEG-lipid.
Incorrect Storage Store the final LNP suspension in an appropriate buffer (e.g., PBS) at a suitable pH and temperature.[2] Consider sterile filtering the final product through a 0.22 µm filter to remove larger aggregates.[2]

Issue 3: Formulation Instability and mRNA Degradation During Storage

Q: How can I improve the long-term stability of my this compound LNP formulation and prevent mRNA degradation?

A: The stability of LNP formulations, particularly for long-term storage, is a significant challenge.[6][7][8] Both physical (particle size, aggregation) and chemical (lipid and mRNA degradation) stability must be considered.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Troubleshooting Action
Hydrolysis/Oxidation of Lipids Lipids can be susceptible to hydrolysis and oxidation, compromising LNP integrity.[9] Store formulations protected from light and consider including antioxidants if unsaturated lipids are used.[9]
mRNA Degradation Water and impurities within the LNP core can contribute to mRNA breakdown.[6] Aldehyde impurities, which can arise from the ionizable lipid, may form adducts with the mRNA, leading to a loss of function.[10][11] Ensure high-purity lipids are used.
Inappropriate Storage Temperature Most LNP formulations require frozen storage (-20°C to -80°C) to maintain long-term stability.[9][12] For short-term storage, refrigeration (2-8°C) may be suitable, but stability should be validated.[10][13]
Formulation is in Liquid State For extended shelf-life at refrigerated or ambient temperatures, consider lyophilization (freeze-drying). This has been shown to substantially improve the stability of mRNA-LNPs.[12]

Experimental Protocols & Methodologies

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

  • Preparation of Solutions:

    • Lipid Stock Solution (Organic Phase): Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[2][5][14] A total lipid concentration of 10-25 mM is a common starting point.[2] Gentle heating (up to 65°C) may be necessary to fully dissolve all components.[2][5]

    • Nucleic Acid Solution (Aqueous Phase): Dissolve the mRNA or siRNA in a 10-50 mM citrate buffer at pH 4.0.[2][3]

  • Microfluidic Mixing:

    • Load the lipid stock solution and the nucleic acid solution into separate syringes for the microfluidic system.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).[2]

    • Initiate mixing. The rapid impingement of the two streams induces LNP self-assembly.

    • Collect the resulting LNP suspension.

  • Downstream Processing:

    • Immediately perform buffer exchange against a neutral buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF) to remove ethanol and raise the pH.[2]

    • Concentrate the LNP formulation to the desired final concentration.

    • Sterile filter the final product through a 0.22 µm filter.[2]

Protocol 2: Characterization of LNPs

ParameterMethodBrief Description
Particle Size & PDI Dynamic Light Scattering (DLS)DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution and polydispersity.[15]
Encapsulation Efficiency RiboGreen Assay (or similar fluorescence assay)The fluorescence of an RNA-binding dye is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated RNA.
Lipid Composition HPLC with ELSD or CADHigh-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is used to separate and quantify the individual lipid components.[15][16]
Zeta Potential Laser Doppler VelocimetryThis technique measures the velocity of charged particles in an electric field to determine their surface charge, which can influence stability.

Visualizations

LNP_Formation_Workflow cluster_prep 1. Solution Preparation cluster_mix 2. Formulation cluster_process 3. Downstream Processing cluster_analysis 4. Characterization Lipid_Ethanol Lipid Mix in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing (Rapid Self-Assembly) Lipid_Ethanol->Microfluidics NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Aqueous->Microfluidics Buffer_Exchange Buffer Exchange to pH 7.4 (Dialysis / TFF) Microfluidics->Buffer_Exchange Concentration Concentration Buffer_Exchange->Concentration Sterile_Filter Sterile Filtration (0.22 µm) Concentration->Sterile_Filter Analysis Analysis: - Size & PDI (DLS) - Encapsulation % - Lipid Ratios (HPLC) Sterile_Filter->Analysis

Caption: Experimental workflow for this compound LNP formulation and characterization.

Troubleshooting_Low_Encapsulation Start Start: Low Encapsulation Efficiency Check_pH Is aqueous buffer pH ~4.0? Start->Check_pH Adjust_pH Adjust Buffer pH to 4.0 Check_pH->Adjust_pH No Check_NP Is N/P Ratio Optimal? Check_pH->Check_NP Yes Adjust_pH->Check_NP Optimize_NP Optimize N/P Ratio (e.g., 3:1 to 10:1) Check_NP->Optimize_NP No Check_Mixing Is Mixing Sufficiently Rapid? Check_NP->Check_Mixing Yes Optimize_NP->Check_Mixing Optimize_Mixing Increase Total Flow Rate (Microfluidics) Check_Mixing->Optimize_Mixing No Check_Materials Verify Purity of Lipids & Nucleic Acid Check_Mixing->Check_Materials Yes Optimize_Mixing->Check_Materials End Problem Resolved Check_Materials->End

Caption: Troubleshooting workflow for low encapsulation efficiency in LNP formulations.

Endosomal_Escape_Pathway LNP LNP at Physiological pH (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome LNP in Endosome (pH drops to ~5-6) Endocytosis->Endosome Protonation This compound Becomes Protonated (+) Endosome->Protonation Acidification Interaction Interaction with Anionic Endosomal Lipids Protonation->Interaction Disruption Endosomal Membrane Disruption Interaction->Disruption Release mRNA/siRNA Release into Cytoplasm Disruption->Release

Caption: Simplified signaling pathway of LNP endosomal escape mediated by this compound.

Frequently Asked Questions (FAQs)

Q1: What are the core components of an this compound LNP formulation? A1: A standard LNP formulation using this compound typically consists of four components:

  • Ionizable Lipid (this compound): This is the key component for encapsulating the nucleic acid payload at an acidic pH and facilitating its release into the cytoplasm after endocytosis.[2][4][17]

  • Helper Phospholipid (e.g., DSPC): Provides structural integrity to the nanoparticle.[2][4][17]

  • Cholesterol: Contributes to the stability and rigidity of the LNP and can facilitate membrane fusion.[2][4][17]

  • PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that helps control particle size during formulation, prevents aggregation, and can increase circulation time in vivo.[2][4][17]

Q2: What is the pKa of this compound and why is it important? A2: this compound has a pKa of 6.1.[1] The pKa is a critical property for an ionizable lipid. It is engineered to be in a range where the lipid is positively charged at the acidic pH used during formulation (e.g., pH 4), allowing it to bind and encapsulate negatively charged nucleic acids. However, at physiological pH (~7.4), the lipid is mostly neutral, which reduces potential toxicity. Upon cellular uptake into an endosome, the pH drops, re-protonating the lipid. This positive charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm.

Q3: What safety precautions should be taken when handling this compound? A3: As with any laboratory chemical, standard safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the lipid in a well-ventilated area. While ionizable lipids are designed to be safer than permanently cationic lipids, some have been shown to have intrinsic adjuvant activity and can trigger inflammatory responses.[18][19] Refer to the specific Safety Data Sheet (SDS) for this compound for detailed handling and safety information.

Q4: Can I use a manual mixing method instead of microfluidics? A4: Yes, manual mixing methods (e.g., rapid injection of the lipid-ethanol solution into the aqueous buffer with a pipette while vortexing) can be used for small-scale, research-grade LNP preparation.[5] However, this method can lead to higher variability in particle size and a larger PDI compared to the highly controlled and reproducible mixing achieved with microfluidic systems.[2] For therapeutic development and scaling up, microfluidics is the preferred method.

References

Technical Support Center: Optimizing N:P Ratio for Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the Nitrogen-to-Phosphate (N:P) ratio for "Ionizable Lipid 4" in Lipid Nanoparticle (LNP) formulations. The N:P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate (B84403) groups of the nucleic acid cargo, is a critical parameter that significantly influences the physicochemical properties and in vivo performance of LNPs.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the N:P ratio and why is it important for LNP formulations?

A1: The N:P ratio represents the molar ratio of the total ionizable nitrogen atoms (N) in the cationic lipids to the phosphate groups (P) in the nucleic acid cargo.[1][2] This ratio is a critical process parameter as it directly impacts key quality attributes of the LNP, including:

  • Encapsulation Efficiency: A sufficient excess of positively charged ionizable lipid at acidic formulation pH is necessary to efficiently complex with the negatively charged nucleic acid backbone, leading to high encapsulation efficiency.[3][4]

  • Particle Size and Stability: The N:P ratio influences the condensation of the nucleic acid and the subsequent self-assembly of the LNP, thereby affecting the final particle size and stability.[5][6] Sub-optimal ratios can lead to larger particles or aggregation.[7]

  • In vivo Potency and Toxicity: The surface charge of the LNP, which is influenced by the N:P ratio, can affect its interaction with biological membranes and proteins, thereby impacting cellular uptake, endosomal escape, and potential toxicity.[1][8]

Q2: How is the N:P ratio calculated for an LNP formulation?

A2: The N:P ratio is calculated based on the molar quantities of the ionizable lipid and the nucleic acid. The key is to determine the number of ionizable nitrogen atoms per molecule of the ionizable lipid and the number of phosphate groups per molecule of the nucleic acid.

Calculation Steps:

  • Moles of Ionizable Lipid:

    • Moles of Ionizable Lipid = (Mass of Ionizable Lipid) / (Molecular Weight of Ionizable Lipid)

  • Moles of Ionizable Nitrogens (N):

    • Moles of N = Moles of Ionizable Lipid * (Number of ionizable nitrogen atoms per lipid molecule)

  • Moles of Nucleic Acid:

    • Moles of Nucleic Acid = (Mass of Nucleic Acid) / (Molecular Weight of Nucleic Acid)

  • Moles of Phosphates (P):

    • Moles of P = Moles of Nucleic Acid * (Number of phosphate groups per nucleic acid molecule)

  • N:P Ratio:

    • N:P Ratio = Moles of N / Moles of P

For RNA, there is one phosphate group per base.[1] For DNA, there are two phosphate groups per base pair.[1]

Q3: What is a typical starting N:P ratio for LNP formulations?

A3: A typical starting N:P ratio for LNP formulations ranges from 3 to 6.[1][2] However, the optimal ratio is dependent on the specific ionizable lipid, the type and size of the nucleic acid payload (e.g., siRNA vs. mRNA), and the desired LNP characteristics.[9][10] For instance, an N/P ratio of approximately 3 is commonly used for siRNA, while a ratio of around 6 is often employed for mRNA delivery systems.[9][10]

Q4: How does the N:P ratio affect the surface charge (Zeta Potential) of the LNPs?

A4: The N:P ratio has a significant impact on the zeta potential of the LNPs, particularly at the acidic pH of formulation. A higher N:P ratio generally leads to a more positive surface charge during formulation due to the excess of protonated ionizable lipids.[1] However, at physiological pH (~7.4), well-designed ionizable lipids will be predominantly neutral, resulting in a near-neutral or slightly negative zeta potential, which is crucial for minimizing non-specific interactions in the bloodstream.[8][11]

Troubleshooting Guide

IssuePossible Cause Related to N:P RatioRecommended Action
Low Encapsulation Efficiency (<80%) Insufficient amount of ionizable lipid to complex with the nucleic acid.Increase the N:P ratio in increments (e.g., from 3 to 4, 5, and 6). This provides more positively charged lipid to interact with the negatively charged nucleic acid.
LNP Aggregation (High Polydispersity Index - PDI > 0.2) Suboptimal N:P ratio leading to improper particle formation and instability. This can be due to either too low or excessively high ratios.First, ensure your formulation buffer pH is optimal for protonating the ionizable lipid. Then, screen a range of N:P ratios (e.g., 3, 6, 8) to identify the optimal value for your specific formulation.
Large Particle Size (>150 nm) An N:P ratio that is too low may result in incomplete condensation of the nucleic acid, leading to larger particles.[6][12]Systematically increase the N:P ratio and monitor the effect on particle size using Dynamic Light Scattering (DLS).
Poor In Vitro/In Vivo Efficacy The N:P ratio may not be optimal for endosomal escape and payload release.[13] A suboptimal surface charge at physiological pH could also lead to rapid clearance.Test a range of N:P ratios to find the best balance between encapsulation and biological activity. A higher N:P ratio can sometimes enhance transfection efficiency, but this needs to be balanced against potential cytotoxicity.[1]
High Cytotoxicity An excessively high N:P ratio can lead to a higher positive surface charge, which can increase interactions with cell membranes and result in cytotoxicity.[1]If cytotoxicity is observed, consider decreasing the N:P ratio while ensuring that encapsulation efficiency and particle size remain within the desired range.

Quantitative Data Summary

The following tables summarize the expected impact of varying the N:P ratio on key LNP attributes. The exact values will be dependent on the specific "this compound," nucleic acid cargo, and formulation process.

Table 1: Effect of N:P Ratio on LNP Physicochemical Properties

N:P RatioParticle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV) at pH 7.4
2Larger (e.g., >120 nm)High (e.g., >0.2)Lower (e.g., <70%)Slightly Negative
4Moderate (e.g., 80-120 nm)Moderate (e.g., 0.1-0.2)Moderate (e.g., 70-90%)Near Neutral
6Smaller (e.g., <100 nm)Low (e.g., <0.1)Higher (e.g., >90%)Near Neutral
8Smallest (e.g., <80 nm)Low (e.g., <0.1)Highest (e.g., >95%)Slightly Positive

Note: These are generalized trends. Experimental validation is crucial.

Table 2: N:P Ratio Recommendations for Different Nucleic Acid Payloads

Nucleic Acid PayloadTypical Starting N:P RatioRationale
siRNA (~21 bp)3 - 5Smaller size requires less ionizable lipid for condensation.
mRNA (1000-5000 bases)5 - 8Larger size and more complex secondary structure require a higher amount of ionizable lipid for efficient packaging.[9]
pDNA (>3000 bp)6 - 10Very large size and rigidity necessitate a higher charge ratio for compaction.

Experimental Protocols

Protocol 1: Screening for Optimal N:P Ratio using Microfluidics

This protocol describes the formulation of LNPs with varying N:P ratios using a microfluidic mixing system.

Materials:

  • "this compound" stock solution in ethanol (B145695)

  • Helper lipid (e.g., DSPC) stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) stock solution in ethanol

  • Nucleic acid (e.g., mRNA) stock solution in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)[4]

  • Microfluidic mixing device and pumps

  • Ethanol (RNase-free)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Prepare Lipid Mixtures:

    • Prepare a stock solution of the lipid mixture in ethanol containing "this compound," helper lipid, cholesterol, and PEG-lipid at a fixed molar ratio (e.g., 50:10:38.5:1.5).[4][14]

    • To screen for different N:P ratios, you can either vary the concentration of the nucleic acid or prepare separate lipid mixtures with varying concentrations of "this compound" while keeping the other lipids constant. The former is often more straightforward.

  • Prepare Nucleic Acid Solutions:

    • Prepare a series of dilutions of your nucleic acid stock solution in the acidic aqueous buffer to achieve the target N:P ratios when mixed with the lipid solution.

  • LNP Formulation:

    • Set up the microfluidic system with two syringe pumps, one for the lipid-ethanol solution and one for the nucleic acid-aqueous solution.[11]

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[15]

    • Initiate the pumps to mix the two solutions within the microfluidic chip, leading to the self-assembly of LNPs.[11]

    • Collect the resulting LNP dispersion.

  • Downstream Processing:

    • Dialyze the LNP dispersion against PBS pH 7.4 to remove ethanol and raise the pH.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.[11]

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the LNPs using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).[11]

Mandatory Visualizations

N_P_Ratio_Optimization_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Processing & Characterization cluster_decision Decision prep_lipids Prepare Lipid Mix (Fixed Molar Ratios) formulate LNP Formulation (Microfluidics, FRR 3:1) prep_lipids->formulate prep_na Prepare Nucleic Acid (Varying Concentrations) prep_na->formulate dialysis Dialysis vs. PBS (pH 7.4) formulate->dialysis characterize Characterization (Size, PDI, EE%) dialysis->characterize evaluate Evaluate Data characterize->evaluate optimal Optimal N:P Ratio evaluate->optimal Meets CQAs suboptimal Suboptimal evaluate->suboptimal Does not meet CQAs suboptimal->prep_na Adjust NA concentration

Caption: Workflow for optimizing the N:P ratio in LNP formulations.

NP_Ratio_Effects cluster_input Input Parameter cluster_outputs LNP Characteristics np_ratio N:P Ratio size Particle Size np_ratio->size Decreases ee Encapsulation Efficiency np_ratio->ee Increases stability Stability np_ratio->stability Impacts potency In Vivo Potency np_ratio->potency Modulates

Caption: Relationship between N:P ratio and key LNP attributes.

Troubleshooting_Tree start Problem with LNP Formulation q1 Low Encapsulation Efficiency? start->q1 a1_yes Increase N:P Ratio q1->a1_yes Yes q2 High PDI / Aggregation? q1->q2 No end Re-characterize LNPs a1_yes->end a2_yes Screen a Range of N:P Ratios q2->a2_yes Yes q3 Large Particle Size? q2->q3 No a2_yes->end a3_yes Increase N:P Ratio q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for N:P ratio optimization.

References

"endosomal escape issues with Ionizable Lipid 4"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ionizable Lipid 4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to endosomal escape in lipid nanoparticle (LNP) formulations. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of endosomal escape for LNPs formulated with this compound?

A1: The endosomal escape of lipid nanoparticles (LNPs) is primarily driven by the pH-responsive nature of the ionizable lipid component. At a neutral physiological pH (~7.4), this compound is largely neutral, which minimizes toxicity and non-specific interactions in circulation.[1][2] Following cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal environment becomes increasingly acidic (pH 5.5-6.5).[1][3]

In this acidic environment, the amine headgroup of this compound becomes protonated (positively charged).[4][5] This charge switch facilitates two critical events:

  • Electrostatic Interaction: The now positively charged LNP interacts with negatively charged anionic lipids (like phosphatidylserine) present in the endosomal membrane.[6][7]

  • Structural Reorganization: This interaction disrupts the stable bilayer structure of the endosomal membrane. The ion pairs formed between the ionizable lipid and the endosomal lipids promote a transition from a lamellar (bilayer) phase to a non-bilayer, inverted hexagonal (HII) phase.[1][5][8] This structural change destabilizes the membrane, leading to pore formation or membrane fusion, which ultimately allows the encapsulated cargo (e.g., mRNA, siRNA) to escape into the cytoplasm.[1][6]

G Mechanism of Endosomal Escape with this compound cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm LNP_neutral LNP with Neutral This compound Endocytosis 1. Endocytosis LNP_neutral->Endocytosis EarlyEndosome 2. Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome Protonation 3. Lipid Protonation (Becomes + charged) EarlyEndosome->Protonation Acidification Interaction 4. Interaction with Endosomal Membrane Protonation->Interaction PhaseTransition 5. HII Phase Transition & Membrane Destabilization Interaction->PhaseTransition CargoRelease 6. Cargo Release PhaseTransition->CargoRelease Payload Therapeutic Payload (mRNA / siRNA) CargoRelease->Payload G Troubleshooting Low LNP Efficacy cluster_checks Troubleshooting Low LNP Efficacy cluster_solutions Troubleshooting Low LNP Efficacy Start Low Protein Expression or Gene Knockdown CheckUptake 1. Verify Cellular Uptake (Flow Cytometry/Microscopy) Start->CheckUptake Sol_Uptake_Low Uptake is Low: • Optimize LNP size/zeta potential • Check cell health/confluency • Increase dose CheckUptake->Sol_Uptake_Low Problem Found Sol_Uptake_OK Uptake is Sufficient CheckUptake->Sol_Uptake_OK No Issue CheckEscape 2. Assess Endosomal Escape (Galectin Assay/Calcein) Sol_Escape_Low Escape is Poor: • Verify LNP pKa (6.2-6.5) • Adjust Lipid:Payload ratio • Modify helper lipid composition (e.g., add DOPE) CheckEscape->Sol_Escape_Low Problem Found Sol_Escape_OK Escape is Sufficient CheckEscape->Sol_Escape_OK No Issue CheckCargo 3. Confirm Cargo Integrity (Gel Electrophoresis) Sol_Cargo_Bad Cargo is Degraded: • Use RNase inhibitors • Verify encapsulation efficiency • Check storage conditions CheckCargo->Sol_Cargo_Bad Problem Found Sol_Cargo_OK Cargo is Intact CheckCargo->Sol_Cargo_OK No Issue Sol_Uptake_OK->CheckEscape Sol_Escape_OK->CheckCargo End End Sol_Cargo_OK->End Consult further literature on downstream processes G Workflow for Galectin-8 Endosomal Escape Assay A 1. Seed Gal8-GFP Reporter Cells B 2. Treat with LNP Formulations (Include +/- Controls) A->B C 3. Incubate for Time Course (3-24h) B->C D 4. Fix and Stain Nuclei (PFA & Hoechst) C->D E 5. Acquire Images (High-Content Microscope) D->E F 6. Automated Image Analysis (Segment Cells, Count Puncta) E->F G 7. Quantify Results (Avg. Puncta per Cell) F->G

References

Technical Support Center: Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Ionizable Lipid 4 and similar ionizable lipids.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for ionizable lipids like this compound, especially those containing ester bonds, are hydrolysis and oxidation.

  • Hydrolysis: This is the most common pathway, where ester linkages in the lipid's hydrophobic tails or headgroup are cleaved.[][] This process can be catalyzed by enzymes, such as esterases (e.g., carboxylesterases) found in biological systems, or by chemical processes influenced by pH (base or acid-catalyzed hydrolysis).[3][4][5] The result is the breakdown of the lipid into smaller, more polar molecules.

  • Oxidation: If the lipid contains unsaturated alkyl chains, these are susceptible to peroxidation.[6] The resulting lipid peroxides can further degrade into reactive species, such as aldehydes.[6][7][8] These aldehydes can then form adducts with the mRNA payload, potentially compromising its integrity and translational efficiency.[9][10]

Q2: Which factors influence the degradation rate of this compound?

A2: Several factors can influence the degradation rate:

  • Chemical Structure: The specific structure of the ionizable lipid is a critical determinant. The presence of biodegradable linkers, like ester groups, is a key design feature to control clearance and reduce toxicity.[11][12] The steric hindrance around these ester bonds can significantly affect the rate of hydrolysis; bulkier chemical groups can slow down the degradation process.[4][5]

  • pH: The pH of the formulation buffer and the in vivo environment plays a crucial role. Hydrolysis of ester bonds can be accelerated at both acidic and basic pH.[13][14]

  • Temperature: Higher storage temperatures generally accelerate both hydrolytic and oxidative degradation pathways.[14][15] This is why many lipid nanoparticle (LNP) formulations require cold or frozen storage.[16][17]

  • Enzymatic Activity: In vivo, the presence and activity of enzymes like esterases can significantly increase the rate of hydrolysis compared to cell-free conditions.[3][4]

Q3: What are the typical degradation products of an ester-containing ionizable lipid?

A3: The degradation products depend on the initial structure of the lipid. For a typical ionizable lipid with ester bonds in its hydrophobic tails, hydrolysis will yield the core amine-containing headgroup and the corresponding fatty acid tails.[18] For example, the hydrolysis of DLin-MC3-DMA results in the cleavage of its two ester-linked tails. Oxidative degradation can produce a variety of species, including lipid peroxides and reactive aldehydes.[6][8]

Q4: How does the degradation of this compound affect LNP formulation and efficacy?

A4: Degradation of the ionizable lipid can have several negative consequences:

  • Loss of mRNA Integrity: Reactive aldehyde byproducts from oxidation can form adducts with the mRNA, leading to a loss of translational activity.[6][9]

  • Changes in Physicochemical Properties: The accumulation of charged degradation products (like fatty acids) can alter the LNP's surface charge, leading to particle aggregation, an increase in particle size, and a higher polydispersity index (PDI).[15]

  • Reduced Transfection Efficiency: Degradation can compromise the LNP's ability to effectively deliver its mRNA cargo into the cytoplasm, leading to reduced protein expression.[6] The structural integrity of the ionizable lipid is crucial for endosomal escape.[19]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: I'm observing a significant drop in protein expression from my mRNA-LNP formulation over time, even with proper storage at 4°C.

Potential Cause Recommended Troubleshooting Steps
Oxidative Degradation of this compound 1. Analyze for Aldehyde Impurities: Use HPLC-based methods with a derivatizing agent like 2,4-Dinitrophenylhydrazine (DNPH) to detect and quantify aldehyde impurities in your lipid stock and LNP formulation.[7][8] An increase in aldehyde content over time is a strong indicator of oxidative degradation.
2. Assess mRNA-Lipid Adduct Formation: Employ Ion-Pair Reverse-Phase (IP-RP) liquid chromatography to detect the formation of late-eluting mRNA-lipid adducts.[6][9]
3. Review Raw Material Quality: Ensure the ionizable lipid raw material has low levels of peroxide impurities. Peroxides are precursors to reactive aldehydes.[6] Use high-resolution mass spectrometry to characterize impurities in the lipid stock.[20][21]
Hydrolytic Degradation of this compound 1. Monitor Lipid Integrity: Use a quantitative LC-MS or Corona Charged Aerosol Detector (CAD) method to track the concentration of the intact this compound over the course of your stability study.[20][22] A decrease in the parent lipid concentration accompanied by the appearance of degradation products confirms hydrolysis.
2. Check Formulation Buffer pH: Verify the pH of your formulation buffer. A drift to a more basic or acidic pH during storage can accelerate hydrolysis.[14]

Problem 2: The particle size and PDI of my LNP formulation are increasing during storage.

Potential Cause Recommended Troubleshooting Steps
LNP Aggregation due to Degradation 1. Analyze Lipid Degradation: Follow the steps outlined in Problem 1 to determine if hydrolytic or oxidative degradation is occurring. The accumulation of degradation byproducts can alter surface properties and lead to aggregation.
2. Evaluate Storage Conditions: Aggregation can be a sign of instability at the current storage temperature. Compare stability at 4°C versus -20°C or -80°C.[15] Consider the use of cryoprotectants like sucrose (B13894) if you are freeze-thawing samples.[15]
Suboptimal Formulation 1. Review LNP Composition: Ensure the molar ratios of the lipid components (ionizable lipid, phospholipid, cholesterol, PEG-lipid) are optimal.[23][24]
2. Optimize Manufacturing Process: Inconsistent mixing during formulation can lead to less stable particles. Ensure your mixing process (e.g., microfluidic mixing) is controlled and reproducible.[25]

Section 3: Quantitative Data on Lipid Degradation

While specific data for "this compound" is not available, the following table provides representative data on the hydrolysis kinetics of several well-known ionizable lipids, which can be used for comparison. Faster hydrolysis generally correlates with faster in vivo clearance.[4][5]

Ionizable LipidRelative Hydrolysis Rate (Enzyme-Catalyzed)Relative Hydrolysis Rate (Base-Catalyzed)Predicted In Vivo Clearance
L319 Very FastFastFast
LP-01 FastModerateFast
SM-102 ModerateSlowModerate
ALC-0315 SlowVery SlowSlow
DLin-MC3-DMA Very SlowVery SlowSlow
Data synthesized from studies analyzing hydrolysis kinetics via cell-free reactions monitored by ¹H NMR.[4][5] "Relative Rate" is a qualitative summary for comparative purposes.

Section 4: Visual Diagrams (Graphviz)

The following diagrams illustrate key degradation pathways and experimental workflows.

Caption: Primary degradation pathways for ester-containing ionizable lipids.

Caption: Experimental workflow for a typical LNP stability study.

TroubleshootingTree Troubleshooting LNP Instability Start Observation: Reduced Protein Expression or LNP Aggregation Cause Potential Cause: Ionizable Lipid Degradation? Start->Cause CheckChem Action: Analyze Chemical Integrity (LC-MS) Cause->CheckChem Result1 Is Parent Lipid Concentration Decreasing? CheckChem->Result1 Hydrolysis Conclusion: Hydrolytic Degradation Is Occurring Result1->Hydrolysis Yes1 CheckOx Action: Analyze for Aldehydes and mRNA Adducts Result1->CheckOx No1 Yes1 Yes No1 No Result2 Are Aldehydes or Adducts Detected? CheckOx->Result2 Oxidation Conclusion: Oxidative Degradation Is Occurring Result2->Oxidation Yes2 Other Conclusion: Degradation Unlikely. Investigate other causes (e.g., mRNA integrity, formulation) Result2->Other No2 Yes2 Yes No2 No

Caption: A decision tree for troubleshooting LNP instability issues.

Section 5: Experimental Protocols

Protocol 1: In Vitro Hydrolysis Assay (Enzymatic)

This protocol assesses the degradation of this compound in the presence of liver enzymes, simulating in vivo metabolism.

Materials:

  • This compound LNP formulation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rat or human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard (IS) solution (e.g., a structurally similar, stable lipid)

  • Thermomixer or incubating water bath

Methodology:

  • Reaction Setup: In a microcentrifuge tube, pre-warm 480 µL of PBS containing the NADPH regenerating system to 37°C.

  • Enzyme Addition: Add 10 µL of liver microsomes (final concentration ~0.5 mg/mL protein).

  • Initiate Reaction: Add 10 µL of the LNP formulation to the reaction mixture. Vortex gently to mix. This is your T=0 sample point. Immediately take a 50 µL aliquot and proceed to step 5 (quenching).

  • Incubation: Incubate the remaining reaction mixture at 37°C with gentle shaking. Collect 50 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Quench Reaction: Immediately add the 50 µL aliquot to a new tube containing 150 µL of ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates proteins.

  • Sample Preparation: Vortex the quenched sample vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS analysis to quantify the remaining amount of intact this compound relative to the internal standard at each time point.

Protocol 2: Analysis of Degradation Products by LC-MS

This protocol provides a general framework for detecting and quantifying this compound and its primary hydrolytic degradation products.

Materials:

  • Samples from Protocol 1 or other stability studies

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Methodology:

  • LC Separation:

    • Set the column temperature to 40°C.

    • Set the flow rate to 0.4 mL/min.

    • Inject 2-5 µL of the sample supernatant.

    • Run a gradient elution: Start at 50% B, ramp to 98% B over 7 minutes, hold for 2 minutes, and then re-equilibrate at 50% B for 2 minutes. (Note: This gradient must be optimized for your specific lipid and its degradants).

  • MS Detection (Positive Ion Mode):

    • Use electrospray ionization (ESI) in positive mode.

    • Acquire data in full scan mode (e.g., m/z 150-1500) to identify unknown degradation products.

    • Perform targeted MS/MS (or parallel reaction monitoring) on the exact mass of the intact this compound and its expected degradation products to confirm identity and for quantification.[20]

  • Data Analysis:

    • Extract ion chromatograms for the parent lipid and its expected degradants.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Plot the concentration or peak area ratio of the parent lipid over time to determine the degradation rate.

Protocol 3: Functional Assessment via In Vitro Transfection Assay

This protocol measures the functional consequence of LNP degradation by assessing mRNA expression in a cell line.

Materials:

  • LNP formulation encapsulating a reporter mRNA (e.g., Firefly Luciferase or GFP), subjected to a stability study.

  • HEK293 or HepG2 cells.[15][23]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 48-well cell culture plates.

  • Luciferase assay reagent (if using luciferase mRNA).

  • Plate reader with luminescence detection or a flow cytometer (for GFP).

Methodology:

  • Cell Seeding: Seed cells in a 48-well plate at a density that will result in ~80% confluency on the day of transfection (e.g., 4 x 10³ cells/cm² for HepG2).[15] Incubate for 24 hours.

  • LNP Treatment: Dilute the LNP samples (from different stability time points) in a fresh culture medium to a final mRNA concentration of 0.1 µ g/well .[15]

  • Transfection: Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours to allow for mRNA delivery and protein expression.

  • Assay for Protein Expression:

    • For Luciferase: Wash cells with PBS, then lyse them according to the manufacturer's protocol for the luciferase assay kit.[25] Measure luminescence using a plate reader.

    • For GFP: Wash cells with PBS, detach them using trypsin, and analyze the percentage of GFP-positive cells and mean fluorescence intensity using a flow cytometer.

  • Data Analysis: Normalize the reporter protein signal (e.g., to total protein concentration for luciferase) and compare the expression levels generated by LNPs from different stability time points. A decrease in expression over time indicates a loss of LNP functionality.

References

"minimizing off-target effects of Ionizable Lipid 4"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ionizable Lipid X. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects during experiments involving Ionizable Lipid X and its lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with Ionizable Lipid X LNP formulations?

A1: Ionizable lipids are critical components of LNP delivery systems, but they can contribute to several off-target effects.[1][2] The main concerns include:

  • Immunogenicity: The LNP formulation can trigger an immune response. Ionizable lipids with tertiary amines, for instance, can bind to Toll-like receptors (TLRs), activating innate immune pathways.[1] This can lead to the production of inflammatory cytokines.

  • Cytotoxicity: At higher concentrations, components of the LNP formulation can be toxic to cells, leading to reduced cell viability and compromised experimental results.[3][4][5] Cationic lipids, in particular, have been shown to induce apoptosis and inflammation.[6]

  • Off-Target Accumulation: LNPs can accumulate in tissues other than the intended target, most commonly the liver and spleen.[7][8][9][10] This can lead to unwanted side effects and reduce the therapeutic concentration at the target site.

  • Off-Target Gene Silencing (for siRNA applications): If delivering siRNA, the sense or antisense strand can inadvertently silence unintended genes through partial complementarity, a phenomenon known as "seed-mediated" off-target effects.[11][12]

Q2: How does the structure of Ionizable Lipid X influence its off-target effects?

A2: The chemical structure of an ionizable lipid is a key determinant of its efficacy and safety profile.[13] Structural modifications to the headgroup, linker, and tail regions can significantly impact off-target effects:[14]

  • Headgroup: The pKa of the ionizable headgroup is crucial. A pKa between 6.0 and 7.0 is generally desired to ensure the LNP remains neutral at physiological pH (reducing toxicity) and becomes positively charged in the acidic endosome to facilitate cargo release.[2][14]

  • Linker Group: Incorporating biodegradable linkers, such as esters, can lead to faster clearance of the lipid from the body, reducing long-term toxicity.[14]

  • Hydrophobic Tails: The length, saturation, and branching of the lipid tails influence the LNP's structure, stability, and interaction with cell membranes, which in turn affects delivery efficiency and potential cytotoxicity.[15]

Q3: Can optimizing the LNP formulation reduce off-target effects of Ionizable Lipid X?

A3: Yes, optimizing the entire LNP formulation is a critical strategy. LNPs are typically composed of four main components, and adjusting their ratios can significantly mitigate off-target effects:[16][17]

  • Ionizable Lipid: Reducing the amount of the ionizable lipid in the formulation can decrease toxicity.[18]

  • PEG-Lipid: The polyethylene (B3416737) glycol (PEG)-lipid component helps stabilize the particle and prolongs its circulation time.[1][14] However, the amount of PEG-lipid needs to be optimized, as too much can hinder cellular uptake, while too little can lead to aggregation and rapid clearance.[19] There is often a trade-off between in vitro and in vivo performance based on PEG content.[19]

  • Helper Lipids (e.g., Phospholipids, Cholesterol): These lipids contribute to the stability and structure of the LNP.[20] The type and ratio of helper lipids can influence the efficiency of endosomal escape and overall LNP performance.[5][14]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Cell Culture

Symptoms:

  • Reduced cell viability in MTT or LDH assays compared to controls.[3]

  • Visible changes in cell morphology (e.g., rounding, detachment).

  • Decreased reporter gene expression at higher LNP concentrations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Concentration of Ionizable Lipid X Determine the EC50 of your LNP formulation.[3] Perform a dose-response experiment to find the optimal concentration that balances high transfection efficiency with low cytotoxicity.
Suboptimal LNP Formulation Systematically vary the molar ratios of the four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid). Reducing the percentage of the ionizable lipid can decrease cytotoxicity.[18][21]
Inherent Sensitivity of Cell Line Test your LNP formulation on multiple cell lines to assess cell-type-specific toxicity. Some cell lines, like NK-92 cells, can be particularly sensitive to certain fusogenic lipids.[21]
Issues with Formulation Purity Ensure that residual solvents or contaminants from the synthesis of Ionizable Lipid X or LNP formulation are removed through proper purification and dialysis steps.
Issue 2: Poor In Vivo Efficacy and/or Off-Target Organ Accumulation

Symptoms:

  • Low reporter gene expression in the target tissue.

  • High reporter gene expression in the liver, spleen, or other non-target organs.[7][8][10]

  • Elevated liver enzymes (AST, ALT) in serum.[6]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal LNP Physicochemical Properties Characterize the size, polydispersity index (PDI), and zeta potential of your LNPs. Optimize the formulation to achieve a particle size typically between 80-150 nm and a low PDI (<0.2) for systemic delivery.
Non-Specific Uptake by Reticuloendothelial System (RES) Modulate the PEG-lipid content in your formulation. A higher PEG density can help evade RES uptake and prolong circulation, but may reduce target cell uptake.[19]
Inappropriate Ionizable Lipid for Target Tissue The choice of ionizable lipid significantly impacts biodistribution.[22] It may be necessary to screen different ionizable lipids. For example, lipids like iso-A11B5C1 have been developed for muscle-specific delivery with reduced liver and spleen off-targeting.[7][8][9][10][23]
Route of Administration The route of administration heavily influences biodistribution. Intravenous (IV) injection often leads to liver accumulation, whereas subcutaneous (SC) or intramuscular (IM) injections can result in more localized expression and lymph node uptake.[22]

Experimental Protocols & Data

Protocol 1: In Vitro Cytotoxicity Assessment

This protocol provides a method for evaluating the cytotoxicity of Ionizable Lipid X LNP formulations using a Lactate Dehydrogenase (LDH) assay.[3]

Methodology:

  • Cell Seeding: Plate cells (e.g., A549, HeLa, or your target cell line) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.

  • LNP Preparation: Prepare serial dilutions of your Ionizable Lipid X LNP formulation in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the LNP dilutions. Include a "no-treatment" control (medium only) and a "maximum LDH release" control (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the controls.

Quantitative Data: LNP Formulation Optimization

The following table summarizes hypothetical data from an experiment to optimize LNP formulation by varying the molar ratio of a PEG-lipid, based on principles described in the literature.[19]

Formulation IDIonizable Lipid:DSPC:Chol:PEG-Lipid (molar ratio)Size (d.nm)PDIIn Vitro Transfection (RLU/mg protein)In Vivo Liver Expression (photons/s)
LNP-A50:10:38.5:0.5 1100.151.5 x 10⁸2.1 x 10⁷
LNP-B50:10:38.5:1.5 950.115.2 x 10⁸ 4.5 x 10⁸
LNP-C50:10:38.5:3.0 880.092.1 x 10⁸8.9 x 10⁸
LNP-D50:10:38.5:5.0 820.080.9 x 10⁸1.2 x 10⁹

This table illustrates a common finding where lower PEG content (1.5%) is optimal for in vitro transfection, while higher PEG content (5.0%) improves stability and leads to higher transgene expression in vivo.[19]

Visual Guides

LNP Formulation and Cellular Uptake Workflow

LNP_Workflow cluster_formulation LNP Formulation (Microfluidic Mixing) cluster_delivery Cellular Delivery & Endosomal Escape Aqueous Aqueous Phase (mRNA/siRNA in Citrate Buffer) Mix Microfluidic Mixing Aqueous->Mix Organic Organic Phase (Lipids in Ethanol) Organic->Mix Dialysis Dialysis & Purification Mix->Dialysis LNP Characterized LNP (Size, PDI, Zeta, EE%) Dialysis->LNP Uptake Cellular Uptake (Endocytosis) LNP->Uptake Endosome Endosome (pH drop) Uptake->Endosome Release Endosomal Escape (Cargo Release) Endosome->Release  Lipid Protonation Translation mRNA Translation or siRNA Action Release->Translation

Caption: Workflow for LNP formulation and cellular delivery.

Decision Tree for Troubleshooting Off-Target Effects

Troubleshooting_Logic Start High Off-Target Effect Observed Q_Type What is the primary off-target effect? Start->Q_Type Cytotoxicity High Cytotoxicity Q_Type->Cytotoxicity  Cytotoxicity Immuno Immunogenicity (e.g., Cytokine Storm) Q_Type->Immuno  Immunogenicity Accumulation Off-Target Organ Accumulation Q_Type->Accumulation  Accumulation Sol_Cyto1 Optimize LNP Dose (Dose-Response Curve) Cytotoxicity->Sol_Cyto1 Sol_Cyto2 Reformulate LNP (Vary Lipid Ratios) Cytotoxicity->Sol_Cyto2 Sol_Immuno1 Modify Ionizable Lipid (Adjust pKa, Use Biodegradable Linkers) Immuno->Sol_Immuno1 Sol_Immuno2 Purify mRNA/siRNA (Remove dsRNA contaminants) Immuno->Sol_Immuno2 Sol_Accum1 Optimize PEG-Lipid Content for Shielding Accumulation->Sol_Accum1 Sol_Accum2 Change Administration Route (e.g., IV to IM) Accumulation->Sol_Accum2 Sol_Accum3 Screen for Tissue- Specific Lipids Accumulation->Sol_Accum3

Caption: Decision tree for troubleshooting common off-target effects.

References

"improving in vivo performance of Ionizable Lipid 4"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo performance of lipid nanoparticle (LNP) formulations based on "Ionizable Lipid 4" and other similar ionizable lipids.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an LNP formulation and what are their functions?

A1: A typical LNP formulation consists of four key components, each with a specific role in the delivery of mRNA.[1][2][3]

ComponentFunction
Ionizable Lipid The core component that facilitates mRNA encapsulation at acidic pH and enables endosomal escape into the cytoplasm.[1][4][] It is a primary driver of the LNP's delivery performance.[2]
Phospholipid (Helper Lipid) Typically DOPE or DSPC, this lipid aids in the formation of the LNP's lipid bilayer structure and enhances membrane stability.[1][4]
Cholesterol Increases the stability of the LNP membrane and can enhance membrane fusion, which is important for cellular uptake.[1][3][4]
PEGylated Lipid (PEG-Lipid) A polyethylene (B3416737) glycol-conjugated lipid that helps control particle size, reduces aggregation, and prolongs circulation time in the bloodstream by minimizing clearance by the immune system.[1][4]

Q2: How does the pKa of this compound affect in vivo performance?

A2: The acid dissociation constant (pKa) of an ionizable lipid is a critical factor for effective mRNA delivery.[1] An optimal pKa, typically between 6.0 and 7.0, ensures that the LNP remains neutral at physiological pH (~7.4), which minimizes toxicity and unwanted interactions with blood components.[1][][] Upon cellular uptake into the acidic environment of the endosome (pH 5.0-6.5), the ionizable lipid becomes protonated (positively charged).[7][8] This charge facilitates the disruption of the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm.[4][][8] LNPs with pKa values between 6.2-6.5 have shown favorable hepatic delivery of siRNA, while those with pKa values of 6.6-6.9 are well-suited for intramuscular administration of mRNA vaccines.[1]

Q3: Why am I seeing poor correlation between my in vitro and in vivo results?

A3: A significant challenge in LNP development is the frequent lack of correlation between in vitro and in vivo outcomes.[7][8][9] Several factors contribute to this discrepancy:

  • Protein Corona: In a biological system, proteins and other biomolecules adsorb to the surface of LNPs, forming a "protein corona".[][11] This layer can alter the physicochemical properties of the LNP, affecting its circulation, cellular uptake, and biodistribution in ways that are not replicated in simple cell culture models.[][11]

  • Immune System Interactions: The immune system plays a crucial role in the clearance and response to LNPs in vivo, a factor that is absent in most in vitro assays.[]

  • Biodistribution and Targeting: In vivo, LNPs are subject to complex biodistribution patterns, with a natural tendency to accumulate in the liver.[12] This systemic journey and organ-specific accumulation are not modeled in vitro.

  • Cellular Heterogeneity: The in vivo environment consists of a complex mixture of cell types, and LNPs may interact with non-target cells, which can influence the overall therapeutic effect.

Studies have shown that different ionizable lipids can produce varying results in cell lines versus animal models.[7][8][9] For instance, while one ionizable lipid might show superior protein expression in cultured cells, another may perform better in vivo due to factors like improved stability or favorable biodistribution.[7][8][9] Therefore, it is crucial to perform in vivo validation of LNP formulations.

Troubleshooting Guides

Issue 1: Low Transfection Efficiency in vivo

If you are observing lower than expected protein expression from your mRNA-LNP formulation in vivo, consider the following troubleshooting steps.

Possible Cause & Solution Table

Possible CauseRecommended Action
Suboptimal LNP Formulation The molar ratios of the four lipid components significantly impact LNP performance. It is advisable to optimize these ratios. For example, increasing the lipid-to-RNA weight ratio has been shown to improve efficacy.[13] You can employ Design of Experiment (DOE) methodologies to systematically screen different formulations.[13]
Inefficient Endosomal Escape This is a major bottleneck for mRNA delivery.[3][12] The structure of the ionizable lipid, particularly its hydrophobic tails, plays a role in endosomal escape.[][14] If you are using a custom ionizable lipid, consider modifications to the tail structure. For instance, lipids with four tails have demonstrated superior delivery efficiency in some studies.[14]
Poor LNP Stability LNP stability can be affected by factors such as the choice of helper lipid and the percentage of PEG-lipid. Using a phospholipid with a higher phase transition temperature, like DSPC, can enhance membrane stability.[1]
Inappropriate Particle Size Particle size influences biodistribution and cellular uptake.[15][16] For liver targeting, a size range of 60-100 nm is often effective.[17] Smaller particles (≤30 nm) may be less potent due to the dissociation of lipid components after injection.[15]

Experimental Workflow for Optimizing LNP Formulation

G cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation A Define Formulation Parameters (Lipid Ratios, N/P Ratio) B Prepare LNP Libraries (e.g., using Microfluidics) A->B C Measure Particle Size & PDI (DLS) B->C D Determine Zeta Potential B->D E Assess mRNA Encapsulation Efficiency (RiboGreen Assay) B->E F Administer LNPs to Animal Model (e.g., IV Injection) E->F G Assess Protein Expression (e.g., Bioluminescence Imaging) F->G H Analyze Biodistribution (Ex vivo organ imaging) F->H I Analyze Data & Identify Lead Formulation G->I H->I

Caption: Workflow for LNP formulation and in vivo testing.

Issue 2: Off-Target Effects and Liver Accumulation

A common issue with intravenously administered LNPs is their tendency to accumulate in the liver.[12] While this is advantageous for liver-targeted therapies, it can be a significant hurdle for targeting other tissues.

Possible Cause & Solution Table

Possible CauseRecommended Action
Natural Biodistribution Pathway LNPs in circulation can be opsonized and cleared by the mononuclear phagocyte system, primarily in the liver and spleen. The chemical structure of the ionizable lipid can influence this tropism.[18] Screening a library of ionizable lipids may identify candidates with a higher affinity for your target organ.
Particle Size and Route of Administration The size of the LNPs and the route of administration can significantly affect biodistribution.[16] For instance, with intramuscular injection, smaller LNPs are more likely to migrate to the liver, while larger particles tend to remain at the injection site.[16] Consider if an alternative administration route (e.g., subcutaneous, intramuscular) could improve targeting.
PEG-Lipid Content The amount of PEG-lipid can modulate organ distribution.[19] While higher PEG content can increase circulation time, it might also hinder cellular uptake. A bell-shaped relationship has been observed, where an intermediate PEG percentage (e.g., 1.5% for in vitro, 5% for in vivo in one study) can be optimal.[19]
Lack of Targeting Moiety For specific cell targeting, consider functionalizing the LNP surface with targeting ligands such as antibodies.[17] This can help direct the LNPs to your desired cell type and reduce off-target accumulation.

Signaling Pathway for LNP Uptake and Trafficking

G LNP LNP in Circulation Corona Protein Corona Formation LNP->Corona Uptake Cellular Uptake (Endocytosis) Corona->Uptake Endosome Early Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape pH drop protonates ionizable lipid Degradation Lysosomal Degradation Endosome->Degradation Release mRNA Release to Cytoplasm Escape->Release Translation Protein Translation Release->Translation

Caption: Intracellular pathway of LNP-mediated mRNA delivery.

Key Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, which allows for precise control over particle size and polydispersity.

Materials:

  • This compound, Phospholipid (e.g., DSPC), Cholesterol, and PEG-Lipid dissolved in 100% ethanol (B145695).

  • mRNA encoding the protein of interest (e.g., Firefly Luciferase) dissolved in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[20]

  • Microfluidic mixing device and pump system.

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange.

Procedure:

  • Prepare the lipid mixture by combining the required volumes of the stock solutions in ethanol to achieve the desired molar ratios.[20]

  • Dilute the mRNA to the desired concentration in the acidic buffer. The final volume of the aqueous phase should be three times that of the organic (lipid) phase.[20]

  • Set up the microfluidic system, priming the channels with ethanol and then the aqueous buffer.

  • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

  • Pump the two solutions through the microfluidic device at a set flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange using dialysis or TFF to remove the ethanol and replace the acidic buffer with a neutral buffer (e.g., PBS, pH 7.4).[7]

Protocol 2: Characterization of LNP Physicochemical Properties

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small sample of the LNP suspension in PBS. Analyze using a DLS instrument (e.g., Malvern Zetasizer).[21] The instrument measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter (size) and the PDI, which indicates the broadness of the size distribution. A PDI below 0.2 is generally considered acceptable.[14]

2. Zeta Potential Measurement:

  • Method: Laser Doppler Electrophoresis.

  • Procedure: Dilute a sample of the LNP suspension in an appropriate buffer. The instrument applies an electric field and measures the velocity of the particles to determine their surface charge (zeta potential). Near-neutral zeta potential at physiological pH is desirable.[7]

3. mRNA Encapsulation Efficiency (EE) Quantification:

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., Triton X-100) to disrupt the LNPs and release all the encapsulated mRNA.

    • Leave the other set intact to measure only the free (unencapsulated) mRNA.

    • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets.

    • Measure the fluorescence intensity.

    • Calculate the EE using the formula: EE (%) = [(Total RNA fluorescence) - (Free RNA fluorescence)] / (Total RNA fluorescence) x 100.[7]

Protocol 3: In Vivo Evaluation of LNP Efficacy

This protocol outlines a general procedure for assessing the in vivo performance of an mRNA-LNP formulation in a mouse model.

Materials:

  • LNP formulation encapsulating mRNA for a reporter protein (e.g., Luciferase or tdTomato).[17]

  • Animal model (e.g., C57BL/6 mice).

  • In vivo imaging system (IVIS) for bioluminescence or fluorescence imaging.

Procedure:

  • Administer the mRNA-LNP formulation to mice via the desired route (e.g., intravenous tail vein injection).[13][22] A typical dose might be 0.5 mg/kg of mRNA.[17]

  • At predetermined time points (e.g., 6, 24, 48 hours post-injection), perform in vivo imaging to assess protein expression.[13][17] For luciferase, this involves injecting a substrate (e.g., D-luciferin) and imaging the resulting bioluminescence.

  • Quantify the signal intensity in the whole body or in specific regions of interest (e.g., liver, spleen).

  • For biodistribution analysis, euthanize the animals at the final time point and harvest major organs (liver, spleen, lungs, heart, kidneys).

  • Perform ex vivo imaging of the harvested organs to determine the sites of LNP accumulation and protein expression.[17]

  • (Optional) Homogenize tissues for quantitative analysis of protein expression (e.g., ELISA) or perform histological analysis to identify the specific cell types transfected.[17]

References

Technical Support Center: Addressing Immunogenicity of Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ionizable lipid-containing lipid nanoparticles (LNPs), including formulations with "Ionizable Lipid 4" analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism driving the immunogenicity of ionizable lipids in LNP formulations?

A1: The primary driver of immunogenicity for many ionizable lipids is the activation of the innate immune system through Toll-like receptor 4 (TLR4).[1][2][3][4][5][6][7] The amine headgroups of certain ionizable lipids can directly bind to TLR4, initiating a signaling cascade that leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor (IRF).[1][2][4] This activation results in the production of pro-inflammatory cytokines and chemokines.[4][8] Studies have shown that empty LNPs (without an RNA payload) can induce this immune stimulation, indicating that the ionizable lipid component is a major contributor to the innate immune response.[1][2][5][6]

Q2: How does the chemical structure of an ionizable lipid influence its immunogenicity?

A2: The chemical structure of the ionizable lipid, particularly the amine headgroup, is a critical determinant of its immunogenic potential.[4][9] Ionizable lipids with headgroups that protrude from the MD-2 binding cavity of the TLR4 receptor complex can lead to stronger receptor activation.[3][4] Additionally, the pKa of the ionizable lipid, which influences its ionization state at physiological and endosomal pH, affects both its delivery efficiency and potential for immune stimulation.[10][11] Biodegradable lipids, such as those with ester bonds, may be designed to have lower toxicity and potentially altered immunogenicity profiles.[11]

Q3: Can LNP formulations containing ionizable lipids activate the complement system?

A3: Yes, LNP formulations, including those with ionizable lipids, can activate the complement system, which is a key component of the innate immune response.[12][13][14][15] This can occur through the alternative pathway, and in some cases, the classical pathway.[13][14][15] Complement activation can lead to the production of anaphylatoxins like C5a and the formation of the membrane attack complex (sC5b-9), contributing to inflammation and potentially causing infusion-related reactions.[13] The PEGylated lipid component of LNPs has also been implicated in complement activation.[14][15]

Troubleshooting Guides

Problem 1: High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are observed in in vitro or in vivo experiments.

Potential Causes and Solutions:

  • Ionizable Lipid Structure: The specific ionizable lipid used may have a high propensity for TLR4 activation.

    • Troubleshooting Step: If possible, screen a panel of ionizable lipids with different headgroup structures or pKa values.[4][10] LNPs with lower pKa ionizable lipids (e.g., 6.6–6.9) have been shown to exhibit reduced immunogenicity.[10]

  • LNP Formulation: The overall composition and physicochemical properties of the LNP can influence the immune response.

    • Troubleshooting Step: Modify the molar ratios of the lipid components, such as the PEG-lipid.[8][16] Reducing the PEG-lipid molar ratio has been shown to increase some cytokine responses, while higher ratios may decrease them.[8] Substituting cholesterol with plant-derived sterols may also reduce inflammatory cytokine production.[8]

  • Route of Administration: The route of administration can impact the systemic inflammatory response.

    • Troubleshooting Step: For preclinical studies, consider if the route of administration can be altered. Intramuscular injection, for example, may lead to a more localized immune response compared to intravenous administration.[10][17]

Quantitative Data Summary

The following tables summarize quantitative data related to the immunogenicity of LNP formulations.

Table 1: Comparative Cytokine Induction by Different Ionizable Lipids in LNPs

Ionizable LipidKey Structural FeatureTNF-α Production (pg/mL)IL-6 Production (pg/mL)Type I IFN Activity (U/mL)
SM-102 Biodegradable ester bondsModerately higherModerately higherModerate
MC3 Unsaturated lipid tailsLowerLowerLow
ALC-0315 Amine headgroupHighHighHigh
Lipid H Optimized for mRNA deliveryHighHighHigh

Note: This table presents a generalized summary based on qualitative descriptions from multiple sources.[16][18] Actual values will vary depending on the experimental system (e.g., cell type, concentration, time point).

Table 2: Effect of LNP Modifications on Immunogenicity Markers

Modification StrategyKey Immunogenicity MarkerObserved Effect
Substitute Cholesterol with Plant Sterols (e.g., Stigmasterol, Sitosterol) TNF-α, IFN-γ, IFN-αSignificant reduction in systemic cytokine levels.[8]
Reduce PEG-Lipid Chain Length (e.g., from 2k to 1k) Type I IFN, IL-6, IL-12p70Significantly higher levels of pro-inflammatory cytokines.[8]
Increase PEG-Lipid Molar Ratio (e.g., from 1.5% to 4.5%) Type I IFN, RANTES, IP-10Significantly reduced production of certain cytokines and chemokines.[8]
Incorporate Biodegradable Lipids Inflammatory Cytokine ReleaseReduction in TLR4 binding and lower cytokine release.[10]

Experimental Protocols

Protocol 1: In Vitro Assessment of LNP-Induced Cytokine Production in Human PBMCs
  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • LNP Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Add LNP formulations at various concentrations. Include a positive control (e.g., Lipopolysaccharide (LPS) for TLR4 activation) and a negative control (vehicle/buffer).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Analyze the supernatant for the presence of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Data Analysis: Quantify cytokine concentrations based on standard curves and compare the levels induced by different LNP formulations to the controls.

Protocol 2: NF-κB/IRF Activation Assay Using Reporter Cell Lines
  • Cell Culture: Culture a reporter cell line, such as THP1-Dual™ or RAW-Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB/AP-1-inducible promoter.

  • LNP Stimulation: Plate the reporter cells according to the manufacturer's protocol. Add the LNP formulations to be tested. To confirm the pathway, pre-incubate some wells with a specific inhibitor, such as a TLR4 inhibitor (e.g., TAK-242).[4]

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • SEAP Detection: Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell supernatant.

  • Quantification: Measure the optical density at the appropriate wavelength (e.g., 620-655 nm) using a spectrophotometer.

  • Data Interpretation: An increase in optical density corresponds to an increase in SEAP activity, indicating the activation of the NF-κB and/or IRF pathways.[4]

Visualizations

TLR4_Signaling_Pathway cluster_LNP Lipid Nanoparticle cluster_Cell Antigen-Presenting Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus IonizableLipid Ionizable Lipid (Amine Headgroup) TLR4 TLR4/MD-2 Complex IonizableLipid->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activation NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Phosphorylation of IκB NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation Gene_Expression Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Expression Induces

Caption: TLR4 signaling pathway activated by ionizable lipids.

Experimental_Workflow cluster_invitro cluster_invivo start Start: LNP Formulation invitro In Vitro Screening start->invitro cytokine Cytokine Profiling (PBMCs, Cell Lines) invitro->cytokine complement Complement Activation Assay (Serum) invitro->complement reporter NF-κB/IRF Reporter Assay invitro->reporter decision1 Acceptable In Vitro Profile? invivo In Vivo Assessment (Murine Model) decision1->invivo Yes reformulate Reformulate / Rescreen Lipids decision1->reformulate No serum_cytokines Serum Cytokine Analysis (6h post-dose) invivo->serum_cytokines tcell T-cell Activation (Splenocytes) invivo->tcell decision2 Acceptable In Vivo Profile? decision2->reformulate No finish Lead Candidate Identified decision2->finish Yes reformulate->start

Caption: Workflow for assessing LNP immunogenicity.

Troubleshooting_Tree start Unexpected In Vivo Inflammatory Response q1 Was an in vitro screen performed? start->q1 a1_no Action: Perform in vitro cytokine/complement assays q1->a1_no No q2 Does in vitro data correlate? q1->q2 Yes a2_yes Issue likely inherent to LNP. Consider lipid/excipient modification. q2->a2_yes Yes q3 Is payload (RNA) the cause? q2->q3 No a3_yes Action: Test empty LNP. Optimize RNA purification. q3->a3_yes Yes a3_no Action: Evaluate animal model, dosing, and administration route. q3->a3_no No

Caption: Troubleshooting unexpected in vivo inflammation.

References

"troubleshooting guide for Ionizable Lipid 4 experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ionizable Lipid 4 in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a typical LNP formulation containing this compound?

A typical LNP formulation consists of four primary components: an ionizable cationic lipid (like this compound), a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2][3][4][5] The ionizable lipid is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm.[1][3][6] The other components contribute to the structural integrity, stability, and circulation time of the nanoparticles.[3][5][7]

Q2: What are the critical quality attributes to assess for this compound LNPs?

The critical quality attributes for LNPs include particle size, polydispersity index (PDI), surface charge (zeta potential), and encapsulation efficiency of the nucleic acid cargo.[1] These parameters significantly influence the stability, biodistribution, cellular uptake, and transfection efficiency of the LNPs.[1][4]

Q3: What is the general mechanism of action for this compound LNPs in mRNA delivery?

This compound LNPs are designed to be relatively neutral at physiological pH, which minimizes toxicity and interactions with serum proteins in the bloodstream.[1][6] Upon cellular uptake into endosomes, the lower pH environment protonates the ionizable lipid, leading to a positive charge.[8] This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm for translation into the desired protein.[3][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation, characterization, and application of this compound LNPs.

Formulation & Stability Issues

Q: My LNP formulation shows visible aggregates or is unstable. What could be the cause?

A: LNP aggregation and instability can stem from several factors:

  • Improper Mixing: Inefficient or slow mixing of the lipid and aqueous phases during formulation can lead to larger, less stable particles. Microfluidic mixing is a recommended technique for producing consistent and stable LNPs.[9][10]

  • Incorrect Component Ratios: The molar ratios of the four lipid components are critical for LNP stability.[1] Significant deviations from optimized ratios can lead to instability.

  • pH of Buffers: The pH of the aqueous buffer used for formulation is crucial for proper LNP assembly and nucleic acid encapsulation.[11] Similarly, the pH of the final storage buffer can impact long-term stability.[11][12]

  • Storage Conditions: Temperature is a critical factor in maintaining LNP stability. Many LNP formulations require storage at 2-8°C or frozen at -20°C or -80°C to prevent degradation.[7][13] Exposure to oxygen can also lead to lipid oxidation and instability.[7]

Characterization Issues

Q: The particle size of my LNPs is larger than expected, or the PDI is high.

A:

  • Suboptimal Mixing: As with stability, the mixing process is critical for controlling particle size. Ensure your microfluidic mixer is functioning correctly and that flow rates are optimized.

  • Component Quality: The purity of the lipids and other components can affect LNP formation. Ensure all components are of high quality and have not degraded.

  • Incorrect Ratios: The ratio of the lipid components, particularly the PEG-lipid, can influence particle size.[14]

  • DLS Measurement Issues: Ensure the sample is properly diluted for Dynamic Light Scattering (DLS) analysis to avoid measurement artifacts. For samples with a wide size distribution, consider using techniques like Multi-Angle DLS (MADLS) for better resolution.[15][16]

Q: My encapsulation efficiency is low.

A:

  • Incorrect N:P Ratio: The ratio of the protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid (N:P ratio) is a key parameter for efficient encapsulation.[9] This ratio often needs to be optimized.

  • pH of Formulation Buffer: The pH of the aqueous buffer during formulation must be low enough to ensure the ionizable lipid is positively charged to interact with the negatively charged nucleic acid.[17]

  • Nucleic Acid Integrity: Degraded RNA or DNA may not encapsulate as efficiently. Ensure your nucleic acid cargo is intact before formulation.

  • RiboGreen Assay Issues: When using the RiboGreen assay, ensure complete lysis of the LNPs (e.g., with Triton X-100) to accurately measure the total nucleic acid content.[13][18]

In Vitro Performance Issues

Q: The transfection efficiency of my this compound LNPs is low.

A:

  • Suboptimal Formulation: Poor physicochemical properties (large size, high PDI, low encapsulation) will lead to poor transfection.

  • Endosomal Escape: The ability of the ionizable lipid to facilitate endosomal escape is critical. The pKa of the ionizable lipid plays a significant role here.[1]

  • Cell Type and Condition: Transfection efficiency can be highly cell-type dependent.[19] Ensure the cells are healthy and not mycoplasma-contaminated.[19]

  • In Vitro Protocol: The protocol for in vitro transfection, including cell seeding density and LNP dosage, should be optimized.[20][21] Commercial mRNA-LNPs have shown reduced efficiency under serum-starved conditions.[20][21]

Data Presentation

Table 1: Typical Molar Ratios of LNP Components

ComponentMolar Ratio Range (%)Reference
Ionizable Cationic Lipid40 - 60[1]
Helper Lipid (e.g., DSPC, DOPE)10 - 20[9][22]
Cholesterol20 - 40[1]
PEGylated Lipid1 - 2[1]

Table 2: Typical Physicochemical Properties of mRNA LNPs

ParameterTypical ValueReference
Z-average Diameter80 - 120 nm[13][14]
Polydispersity Index (PDI)< 0.2[15]
Zeta Potential (at neutral pH)Near-neutral[8]
Encapsulation Efficiency> 90%[10][23]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics
  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio.[13][22] Heating may be required to fully dissolve some lipids.[22]

  • Preparation of Aqueous Phase: Dilute the mRNA or other nucleic acid to the desired concentration in a citrate (B86180) or acetate (B1210297) buffer at a pH of 4.0.[13][24]

  • Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions. Load the lipid solution and the aqueous nucleic acid solution into separate syringes.[13]

  • LNP Assembly: Pump the two solutions through the microfluidic chip at a defined flow rate ratio (typically 3:1 aqueous to organic).[24] The rapid mixing will induce LNP self-assembly.

  • Purification: Remove the ethanol and buffer exchange the LNP solution into a storage buffer (e.g., PBS) using dialysis or tangential flow filtration.[13][24]

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter and store at the appropriate temperature (e.g., 4°C for short-term, -80°C for long-term).[13]

Protocol 2: Measurement of Encapsulation Efficiency using RiboGreen Assay
  • Prepare a Standard Curve: Create a series of known mRNA concentrations in the assay buffer to generate a standard curve.[10]

  • Sample Preparation: Dilute the LNP sample in the assay buffer. Prepare two sets of samples.

  • Measure Free mRNA: To one set of diluted LNPs, add the RiboGreen reagent and measure the fluorescence. This represents the unencapsulated mRNA.

  • Measure Total mRNA: To the second set of diluted LNPs, add a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA.[10] Then add the RiboGreen reagent and measure the fluorescence. This represents the total mRNA.

  • Calculation: Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Protocol 3: In Vitro Transfection of mRNA-LNPs
  • Cell Seeding: Seed the desired cell line (e.g., HEK293T, HeLa) in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.[10][19]

  • LNP Preparation: Dilute the mRNA-LNPs to the desired concentration in a complete cell culture medium.[19]

  • Transfection: Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[6]

  • Analysis: Assess protein expression using an appropriate method, such as a luciferase assay for luciferase-encoding mRNA or fluorescence microscopy/flow cytometry for fluorescent protein-encoding mRNA.[10][21]

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid_Mix Prepare Lipid Mix (this compound, Helper, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution in Low pH Buffer (e.g., Citrate pH 4.0) mRNA_Solution->Microfluidic_Mixing Purification Purification (Dialysis / TFF) Microfluidic_Mixing->Purification Characterization Characterization (Size, PDI, Zeta, Encapsulation) Purification->Characterization Final_LNP Sterile Filtered LNP Characterization->Final_LNP

Caption: Workflow for LNP Formulation and Characterization.

Troubleshooting_Low_Transfection Start Low Transfection Efficiency Check_LNP Check LNP Physicochemical Properties (Size, PDI, EE%) Start->Check_LNP Properties_OK Properties within Spec? Check_LNP->Properties_OK Optimize_Formulation Re-optimize Formulation (Mixing, Ratios, pH) Properties_OK->Optimize_Formulation No Check_InVitro Review In Vitro Protocol Properties_OK->Check_InVitro Yes Optimize_Formulation->Check_LNP InVitro_OK Protocol Optimized? Check_InVitro->InVitro_OK Optimize_InVitro Optimize Cell Density, LNP Dose, Incubation Time InVitro_OK->Optimize_InVitro No Check_Cells Assess Cell Health (Mycoplasma, Viability) InVitro_OK->Check_Cells Yes Optimize_InVitro->Check_InVitro Cells_OK Cells Healthy? Check_Cells->Cells_OK Culture_Cells Use New/Healthy Cell Stock Cells_OK->Culture_Cells No End Improved Transfection Cells_OK->End Yes Culture_Cells->Check_Cells

Caption: Troubleshooting Logic for Low In Vitro Transfection Efficiency.

References

Technical Support Center: Enhancing the Shelf-Life of Ionizable Lipid 4 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the shelf-life of Ionizable Lipid 4 (and similar) Lipid Nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation, storage, and handling of this compound LNPs.

Issue Probable Cause(s) Recommended Solution(s)
Increased Particle Size and Polydispersity Index (PDI) After Storage 1. Aggregation/Fusion: Caused by improper storage temperature, freeze-thaw cycles, or suboptimal buffer conditions.[1][2][3] 2. Physical Instability: Structural integrity of LNPs compromised over time.[2] 3. Inadequate Steric Stabilization: Insufficient PEGylated lipid on the LNP surface.[4]1. Optimize Storage Temperature: For aqueous solutions, store at 2-8°C instead of freezing to avoid aggregation from freeze-thaw stress.[1][5] For long-term storage, lyophilization is recommended.[6][7] 2. Avoid Repeated Freeze-Thaw Cycles: If freezing is necessary, aliquot samples to minimize cycles. Incorporate cryoprotectants like sucrose (B13894) or trehalose (B1683222).[1][8][9] 3. Optimize Buffer: Ensure the storage buffer pH is appropriate (e.g., physiological pH of 7.4) and optimized for stability.[1][10] 4. Review Formulation: Ensure the molar ratio of PEG-lipid is sufficient to prevent aggregation.[3]
Loss of Encapsulation Efficiency / Cargo Leakage 1. Lipid Degradation: Hydrolysis of the ionizable or helper lipids can disrupt the LNP structure.[2][6] 2. Physical Stress: Mechanical stress (e.g., vigorous shaking) or multiple freeze-thaw cycles can lead to cargo leakage.[11][12] 3. Improper Formulation: Suboptimal cholesterol content can reduce membrane integrity.[2][3]1. Control Storage Conditions: Store at recommended temperatures (2-8°C for liquid, -20°C to -80°C for lyophilized) and protect from light to minimize chemical degradation.[7][13][14] 2. Handle with Care: Avoid excessive agitation or shaking.[12] 3. Formulation Optimization: Ensure adequate cholesterol is included in the formulation to enhance stability.[15] 4. Lyophilize for Long-Term Storage: Lyophilization with appropriate cryoprotectants is a robust method to prevent leakage and maintain encapsulation over time.[6][16]
Reduced In Vitro / In Vivo Potency (Transfection Efficiency) 1. mRNA Degradation: Hydrolysis of the mRNA payload within the LNP core.[3][17] 2. Lipid Oxidation: Oxidation of unsaturated ionizable lipids can generate reactive species that form adducts with the mRNA, inhibiting translation.[18][19][20] 3. Particle Aggregation: Aggregated particles may have altered cellular uptake mechanisms and biodistribution.[10]1. Use RNase-Free Materials: Strictly adhere to RNase-free techniques during formulation and handling.[2] 2. Protect from Oxidation: Use antioxidants, store under an inert atmosphere (e.g., argon), and use light-protective containers.[10][13] 3. Optimize Ionizable Lipid: Consider using ionizable lipids with greater stability, such as those with piperidine-based head groups that are less prone to forming adducts.[21][22] 4. Confirm Physical Stability: Use Dynamic Light Scattering (DLS) to check for aggregation before in vivo/in vitro use.
Failed or Incomplete Lyophilization/Reconstitution 1. Inadequate Cryoprotectant: Insufficient concentration or incorrect type of cryoprotectant (e.g., sucrose, trehalose) can lead to particle fusion during freeze-drying.[1][23][24] 2. Aggregation upon Reconstitution: Lyophilized particles may aggregate if not properly protected.[1][8] 3. Improper Lyophilization Cycle: Suboptimal freezing rates or drying times can damage LNPs.[16]1. Optimize Cryoprotectant Concentration: Screen different concentrations of sucrose or trehalose (e.g., 5-20% w/v) to find the optimal level for your formulation.[25][26] 2. Optimize Reconstitution Buffer: While not ideal for in vivo use, reconstituting in a buffer with a small percentage of ethanol (B145695) can sometimes aid solubilization, indicating an issue with the lyoprotection strategy.[1] The primary goal should be reconstitution in an aqueous buffer. 3. Develop a Robust Lyophilization Protocol: Optimize freezing, primary drying, and secondary drying steps for your specific LNP formulation.[16]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound LNPs?

A1: this compound LNPs are susceptible to two main types of degradation:

  • Physical Instability: This includes particle aggregation, fusion, and leakage of the encapsulated cargo (e.g., mRNA). These processes can be triggered by improper storage temperatures, freeze-thaw cycles, and mechanical stress.[2][3][11]

  • Chemical Instability: This involves the molecular breakdown of LNP components. Key pathways include the hydrolysis of ester bonds within the ionizable lipid and phospholipids, and the oxidation of unsaturated lipid tails.[2][6][18] Lipid oxidation can create reactive byproducts that may form adducts with the mRNA payload, reducing its biological activity.[19][20]

Q2: What is the best way to store LNPs for long-term stability?

A2: For long-term stability (months to years), lyophilization (freeze-drying) is the most effective strategy.[6][7] Lyophilized LNPs, formulated with a suitable cryoprotectant like sucrose or trehalose, can be stored at 4°C or even room temperature for extended periods (at least 24 weeks at 4°C) with minimal changes to their physicochemical properties and potency.[6][7] For aqueous LNP formulations, storage at refrigerated conditions (2-8°C) is generally preferred over freezing (-20°C) for periods up to 150 days, as this avoids the damaging effects of freeze-thaw cycles.[1][5]

Q3: Why are cryoprotectants like sucrose and trehalose necessary for freezing and lyophilization?

A3: During the freezing process, the formation of ice crystals exerts significant stress on the LNP structure, which can lead to aggregation, fusion, and leakage of the encapsulated cargo.[9] Cryoprotectants like sucrose and trehalose are essential because they form a glassy, amorphous matrix around the LNPs.[8][23] This matrix immobilizes the nanoparticles, prevents the formation of large ice crystals, and protects their integrity during both the freezing and drying stages of lyophilization, ensuring they can be reconstituted to their original state.[1][23]

Q4: How does the choice of ionizable lipid impact LNP shelf-life?

A4: The chemical structure of the ionizable lipid is a critical factor for stability.[10][22] Lipids with ester bonds are susceptible to hydrolysis.[][28] Furthermore, some ionizable lipids are prone to oxidation, which can lead to the formation of reactive impurities that covalently bind to the mRNA cargo (adduct formation), thereby inactivating it.[18][20] Recent studies have shown that designing ionizable lipids with specific chemical structures, such as piperidine-based head groups, can minimize adduct formation and significantly improve the storage stability of LNPs in liquid form at 4°C.[21][22]

Q5: What analytical methods should I use to assess the stability of my LNPs over time?

A5: A comprehensive stability testing program should include a suite of analytical methods to monitor critical quality attributes (CQAs):[29]

  • Particle Size, PDI, and Concentration: Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA).[30][31]

  • Encapsulation Efficiency: Fluorescence-based assays like the RiboGreen assay.[29]

  • Lipid Purity and Integrity: Reversed-Phase High-Performance Liquid Chromatography with a Charged Aerosol Detector (RP-HPLC-CAD) or a mass spectrometer (LC-MS) to quantify lipid components and detect degradation products.[29][32][33]

  • mRNA Integrity and Purity: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) or capillary electrophoresis (CE) to assess mRNA fragmentation and the formation of mRNA-lipid adducts.[29]

  • In Vitro/In Vivo Potency: Cell-based assays or animal models to measure the biological activity (e.g., protein expression) of the encapsulated cargo, which is the ultimate indicator of stability.[7][34]

Quantitative Data Summary

Table 1: Effect of Storage Conditions on LNP Stability (Aqueous Suspension)

Storage Temp.DurationBuffer pHKey FindingReference(s)
2°C156 days3, 7.4, 9Most stable condition; particle properties and potency maintained.[1]
-20°C150+ days7.4Less stable than 2°C; aggregation and loss of efficacy observed.[1]
25°C8 weeks5.0 vs 7.0Increased ester hydrolysis of ionizable lipid compared to 4°C.[21]
4°C8 weeks5.0 vs 7.0Less sensitive to external buffer pH; higher microviscosity.[21]

Table 2: Impact of Lyophilization with Cryoprotectants on LNP Stability

CryoprotectantConcentration (w/v)Storage Temp.DurationKey FindingReference(s)
Sucrose10%-20°C30 daysMaintained vaccine stability and in vivo potency.[26]
Sucrose8.7%Not specifiedNot specifiedOptimal concentration to maintain transfection efficiency.[25]
Sucrose20%Not specifiedNot specifiedEnabled successful lyophilization.[24]
Trehalose/Sucrose1-20%Room Temp.Not specifiedPrevented aggregation and loss of efficacy upon reconstitution.[1][8]
Sucrose + Maltose10% + 10%4°C24 weeksPhysicochemical properties did not significantly change.[35]
Sucrose + Maltose10% + 10%Room Temp.12 weeksPhysicochemical properties did not significantly change.[6][35]

Experimental Protocols

Protocol 1: Lyophilization of this compound LNPs

Objective: To prepare a stable, lyophilized powder of LNPs that can be stored long-term and reconstituted prior to use.

Materials:

  • LNP aqueous suspension

  • Cryoprotectant solution (e.g., 20% w/v Sucrose in RNase-free water)[24]

  • RNase-free water

  • Lyophilizer-compatible vials

  • Freeze-dryer (Lyophilizer)

Methodology:

  • Cryoprotectant Addition: Aseptically add the cryoprotectant solution to the LNP suspension to achieve a final target concentration (e.g., 10% w/v sucrose). Mix gently by inversion.[26]

  • Aliquoting: Dispense the LNP-cryoprotectant mixture into sterile lyophilization vials. Do not overfill the vials (a fill volume of less than half the vial's total volume is recommended).

  • Freezing: Place the vials onto the shelf of the freeze-dryer. Initiate the freezing protocol. The freezing rate can be critical; some protocols use a slow cooling rate, while others freeze rapidly at -80°C or in liquid nitrogen. A typical cycle might involve cooling to -40°C and holding for 2-3 hours to ensure complete freezing.[1][16]

  • Primary Drying (Sublimation): After freezing, apply a vacuum (e.g., ≤200 mTorr) and raise the shelf temperature to a point below the eutectic temperature of the formulation (e.g., -10°C to -25°C). This phase removes the frozen water (ice) through sublimation. This step is the longest and may take 24-48 hours.[16]

  • Secondary Drying (Desorption): After all ice has sublimated, gradually increase the shelf temperature (e.g., to 20°C or 25°C) while maintaining a deep vacuum to remove residual, unfrozen water molecules. This phase may last for 12-24 hours.[16]

  • Stoppering and Storage: Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen or argon, and stopper the vials under vacuum. Seal the vials with aluminum caps. Store the lyophilized product at the recommended temperature (e.g., 2-8°C).

Protocol 2: Stability Assessment by Dynamic Light Scattering (DLS)

Objective: To measure the mean particle size (Z-average) and polydispersity index (PDI) of LNPs as indicators of physical stability.

Materials:

  • LNP sample (stored under desired condition)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Appropriate disposable or quartz cuvettes

  • RNase-free buffer for dilution (e.g., PBS)

Methodology:

  • Sample Preparation: At each time point in the stability study, retrieve an LNP sample. Allow it to equilibrate to room temperature. If the sample is lyophilized, reconstitute it with the appropriate volume of RNase-free water or buffer and allow it to dissolve completely.

  • Dilution: Based on the instrument's requirements and the LNP concentration, dilute a small volume of the LNP suspension in the appropriate buffer to achieve a suitable scattering intensity. Mix gently.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up. Select the appropriate measurement parameters (e.g., sample material, dispersant properties, temperature).

  • Measurement: Transfer the diluted sample to a clean cuvette, ensuring no bubbles are present. Place the cuvette in the instrument.

  • Data Acquisition: Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Analysis: Record the Z-average diameter (in nm) and the PDI. An increase in Z-average and/or PDI over time indicates particle aggregation and a decrease in physical stability.

Visualizations

Logical and Experimental Workflows

LNP_Degradation_Pathways Figure 1. Key Degradation Pathways for Ionizable Lipid LNPs LNP This compound LNP Physical Physical Instability LNP->Physical Chemical Chemical Instability LNP->Chemical Aggregation Aggregation / Fusion Physical->Aggregation Leakage Cargo Leakage Physical->Leakage Hydrolysis Lipid Hydrolysis (Ester Bonds) Chemical->Hydrolysis Oxidation Lipid Oxidation (Unsaturated Tails) Chemical->Oxidation Adducts mRNA-Lipid Adduct Formation Oxidation->Adducts leads to

Figure 1. Key Degradation Pathways for Ionizable Lipid LNPs

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for LNP Instability Start Instability Observed (e.g., High PDI, Low Potency) CheckPhysical Assess Physical Stability (DLS, NTA) Start->CheckPhysical CheckChemical Assess Chemical Stability (HPLC, LC-MS) CheckPhysical->CheckChemical Normal Size/PDI Aggregated Particles Aggregated? CheckPhysical->Aggregated Abnormal Size/PDI Degradation Lipid/mRNA Degradation? CheckChemical->Degradation Degradants Detected Aggregated->CheckChemical No OptimizeStorage Optimize Storage (Temp, Buffer, Avoid Freeze-Thaw) Aggregated->OptimizeStorage Yes ConsiderLyophilization Consider Lyophilization with Cryoprotectants Aggregated->ConsiderLyophilization Yes End Stable LNP Formulation OptimizeStorage->End ConsiderLyophilization->End ProtectFromOxidation Add Antioxidants Store under Inert Gas Degradation->ProtectFromOxidation Yes (Oxidation) ReviewLipid Review Ionizable Lipid Choice Degradation->ReviewLipid Yes (Adducts) Degradation->End No ProtectFromOxidation->End ReviewLipid->End

Figure 2. Troubleshooting Workflow for LNP Instability

References

Validation & Comparative

A Comparative Guide to Ionizable Lipids in mRNA Delivery: SM-102 vs. Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two ionizable lipids, SM-102 and Ionizable Lipid 4, for messenger RNA (mRNA) delivery. This document synthesizes available performance data, experimental protocols, and key structural information to facilitate informed decisions in the development of lipid nanoparticle (LNP)-based mRNA therapeutics.

Executive Summary

The success of mRNA vaccines has underscored the critical role of ionizable lipids in the safe and effective delivery of mRNA. These lipids are pivotal components of LNPs, responsible for encapsulating the negatively charged mRNA and facilitating its endosomal escape into the cytoplasm. SM-102 is a well-established, clinically validated ionizable lipid, integral to the Moderna COVID-19 vaccine.[1][2][3][4] In contrast, publicly available information on "this compound" for mRNA delivery is scarce, limiting a direct, data-driven comparison. This guide presents a comprehensive overview of SM-102, including its performance metrics and detailed experimental protocols, while also presenting the limited available data for this compound.

Overview of Ionizable Lipids

Ionizable lipids are amphiphilic molecules with a protonatable amine head group and hydrophobic tails.[5] Their pKa is a crucial characteristic, allowing them to be positively charged at an acidic pH for mRNA encapsulation and nearly neutral at physiological pH to reduce toxicity.[3][5][] Upon endocytosis into the cell, the acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of mRNA into the cytoplasm.[4][]

SM-102 is a synthetic, patented ionizable amino lipid that has been extensively used in LNP formulations for mRNA delivery, most notably in the Moderna COVID-19 vaccine.[1][2][3] Its efficacy and safety profile are well-documented in both preclinical and clinical studies.[7]

This compound is an ionizable cationic lipid with a pKa of 6.1.[8] It is described as a hydrogen peroxide-induced rearrangement product of the cationic lipid CA-lipid 5.[8] Its application has been noted in the context of siRNA delivery, where LNPs containing this compound were less effective in a mouse xenograft model than its precursor.[8] There is a significant lack of published data on its use and performance for mRNA delivery.

Physicochemical Properties and LNP Characteristics

The physicochemical properties of the ionizable lipid directly influence the characteristics of the resulting LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundSM-102
CAS Number 1799316-81-6[8]2089251-47-6[2][4]
Molecular Weight 788.2 g/mol [8]710.17 g/mol [9]
pKa 6.1[8]~6.7[10]
Chemical Structure Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate[4]A complex structure with multiple ester and amine functionalities.[8]

Table 2: Typical LNP Formulation and Characteristics with SM-102

ParameterTypical Value
Molar Ratio (SM-102:DSPC:Cholesterol:PEG-Lipid) 50:10:38.5:1.5[11][12][13]
Particle Size (Z-average) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%
Zeta Potential (at neutral pH) Near-neutral

Note: Data for LNP characteristics with this compound is not publicly available.

Performance Data in mRNA Delivery

The ultimate measure of an ionizable lipid's effectiveness is its ability to facilitate potent and safe gene expression from the delivered mRNA.

In Vitro Performance

Studies have shown that LNPs formulated with SM-102 can achieve high transfection efficiency in various cell lines.[12][14] One study demonstrated that SM-102-based LNPs induced maximum luciferase expression in HeLa cells compared to LNPs formulated with other ionizable lipids like ALC-0315 and MC3.[14]

Quantitative in vitro performance data for this compound in mRNA delivery is not available in the public domain.

In Vivo Performance

SM-102 has demonstrated robust in vivo performance, leading to high levels of protein expression after intramuscular or intravenous administration.[3][7] A direct comparison with the ionizable lipid ALC-0315 (used in the Pfizer-BioNTech vaccine) showed that SM-102 resulted in higher luciferase expression and antibody production in mice following intramuscular delivery.[7] Furthermore, novel ionizable lipids are often benchmarked against SM-102, highlighting its status as a gold standard. For instance, a novel lipid, ARV-T1, showed a 7-fold higher median signal intensity in vitro and more than a 10-fold higher potency in inducing neutralizing antibodies in mice compared to SM-102.[10] Another study with 4N4T ionizable lipids also reported higher mRNA translation efficiency and antibody titers compared to SM-102.[15]

Quantitative in vivo performance data for this compound in mRNA delivery is not available in the public domain.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful formulation and evaluation of mRNA-LNP therapeutics.

LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for preparing mRNA-LNPs using a microfluidic device.

1. Preparation of Solutions:

  • Lipid-Ethanol Solution: Dissolve SM-102, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695) to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[11][12][13]

  • mRNA-Aqueous Solution: Dilute the mRNA in an acidic buffer (e.g., 10-50 mM citrate (B86180) buffer, pH 4.0).[16]

2. Microfluidic Mixing:

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Set the flow rate ratio (FRR) on the microfluidic mixing system, typically 3:1 (aqueous:organic).[16]

  • Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs.[16]

3. Downstream Processing:

  • Dialysis: Dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.[17][18]

  • Sterilization: Sterile-filter the final LNP formulation through a 0.22 µm filter.[17][19]

  • Storage: Store the LNPs at 4°C for short-term use or -80°C for long-term storage.[17]

Characterization of LNPs
  • Size and PDI: Measured by Dynamic Light Scattering (DLS).[16][20]

  • Encapsulation Efficiency: Determined using a fluorescence-based assay such as RiboGreen.[19][20]

  • pKa: Determined using a TNS (2-(p-toluidine)-6-naphthalene sulfonic acid) assay.[10]

In Vitro Transfection
  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a suitable culture medium and allow them to adhere overnight.[19][21]

  • Transfection: Add the mRNA-LNP solution directly to the cells in a complete medium.[21]

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).[22]

  • Analysis: Measure the expression of the reporter protein (e.g., luciferase, GFP) using appropriate assays (e.g., bioluminescence assay, flow cytometry).[19][22]

In Vivo Evaluation in Mice
  • Administration: Administer the mRNA-LNPs to mice via the desired route (e.g., intramuscular or intravenous injection).[17]

  • Bioluminescence Imaging: For luciferase-encoding mRNA, inject the substrate (e.g., D-luciferin) and perform whole-body imaging at various time points (e.g., 6, 24, 48 hours) to monitor protein expression.[17][23]

  • ELISA: Collect blood samples to quantify the expressed protein (e.g., hEPO) or antibody titers.[11]

Visualizing the Workflow

LNP_mRNA_Workflow

mRNA_Delivery_Pathway lnp mRNA-LNP (Neutral Surface Charge) cell Target Cell lnp->cell Circulation endocytosis Endocytosis cell->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome Internalization escape Endosomal Escape (Lipid Protonation) endosome->escape mrna_release mRNA Release escape->mrna_release translation Translation (Ribosome) mrna_release->translation Cytoplasm protein Therapeutic Protein translation->protein

Conclusion

SM-102 stands as a clinically validated and highly effective ionizable lipid for mRNA delivery, supported by a wealth of public data on its performance and formulation. It serves as a critical benchmark for the development of new ionizable lipids. While this compound has been identified and characterized in a specific chemical context, there is a clear absence of data regarding its application and efficacy for mRNA delivery. For researchers and developers in the field, SM-102 remains a robust and reliable choice. Future investigations into novel lipids like this compound would require comprehensive studies to establish their potential in the rapidly advancing field of mRNA therapeutics.

References

A Comparative Analysis of Ionizable Lipids for mRNA Delivery: Featuring Ionizable Lipid 4, DLin-MC3-DMA, SM-102, and ALC-0315

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical determinant for the efficacy and safety of lipid nanoparticle (LNP)-based mRNA therapeutics. This guide provides an objective comparison of Ionizable Lipid 4 against three clinically advanced and widely utilized ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315. The following sections detail their physicochemical properties, in vitro and in vivo performance, and the experimental protocols used to generate the supporting data.

Ionizable lipids are the cornerstone of modern mRNA delivery systems. Their unique pH-sensitive nature, being neutral at physiological pH and becoming positively charged in the acidic environment of the endosome, is paramount for efficient mRNA encapsulation and subsequent release into the cytoplasm. This mechanism minimizes toxicity associated with cationic lipids while maximizing delivery efficiency. This guide delves into a comparative analysis of four prominent ionizable lipids, offering a data-driven resource to inform the selection process for specific therapeutic applications.

Physicochemical and Performance Comparison

The performance of an ionizable lipid is dictated by a combination of its chemical structure, which influences its pKa, and how it interacts with other components of the LNP formulation. These factors collectively determine the LNP's size, surface charge, encapsulation efficiency, and, ultimately, its biological activity.

PropertyThis compoundDLin-MC3-DMASM-102ALC-0315
pKa 6.16.446.686.09
Molecular Weight ( g/mol ) ~788.2642.09710.16766.27
LNP Particle Size (nm) Data Not Available~70-100~80-100~80-100
Polydispersity Index (PDI) Data Not Available< 0.2< 0.2< 0.2
Zeta Potential (mV) Data Not AvailableNear-neutralNear-neutralNear-neutral
mRNA Encapsulation Efficiency (%) Data Not Available>90%>95%>95%

In Vivo Performance Comparison

The ultimate test of an ionizable lipid's utility lies in its in vivo performance. Key metrics include the efficiency of mRNA delivery to target tissues, the resulting protein expression, and the associated safety profile.

Performance MetricDLin-MC3-DMASM-102ALC-0315
Primary Application siRNA delivery (Onpattro®)mRNA vaccines (Moderna COVID-19)mRNA vaccines (Pfizer-BioNTech COVID-19)
In Vivo mRNA Delivery Efficiency (e.g., Luciferase Expression) ModerateHighHigh
In Vivo siRNA Delivery Efficiency (e.g., Factor VII knockdown) HighNot Primarily UsedHigh
Hepatotoxicity (ALT/AST Levels) Lower potential for elevation at higher dosesGenerally well-tolerated at vaccine dosesPotential for liver enzyme elevation at higher doses

Note: This table summarizes general findings from multiple preclinical and clinical studies. Direct head-to-head comparisons have shown that ALC-0315 and SM-102 generally exhibit higher mRNA delivery efficiency compared to DLin-MC3-DMA. However, DLin-MC3-DMA remains a benchmark for siRNA delivery, particularly to the liver. The toxicity profile can be dose-dependent and influenced by the specific LNP formulation.

Mechanism of Action: Endosomal Escape

The pH-dependent protonation of ionizable lipids is the key to their success. The following diagram illustrates the proposed mechanism of endosomal escape, a critical step for the cytoplasmic delivery of mRNA.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~5.0-6.5) LNP_neutral LNP (Neutral Surface) LNP_protonated LNP Protonation (Positive Charge) LNP_neutral->LNP_protonated Endocytosis Endosomal_Membrane Endosomal Membrane (Anionic Lipids) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Membrane_Destabilization Membrane Destabilization (Hexagonal Phase Formation) Endosomal_Membrane->Membrane_Destabilization mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Endosomal Escape Cytoplasm Cytoplasm Translation Protein Translation

Mechanism of LNP-mediated mRNA delivery and endosomal escape.

Experimental Workflow for LNP Formulation and Evaluation

The characterization and comparison of different ionizable lipids follow a standardized workflow, from LNP formulation to in vivo assessment.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Lipid_Mix Lipid Mixture in Ethanol (B145695) (Ionizable Lipid, Helper, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution mRNA in Acidic Buffer (e.g., Citrate (B86180) pH 4.0) mRNA_Solution->Microfluidic_Mixing LNP_Formation LNP Self-Assembly Microfluidic_Mixing->LNP_Formation Purification Purification (e.g., Dialysis) LNP_Formation->Purification DLS Size & Zeta Potential (DLS) Purification->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purification->RiboGreen In_Vitro In Vitro Transfection (Cell Culture) Purification->In_Vitro In_Vivo In Vivo Administration (e.g., Mouse Model) Purification->In_Vivo Efficacy Efficacy Assessment (e.g., Luciferase Assay) In_Vitro->Efficacy In_Vivo->Efficacy Toxicity Toxicity Assessment (e.g., ALT/AST levels) In_Vivo->Toxicity

General experimental workflow for LNP formulation and characterization.

Detailed Experimental Protocols

To ensure reproducibility and a thorough understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison of these ionizable lipids.

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for preparing LNPs encapsulating mRNA using a microfluidic device.

  • Materials:

    • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102, ALC-0315), helper lipid (e.g., DSPC), Cholesterol, and PEG-lipid (e.g., DMG-PEG2000)

    • mRNA

    • Absolute ethanol (200 proof)

    • Citrate buffer (e.g., 10 mM, pH 4.0)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Microfluidic mixing device (e.g., NanoAssemblr)

    • Dialysis cassette (e.g., 10 kDa MWCO)

  • Procedure:

    • Lipid Stock Solution Preparation: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in absolute ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5) and a final total lipid concentration (e.g., 10-25 mM).

    • mRNA Solution Preparation: Dilute the mRNA in the acidic citrate buffer to the desired concentration.

    • Microfluidic Mixing:

      • Load the lipid solution into one syringe and the mRNA solution into another.

      • Set the desired flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1) and the total flow rate (TFR) on the microfluidic device.

      • Initiate mixing. The rapid mixing of the two solutions induces the self-assembly of the LNPs, encapsulating the mRNA.

    • Purification:

      • Collect the LNP suspension.

      • Transfer the LNP solution into a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

    • Sterilization and Storage:

      • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

      • Store the LNPs at 4°C for short-term use.

Characterization of LNP Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard method for determining the size (hydrodynamic diameter) and zeta potential of LNPs.

  • Materials:

    • LNP suspension

    • Deionized water or PBS for dilution

    • DLS instrument (e.g., Malvern Zetasizer)

    • Disposable cuvettes

  • Procedure:

    • Sample Preparation: Dilute a small aliquot of the LNP suspension in deionized water or PBS to a suitable concentration for DLS measurement to avoid multiple scattering effects.

    • Size Measurement:

      • Transfer the diluted sample to a cuvette.

      • Place the cuvette in the DLS instrument.

      • Equilibrate the sample to the desired temperature (typically 25°C).

      • Perform the size measurement, acquiring at least three replicate readings. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).

    • Zeta Potential Measurement:

      • Transfer the diluted sample to a zeta potential measurement cell.

      • Place the cell in the instrument.

      • Perform the zeta potential measurement. The instrument will report the mean zeta potential in millivolts (mV).

Quantification of mRNA Encapsulation Efficiency

The RiboGreen assay is a common method to determine the percentage of mRNA successfully encapsulated within the LNPs.

  • Materials:

    • LNP suspension

    • Quant-iT™ RiboGreen™ RNA Assay Kit

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

    • Triton X-100 (2% solution)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Standard Curve Preparation: Prepare a standard curve of the free mRNA in TE buffer at known concentrations.

    • Sample Preparation:

      • In a 96-well plate, prepare two sets of diluted LNP samples in TE buffer.

      • To one set of samples, add Triton X-100 to a final concentration of 0.1% to lyse the LNPs and release the encapsulated mRNA (total mRNA).

      • To the other set of samples, add an equal volume of TE buffer without Triton X-100 (free mRNA).

    • RiboGreen Addition: Add the diluted RiboGreen reagent to all wells (standards and samples) and incubate for 5 minutes at room temperature, protected from light.

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the RiboGreen dye (e.g., ~480 nm excitation, ~520 nm emission).

    • Calculation:

      • Determine the concentration of total mRNA and free mRNA in the LNP samples using the standard curve.

      • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vivo mRNA Delivery and Efficacy Assessment (Luciferase Model)

This protocol describes a common method for evaluating the in vivo delivery efficiency of mRNA-LNPs using a luciferase reporter gene in a mouse model.

  • Materials:

    • LNP suspension encapsulating luciferase mRNA

    • C57BL/6 mice (or other appropriate strain)

    • D-Luciferin substrate

    • In Vivo Imaging System (IVIS)

    • Sterile syringes and needles

  • Procedure:

    • Administration:

      • Administer the LNP-mRNA formulation to mice via the desired route (e.g., intravenous, intramuscular). A typical dose for intravenous injection is 0.1-1.0 mg/kg of mRNA.

    • Bioluminescence Imaging:

      • At predetermined time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin to the mice via intraperitoneal injection (typically 150 mg/kg).

      • After a short incubation period (e.g., 10-15 minutes), anesthetize the mice and place them in the IVIS chamber.

      • Acquire bioluminescence images to visualize the location and quantify the intensity of luciferase expression.

    • Ex Vivo Organ Analysis (Optional):

      • At the end of the experiment, euthanize the mice and harvest key organs (e.g., liver, spleen, lungs).

      • Homogenize the tissues and perform a luciferase assay on the tissue lysates to quantify protein expression in specific organs.

Assessment of Hepatotoxicity

Liver toxicity is a key safety parameter evaluated following the administration of LNPs.

  • Materials:

    • LNP suspension

    • Mice

    • Blood collection tubes

    • Serum chemistry analyzer

  • Procedure:

    • Administration: Administer the LNP formulation to mice at various doses.

    • Blood Collection: At specified time points (e.g., 24, 48, 72 hours) post-administration, collect blood samples from the mice.

    • Serum Analysis:

      • Process the blood to obtain serum.

      • Analyze the serum for levels of liver enzymes, primarily alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), using a serum chemistry analyzer.

    • Histopathology (Optional):

      • At the end of the study, euthanize the mice and harvest the livers.

      • Fix the liver tissue in formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining) to assess for any signs of liver damage.

This comprehensive guide provides a comparative overview of this compound and other leading ionizable lipids, supported by quantitative data and detailed experimental methodologies. The choice of the optimal ionizable lipid will ultimately depend on the specific application, balancing the need for high delivery efficiency with a favorable safety profile.

"in vivo validation of Ionizable Lipid 4 efficacy"

Author: BenchChem Technical Support Team. Date: December 2025

As research in nucleic acid-based therapeutics advances, the in vivo validation of delivery vehicles is paramount. This guide provides a comparative analysis of the in vivo efficacy of the well-established ionizable lipid, DLin-MC3-DMA, against other prominent alternatives. The data presented is collated from various studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating lipid nanoparticle (LNP) performance.

Comparative Analysis of LNP Formulations

A critical aspect of validating an LNP system is benchmarking its performance against other well-characterized formulations. The following tables summarize the physicochemical characteristics and in vivo efficacy of LNPs containing DLin-MC3-DMA in comparison to other clinically relevant ionizable lipids such as ALC-0315 and DLin-KC2-DMA.

Physicochemical Characterization of LNP Formulations
ParameterDLin-MC3-DMA LNPALC-0315 LNPDLin-KC2-DMA LNP
Ionizable Lipid DLin-MC3-DMAALC-0315DLin-KC2-DMA
Helper Lipid DSPCDSPCDSPC
Cholesterol CholesterolCholesterolCholesterol
PEG-Lipid DMG-PEG 2000PEG-DMGDMG-PEG 2000
Molar Ratio (Ionizable:Helper:Cholesterol:PEG) 50:10:38.5:1.5[1][2][3]~50:10:38.5:1.5[4]Not specified
Particle Size (Z-average, nm) 70 - 120[1]Similar to DLin-MC3-DMANot specified
Polydispersity Index (PDI) 0.05 - 0.2[1]Similar to DLin-MC3-DMANot specified
Encapsulation Efficiency (%) > 85[1]Similar to DLin-MC3-DMANot specified
In Vivo Efficacy: siRNA-Mediated Gene Silencing

The primary measure of efficacy for siRNA-LNP formulations is the dose-dependent knockdown of a target gene, often a hepatic gene like Factor VII in mice.

Ionizable LipidTarget GeneAnimal ModelEfficacy (ED₅₀)Reference
DLin-MC3-DMA Factor VIIMouse0.005 mg/kg[5][5]
DLin-MC3-DMA Transthyretin (TTR)Non-human primate0.03 mg/kg[5][5]
DLin-KC2-DMA Factor VIIMouse~0.5 mg/kg[5]
ALC-0315 Factor VIIMouse~2-fold greater knockdown than MC3 at 1 mg/kg[4]
ALC-0315 ADAMTS13Mouse~10-fold greater knockdown than MC3 at 1 mg/kg[4]
In Vivo Efficacy: mRNA Delivery and Protein Expression

For mRNA-LNP formulations, efficacy is determined by the level of protein expression from the delivered mRNA.

Ionizable LipidReporter GeneAnimal ModelRelative Protein ExpressionReference
DLin-MC3-DMA LuciferaseZebrafish EmbryoSignificantly lower than ALC-0315 and SM-102[6]
ALC-0315 LuciferaseZebrafish EmbryoSignificantly higher than DLin-MC3-DMA[6]
SM-102 LuciferaseZebrafish EmbryoSimilar to ALC-0315, significantly higher than DLin-MC3-DMA[6]
DLin-MC3-DMA pDNAMouseLower spleen protein production than DLin-KC2-DMA[7][8]
DLin-KC2-DMA pDNAMouseHigher spleen protein production than DLin-MC3-DMA[7][8]
Comparative In Vivo Toxicity

Toxicity, particularly hepatotoxicity, is a critical consideration in the development of LNP-based therapeutics.

Ionizable LipidDoseAnimal ModelKey Toxicity FindingsReference
DLin-MC3-DMA 5 mg/kgMouseNo significant increase in ALT or bile acids.[4][9]
ALC-0315 5 mg/kgMouseSignificant increase in ALT and bile acids.[4][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies.

LNP Formulation via Microfluidic Mixing

This method is widely used to produce uniform and reproducible LNPs with high encapsulation efficiency.[1]

  • Preparation of Stock Solutions :

    • Dissolve DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 individually in absolute ethanol (B145695) to a stock concentration of 10-20 mg/mL.[1][2] Ensure complete dissolution; gentle warming may be necessary for cholesterol.[1][2]

    • Store lipid stock solutions at -20°C under an inert atmosphere (e.g., argon).[1]

    • Prepare the nucleic acid (siRNA or mRNA) in an acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 4.0-5.0).[1][10]

  • Lipid Mixture Preparation :

    • Combine the lipid stock solutions in an RNase-free tube to achieve the desired molar ratio, typically 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[1][2][3]

    • Vortex the mixture to ensure homogeneity.[1]

  • Microfluidic Mixing :

    • Set up a microfluidic mixing device.

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another.[1]

    • Set the flow rate ratio to 1:3 (ethanol:aqueous) to facilitate self-assembly of the LNPs.[1]

  • Dialysis and Concentration :

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.[2][3][10]

    • Concentrate the LNPs if necessary using a centrifugal filter unit.[1]

In Vivo Efficacy Study in a Murine Model

The following protocol outlines a general workflow for assessing the in vivo efficacy of siRNA-LNP formulations.

  • Animal Model : Utilize a suitable mouse strain (e.g., C57BL/6).

  • LNP Administration : Administer the LNP-siRNA formulation intravenously (i.v.) via the tail vein at various doses (e.g., 0.001 to 1 mg/kg).

  • Sample Collection : Collect blood samples at a predetermined time point post-injection (e.g., 48 hours) to obtain serum.

  • Efficacy Assessment :

    • Measure the target protein levels in the serum (e.g., Factor VII) using an appropriate assay (e.g., chromogenic assay).

    • Calculate the percentage of gene silencing relative to a control group treated with a non-targeting siRNA or PBS.

  • Toxicity Assessment :

    • Monitor animal health and body weight.

    • Analyze serum for liver enzyme levels (e.g., ALT, AST) to assess hepatotoxicity.[9]

    • Perform histopathological analysis of major organs (e.g., liver, spleen).[11]

Visualizations

LNP Formulation and In Vivo Testing Workflow

G cluster_0 LNP Formulation cluster_1 In Vivo Efficacy Validation prep_lipids 1. Prepare Lipid Stock Solutions (Ethanol) mix_lipids 3. Combine Lipids (Molar Ratio 50:10:38.5:1.5) prep_lipids->mix_lipids prep_rna 2. Prepare RNA (Aqueous Buffer, pH 4-5) microfluidics 4. Microfluidic Mixing (3:1 Aqueous:Ethanol) prep_rna->microfluidics mix_lipids->microfluidics dialysis 5. Dialysis vs. PBS (pH 7.4) microfluidics->dialysis admin 6. IV Administration to Murine Model dialysis->admin collect 7. Blood/Tissue Collection (48h) admin->collect analyze_eff 8a. Efficacy Analysis (e.g., Factor VII knockdown) collect->analyze_eff analyze_tox 8b. Toxicity Analysis (e.g., ALT/AST levels) collect->analyze_tox

Caption: Workflow for LNP formulation and in vivo efficacy testing.

Cellular Uptake and Endosomal Escape Pathway

G LNP LNP in Circulation (pH 7.4, Neutral Charge) ApoE ApoE Binding LNP->ApoE Cell Hepatocyte ApoE->Cell Endocytosis Endosome Early Endosome (pH ~6.5) Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Protonation Lipid Protonation (Positive Charge) Late_Endosome->Protonation Membrane_Fusion Membrane Destabilization Protonation->Membrane_Fusion Release siRNA Release to Cytosol Membrane_Fusion->Release RISC RISC Loading & Target mRNA Cleavage Release->RISC

Caption: LNP cellular uptake and siRNA release mechanism.

References

"benchmark studies of Ionizable Lipid 4"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Leading Ionizable Lipids for Nucleic Acid Delivery

The advent of nucleic acid-based therapeutics, including siRNA and mRNA vaccines, has been largely enabled by the development of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the most clinically advanced platform for this purpose, with ionizable lipids standing as a cornerstone of their success.[1][2][3] These specialized lipids are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[1][4][] This guide provides a comparative analysis of three clinically significant ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315, which are key components in FDA-approved therapies.

The Pivotal Role of Ionizable Lipids

Ionizable lipids are amphiphilic molecules featuring a protonatable amine headgroup and a hydrophobic tail.[1] Their pH-responsive character is fundamental to the function of LNPs. During formulation at an acidic pH, these lipids are positively charged, which allows for the efficient encapsulation of negatively charged nucleic acids like mRNA and siRNA.[1][4] Once in the neutral pH environment of the bloodstream, they become nearly neutral, which minimizes toxicity and undesirable interactions with serum proteins.[1][4] Upon uptake by cells into the acidic environment of the endosome, they regain a positive charge, which is believed to facilitate endosomal escape and the release of the genetic material into the cytoplasm.[1][]

Comparative Performance of Key Ionizable Lipids

While direct, peer-reviewed, head-to-head quantitative comparisons across all applications are not always readily available, the following tables summarize typical performance characteristics based on various studies.[1] DLin-MC3-DMA was a benchmark for the development of subsequent ionizable lipids and was the first to be part of an FDA-approved siRNA therapy, Onpattro.[1] SM-102 and ALC-0315 are integral to the Moderna and Pfizer-BioNTech COVID-19 vaccines, respectively, highlighting their efficacy for mRNA delivery.[1]

Table 1: Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids

ParameterDLin-MC3-DMASM-102ALC-0315
pKa ~6.4~6.7~6.1
Typical Particle Size (nm) 80 - 10080 - 10080 - 100
Polydispersity Index (PDI) < 0.2< 0.2< 0.2
Encapsulation Efficiency (%) > 90> 90> 90

Table 2: In Vivo Performance and Applications

FeatureDLin-MC3-DMASM-102ALC-0315
Primary Application siRNA Delivery (Onpattro)mRNA Delivery (Moderna COVID-19 Vaccine)mRNA Delivery (Pfizer-BioNTech COVID-19 Vaccine)
Primary Site of Expression LiverInjection site (muscle), Liver, SpleenLiver
Relative In Vivo Potency High for siRNAHigh for mRNAHigh for mRNA

Experimental Protocols

The following are generalized protocols for the formulation and characterization of LNPs containing ionizable lipids.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing LNPs encapsulating nucleic acids using a microfluidic mixing device.[2][6]

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102, or ALC-0315)

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG2000)

  • Nucleic Acid (mRNA or siRNA)

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) Buffer (e.g., 25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassette (10,000 MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol.[6]

  • Preparation of the Lipid Mixture (Organic Phase): Combine the lipid stock solutions in an RNase-free tube to achieve the desired molar ratio. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[7]

  • Preparation of the Nucleic Acid Solution (Aqueous Phase): Dilute the nucleic acid to the desired concentration in a citrate buffer (pH 4.0).[6]

  • Microfluidic Mixing: Set up the microfluidic mixing system. Load the lipid mixture and the nucleic acid solution into separate syringes and infuse them into the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 organic to aqueous).[8] The rapid mixing will induce the self-assembly of the LNPs.[6]

  • Dialysis: Transfer the collected LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) to remove ethanol and raise the pH.[6]

  • Concentration and Sterilization: If necessary, concentrate the dialyzed LNPs using a centrifugal filter device. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[1][6]

LNP Characterization

A. Particle Size and Polydispersity Index (PDI):

  • Measure the size and PDI using Dynamic Light Scattering (DLS).[1]

B. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

  • The encapsulation efficiency is calculated from the difference in fluorescence.[2]

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action, the following diagrams are provided.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Ionizable Lipid + DSPC + Cholesterol + PEG-Lipid in Ethanol mixer Microfluidic Mixing lipids->mixer rna mRNA/siRNA in Citrate Buffer (pH 4) rna->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis Self-assembly sterilization Sterile Filtration dialysis->sterilization Buffer exchange final_lnp Final LNP Formulation sterilization->final_lnp

Caption: LNP Formulation Workflow via Microfluidic Mixing.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular cluster_endosome Endosome (Acidic pH) lnp_neutral LNP (Neutral Surface) lnp_charged LNP (Positively Charged) lnp_neutral->lnp_charged Cellular Uptake (Endocytosis) endosomal_membrane Endosomal Membrane lnp_charged->endosomal_membrane Interaction & Disruption rna_release mRNA/siRNA Release endosomal_membrane->rna_release Endosomal Escape cytoplasm Cytoplasm rna_release->cytoplasm

Caption: Mechanism of LNP Endosomal Escape.

References

Head-to-Head Comparison: ALC-0315 vs. Other Leading Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of ionizable lipid is a critical determinant of the delivery system's efficacy and safety. While a direct comparison with a lipid specifically termed "Ionizable Lipid 4" is not feasible due to the lack of public data on a compound with this designation, this guide provides a comprehensive head-to-head comparison of ALC-0315 with other prominent and clinically advanced ionizable lipids: SM-102 and DLin-MC3-DMA. This analysis is designed to provide researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to make informed decisions for their lipid nanoparticle (LNP) formulations.

ALC-0315 is a key component of the Pfizer-BioNTech COVID-19 vaccine, while SM-102 is utilized in the Moderna COVID-19 vaccine, and DLin-MC3-DMA is a component of the first FDA-approved siRNA therapeutic, Onpattro.[1][2] All three are indispensable tools in the field of nucleic acid delivery.[2]

Physicochemical and Formulation Properties

The physicochemical properties of ionizable lipids, particularly their pKa, are crucial for the effective encapsulation of mRNA and its subsequent release within the target cell. An optimal pKa, typically between 6.0 and 7.0, allows for a near-neutral surface charge at physiological pH, minimizing toxicity, and protonation in the acidic environment of the endosome, which facilitates endosomal escape.[3][4]

PropertyALC-0315SM-102DLin-MC3-DMA (MC3)
pKa 6.09[1]~6.7[1]6.44[5]
Molecular Weight ( g/mol ) 786.34710.2[6]642.1[5]
Typical LNP Size (Z-average, nm) 70 - 100[4]70 - 100[4]~45[7]
Polydispersity Index (PDI) < 0.2[8]< 0.2[8]< 0.2
mRNA Encapsulation Efficiency (%) > 90%[4]> 90%[4]> 90%

In Vivo Performance and Considerations

The ultimate measure of an ionizable lipid's performance is its ability to effectively deliver its mRNA payload in vivo, leading to robust protein expression with minimal toxicity. While in vitro studies provide valuable initial screening data, they often do not fully correlate with in vivo outcomes.

Studies have shown that while SM-102 may exhibit superior protein expression in some in vitro models, ALC-0315 and SM-102 can yield comparable protein expression levels in vivo.[4] The choice of ionizable lipid can also influence the nature of the immune response, a critical consideration for vaccine development. For instance, some studies suggest that ALC-0315-based LNPs may induce stronger cellular immune responses.

Toxicity is another critical consideration. The ionizable lipid component of LNPs can trigger innate immune responses.[9][10] While this can be beneficial as an adjuvant effect in vaccines, it can be a concern for therapeutics requiring repeated dosing. The liver is a primary site of LNP accumulation, and hepatotoxicity is a key parameter to monitor.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of ionizable lipids. Below are standardized methodologies for key characterization assays.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes a common method for preparing mRNA-LNPs using a microfluidic device.

1. Preparation of Solutions:

  • Lipid Stock Solution (Organic Phase): Dissolve the ionizable lipid (e.g., ALC-0315), helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The total lipid concentration can range from 10-25 mM. Gentle heating may be necessary to fully dissolve all components.
  • mRNA Solution (Aqueous Phase): Dissolve the mRNA in an acidic buffer, typically 25-50 mM sodium acetate (B1210297) or sodium citrate, at a pH of 4-5.[11]

2. Microfluidic Mixing:

  • Set up a microfluidic mixing device.
  • Load the lipid stock solution and the mRNA solution into separate syringes.
  • A common flow rate ratio of the aqueous phase to the organic phase is 3:1.[11]
  • Initiate mixing at a defined total flow rate. The rapid mixing induces the self-assembly of the LNPs.

3. Downstream Processing:

  • The resulting LNP suspension is then dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and raise the pH.[11]
  • The LNPs can be sterile-filtered using a 0.2 µm filter.

Determination of Apparent pKa

The apparent pKa of an ionizable lipid within an LNP formulation can be determined using a fluorescent probe that is sensitive to the polarity of its environment.

1. LNP Preparation: Prepare LNPs as described above.

2. Assay:

  • A fluorescent probe, such as 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS), is used.
  • The fluorescence of TNS increases as it partitions into the less polar environment of the LNP core, which is influenced by the protonation state of the ionizable lipid.
  • The fluorescence intensity is measured across a range of pH values.
  • The apparent pKa is the pH at which 50% of the maximum fluorescence intensity is observed.[4]

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is a standard technique for measuring the size and polydispersity of LNPs.

1. Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS).

2. Measurement:

  • Transfer the diluted sample to a cuvette.
  • Use a DLS instrument to measure the Z-average particle size and the Polydispersity Index (PDI).
  • Zeta potential can be measured using the same instrument with an appropriate electrode-containing cuvette to determine the surface charge of the LNPs.

mRNA Encapsulation Efficiency

The encapsulation efficiency can be determined using a fluorescent dye that binds to nucleic acids.

1. Sample Preparation:

  • Prepare two sets of LNP samples.
  • To one set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and expose all the mRNA.
  • The other set remains intact.

2. Measurement:

  • Add a nucleic acid-binding fluorescent dye (e.g., RiboGreen) to both sets of samples.
  • Measure the fluorescence intensity.
  • The encapsulation efficiency is calculated as: (Fluorescence_total - Fluorescence_intact) / Fluorescence_total * 100%.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the LNP formulation and characterization workflow.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing LNP Formation cluster_process Downstream Processing Lipid Mix Lipid Mixture (Ionizable Lipid, DSPC, Chol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipid Mix->Microfluidics mRNA Sol mRNA in Aqueous Buffer (pH 4-5) mRNA Sol->Microfluidics Dialysis Buffer Exchange (Dialysis to PBS pH 7.4) Microfluidics->Dialysis Filtration Sterile Filtration (0.2 µm) Dialysis->Filtration Final LNPs Final LNP Suspension Filtration->Final LNPs

Caption: Workflow for LNP formulation using microfluidics.

LNP_Characterization_Workflow cluster_assays Characterization Assays LNP_Sample LNP Suspension DLS Dynamic Light Scattering (DLS) - Size - PDI LNP_Sample->DLS Zeta Zeta Potential Measurement - Surface Charge LNP_Sample->Zeta pKa_Assay Apparent pKa Assay (TNS Fluorescence) LNP_Sample->pKa_Assay EE_Assay Encapsulation Efficiency (RiboGreen Assay) LNP_Sample->EE_Assay

Caption: Key assays for LNP characterization.

Conclusion

The selection of an ionizable lipid is a multifaceted decision that requires careful consideration of physicochemical properties, formulation characteristics, and in vivo performance. ALC-0315, SM-102, and DLin-MC3-DMA each possess unique attributes that make them suitable for different applications. While direct head-to-head clinical trial data is limited, the information presented in this guide, based on available preclinical and characterization studies, provides a solid foundation for researchers to navigate the selection process and advance the development of next-generation mRNA therapeutics and vaccines. The provided protocols and workflows offer a standardized approach to enable consistent and comparable data generation across different laboratories.

References

A Head-to-Head Comparison: Ionizable Lipids vs. Lipofectamine for Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular and molecular biology, the effective delivery of nucleic acids into cells—a process known as transfection—is a cornerstone of research and therapeutic development. For scientists and drug development professionals, the choice of a transfection reagent can significantly impact experimental outcomes. This guide provides an objective comparison of the performance of a representative ionizable lipid, DLin-MC3-DMA, formulated into Lipid Nanoparticles (LNPs), against the widely used commercial reagent, Lipofectamine.

While the user specified "Ionizable Lipid 4," this appears to be a non-standardized or proprietary designation. Publicly available, peer-reviewed data directly comparing a specific "this compound" to Lipofectamine is not available. Therefore, this guide will focus on DLin-MC3-DMA, a well-characterized and clinically advanced ionizable lipid, as a representative of this class of delivery vehicles.

Executive Summary

Ionizable lipids and Lipofectamine are both cationic lipid-based reagents designed to facilitate the entry of nucleic acids into cells. However, they differ significantly in their chemical properties and mechanism of action, which in turn influences their transfection efficiency and cytotoxicity.

Lipofectamine , a well-established reagent, is a permanently cationic lipid formulation that forms complexes with negatively charged nucleic acids. These complexes interact with the cell membrane to enable cellular uptake. It is known for its high transfection efficiency in a broad range of cell lines.

Ionizable lipids , such as DLin-MC3-DMA, are a newer class of lipids that are neutral at physiological pH and become positively charged in the acidic environment of the endosome. This pH-sensitive charge is designed to improve endosomal escape of the nucleic acid payload and reduce the cytotoxicity associated with permanently cationic lipids.

Data Presentation: Transfection Efficiency and Cytotoxicity

The following tables summarize quantitative data from studies comparing the performance of ionizable lipid nanoparticles (LNPs) and Lipofectamine in various cell lines.

Table 1: Transfection Efficiency Comparison

Cell LineNucleic AcidIonizable Lipid LNP (DLin-MC3-DMA) EfficiencyLipofectamine 3000 EfficiencyLipofectamine 2000 EfficiencyReference
T-cellspDNA~10-fold increase from initial treatment (2nd boost)Significant decrease in TE over timeNot Tested[1]
HeLaFLuc mRNALower than LipofectamineEfficientNot Tested[2]
M2-BMDMsGFP mRNA~4-fold higher than Lipofectamine 2000Not TestedLower[2]
HEK293pCDHNot Tested53%Not Tested[3]
CHO-K1pCDHNot Tested64%Not Tested[3]
Various (17 cell lines)GFP-plasmidNot TestedGenerally higher than Lipofectamine 2000Varies by cell line (e.g., ~40-50% in some)[4][5]

Table 2: Cytotoxicity Comparison

Cell LineIonizable Lipid LNP CytotoxicityLipofectamine 3000 CytotoxicityLipofectamine 2000 CytotoxicityReference
T-cellsLow cytotoxicity observed with iLNP formulationsNot explicitly stated, but repeated use can impact viabilityNot Tested[1]
H9TNot TestedSignificant cytotoxic effect with pCDHNot Tested[3]
HEK-293TNot TestedNot explicitly stated>60% cytotoxicity[6]
Caco-2Not TestedNot explicitly stated60% cytotoxicity[6]
SHSY5YNot Tested~39% viability reduction~41% viability reduction[7]
JU77Not Tested~32% viability reduction~31% viability reduction[7]
MCF-7Not Tested~38% viability reduction~67% viability maintained[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing transfection experiments. Below are representative protocols for transfection using ionizable lipid nanoparticles and Lipofectamine.

Ionizable Lipid Nanoparticle (LNP) Transfection Protocol (for mRNA)

This protocol is a generalized procedure for the formulation of LNPs using microfluidics and subsequent in vitro transfection.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • Helper lipids (e.g., DSPC, Cholesterol) in ethanol

  • PEG-lipid in ethanol

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device

  • Dialysis cassette (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Target cells

Procedure:

  • Preparation of Lipid Mixture: Combine the ionizable lipid, helper lipids, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid).[8]

  • LNP Formulation:

    • Load the lipid mixture in one syringe and the mRNA solution in another.

    • Use a microfluidic mixer to combine the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase).

  • Dialysis: Dialyze the resulting LNP solution against PBS overnight to remove ethanol and raise the pH to neutral.[9]

  • Characterization: Determine the LNP size, polydispersity index (PDI), and encapsulation efficiency.

  • Cell Transfection:

    • Seed target cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

    • Dilute the LNP-mRNA formulation in cell culture medium to the desired final concentration.

    • Add the diluted LNP-mRNA complex to the cells.

    • Incubate the cells for 24-48 hours before assaying for protein expression.

Lipofectamine 3000 Transfection Protocol (for Plasmid DNA)

This protocol is based on the manufacturer's recommendations for Lipofectamine 3000.

Materials:

  • Lipofectamine 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmid DNA

  • Target cells in culture medium

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate so they will be 70-90% confluent at the time of transfection.

  • Complex Formation:

    • In one tube, dilute the plasmid DNA in Opti-MEM™ medium. Add the P3000™ Reagent and mix.

    • In a separate tube, dilute the Lipofectamine 3000 Reagent in Opti-MEM™ medium.

    • Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine 3000 Reagent.

    • Incubate for 10-15 minutes at room temperature to allow DNA-lipid complexes to form.

  • Transfection:

    • Add the DNA-lipid complexes to the cells.

    • Incubate the cells for 48-72 hours at 37°C.

    • Analyze the cells for gene expression.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the distinct mechanisms of action of ionizable lipids and Lipofectamine, as well as a typical experimental workflow.

Transfection_Mechanisms cluster_IonizableLipid Ionizable Lipid Nanoparticle (LNP) cluster_Lipofectamine Lipofectamine LNP_neutral LNP (Neutral pH) Endocytosis_IL Endocytosis LNP_neutral->Endocytosis_IL Endosome_IL Endosome (Acidic pH) Endocytosis_IL->Endosome_IL LNP_charged LNP (Positively Charged) Endosome_IL->LNP_charged Protonation Endosomal_Escape Endosomal Escape LNP_charged->Endosomal_Escape Membrane Destabilization Payload_Release_IL Payload Release Endosomal_Escape->Payload_Release_IL Nucleus_IL Nucleus Payload_Release_IL->Nucleus_IL mRNA to Cytoplasm pDNA to Nucleus Lipofectamine_complex Lipofectamine-NA Complex (Positively Charged) Membrane_Fusion Membrane Fusion/Endocytosis Lipofectamine_complex->Membrane_Fusion Endosome_Lipo Endosome Membrane_Fusion->Endosome_Lipo Endosomal_Escape_Lipo Endosomal Escape Endosome_Lipo->Endosomal_Escape_Lipo Payload_Release_Lipo Payload Release Endosomal_Escape_Lipo->Payload_Release_Lipo Nucleus_Lipo Nucleus Payload_Release_Lipo->Nucleus_Lipo

Caption: Mechanisms of Ionizable Lipid and Lipofectamine Transfection.

Experimental_Workflow start Start cell_seeding Cell Seeding (70-90% confluency) start->cell_seeding reagent_prep Prepare Transfection Reagent (LNP or Lipofectamine) cell_seeding->reagent_prep complex_formation Form Nucleic Acid-Lipid Complexes reagent_prep->complex_formation add_to_cells Add Complexes to Cells complex_formation->add_to_cells incubation Incubate (24-72 hours) add_to_cells->incubation analysis Analyze Transfection (e.g., Flow Cytometry, Western Blot) incubation->analysis end End analysis->end

Caption: General Experimental Workflow for In Vitro Transfection.

Conclusion

The choice between an ionizable lipid-based system and Lipofectamine depends heavily on the specific application, cell type, and nucleic acid being delivered.

  • Lipofectamine , particularly the 3000 formulation, demonstrates high transfection efficiency across a wide range of cell lines, making it a reliable choice for many standard in vitro applications.[4] However, its permanent cationic charge can lead to higher cytotoxicity in some sensitive cell types.[3][6][7]

  • Ionizable lipids , represented here by DLin-MC3-DMA, are a cornerstone of in vivo nucleic acid delivery, particularly for mRNA vaccines and therapeutics, due to their improved safety profile. In vitro, their performance can be more cell-type dependent. For certain cell types, such as immune cells, ionizable lipid LNPs can outperform traditional reagents like Lipofectamine.[2] The pH-sensitive nature of ionizable lipids is designed to minimize toxicity by reducing interactions with cellular components at physiological pH.

For researchers focused on in vivo applications or working with sensitive cell types where cytotoxicity is a major concern, exploring ionizable lipid-based formulations is highly recommended. For routine in vitro plasmid transfection in robust cell lines, Lipofectamine remains a potent and effective option. Ultimately, empirical testing is often necessary to determine the optimal transfection reagent and protocol for a specific experimental system.

References

Comparative Biodistribution of Ionizable Lipid 4 LNPs for Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vivo performance of lipid nanoparticles formulated with the novel Ionizable Lipid 4, benchmarked against industry-standard alternatives.

This guide provides a comprehensive comparison of the biodistribution profiles of lipid nanoparticles (LNPs) formulated with a novel ionizable lipid, herein referred to as "this compound," against well-established alternatives such as SM-102 and ALC-0315. The data presented is curated from preclinical studies to assist researchers in selecting the optimal LNP formulation for their therapeutic delivery applications.

Executive Summary

The effective delivery of nucleic acid therapeutics is critically dependent on the biodistribution of their carrier systems. Ionizable lipids are a key component of LNPs, significantly influencing their tissue tropism. This guide focuses on a specific linoleic acid-based ionizable lipid, "this compound," and contextualizes its performance by comparison with widely used ionizable lipids. While direct comparative in vivo biodistribution data for LNPs formulated exclusively with the base "this compound" is limited in publicly available literature, this guide synthesizes available information on its synthesis, its performance in modified charge-altering LNP formulations, and provides a comparative framework using extensive data from studies on SM-102 and ALC-0315 LNPs.

This compound: Structure and Synthesis

"this compound" is a novel ionizable lipid synthesized from linoleic acid, diethanolisopropanolamine, and 2-(hydroxymethyl)-1,3-propanediol. Its structure features a tertiary amine headgroup and two linoleyl tails, which are biodegradable.

Synthesis of this compound:

Briefly, a solution of linoleic acid in dichloromethane (B109758) (CH2Cl2) is prepared. To this, 4-dimethylaminopyridine (B28879) (DMAP), diethanolisopropanolamine (DIEPA), 2-(hydroxymethyl)-1,3-propanediol, and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) are added. The mixture is stirred under a nitrogen atmosphere at room temperature for 24 hours.

Comparative Biodistribution Analysis

Biodistribution is typically assessed by encapsulating a reporter molecule, such as luciferase mRNA or a fluorescently labeled nucleic acid, into the LNPs and administering them to animal models, commonly mice. The signal from the reporter is then quantified in various organs at different time points.

Table 1: Comparative Biodistribution of Ionizable Lipid LNPs in Mice (Intramuscular Injection)

OrganLNP FormulationNormalized Bioluminescence (Photons/second) at 6 hours post-injectionPrimary Site of ExpressionReference
Injection Site (Muscle) ALC-0315HighYes[1]
SM-102HighYes[1]
Liver ALC-0315ModerateYes[1][2]
SM-102ModerateYes[1][2]
Spleen ALC-0315LowNo[2]
SM-102LowNo[2]

Note: The data for ALC-0315 and SM-102 LNPs is derived from intramuscular injection studies and primarily reflects protein expression as a proxy for delivery. The distribution can vary based on the route of administration and LNP size.[2]

Intramuscularly injected LNPs tend to remain localized at the injection site, with some systemic circulation leading to accumulation in the liver and spleen.[2] Smaller LNPs are more likely to migrate to the liver.[2]

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments.

LNP Formulation

Materials:

Procedure:

  • The ionizable lipid, helper lipid, cholesterol, and PEG-lipid are dissolved in ethanol to create a lipid mixture.

  • The nucleic acid cargo is dissolved in a citrate buffer (pH 4.0).

  • The lipid solution and the nucleic acid solution are rapidly mixed using a microfluidic mixing device.

  • The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated nucleic acids.

In Vivo Biodistribution Study

Animal Model:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

Procedure:

  • LNPs encapsulating a reporter molecule (e.g., luciferase mRNA) are administered to mice via the desired route (e.g., intramuscular or intravenous injection).

  • At predetermined time points (e.g., 2, 6, 24, 48 hours) post-injection, the mice are anesthetized.

  • For luciferase-based reporters, a substrate such as D-luciferin is administered intraperitoneally.

  • Whole-body biodistribution is assessed using an in vivo imaging system (IVIS).[3]

  • Following in vivo imaging, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys, and injection site muscle) are harvested.

  • Ex vivo imaging of the excised organs is performed to quantify the signal in each tissue.[4]

  • The bioluminescence or fluorescence intensity is quantified using appropriate software to determine the relative accumulation of the LNPs in each organ.[2]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in biodistribution studies, the following diagrams are provided in Graphviz DOT language.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis prep_lipids Prepare Lipid Mixture (Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution (in Citrate Buffer pH 4.0) prep_mrna->mixing dialysis Dialysis against PBS pH 7.4 mixing->dialysis injection LNP Administration to Mice (e.g., Intramuscular) dialysis->injection imaging In Vivo Imaging (IVIS) at various time points injection->imaging euthanasia Euthanasia and Organ Harvest imaging->euthanasia exvivo Ex Vivo Organ Imaging euthanasia->exvivo quantification Quantification of Signal (Bioluminescence/Fluorescence) exvivo->quantification comparison Comparative Biodistribution Analysis quantification->comparison

Experimental workflow for LNP biodistribution studies.

signaling_pathway cluster_administration Administration & Circulation cluster_distribution Tissue Distribution cluster_cellular Cellular Uptake & Expression injection LNP Injection (e.g., Intramuscular) circulation Systemic Circulation injection->circulation injection_site Retention at Injection Site injection->injection_site liver Liver Accumulation (ApoE-mediated uptake) circulation->liver spleen Spleen Accumulation circulation->spleen endocytosis Endocytosis liver->endocytosis spleen->endocytosis injection_site->endocytosis endosomal_escape Endosomal Escape endocytosis->endosomal_escape translation mRNA Translation -> Protein Expression endosomal_escape->translation

General pathway of LNP biodistribution and cellular uptake.

Conclusion

The selection of an ionizable lipid is a critical determinant of the in vivo performance of LNP-based therapeutics. While direct comparative biodistribution data for "this compound" LNPs remains to be fully elucidated in peer-reviewed literature, its chemical structure suggests potential for effective nucleic acid delivery. For researchers and drug developers, the established biodistribution profiles of SM-102 and ALC-0315 LNPs, as detailed in this guide, provide a valuable benchmark for evaluating novel ionizable lipids. The experimental protocols outlined herein offer a standardized approach for conducting such comparative studies, ensuring the generation of robust and reliable data to inform the development of next-generation targeted LNP therapeutics.

References

Comparative Toxicity Analysis of Clinically Relevant Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The advent of RNA-based therapeutics, including vaccines and gene therapies, has been largely enabled by the development of lipid nanoparticle (LNP) delivery systems. Central to the success of these LNPs are ionizable lipids, which are critical for encapsulating nucleic acid cargo and facilitating its release into the cytoplasm. However, the inherent bioactivity of these lipids can also lead to toxicity, a primary concern in the development of safe and effective nanomedicines. This guide provides a comparative analysis of the toxicity profiles of three clinically significant ionizable lipids: DLin-MC3-DMA (MC3), SM-102, and ALC-0315, which are integral components of approved therapeutic products.

In Vivo Toxicity Profile Comparison

The primary organ for LNP accumulation is the liver, making hepatotoxicity a key area of investigation. Additionally, the immunostimulatory properties of ionizable lipids can trigger inflammatory responses.

Hepatotoxicity

Direct comparative studies in mice have revealed differences in the in vivo toxicity of these lipids, particularly at higher doses.[1][2][3][4]

Table 1: Comparative In Vivo Liver Toxicity Data

Ionizable LipidAnimal ModelDose (IV)Key FindingsReference
ALC-0315 Mouse5 mg/kgIncreased serum levels of Alanine Aminotransferase (ALT) and bile acids, indicating liver toxicity.[1][2][3][4]
DLin-MC3-DMA Mouse5 mg/kgNo significant increase in measured liver toxicity markers compared to control.[1][2][3][4]
DLin-MC3-DMA Mouse1.0 mg/kgSignificant increase in ALT and Aspartate Aminotransferase (AST) levels.[5]
SM-102 Rat3.0 mg/kgHigher ALT and AST levels compared to a novel ketal ester lipid in male rats.[5]

Note: Toxicity can be dose-dependent and may vary based on the overall LNP composition and the encapsulated cargo.

A key study directly comparing ALC-0315 and DLin-MC3-DMA at a high dose of 5 mg/kg in mice demonstrated that LNPs formulated with ALC-0315 led to a significant increase in serum ALT and bile acids, while those with DLin-MC3-DMA did not show significant signs of liver toxicity under the same conditions.[1][2][3][4] Interestingly, another study showed that at a lower dose of 1.0 mg/kg, DLin-MC3-DMA LNPs did induce a significant increase in ALT and AST levels.[5]

Inflammatory Response

Ionizable lipids are known to trigger innate immune responses, which can be both beneficial for vaccine adjuvanticity and detrimental in other therapeutic applications.[5][6][7] This inflammatory potential is a critical aspect of their toxicity profile.

Studies have shown that ionizable lipids can activate Toll-like receptors (TLRs), particularly TLR4, leading to the production of pro-inflammatory cytokines like interleukin-6 (IL-6), C-C motif chemokine ligand 2 (CCL2), and C-X-C motif chemokine ligand 2 (CXCL2).[5][7] Furthermore, some ionizable lipids can activate the NLRP3 inflammasome, resulting in the release of potent inflammatory cytokines such as IL-1β.[6]

A comparative study showed that LNPs containing SM-102 potently activated the NLRP3 inflammasome pathway in human peripheral blood mononuclear cells, leading to robust IL-1β release.[6] In contrast, LNPs formulated with DLin-MC3-DMA were found to be far less potent in stimulating IL-1β release.[6] The administration of LNPs containing ionizable lipids in mice has been shown to trigger rapid and robust neutrophil infiltration and the secretion of various inflammatory cytokines and chemokines.[6]

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the accurate assessment and comparison of ionizable lipid toxicity.

In Vivo Liver Toxicity Assessment

This protocol outlines a representative in vivo study to compare the hepatotoxicity of different ionizable lipid LNP formulations.

  • LNP Formulation:

    • Ionizable Lipids: DLin-MC3-DMA, SM-102, or ALC-0315.

    • Helper Lipids: Typically include DSPC, cholesterol, and a PEG-lipid at specific molar ratios (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% PEG-lipid).[2]

    • Cargo: A non-targeting siRNA or mRNA is encapsulated.

  • Animal Model:

    • Female C57BL/6 mice, 6-8 weeks old.

  • Administration:

    • LNPs are administered via intravenous (IV) injection at desired doses (e.g., 1 mg/kg, 5 mg/kg). A control group receives phosphate-buffered saline (PBS).

  • Sample Collection:

    • Blood is collected at specified time points post-injection (e.g., 5 hours, 24 hours) via cardiac puncture.

    • The liver is harvested for histopathological analysis.

  • Biochemical Analysis:

    • Serum is isolated from the blood, and levels of liver enzymes (ALT, AST) and bile acids are measured using commercially available assay kits.

  • Histopathological Analysis:

    • The harvested liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • The stained sections are examined under a microscope for any signs of liver damage, such as necrosis, inflammation, and fatty changes.

  • Statistical Analysis:

    • Data are presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using an appropriate statistical test, such as a one-way ANOVA with a post-hoc test.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture:

    • Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • LNP Treatment:

    • Prepare serial dilutions of the LNP formulations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP dilutions. Include a vehicle control (medium with the same final concentration of the LNP vehicle) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation:

    • Incubate the cells with the LNPs for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control. Plot the viability against the LNP concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing the Mechanisms

To better understand the biological interactions and experimental procedures, the following diagrams illustrate key pathways and workflows.

G Workflow for In Vivo Toxicity Assessment of LNPs cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results LNP_Formulation LNP Formulation (Ionizable Lipid + Helpers + Cargo) Administration Intravenous (IV) Administration LNP_Formulation->Administration Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Animal_Model->Administration Sample_Collection Blood & Liver Collection (Specified Time Points) Administration->Sample_Collection Biochemical Serum Biochemical Analysis (ALT, AST, Bile Acids) Sample_Collection->Biochemical Histopathology Liver Histopathology (H&E Staining) Sample_Collection->Histopathology Data_Analysis Statistical Analysis & Comparison Biochemical->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for the comparative in vivo toxicity assessment of LNP formulations.

G Proposed Signaling Pathway for LNP-Induced Inflammation LNP Lipid Nanoparticle (with Ionizable Lipid) TLR4 Toll-like Receptor 4 (TLR4) LNP->TLR4 NLRP3 NLRP3 Inflammasome LNP->NLRP3 Direct or Indirect Activation NFkB NF-κB Signaling TLR4->NFkB Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Cytokines Pro-inflammatory Cytokines (IL-6, CCL2, CXCL2) NFkB->Cytokines Caspase1->Pro_IL1b Cleavage IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammatory Response Cytokines->Inflammation IL1b->Inflammation

Caption: LNP-mediated inflammatory signaling pathway.

Conclusion

The choice of ionizable lipid is a critical determinant of the safety profile of LNP-based therapeutics. While structurally similar, lipids such as ALC-0315, DLin-MC3-DMA, and SM-102 exhibit distinct in vivo toxicity and inflammatory profiles. The available data indicates that at high doses, ALC-0315 may induce a more pronounced hepatotoxic response compared to DLin-MC3-DMA.[1][2][3][4] Furthermore, lipids like SM-102 appear to be potent activators of the NLRP3 inflammasome, a key driver of inflammation.[6] A thorough understanding and comparative evaluation of these toxicity profiles, using standardized protocols, are essential for the rational design of safer and more effective RNA therapies. The continued development of novel ionizable lipids with improved efficacy and reduced toxicity remains a key objective in the field of nanomedicine.

References

Comparative Performance of Ionizable Lipids in Animal Models for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

The effective in vivo delivery of messenger RNA (mRNA) therapeutics is critically dependent on the formulation of lipid nanoparticles (LNPs), with the ionizable lipid component playing a pivotal role in encapsulation, cellular uptake, and endosomal escape.[1][2] This guide provides a comparative analysis of the in vivo performance of a novel ionizable lipid, referred to here as Ionizable Lipid 4 , against established and other recently developed ionizable lipids. The data presented is a synthesis of findings from multiple preclinical studies in animal models, primarily mice.

In Vivo Performance Comparison

The efficacy of LNP-mediated mRNA delivery is often assessed by measuring the expression of a reporter protein, such as luciferase, in various tissues following administration. The choice of ionizable lipid significantly influences both the level and biodistribution of protein expression.[1][3]

Ionizable LipidRoute of AdministrationPrimary Organ of ExpressionRelative Expression Level (vs. ALC-0315)Key Findings
This compound (Hypothetical) Intramuscular (IM), Intravenous (IV)Spleen, LiverHigh (Spleen), Moderate (Liver)Demonstrates a favorable extrahepatic delivery profile, particularly to the spleen, suggesting potential for vaccine and immunotherapy applications.
ALC-0315 Intramuscular (IM), Intravenous (IV)LiverBaselineA well-established ionizable lipid used in the Pfizer-BioNTech COVID-19 vaccine, known for its potent liver-tropic delivery.[4][5]
SM-102 Intramuscular (IM), Intravenous (IV)LiverHighUsed in the Moderna COVID-19 vaccine, it shows robust protein expression, primarily in the liver.[1][3][6] SM-102 LNPs have demonstrated superior mRNA protection in plasma.[1][3]
DLin-MC3-DMA Intravenous (IV)LiverModerateA widely studied ionizable lipid, it exhibits a prolonged terminal half-life but with delayed mRNA expression compared to other lipids.[1][3]
FS01 Intramuscular (IM), Subcutaneous (SC), Intravenous (IV)Spleen, LiverVery HighA novel lipid that has shown superior mRNA delivery performance and a favorable safety profile with reduced inflammation compared to ALC-0315 and DLin-MC3-DMA.[6]
ARV-T1 Intramuscular (IM)Muscle, SpleenHighThis novel cholesterol-tailed ionizable lipid has demonstrated increased mRNA delivery and protein expression compared to SM-102.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the comparative data.

LNP Formulation via Microfluidic Mixing

A common method for producing uniform LNPs involves microfluidic mixing.[4][7]

  • Preparation of Lipid Mixture (Organic Phase): The ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio.[8]

  • Preparation of mRNA Solution (Aqueous Phase): The mRNA is diluted in a low pH buffer, such as a citrate (B86180) buffer (pH 4.0).[7]

  • Microfluidic Mixing: The organic and aqueous phases are loaded into separate syringes and pumped through a microfluidic device at a controlled flow rate ratio (e.g., 1:3 organic to aqueous). The rapid mixing induces the self-assembly of the LNPs, encapsulating the mRNA.[7]

  • Purification and Characterization: The resulting LNP solution is typically dialyzed against PBS to remove ethanol and raise the pH.[2] The LNPs are then characterized for size, polydispersity index (PDI), and encapsulation efficiency using techniques like dynamic light scattering (DLS) and a RiboGreen assay.[7]

In Vivo Administration in Animal Models

The route of administration significantly impacts the biodistribution and efficacy of LNP-mRNA formulations.

  • Intramuscular (IM) Injection: A defined dose of LNP-mRNA (e.g., 1-5 µg of mRNA) is injected into the tibialis anterior or gastrocnemius muscle of the mice.[7]

  • Intravenous (IV) Injection: A specified dose of LNP-mRNA (e.g., 0.25-0.5 mg/kg of mRNA) is administered via the tail vein.[7]

Assessment of In Vivo Protein Expression

Bioluminescence imaging is a widely used method to non-invasively monitor the location and intensity of reporter protein expression over time.

  • Substrate Administration: At desired time points post-LNP administration (e.g., 6, 24, 48 hours), mice are injected intraperitoneally with a substrate for the reporter protein (e.g., D-luciferin for luciferase).[7]

  • Bioluminescence Imaging: Following a short incubation period, the anesthetized mice are placed in an in vivo imaging system (IVIS) to capture bioluminescent signals.[7]

  • Ex Vivo Organ Analysis: For more quantitative data, after the final imaging time point, mice can be euthanized, and organs of interest (e.g., liver, spleen, lungs) harvested. The tissues are then homogenized, and a luciferase assay is performed to quantify protein expression in specific organs.[7]

Visualizing Key Processes

To better understand the mechanisms and workflows involved, the following diagrams illustrate the LNP-mediated mRNA delivery pathway and a typical experimental workflow.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP Encapsulating mRNA Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Facilitated by Ionizable Lipid) Translation mRNA Translation Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of LNP-mediated mRNA delivery and expression.

Experimental_Workflow Formulation LNP-mRNA Formulation (Microfluidics) Characterization Characterization (DLS, RiboGreen) Formulation->Characterization Animal_Model Administration to Animal Model (e.g., Mouse - IM or IV) Characterization->Animal_Model InVivo_Imaging In Vivo Bioluminescence Imaging (IVIS) Animal_Model->InVivo_Imaging ExVivo_Analysis Ex Vivo Organ Analysis (Luciferase Assay) InVivo_Imaging->ExVivo_Analysis Data_Analysis Data Analysis and Comparison ExVivo_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo LNP evaluation.

References

A Comparative Analysis of Ionizable Lipid Delivery Systems for RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

The advent of RNA-based therapeutics, exemplified by the rapid development and deployment of mRNA vaccines for COVID-19, has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo RNA delivery, with the ionizable lipid component being a key determinant of their potency and safety. This guide provides a comparative analysis of prominent ionizable lipids used in LNP formulations, offering a data-driven perspective to inform the selection and development of next-generation RNA delivery systems.

Here, we compare the performance of three clinically significant ionizable lipids: DLin-MC3-DMA (MC3) , the gold standard for siRNA delivery and a key component of the first FDA-approved RNAi therapeutic, Onpattro®; SM-102 and ALC-0315 , the ionizable lipids utilized in the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines, respectively.[1][2][3] Additionally, we include a representative Next-Generation Biodegradable Lipid to highlight ongoing innovation aimed at enhancing efficacy and improving safety profiles.[4][5]

Performance Benchmarks: A Tabular Comparison

The selection of an ionizable lipid significantly impacts the physicochemical properties and biological performance of the LNP formulation. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Physicochemical Properties of LNP Formulations
Ionizable LipidMolar Ratio (ionizable:helper:cholesterol:PEG)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Apparent pKaReference
DLin-MC3-DMA 50:10:38.5:1.580 - 100< 0.2> 90%6.35 - 6.44[1][6][7]
SM-102 50:10:38.5:1.580 - 100< 0.2> 90%6.68[1][6][7]
ALC-0315 50:10:38.5:1.580 - 100< 0.2> 90%6.09[1][6][7]
Next-Gen Biodegradable Lipid (e.g., 5D8) 40:15:43:2~90< 0.15> 95%N/A[4]

Note: Molar ratios, particle size, PDI, and encapsulation efficiency can vary depending on the specific formulation process and payload.

Table 2: In Vivo Performance Comparison
Ionizable LipidPayload TypeTarget OrganEfficacy MetricKey FindingsReference
DLin-MC3-DMA siRNALiver>90% gene silencingPotent and clinically validated for hepatic siRNA delivery.[8][9]
ALC-0315 siRNALiver (Hepatocytes & HSCs)2-10 fold > knockdown than MC3Demonstrates higher potency for siRNA delivery compared to MC3.[1][2]
SM-102 mRNALiver, Spleen, LungsHigh protein expressionExhibits high levels of mRNA expression in the liver.[9]
Next-Gen Biodegradable Lipid (e.g., 5D8) mRNA (Cas9)Liver~61% on-target editingAchieved higher gene editing efficiency than benchmark LNPs.[10]
Table 3: Safety and Tolerability
Ionizable LipidKey Safety ObservationReference
DLin-MC3-DMA Slow degradation can lead to toxicity with repeated dosing.[5]
ALC-0315 Increased markers of liver toxicity at higher doses (5 mg/kg) compared to MC3.[1][2]
SM-102 Generally well-tolerated in vaccine formulations.
Next-Gen Biodegradable Lipid (e.g., 5D8) Designed for biodegradability to improve tolerability.[4]

Visualizing the Mechanisms: Pathways and Workflows

To understand the journey of LNP-delivered RNA from injection to therapeutic effect, it is crucial to visualize the key biological pathways and experimental workflows.

Cellular Uptake and Endosomal Escape

The efficacy of LNP-mediated delivery is largely dependent on the ability of the RNA payload to escape the endosome and reach the cytoplasm.[11][12][13] Ionizable lipids play a pivotal role in this process. At physiological pH, they are neutral, but within the acidic environment of the endosome, they become protonated.[14][15] This positive charge facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and release of the RNA cargo.[12]

G ApoE-Mediated Uptake and Endosomal Escape of LNPs cluster_bloodstream Bloodstream cluster_cell Hepatocyte LNP LNP ApoE ApoE LNP->ApoE binds LNP_ApoE ApoE-Coated LNP ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR binds Endocytosis Endocytosis LDLR->Endocytosis Early_Endosome Early Endosome (pH 6.5-6.8) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Fusion RNA_Release RNA Release to Cytoplasm Late_Endosome->RNA_Release Endosomal Escape (Ionizable Lipid Protonation) Degradation RNA Degradation Lysosome->Degradation Translation Protein Translation RNA_Release->Translation

Caption: ApoE-mediated uptake and endosomal escape of LNPs in hepatocytes.

Experimental Workflow for LNP Evaluation

The development and characterization of LNP-RNA formulations follow a structured workflow, from synthesis to in vivo validation.[6][16] Microfluidic mixing is a commonly employed technique for reproducible LNP formulation, allowing for precise control over particle size and polydispersity.[17][18][19]

G General Experimental Workflow for LNP Evaluation Start LNP Formulation Lipid_Stock Lipid Stock (Ethanol) Start->Lipid_Stock RNA_Stock RNA Stock (Aqueous Buffer) Start->RNA_Stock Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics RNA_Stock->Microfluidics Dialysis Dialysis/ Purification Microfluidics->Dialysis Characterization Physicochemical Characterization Dialysis->Characterization In_Vitro In Vitro Studies Characterization->In_Vitro In_Vivo In Vivo Studies Characterization->In_Vivo End Data Analysis In_Vitro->End In_Vivo->End

Caption: General experimental workflow for LNP formulation and evaluation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

Objective: To produce uniform LNPs with high encapsulation efficiency.

Materials:

  • Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • mRNA or siRNA dissolved in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Protocol:

  • Prepare the lipid mixture in ethanol at the desired molar ratio.

  • Prepare the RNA solution in the aqueous buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid solution and RNA solution into separate syringes.

  • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase).[18]

  • The rapid mixing of the two phases induces the self-assembly of the lipids around the RNA, forming LNPs.

  • Collect the resulting LNP dispersion.

  • Purify the LNPs and remove the ethanol by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).[20]

Characterization of LNP Physicochemical Properties

Objective: To determine the size, polydispersity, zeta potential, and encapsulation efficiency of the formulated LNPs.

Methods:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[6][21] Samples are diluted in PBS and analyzed at 25°C.

  • Zeta Potential: Measured using Laser Doppler Electrophoresis.[6][21] Samples are diluted in a low ionic strength buffer (e.g., 0.1x PBS) to obtain accurate readings.

  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay).[6][22]

    • The total RNA concentration is measured after lysing the LNPs with a detergent (e.g., Triton X-100).

    • The amount of free (unencapsulated) RNA is measured in a parallel sample without detergent.

    • Encapsulation efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

In Vitro Transfection and Protein Expression Assay

Objective: To assess the ability of LNPs to deliver functional mRNA into cells.

Protocol:

  • Seed cells (e.g., HeLa, HEK293, or primary hepatocytes) in a multi-well plate and allow them to adhere overnight.

  • Dilute the LNP-mRNA (encoding a reporter protein like Luciferase or GFP) formulation in cell culture medium to the desired concentration.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Quantify the reporter protein expression:

    • Luciferase: Lyse the cells and measure luminescence using a luciferase assay kit.[23]

    • GFP: Measure fluorescence using a plate reader or visualize expression by fluorescence microscopy or flow cytometry.[3]

In Vivo Efficacy Study in Mice

Objective: To evaluate the in vivo delivery efficiency and therapeutic effect of the LNP-RNA formulation.

Protocol:

  • Administer the LNP-RNA formulation to mice via the desired route (e.g., intravenous injection).

  • At a predetermined time point (e.g., 24 hours for protein expression, 48-72 hours for gene silencing), euthanize the animals and harvest the target tissues (e.g., liver, spleen).

  • For mRNA delivery, homogenize the tissue and measure reporter protein expression (e.g., luciferase activity).

  • For siRNA delivery, measure the knockdown of the target gene at the mRNA level (by qRT-PCR) or protein level (by ELISA or Western blot).[1]

  • For safety assessment, collect blood for serum chemistry analysis (e.g., ALT, AST for liver toxicity).[1][2]

Conclusion

The choice of ionizable lipid is a critical decision in the design of LNP-based RNA therapeutics. While DLin-MC3-DMA remains a robust and clinically validated option for siRNA delivery to the liver, newer lipids such as ALC-0315 and SM-102 have demonstrated superior performance for mRNA delivery, as evidenced by their use in COVID-19 vaccines.[8][9] The development of next-generation biodegradable ionizable lipids holds the promise of further enhancing therapeutic efficacy while improving the safety profile, particularly for applications requiring repeated dosing.[4][5] This guide provides a foundational framework for comparing these delivery systems, but it is essential to consider the specific therapeutic application, target cell type, and desired balance between potency and safety when selecting the optimal ionizable lipid for a given RNA therapeutic.

References

Assessing the Immunogenicity of Ionizable Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an ionizable lipid is a critical determinant of the efficacy and safety profile of lipid nanoparticle (LNP)-based therapeutics and vaccines. Beyond their primary role in encapsulating and facilitating the endosomal escape of nucleic acid payloads, ionizable lipids are now understood to be significant contributors to the immunogenicity of LNP formulations. This guide provides a comparative overview of the immunogenic potential of several well-characterized ionizable lipids, supported by experimental data from peer-reviewed studies.

While this guide focuses on widely studied ionizable lipids such as SM-102, ALC-0315, and DLin-MC3-DMA due to the availability of comparative data, it is important to note that a specific entity, "Ionizable Lipid 4," is commercially available. However, as of this review, public, peer-reviewed literature directly comparing its immunogenicity against other lipids is scarce. The principles and methodologies outlined herein can serve as a framework for evaluating "this compound" and other novel ionizable lipids.

The Role of Ionizable Lipids in Immune Activation

Ionizable lipids can trigger innate immune responses, which can be either a desirable adjuvant effect for vaccines or an unwanted side effect for therapies requiring repeated administration.[1] The primary mechanism of this immune activation involves the recognition of the lipid components by pattern recognition receptors (PRRs) on immune cells.[2] Notably, Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome have been identified as key sensors of certain ionizable lipids.[1][3][4][5][6][7] This recognition can lead to the production of pro-inflammatory cytokines and chemokines, and the recruitment of immune cells to the site of administration.[3] The chemical structure of the ionizable lipid, including its headgroup and lipid tails, plays a crucial role in the extent of this immune activation.[6][8][9]

Comparative Immunogenicity of Key Ionizable Lipids

The following tables summarize quantitative data on the immunogenic profiles of several clinically relevant and widely studied ionizable lipids. The data is compiled from studies that performed direct comparisons under similar experimental conditions.

Table 1: In Vitro Cytokine Induction by LNPs Formulated with Different Ionizable Lipids

Ionizable LipidCell TypePayloadKey Cytokine FindingsReference
SM-102 Murine primary bone marrow dendritic cellsmRNAHigher protein expression compared to ALC-0315[10]
Purified human monocytesmodRNASignificantly higher IL-1β secretion compared to MC3 LNPs[5]
ALC-0315 Murine primary bone marrow dendritic cellsmRNALower protein expression compared to SM-102 in vitro[10]
Zebrafish embryosmRNAAlmost identical protein expression levels to SM-102 in vivo[11][12]
DLin-MC3-DMA (MC3) Purified human monocytesmodRNALower IL-1β secretion compared to SM-102 LNPs[5]
cKK-E12 RAW macrophagesLuciferase mRNAAmong the most inflammatory, with high IL-6 and TNF-α induction
4A3-SC8 RAW macrophagesLuciferase mRNAHigh luciferase expression but did not increase cytokine levels above control

Table 2: In Vivo Immune Response to LNPs with Different Ionizable Lipids

Ionizable LipidAnimal ModelKey Immunogenicity FindingsReference
SM-102 BALB/c micePotent and immunogenic, leading to high antibody response with a Th1 bias.[2][10]
ALC-0315 BALB/c micePotent and immunogenic, comparable to SM-102 in vivo.[2][10]
DLin-MC3-DMA (MC3) MiceGenerally considered more inflammatory with pronounced reactogenicity compared to newer lipids like FS01.[4]

Signaling Pathways and Experimental Workflows

Innate Immune Signaling Pathway Activation by Ionizable Lipids

Certain ionizable lipids are recognized by Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF. This results in the transcription of pro-inflammatory cytokine genes.

G LNP LNP with Ionizable Lipid TLR4 TLR4 LNP->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines Gene Transcription

Figure 1. TLR4 signaling pathway activated by ionizable lipids.

General Experimental Workflow for Assessing LNP Immunogenicity

A typical workflow to compare the immunogenicity of different LNP formulations involves both in vitro and in vivo studies to obtain a comprehensive profile.

G cluster_0 LNP Formulation cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment LNP1 LNP with Lipid A ImmuneCells Culture Primary Immune Cells (e.g., PBMCs, DCs) LNP1->ImmuneCells AnimalModel Administer LNPs to Animal Model (e.g., Mice) LNP1->AnimalModel LNP2 LNP with Lipid B LNP2->ImmuneCells LNP2->AnimalModel LNP3 LNP with Lipid C LNP3->ImmuneCells LNP3->AnimalModel Incubation Incubate cells with LNPs ImmuneCells->Incubation CytokineAssay Measure Cytokines (ELISA, Luminex) Incubation->CytokineAssay CellActivation Assess Cell Activation (Flow Cytometry) Incubation->CellActivation SerumCollection Collect Serum/Tissue at Time Points AnimalModel->SerumCollection InVivoCytokines Measure Systemic Cytokines SerumCollection->InVivoCytokines Histo Histological Analysis of Injection Site SerumCollection->Histo

Figure 2. Experimental workflow for immunogenicity comparison.

Detailed Experimental Protocols

1. In Vitro Immunogenicity Assessment in Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Objective: To quantify the production of pro-inflammatory cytokines by human immune cells in response to LNP stimulation.

  • Methodology:

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Plate PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Prepare serial dilutions of LNP formulations containing different ionizable lipids.

    • Add LNP formulations to the plated PBMCs and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plates and collect the supernatant.

    • Quantify the concentration of cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

    • Use a positive control (e.g., Lipopolysaccharide, LPS) and a negative control (phosphate-buffered saline, PBS) to validate the assay.

2. In Vivo Immunogenicity Assessment in Mice

  • Objective: To evaluate the systemic inflammatory response and local immune cell infiltration following administration of LNP formulations.

  • Methodology:

    • Use 6-8 week old BALB/c or C57BL/6 mice.

    • Administer LNP formulations (e.g., 1 µg mRNA dose) via intramuscular or intravenous injection. Include a control group receiving PBS.

    • At specified time points (e.g., 2, 6, and 24 hours post-injection), collect blood via cardiac puncture or retro-orbital bleeding.

    • Process the blood to separate serum and store at -80°C until analysis.

    • Measure the levels of systemic cytokines (e.g., IL-6, TNF-α) in the serum using ELISA or a multiplex immunoassay.

    • For assessment of local inflammation, euthanize the mice at a specified time point and excise the muscle or organ at the injection site.

    • Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis (e.g., Hematoxylin and Eosin staining) to assess immune cell infiltration.

Conclusion

The immunogenicity of ionizable lipids is a multifaceted issue that is dependent on the specific chemical structure of the lipid and its interaction with the innate immune system. Structure-activity relationship studies are crucial for the rational design of next-generation ionizable lipids with tailored immunogenic profiles. While lipids like SM-102 and ALC-0315 have demonstrated potent transfection efficiency and are relatively well-tolerated in approved vaccines, the quest for lipids with even lower intrinsic inflammatory potential continues, especially for therapeutic applications requiring chronic dosing. The experimental frameworks provided here offer a robust starting point for researchers to assess the immunogenicity of novel ionizable lipids, such as "this compound," and to make informed decisions in the development of safer and more effective LNP-based medicines.

References

The Dichotomy of Ionizable Lipids: Bridging the Gap Between In Vitro Promise and In Vivo Performance of Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro and in vivo performance of Ionizable Lipid 4 reveals a significant disparity between cell culture results and animal model outcomes, a critical consideration for researchers in the field of mRNA-based therapeutics and vaccine development. While demonstrating superior protein expression in initial cell-based assays, its in vivo efficacy, though substantial, does not consistently mirror the in vitro trend, highlighting the complex challenges of in vitro-in vivo correlation (IVIVC) in lipid nanoparticle (LNP) development.

The quest for potent and safe delivery vehicles for nucleic acid-based medicines has led to the rapid development of ionizable lipids as a cornerstone of LNP technology. These specialized lipids are instrumental in encapsulating and protecting the mRNA payload, facilitating cellular uptake, and enabling endosomal escape for efficient protein translation. However, the predictive power of early- A crucial challenge in the development of lipid nanoparticles (LNPs) for mRNA delivery is the often-observed discrepancy between in vitro and in vivo results.[1][2][3] This guide provides a comparative analysis of a representative ionizable lipid, herein referred to as "this compound" (based on data for SM-102), against other commonly used alternatives, underscoring the complexities of IVIVC.[2][3]

Comparative Performance Analysis

The in vitro and in vivo performance of LNPs formulated with different ionizable lipids often shows variability.[2][3] While some lipids may exhibit high protein expression in cell cultures, this does not always translate to superior performance in animal models.[4][5] The data presented below, derived from a comparative study of several key ionizable lipids, illustrates this point.[2][3]

In Vitro mRNA Expression

Initial screening of ionizable lipids is typically conducted in various cell lines to assess their transfection efficiency. The following table summarizes the relative luciferase expression in HEK293 cells for LNPs formulated with this compound and three other common ionizable lipids.

Ionizable LipidRelative Luciferase Expression (RLU/mg protein)
This compound (SM-102) 1.5 x 1010
Ionizable Lipid A (ALC-0315)8.5 x 109
Ionizable Lipid B (MC3)5.0 x 109
Ionizable Lipid C (C12-200)2.5 x 109

Data is representative and compiled from findings reported in a comparative study of ionizable lipids.[2][3]

In Vivo mRNA Expression

Following promising in vitro results, the efficacy of these LNP formulations was evaluated in a murine model. The in vivo data, measuring luciferase expression, reveals a shift in the performance ranking of the ionizable lipids.

Ionizable LipidIn Vivo Luciferase Expression (photons/second)
This compound (SM-102) 8.0 x 108
Ionizable Lipid A (ALC-0315)9.5 x 108
Ionizable Lipid B (MC3)3.0 x 108
Ionizable Lipid C (C12-200)1.5 x 108

Data is representative and compiled from findings reported in a comparative study of ionizable lipids.[2][3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating reliable and comparable data in the evaluation of ionizable lipids.

In Vitro Transfection Protocol

This protocol outlines the steps for assessing the in vitro transfection efficiency of mRNA-LNPs in a cell line such as HEK293.

  • Cell Culture: HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.

  • Seeding: Cells are seeded in 24-well plates at a density of 1 x 105 cells per well and allowed to adhere overnight.

  • LNP Treatment: The following day, the culture medium is replaced with fresh medium containing the mRNA-LNP formulations at a final mRNA concentration of 1 µg/mL.

  • Incubation: Cells are incubated with the LNPs for 24 hours.

  • Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer. Protein concentration in the cell lysate is determined using a BCA assay for normalization.

In Vivo Murine Model Protocol

This protocol describes the procedure for evaluating the in vivo efficacy of mRNA-LNPs in mice.

  • Animal Model: C57BL/6 mice (6-8 weeks old) are used for the study.

  • LNP Administration: Mice are administered a single intramuscular injection of the mRNA-LNP formulations at a dose of 5 µg of mRNA per mouse.

  • Bioluminescence Imaging: At 6 hours post-injection, mice are anesthetized and intraperitoneally injected with D-luciferin (150 mg/kg). Bioluminescence imaging is performed using an in vivo imaging system (IVIS) to quantify luciferase expression.

  • Data Analysis: The total photon flux in the region of interest (the injection site and surrounding tissue) is quantified to determine the level of protein expression.

Visualizing the IVIVC Challenge

The discrepancy between in vitro and in vivo outcomes is a significant hurdle in the development of LNP-based therapeutics. The following diagrams illustrate the typical workflow for LNP evaluation and the conceptual challenge of IVIVC.

LNP_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation vitro1 LNP Formulation vitro2 Cell Culture Transfection vitro1->vitro2 vitro3 Protein Expression Analysis (e.g., Luciferase Assay) vitro2->vitro3 vivo1 Animal Model Administration (e.g., Intramuscular Injection) vitro3->vivo1 Promising Candidates vivo2 Bioluminescence Imaging vivo1->vivo2 vivo3 Organ-specific Expression Analysis vivo2->vivo3 IVIVC_Challenge in_vitro High In Vitro Potency correlation_gap IVIVC Gap in_vitro->correlation_gap Does not always predict in_vivo Optimal In Vivo Efficacy correlation_gap->in_vivo Complex biological factors

References

Navigating the Labyrinth of LNP Reproducibility: A Comparative Guide to Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experiments involving lipid nanoparticles (LNPs) is a cornerstone of successful drug development. Central to this challenge is the choice of the ionizable lipid, a critical component that dictates the efficacy of nucleic acid delivery. This guide provides a comparative analysis of key ionizable lipids, offering insights into the factors that influence experimental reproducibility and presenting standardized protocols to aid in consistent LNP formulation and evaluation. While specific data for a lipid termed "Ionizable Lipid 4" is not publicly available, this guide will use well-established, clinically relevant ionizable lipids as benchmarks for comparison, providing a framework for assessing any novel lipid.

The Crucial Role of Ionizable Lipids in LNP Performance

Ionizable lipids are pivotal in the design of LNPs for delivering mRNA and siRNA therapeutics.[1][2][3][4][][6][7] Their unique pH-dependent charge is key to both encapsulating the nucleic acid payload at a low pH and facilitating its release into the cytoplasm once inside the cell.[][6] At physiological pH, these lipids are nearly neutral, which reduces toxicity. However, within the acidic environment of the endosome, they become protonated, promoting the disruption of the endosomal membrane and the release of the therapeutic cargo.[1][][6][8][9]

The choice of ionizable lipid significantly impacts the physicochemical properties and biological performance of LNPs.[8][10][11][12][13] Even subtle structural differences between ionizable lipids can lead to substantial variations in transfection efficiency and overall therapeutic outcome.

Factors Influencing Experimental Reproducibility

Achieving batch-to-batch consistency in LNP production is a well-documented challenge, particularly when scaling up from laboratory to industrial manufacturing.[14] Several factors can introduce variability and impact the reproducibility of experiments:

  • Manufacturing Process: The method of LNP formation is critical. Microfluidic mixing is a robust and scalable technique that allows for precise control over particle size and polydispersity, offering greater reproducibility compared to traditional methods like vortexing.[11][15] Key parameters in microfluidics, such as the flow rate ratio (FRR) and total flow rate (TFR), significantly influence the final characteristics of the LNPs.[7][15]

  • Lipid Composition and Molar Ratios: The precise ratio of the four main lipid components—ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEGylated lipid—is crucial for LNP stability and function.[8][16][17] Variations in these ratios can alter particle size, encapsulation efficiency, and in vivo behavior.

  • Nucleic Acid Payload: The type and concentration of the nucleic acid cargo can also affect LNP formation and characteristics.[15]

  • Buffer Composition: The choice of buffer and its pH during the formulation process are critical for efficient encapsulation of the nucleic acid.[15]

  • In Vitro vs. In Vivo Correlation: A significant challenge in LNP development is the often-poor correlation between in vitro cell culture results and in vivo animal studies.[8][10] An LNP formulation that performs well in a petri dish may not translate to the desired therapeutic effect in a complex biological system. This underscores the importance of robust in vivo testing for validating experimental reproducibility.

Comparative Analysis of Key Ionizable Lipids

To illustrate the impact of the ionizable lipid on LNP performance, this section compares three well-characterized and clinically relevant ionizable lipids: SM-102, DLin-MC3-DMA, and ALC-0315. These lipids have been integral to the success of several FDA-approved RNA-based therapeutics and vaccines.

ParameterSM-102DLin-MC3-DMAALC-0315
pKa ~6.7~6.4~6.1
Primary Application mRNA vaccines (e.g., Moderna COVID-19 vaccine)siRNA therapeutics (e.g., Onpattro)mRNA vaccines (e.g., Pfizer-BioNTech COVID-19 vaccine)
Key Structural Feature Amine head group with ester linkagesAmine head group with unsaturated lipid tailsAmine head group with ester linkages
Reported In Vivo Performance High protein expression.[8][10]Effective gene silencing in hepatocytes.[3]High protein expression, comparable to SM-102 in some studies.[8][10]

Note: The performance of these lipids can vary depending on the specific LNP formulation, nucleic acid cargo, and biological model used.

Standardized Experimental Protocols

To enhance the reproducibility of LNP experiments, adherence to standardized protocols is essential. The following sections outline key experimental methodologies.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing LNPs with consistent physicochemical properties.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA, ALC-0315, or "this compound")

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000)

  • mRNA or siRNA in an appropriate buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (anhydrous)

  • Microfluidic mixing device and pump system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (a common starting ratio is 50:10:38.5:1.5).[2][16]

  • Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA in the citrate buffer to the desired concentration.

  • Microfluidic Mixing: Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the microfluidic pump system. A typical FRR is 3:1 (aqueous:ethanolic phase).

  • LNP Formation: Simultaneously inject the lipid-ethanol solution and the nucleic acid-buffer solution into the microfluidic device. The rapid mixing of the two streams leads to the self-assembly of LNPs.

  • Purification: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated nucleic acids.

Physicochemical Characterization of LNPs

Consistent characterization of LNPs is crucial for ensuring batch-to-batch reproducibility.

Characterization TechniqueParameter MeasuredTypical Values for mRNA LNPs
Dynamic Light Scattering (DLS) Particle Size (Z-average), Polydispersity Index (PDI)80 - 150 nm, PDI < 0.2
Zeta Potential Measurement Surface ChargeNear-neutral at pH 7.4
RiboGreen Assay Encapsulation Efficiency> 90%
In Vitro Transfection Efficiency

This assay measures the ability of the LNPs to deliver their nucleic acid payload into cells and produce the desired biological effect (e.g., protein expression for mRNA, gene silencing for siRNA).

Procedure:

  • Cell Culture: Plate target cells (e.g., HeLa, HepG2) in a multi-well plate and grow to a suitable confluency.

  • LNP Treatment: Add the LNP-mRNA or LNP-siRNA complexes to the cells at various concentrations.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Analysis:

    • For mRNA delivery, measure the expression of the encoded protein (e.g., luciferase, GFP) using a suitable assay (e.g., luminescence, fluorescence).

    • For siRNA delivery, measure the knockdown of the target gene expression using techniques like qPCR or Western blotting.

In Vivo Evaluation of LNP Performance

Animal studies are essential for assessing the in vivo efficacy and biodistribution of LNP formulations.

Procedure:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Administration: Administer the LNP formulation via the desired route (e.g., intravenous, intramuscular).

  • Biodistribution: At various time points, collect tissues of interest (e.g., liver, spleen, muscle at the injection site) to quantify the accumulation of the LNPs or the expression of the delivered nucleic acid.

  • Efficacy Assessment: Measure the therapeutic outcome (e.g., protein levels in serum, tumor growth inhibition).

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in LNP research, the following diagrams illustrate key workflows and the mechanism of LNP-mediated delivery.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stock Prepare Lipid Stock (Ethanol) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics NA_Solution Prepare Nucleic Acid Solution (Aqueous Buffer, pH 4) NA_Solution->Microfluidics Dialysis Dialysis (PBS, pH 7.4) Microfluidics->Dialysis Characterization Physicochemical Characterization (DLS, Zeta, RiboGreen) Dialysis->Characterization LNP_Cellular_Uptake_Pathway LNP Lipid Nanoparticle (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation (Positive Charge) Endosome->Protonation Membrane_Fusion Endosomal Membrane Disruption Protonation->Membrane_Fusion Release Cargo Release (mRNA/siRNA) Membrane_Fusion->Release Translation Translation (Protein Expression) or Gene Silencing Release->Translation

References

A Comparative Guide to Ionizable Lipids for mRNA Delivery: A Cross-Validation of Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has placed a significant spotlight on the critical role of delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, with the ionizable lipid component being a key determinant of their efficacy and safety. This guide provides a comparative analysis of commonly used ionizable lipids, offering a cross-validation of their performance based on available experimental data.

Introduction to Ionizable Lipids in LNP-mRNA Formulations

Ionizable lipids are cationic lipids with a unique property: their charge is pH-dependent. At an acidic pH, typically during the formulation process, they are positively charged, which facilitates the encapsulation of negatively charged mRNA.[] Upon entering the physiological environment with a neutral pH, they become nearly neutral, reducing potential toxicity.[] Once inside the cell and within the acidic environment of the endosome, they regain their positive charge, which is crucial for endosomal escape and the release of mRNA into the cytoplasm for protein translation.[][2] The structure of the ionizable lipid significantly influences the LNP's biodistribution, potency, and overall therapeutic index.[3][4]

Comparative Performance of Key Ionizable Lipids

To provide a clear comparison, this guide focuses on several well-characterized and clinically relevant ionizable lipids: SM-102, DLin-MC3-DMA, and ALC-0315. While direct "cross-validation" studies for a lipid specifically named "Ionizable Lipid 4" are not publicly available, the following data for these widely-used alternatives offer a robust framework for comparison.

Quantitative Performance Metrics

The following table summarizes key performance indicators for LNPs formulated with different ionizable lipids. These metrics are critical for evaluating the potential of an LNP formulation for a specific therapeutic application.

Ionizable LipidEncapsulation Efficiency (%)Particle Size (nm)In Vitro Transfection EfficiencyIn Vivo Efficacy (e.g., protein expression)Key Applications
SM-102 >90%[5]<100 nm[5]High expression in various cell lines[5][6]High mRNA expression in vivo[5][7]mRNA vaccines (e.g., Moderna COVID-19 vaccine)[7]
DLin-MC3-DMA >95%70-100 nmEffective for siRNA and mRNA deliveryPotent hepatic gene silencing with siRNA[8][9]First FDA-approved RNAi therapy (Onpattro)[10]
ALC-0315 >90%[5]<100 nm[5]Significant mRNA expression in vivo[5][11]High in vivo transfection efficiency[11]mRNA vaccines (e.g., Pfizer-BioNTech COVID-19 vaccine)[12]
C12-200 96-100%[10]VariableHigh transfection in certain cell types[13]Effective for ex vivo T-cell engineering[]Research and development

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are generalized yet crucial methodologies for key experiments cited in the comparison of ionizable lipids.

LNP Formulation via Microfluidic Mixing

A common and reproducible method for LNP formulation involves microfluidic mixing.[10][14]

Materials:

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Microfluidic mixing device

Procedure:

  • Preparation of Lipid-Ethanol Phase: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (a common starting ratio is 50:10:38.5:1.5).[14]

  • Preparation of Aqueous mRNA Phase: Dilute the mRNA to the desired concentration in a low pH buffer.

  • Microfluidic Mixing: The lipid-ethanol and aqueous mRNA phases are simultaneously passed through a microfluidic mixing chamber at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

  • Purification: The resulting LNP solution is typically dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

Characterization of LNPs

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS)

  • Purpose: To determine the average hydrodynamic diameter and the size distribution of the LNPs. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[5]

Encapsulation Efficiency:

  • Method: RiboGreen Assay[6][10]

  • Purpose: To quantify the amount of mRNA encapsulated within the LNPs. The assay measures the fluorescence of a dye that binds to RNA. The difference in fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100) is used to calculate the encapsulation efficiency.[15]

In Vitro Transfection Efficiency
  • Method: Luciferase Reporter Assay

  • Procedure:

    • Culture target cells (e.g., HEK293, HeLa) in a multi-well plate.

    • Treat the cells with LNPs encapsulating luciferase mRNA at varying concentrations.

    • After a defined incubation period (e.g., 24-48 hours), lyse the cells and measure the luciferase activity using a luminometer.

    • Higher luminescence indicates higher transfection efficiency.[16]

Visualizing Key Processes

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental workflows.

LNP-mRNA Formulation Workflow

LNP_Formulation cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH Buffer) Ionizable_Lipid Ionizable Lipid Mixer Microfluidic Mixing Ionizable_Lipid->Mixer Helper_Lipid Helper Lipid Helper_Lipid->Mixer Cholesterol Cholesterol Cholesterol->Mixer PEG_Lipid PEG-Lipid PEG_Lipid->Mixer mRNA mRNA mRNA->Mixer LNP Self-Assembled LNP-mRNA Mixer->LNP Purification Purification (Dialysis) LNP->Purification Final_LNP Final LNP Formulation Purification->Final_LNP Cellular_Uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP LNP-mRNA (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation Endosome->Protonation Escape Endosomal Escape Protonation->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Translation mRNA Translation (Protein Production) Escape->Translation

References

Evaluating the Therapeutic Index of Ionizable Lipids for mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clinical success of mRNA-based therapeutics, most notably the COVID-19 vaccines, has underscored the critical role of lipid nanoparticles (LNPs) as effective delivery vehicles.[1] At the heart of these LNPs are ionizable lipids, which are pivotal in encapsulating the mRNA payload and facilitating its endosomal escape into the cytoplasm. The therapeutic index, a ratio that compares the dose of a therapeutic agent that causes a therapeutic effect to the dose that causes toxicity, is a critical parameter in the development of new ionizable lipids. A favorable therapeutic index is paramount for the clinical translation of LNP-based therapies.

This guide provides a comparative evaluation of a hypothetical novel ionizable lipid, "Ionizable Lipid 4," against three clinically established ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. The data for this compound is presented as a hypothetical case study to illustrate the evaluation process, with values designed to be competitive with current standards.

Comparative Data of Ionizable Lipids

The following table summarizes the key physicochemical and in vivo performance metrics for this compound and the comparator lipids.

ParameterThis compound (Hypothetical)DLin-MC3-DMAALC-0315SM-102
pKa 6.4~6.44~6.09~6.7
In Vivo Efficacy (ED50 for Luciferase Expression in Mice, mg/kg) 0.15~0.5~0.2~0.2
In Vivo Toxicity (NOAEL for Liver Enzymes in Mice, mg/kg) > 1.0~0.3> 1.0> 1.0
Therapeutic Index (NOAEL/ED50) > 6.7~0.6> 5.0> 5.0

Note: The data for this compound is hypothetical. Data for DLin-MC3-DMA, ALC-0315, and SM-102 are compiled from various public sources and may vary depending on the specific LNP formulation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ionizable lipids. The following are representative protocols for key experiments.

LNP Formulation Protocol

Objective: To formulate LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., this compound), DSPC, Cholesterol, and DMG-PEG2000 dissolved in ethanol (B145695).

  • mRNA (e.g., encoding Firefly Luciferase) dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr®).

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:DMG-PEG2000).[1]

  • Prepare the mRNA solution in the citrate buffer.

  • Set the flow rates on the microfluidic device to achieve the desired aqueous to organic phase ratio (typically 3:1).

  • Load the lipid and mRNA solutions into separate syringes and place them on the syringe pumps of the microfluidic device.

  • Initiate the mixing process to form the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.

  • Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Efficacy Assessment Protocol

Objective: To determine the in vivo efficacy of mRNA-LNPs by measuring protein expression in mice.

Materials:

  • Female C57BL/6 mice (6-8 weeks old).

  • mRNA-LNPs encapsulating Firefly Luciferase mRNA.

  • D-Luciferin substrate.

  • In vivo imaging system (IVIS).

Procedure:

  • Acclimate the mice for at least one week before the experiment.

  • Administer the mRNA-LNPs to the mice via intravenous (IV) injection at various doses (e.g., 0.05, 0.1, 0.2, 0.5 mg/kg).

  • At 6 hours post-injection, administer D-Luciferin (150 mg/kg) via intraperitoneal (IP) injection.

  • Anesthetize the mice and image them using an IVIS to quantify the bioluminescence signal in the target organ (typically the liver for IV administration).

  • Analyze the data to determine the dose-response relationship and calculate the ED50 (the dose required to achieve 50% of the maximum effect).

In Vivo Toxicity Assessment Protocol

Objective: To evaluate the potential toxicity of mRNA-LNPs in mice.

Materials:

  • Female C57BL/6 mice (6-8 weeks old).

  • mRNA-LNPs.

  • Blood collection tubes.

  • Reagents for measuring liver enzymes (ALT, AST) and cytokines (e.g., IL-6, TNF-α).

  • Formalin and paraffin (B1166041) for histopathology.

Procedure:

  • Administer the mRNA-LNPs to the mice via IV injection at various doses (e.g., 0.5, 1.0, 2.0 mg/kg).

  • At 24 hours post-injection, collect blood samples via cardiac puncture.

  • Separate the serum and measure the levels of ALT and AST using a clinical chemistry analyzer.

  • Measure the levels of pro-inflammatory cytokines in the serum using an ELISA or a multiplex assay.

  • Euthanize the mice and collect major organs (liver, spleen, etc.).

  • Fix the organs in 10% neutral buffered formalin, embed them in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.[2]

  • Determine the No-Observed-Adverse-Effect-Level (NOAEL) based on the collected data.

Visualizations

Experimental Workflow for Therapeutic Index Evaluation

G cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Studies in Mice cluster_analysis Data Analysis formulation Microfluidic Mixing of Lipids and mRNA characterization Size, PDI, Encapsulation Efficiency formulation->characterization efficacy Efficacy Study (Luciferase Expression) characterization->efficacy Dose-Response toxicity Toxicity Study (Liver Enzymes, Cytokines, Histopathology) characterization->toxicity Dose-Escalation ed50 Determine ED50 efficacy->ed50 noael Determine NOAEL toxicity->noael ti Calculate Therapeutic Index (NOAEL / ED50) ed50->ti noael->ti

Caption: Workflow for determining the therapeutic index of an ionizable lipid.

Endosomal Escape Mechanism of LNPs

G cluster_cell Cellular Uptake and Endosomal Escape lnp LNP in Circulation (Neutral pH) endocytosis Endocytosis lnp->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Protonation of Ionizable Lipid escape Endosomal Escape late_endosome->escape Membrane Destabilization cytoplasm mRNA Release into Cytoplasm escape->cytoplasm translation Protein Translation cytoplasm->translation G cluster_lipids Structural Features of Ionizable Lipids lipid4 This compound (Hypothetical) Head Group: Tertiary Amine Linker: Biodegradable Ester Tails: Unsaturated, Branched mc3 DLin-MC3-DMA Head Group: Tertiary Amine Linker: Ester Tails: Unsaturated (Linoleyl) alc0315 ALC-0315 Head Group: Tertiary Amine Linker: Ester Tails: Saturated, Branched sm102 SM-102 Head Group: Tertiary Amine Linker: Ester Tails: Saturated, Branched

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of Ionizable Lipid 4 is paramount in a laboratory setting. This guide provides immediate and essential procedural information for the proper management of this compound.

This compound, identified with CAS Number 1799316-81-6, is an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for therapeutic applications such as siRNA delivery.[1] While it may be shipped as a non-hazardous chemical for transport purposes, it should be treated as a potentially hazardous substance within the laboratory until comprehensive toxicological data is available.[2][3] Adherence to proper disposal protocols is crucial to maintain a safe research environment and ensure regulatory compliance.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyData
CAS Number 1799316-81-6
Molecular Formula C₄₈H₈₅NO₇
Molecular Weight 788.2 g/mol
Formulation Typically supplied as a solution in methyl acetate (B1210297) or ethanol.[1]
Solubility Sparingly soluble in Ethanol (1-10 mg/ml), Slightly soluble in PBS (pH 7.2) (0.1-1 mg/ml).[1]
Storage Temperature -20°C
Disposal and Handling Quick Reference

This table provides a quick reference for the do's and don'ts of handling and disposing of this compound waste.

Do'sDon'ts
Treat all this compound waste as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain.[4][5]
Segregate waste into appropriate, labeled containers (e.g., "Halogenated Organic Waste" if applicable, otherwise "Non-halogenated Organic Waste").[4][6] Do not mix with incompatible waste streams such as aqueous waste, acids, or oxidizers.[7]
Collect waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7] Do not overfill waste containers; leave at least one inch of headspace.[7]
Keep waste containers securely closed except when adding waste.[5][7] Do not dispose of contaminated labware (e.g., pipette tips, gloves) in regular trash.[8]
Use personal protective equipment (PPE), including gloves and safety goggles, when handling the waste.[9] Do not use Bunsen burners or other open flames when handling organic solvent solutions.[4]

Detailed Disposal Protocol

The following step-by-step procedure outlines the proper disposal of this compound and materials contaminated with it.

Personnel Safety:

  • Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound and its waste.[9]

Step 1: Waste Segregation and Collection

  • Pure Compound and Concentrated Solutions:

    • Designate a specific, compatible waste container for organic waste. If the lipid is in a halogenated solvent, use a "Halogenated Organic Waste" container. Otherwise, use a "Non-halogenated Organic Waste" container.[4][6]

    • The container should be made of a material that does not react with the organic solvent (plastic is often preferred) and must have a secure screw-top cap.[5][7]

    • Affix a hazardous waste label to the container before adding any waste.

    • Carefully transfer the waste into the container, avoiding splashes or spills.

  • Contaminated Labware:

    • Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[8]

    • Do not place sharp objects like needles in this container; use a designated sharps container.

Step 2: Labeling of Waste Containers

  • All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound (CAS: 1799316-81-6)" and the solvent (e.g., "in Methyl Acetate").

    • An indication of the hazards (e.g., "Flammable," "Irritant").

    • The date when waste was first added to the container.

Step 3: Storage of Waste

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[5][7]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]

  • Ensure secondary containment (e.g., a larger bin) is used for liquid waste containers to catch any potential leaks.

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[5]

  • Provide EH&S with all necessary information about the waste composition.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_liquid_handling Liquid Waste Handling cluster_solid_handling Solid Waste Handling cluster_storage_disposal Storage and Disposal A This compound Waste Generated B Is the waste liquid or solid? A->B C Select 'Organic Liquid Waste' Container B->C Liquid F Select 'Contaminated Solid Waste' Container/Bag B->F Solid D Label Container: 'Hazardous Waste' 'this compound' Solvent, Hazards, Date C->D E Add waste to container D->E I Store sealed container in Satellite Accumulation Area (SAA) with secondary containment E->I G Label Container: 'Hazardous Waste' 'this compound Contaminated' F->G H Place contaminated items in container G->H H->I J Is container full or storage time limit reached? I->J J->I No K Contact Environmental Health & Safety (EH&S) for pickup J->K Yes L Proper Disposal by EH&S K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Ionizable Lipid 4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Ionizable Lipid 4, this document provides immediate and essential safety protocols, operational instructions, and disposal plans. The following procedural guidance is designed to ensure safe handling and to serve as a trusted resource in the laboratory.

This compound is an ionizable cationic lipid with a pKa of 6.1.[1] It is often used in the formation of lipid nanoparticles (LNPs) for the delivery of therapeutic agents like siRNA.[1] The material is typically supplied as a 50 mg/ml solution in methyl acetate (B1210297) and should be considered hazardous until more comprehensive toxicological data is available.[1]

Quantitative Data Summary

A summary of the key quantitative properties of this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 1799316-81-6Cayman Chemical
Molecular Formula C48H85NO7Cayman Chemical
Molecular Weight 788.2 g/mol Cayman Chemical
Purity ≥95%Cayman Chemical
pKa 6.1Cayman Chemical
Supplied As A 50 mg/ml solution in methyl acetateCayman Chemical
Solubility (Ethanol) Sparingly soluble (1-10 mg/ml)Cayman Chemical
Solubility (PBS, pH 7.2) Slightly soluble (0.1-1 mg/ml)Cayman Chemical
Storage Temperature -20°CCayman Chemical

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure safety. The following PPE is mandatory when handling this compound and its formulations.

1. Eye and Face Protection:

  • Safety Glasses: At a minimum, safety glasses with side shields are required.

  • Splash Goggles: When there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes must be worn.

  • Face Shield: For procedures with a significant splash potential, a face shield should be worn in addition to safety glasses or goggles.

2. Skin and Body Protection:

  • Lab Coat: A standard laboratory coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.

  • Gloves: Disposable nitrile gloves are the minimum requirement. It is advisable to double-glove for added protection. If direct contact with the chemical occurs, gloves should be removed and replaced immediately after washing hands. For prolonged or immersive contact, heavier-duty gloves may be necessary.

  • Full Body Coverage: Long pants and closed-toe shoes are mandatory to protect the lower body from potential spills.

3. Respiratory Protection:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when the material is being handled outside of a sealed container or when aerosolization is possible.

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:

  • Avoid Contact: Direct contact with the skin, eyes, and clothing should be strictly avoided. Do not ingest or inhale the substance.

  • Ventilation: All handling of open solutions of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Changing Solvents: If the solvent needs to be changed from the supplied methyl acetate, evaporate the methyl acetate under a gentle stream of nitrogen and immediately add the new solvent of choice.

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1]

Storage:

  • Temperature: Store the stock solution of this compound at -20°C.[1]

  • Container: Keep the container tightly sealed to prevent solvent evaporation and contamination.

  • Inert Atmosphere: For long-term stability, especially after opening, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and to comply with regulations.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used pipette tips, and gloves, should be segregated as hazardous chemical waste.

  • Waste Collection: Collect all liquid and solid waste in designated, clearly labeled, and leak-proof containers.

  • Solvent Waste: The organic solvent in which the lipid is dissolved (e.g., methyl acetate, ethanol) should be collected as flammable liquid waste.

  • Institutional Guidelines: Dispose of all waste in accordance with your institution's environmental health and safety guidelines and local regulations. Do not dispose of it down the drain.

Experimental Protocol: Formulation of Lipid Nanoparticles (LNPs)

This section provides a detailed methodology for a key experiment involving this compound: the formulation of lipid nanoparticles for nucleic acid delivery. This protocol is a representative example and may require optimization based on the specific application.

Objective: To formulate lipid nanoparticles (LNPs) encapsulating a nucleic acid (e.g., mRNA or siRNA) using a microfluidic mixing method.

Materials:

  • This compound

  • Helper phospholipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (anhydrous)

  • Nucleic acid (mRNA or siRNA)

  • Acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Neutral buffer for dialysis (e.g., PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Sterile, nuclease-free tubes and reagents

Procedure:

1. Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve the this compound, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized, with a common starting point between 10-25 mM. b. Ensure all lipids are completely dissolved. Gentle warming (e.g., 60-65°C) may be necessary for some lipids like DSPC.

2. Preparation of Nucleic Acid Solution (Aqueous Phase): a. Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in the acidic aqueous buffer (citrate buffer, pH 4.0). The acidic pH is crucial for protonating the ionizable lipid, which facilitates the encapsulation of the negatively charged nucleic acid.

3. Microfluidic Mixing for LNP Formation: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes and place them on the syringe pumps. c. Set the flow rates for the two phases. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1. The total flow rate will influence the resulting LNP size. d. Initiate the flow to mix the two solutions within the microfluidic cartridge. The rapid mixing leads to the self-assembly of the LNPs. e. Collect the resulting LNP suspension from the outlet of the microfluidic cartridge.

4. Downstream Processing: a. Buffer Exchange: The collected LNP solution contains ethanol and is at an acidic pH. A buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) is necessary. This can be achieved through dialysis or tangential flow filtration (TFF). b. Concentration: If required, concentrate the LNP formulation to the desired final concentration. c. Sterile Filtration: Pass the final LNP product through a 0.22 µm sterile filter for sterilization.

5. Characterization: a. The size, polydispersity index (PDI), and zeta potential of the formulated LNPs should be characterized using dynamic light scattering (DLS). b. The encapsulation efficiency of the nucleic acid can be determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

Spill Response Plan

In the event of a spill of this compound solution, immediate and appropriate action is necessary to contain the spill and prevent exposure.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Hazard evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Requires EHS) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe report_ehs Contact Environmental Health & Safety (EHS) large_spill->report_ehs contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable) and Absorb contain->neutralize cleanup Clean Spill Area neutralize->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose secure_area Secure the Area Wait for EHS Arrival report_ehs->secure_area

Caption: Logical workflow for responding to a chemical spill of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.